6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid
Description
The exact mass of the compound 6-Bromo-1,3-benzodioxole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127707. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFYLBBOKXFHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299042 | |
| Record name | 1,3-benzodioxole-5-carboxylic acid, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60546-62-5 | |
| Record name | 60546-62-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-benzodioxole-5-carboxylic acid, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,3-benzodioxole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 6-Bromobenzo[d]dioxole-5-carboxylic acid
An In-depth Technical Guide to 6-Bromobenzo[d]dioxole-5-carboxylic Acid: Properties, Analysis, and Applications
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and organic synthesis, the strategic value of a molecular scaffold is measured by its versatility, reactivity, and the precision with which it can be functionalized. 6-Bromobenzo[d]dioxole-5-carboxylic acid is one such molecule that has garnered significant interest. Its rigid benzodioxole core, coupled with two distinct and strategically positioned functional handles—a carboxylic acid and a bromine atom—renders it a highly valuable starting material for the synthesis of complex molecular architectures.
This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a cohesive narrative that explains the causality behind the observed properties and the logic underpinning the analytical methodologies. We will explore not just what the properties are, but why they are relevant and how they can be reliably validated in a research setting. This document is structured to serve as a practical and authoritative resource for scientists engaged in medicinal chemistry, chemical biology, and materials science.
Section 1: Molecular Identity and Core Characteristics
The foundation of any rigorous chemical investigation is the unambiguous identification of the compound . 6-Bromobenzo[d]dioxole-5-carboxylic acid is defined by a specific arrangement of atoms that dictates its entire physicochemical profile.
Chemical Structure:
Caption: 2D Structure of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
This molecule integrates a stable aromatic system with a dioxole ring, a feature found in numerous natural products. The bromine at the 6-position and the carboxylic acid at the 5-position are ortho to each other, creating a specific electronic and steric environment that influences reactivity.
Table 1: Chemical Identifiers
| Parameter | Value | Source(s) |
|---|---|---|
| IUPAC Name | 6-bromo-1,3-benzodioxole-5-carboxylic acid | [1] |
| CAS Number | 60546-62-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅BrO₄ | [1][2][5] |
| Molecular Weight | 245.03 g/mol | [1][5][6] |
| InChI Key | NRFYLBBOKXFHMO-UHFFFAOYSA-N | [1] |
| Synonyms | 6-Bromo-3,4-methylenedioxybenzoic acid, 6-bromo-1,3-benzodioxole-5-carboxylic acid |[2][5] |
Section 2: Physicochemical Properties
The physical properties of a compound govern its behavior in different environments, dictating everything from its storage conditions to its suitability for various reaction media and its potential pharmacokinetic profile in drug development.
Table 2: Key Physical Properties
| Property | Value | Significance & Expert Insights |
|---|---|---|
| Appearance | White to off-white or yellowish solid/powder.[2][3] | The color can be an initial indicator of purity. A significant deviation from white may suggest the presence of oxidized impurities or residual reagents from synthesis. |
| Melting Point | 198-204 °C[2][6] | A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. A broad or depressed range suggests the presence of impurities, which disrupt the crystal lattice. |
| Boiling Point | 358.9 ± 42.0 °C (Predicted)[2] | This is a predicted value as the compound will likely decompose before boiling at atmospheric pressure. It is more relevant for computational modeling than for practical lab work. |
| Solubility | Slightly soluble in water; Soluble in polar organic solvents like DMSO and DMF.[2][3] | The poor water solubility is expected due to the dominant hydrophobic aromatic core. The carboxylic acid group imparts some polarity, allowing solubility in polar aprotic solvents, which are common media for its synthetic transformations. |
| pKa | 3.00 ± 0.20 (Predicted)[2] | This low pKa value indicates it is a relatively strong carboxylic acid. The acidity is enhanced by the electron-withdrawing effects of both the bromine atom and the sp²-hybridized aromatic ring, which stabilize the conjugate base (carboxylate anion). This acidity is a key factor in its reactivity and potential biological interactions. |
Section 3: Spectroscopic Blueprint for Structural Validation
Spectroscopic analysis provides an empirical "fingerprint" of a molecule. For a senior scientist, this is not just about confirming presence, but about ensuring absolute structural integrity, identifying potential isomers, and quantifying purity. A multi-technique approach is non-negotiable for robust validation.[6]
Caption: A multi-technique approach for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry.
-
¹H NMR Spectroscopy: Provides information on the electronic environment of protons.
-
Aromatic Protons (C4-H, C7-H): Expected as two distinct singlets in the aromatic region (~δ 6.8–7.7 ppm).[6] The singlet nature arises from the lack of adjacent protons for coupling. Their specific chemical shifts are influenced by the electronic effects of the adjacent bromine and carboxyl groups.
-
Dioxole Methylene Protons (OCH₂O): A characteristic singlet at ~δ 6.10 ppm.[6] This signal is a hallmark of the benzodioxole moiety.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>δ 10 ppm), though its visibility can depend on the solvent (e.g., often visible in DMSO-d₆).[7]
-
-
¹³C NMR Spectroscopy: Maps the carbon skeleton of the molecule.
-
Carbonyl Carbon (-COOH): Expected in the highly deshielded region of ~δ 167.8 ppm.[6]
-
Aromatic Carbons: A set of signals in the ~δ 110-150 ppm range. The carbon attached to the bromine (C6) will be shifted due to the halogen's influence (~δ 124.6 ppm).[6]
-
Methylene Carbon (OCH₂O): A distinct peak around δ 102-104 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally powerful for identifying functional groups. The spectrum is dominated by the features of the carboxylic acid.
-
O-H Stretch: A very broad and strong absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8][9]
-
C=O Stretch: An intense, sharp absorption band between 1760-1680 cm⁻¹.[8][10] Its precise position can indicate the extent of hydrogen bonding.
-
C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.[8]
-
Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.[10]
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about elemental composition through fragmentation and isotopic patterns.
-
Molecular Ion Peak [M]⁺: The mass spectrum will show a prominent cluster of peaks for the molecular ion. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br, ~50.7% abundance; ⁸¹Br, ~49.3% abundance), this will appear as two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 244 and 246). This "M, M+2" pattern is a definitive indicator of a single bromine atom.
-
Key Fragmentation Patterns: Common fragmentation involves the loss of small, stable neutral molecules or radicals from the carboxylic acid group.
Table 3: Summary of Spectroscopic Data
| Technique | Key Feature | Expected Value/Region | Structural Confirmation |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.8–7.7 ppm (2H, two singlets) | Substituted benzene ring |
| Dioxole Protons | δ ~6.10 ppm (2H, singlet) | Confirms OCH₂O group | |
| ¹³C NMR | Carbonyl Carbon | δ ~167.8 ppm | Confirms COOH group |
| C-Br Carbon | δ ~124.6 ppm | Position of bromine atom | |
| IR | O-H Stretch | 3300–2500 cm⁻¹ (broad) | Carboxylic acid group |
| C=O Stretch | 1760–1680 cm⁻¹ (strong) | Carboxylic acid group |
| MS | Molecular Ion | m/z 244, 246 (1:1 ratio) | Correct mass and presence of one Br atom |
Section 4: Synthesis and Analytical Validation Protocols
Trustworthiness in research stems from reproducible, self-validating protocols. The synthesis of a compound must be paired with a robust analytical method to confirm its identity and purity.
Synthetic Workflow: A Logical Approach
A common and efficient synthesis involves a two-step process starting from the commercially available 1,3-benzodioxole-5-carboxaldehyde. This choice is strategic because the aldehyde group is an ortho, para-director, guiding the electrophilic bromination to the desired 6-position.[6]
Caption: Typical synthetic workflow for the target compound.
Protocol 1: Synthesis via Bromination and Oxidation
-
Step 1: Electrophilic Bromination.
-
Rationale: N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ability to provide a low, steady concentration of Br₂, minimizing side reactions like polybromination. The aldehyde group directs the incoming electrophile (Br⁺) to the para position (C6).[6]
-
Procedure: Dissolve 1,3-benzodioxole-5-carboxaldehyde in a suitable solvent (e.g., DMF or THF). Add N-Bromosuccinimide (1.1 equivalents) portion-wise at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction. Allow the reaction to proceed at room temperature until completion, monitored by TLC.
-
Workup: Quench the reaction, extract the product, and purify via recrystallization or column chromatography to yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
-
-
Step 2: Oxidation.
-
Rationale: A strong oxidizing agent is required to convert the stable aldehyde to a carboxylic acid. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation.
-
Procedure: Dissolve the intermediate from Step 1 in a suitable solvent (e.g., acetone/water). Add the oxidizing agent slowly while maintaining an appropriate temperature. The reaction progress is monitored by the disappearance of the starting material.
-
Workup: After completion, the reaction is worked up by quenching any excess oxidant, followed by acidification to protonate the carboxylate salt. The final product is then isolated by filtration or extraction and purified by recrystallization.
-
Analytical Validation: A Protocol for Purity Determination by HPLC
This protocol ensures the final compound meets the high-purity standards required for drug development and advanced synthesis.
-
Objective: To quantify the purity of 6-Bromobenzo[d]dioxole-5-carboxylic acid and detect any related impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Methodology:
-
Column Selection: A reverse-phase C18 column is the logical choice, as it effectively separates moderately polar to nonpolar compounds based on their hydrophobicity.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (e.g., 0.1% trifluoroacetic acid in water) and an organic component (e.g., acetonitrile or methanol). The acidic aqueous phase ensures the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and retention.
-
Sample Preparation: Accurately weigh and dissolve a sample of the synthesized compound in the mobile phase or a compatible solvent (like acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Set the UV detector to a wavelength where the analyte exhibits strong absorbance (e.g., ~254 nm or 290 nm), determined by a UV scan.
-
Gradient Elution: Start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase. This ensures that any more polar impurities elute first, followed by the main compound, and finally any less polar impurities.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is typically desired for advanced applications.
-
Section 5: Applications and Synthetic Utility
The true value of 6-Bromobenzo[d]dioxole-5-carboxylic acid lies in its role as a versatile intermediate.[2][6]
-
Drug Discovery: The benzodioxole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, and antidiabetic properties.[6] This molecule serves as a starting point for elaborating more complex structures through reactions at its two functional groups.
-
Suzuki-Miyaura Coupling: The C-Br bond is readily activated by palladium catalysts, allowing for the formation of C-C bonds with various boronic acids. This is a primary method for introducing new aryl or alkyl groups at the 6-position.[6]
-
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by nucleophiles, enabling the introduction of diverse functionalities like amines, ethers, and thioethers.[6]
-
Amide and Ester Synthesis: The carboxylic acid group is a handle for forming amide or ester linkages, which are crucial for creating prodrugs, linking to other molecules, or building peptide-like structures.
Section 6: Safety and Handling
Prudent laboratory practice is paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[2]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2] Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[2]
References
- 6-bromo-1,3-benzodioxole-5-carboxylic acid. (2024-04-09). ChemBK.
- IR: carboxylic acids. (n.d.). University of Calgary.
- 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. (n.d.). PubChem.
- 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4. (n.d.). BuyersGuideChem.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2025-01-01). Chemistry LibreTexts.
- Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts.
- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. (2025-11-08). Doc Brown's Chemistry.
- infrared spectrum of benzoic acid C7H6O2 C6H5COOH. (n.d.). Doc Brown's Chemistry.
- 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. (n.d.). ResearchGate.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chembk.com [chembk.com]
- 3. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 4. 60546-62-5|6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4 - BuyersGuideChem [buyersguidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Melting Point of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the melting point of 6-Bromobenzo[d]dioxole-5-carboxylic acid, a key intermediate in organic synthesis and drug development.[1] As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the causality behind experimental choices and to ensure the trustworthiness of the presented protocols.
Compound Identification and Significance
Systematic Name: 6-Bromobenzo[d]dioxole-5-carboxylic acid Synonyms: 6-bromo-1,3-benzodioxole-5-carboxylic acid, 6-Bromopiperonylic acid, 6-BROMO-3,4-METHYLENEDIOXYBENZOIC ACID[1][2] CAS Number: 60546-62-5[1] Molecular Formula: C₈H₅BrO₄[1] Molecular Weight: 245.03 g/mol [3]
6-Bromobenzo[d]dioxole-5-carboxylic acid serves as a versatile building block in the synthesis of more complex molecules, including biologically active compounds for drug discovery and pesticides.[1] Its structure, featuring a brominated benzodioxole core with a carboxylic acid moiety, makes it amenable to a variety of chemical transformations. The purity of this compound is paramount for the success of subsequent reactions, and its melting point is a critical indicator of that purity.
Physicochemical Properties and the Importance of the Melting Point
The melting point of a crystalline solid is a fundamental physical property that provides significant insights into its identity and purity. For 6-Bromobenzo[d]dioxole-5-carboxylic acid, the reported melting point is a key specification.
Reported Melting Point
The melting point of 6-Bromobenzo[d]dioxole-5-carboxylic acid is consistently reported in the range of 198-204 °C . Specific ranges found in the literature include:
| Melting Point Range (°C) | Source |
| 200-204 °C | ChemBK[1] |
| 198-200 °C | Benchchem[4] |
This narrow range is characteristic of a pure crystalline solid. A broad melting range (greater than 2 °C) typically indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition from a solid to a liquid state.
Appearance
The compound is typically described as a yellow to yellowish-brown crystalline powder or a white to off-white solid.[1][5] The color can be an initial, qualitative indicator of purity, with whiter solids often suggesting higher purity.
Experimental Determination of Melting Point: A Validated Protocol
The following protocol outlines a standard and reliable method for determining the melting point of 6-Bromobenzo[d]dioxole-5-carboxylic acid using a modern digital melting point apparatus. This method is designed to be a self-validating system by incorporating a certified reference standard.
Principle
A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.
Materials and Apparatus
-
6-Bromobenzo[d]dioxole-5-carboxylic acid (sample to be tested)
-
Certified melting point standard (e.g., caffeine, with a known melting point of 235-238 °C)
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus with a variable heating rate and a viewing lens/camera
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of 6-Bromobenzo[d]dioxole-5-carboxylic acid is completely dry. If necessary, dry the sample under a vacuum.
-
Place a small amount of the sample on a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Carefully pack the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
-
Calibration and Quality Control:
-
Before measuring the sample, it is crucial to verify the accuracy of the melting point apparatus.
-
Prepare a capillary tube with a certified melting point standard (e.g., caffeine) following the same procedure as for the sample.
-
Set the apparatus to a rapid heating rate to approach the known melting point of the standard, then reduce the heating rate to 1-2 °C per minute about 15 °C below the expected melting point.
-
Record the melting range of the standard. If the observed melting point is within the accepted range for the standard, the apparatus is considered calibrated.
-
-
Melting Point Determination of 6-Bromobenzo[d]dioxole-5-carboxylic acid:
-
Place the packed capillary tube containing the sample into the heating block of the melting point apparatus.
-
Set the initial heating rate to be rapid (e.g., 10-20 °C per minute) to reach a temperature approximately 20 °C below the expected melting point of 198-204 °C.
-
Once the temperature reaches approximately 180 °C, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.
-
Observe the sample closely through the viewing lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating and record the temperature at which the last solid crystal melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Data Interpretation:
-
A sharp melting range (e.g., 1-2 °C) within the expected 198-204 °C range indicates a high degree of purity.
-
A broad or depressed melting range suggests the presence of impurities.
-
Experimental Workflow Diagram
Caption: Workflow for accurate melting point determination.
Factors Influencing the Melting Point of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
Several factors can lead to deviations from the expected melting point. Understanding these is crucial for accurate analysis and troubleshooting.
-
Impurities: The most common cause of a depressed and broadened melting range. Potential impurities in 6-Bromobenzo[d]dioxole-5-carboxylic acid could include starting materials from its synthesis, such as 1,3-benzodioxole-5-carboxylic acid, or byproducts from the bromination reaction.[1]
-
Rate of Heating: A heating rate that is too rapid can result in an artificially elevated and broad melting range because the sample and the thermometer will not be in thermal equilibrium.
-
Poor Packing of the Capillary Tube: A loosely packed sample will not conduct heat uniformly, leading to an inaccurate reading.
-
Sample Decomposition: Some organic compounds decompose at or near their melting points. While there are no specific reports of decomposition for this compound at its melting point, it is a possibility for complex organic molecules. Decomposition is often indicated by a change in color (e.g., darkening) of the sample as it melts.
Conclusion
The melting point of 6-Bromobenzo[d]dioxole-5-carboxylic acid is a critical parameter for its identification and purity assessment, with an expected range of 198-204 °C. Adherence to a meticulous and validated experimental protocol, including apparatus calibration with a certified standard, is essential for obtaining reliable and reproducible results. For professionals in drug development and chemical synthesis, an accurate melting point determination provides confidence in the quality of this important synthetic intermediate, ensuring the integrity of subsequent research and manufacturing processes.
References
- 6-bromo-1,3-benzodioxole-5-carboxylic acid - ChemBK. (2024-04-09). [Link]
- 6-Bromobenzo [D][1][5] dioxo-5-carboxylic acid, 97% | 60546-62-5 - J&K Scientific. [Link]
- 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4 - BuyersGuideChem. [Link]
Sources
An In-Depth Technical Guide to the Solubility of 6-Bromobenzo[d]dioxole-5-carboxylic Acid in Organic Solvents
Abstract: 6-Bromobenzo[d]dioxole-5-carboxylic acid is a pivotal building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutic agents.[1][2][3] A thorough understanding of its solubility characteristics is paramount for its effective use in reaction design, purification, formulation, and drug discovery workflows. This technical guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound. We present a detailed solubility profile across a range of common organic solvents, explain the underlying intermolecular forces, and provide a robust, self-validating experimental protocol for researchers to determine solubility with high confidence.
Foundational Physicochemical Properties
An accurate prediction of solubility begins with a molecular-level understanding of the compound's structure and inherent properties. The behavior of 6-Bromobenzo[d]dioxole-5-carboxylic acid in different solvents is a direct consequence of its unique structural features.
Molecular Structure and Functional Group Analysis
6-Bromobenzo[d]dioxole-5-carboxylic acid (MW: 245.03 g/mol , CAS: 60546-62-5) possesses a rigid aromatic core with distinct regions of varying polarity.[2][4]
-
Carboxylic Acid (-COOH): This is the dominant functional group influencing solubility. It is highly polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). Crucially, its acidic proton allows for deprotonation in basic media to form a highly polar and water-soluble carboxylate salt.[5]
-
Benzodioxole Moiety: The two ether-like oxygen atoms in the dioxole ring introduce polarity and can act as hydrogen bond acceptors.
-
Aromatic Ring & Bromine Atom: The benzene ring itself is nonpolar and contributes to solubility in less polar, aromatic solvents. The bromine atom is an electron-withdrawing group that adds to the overall molecular weight and influences the electronic properties of the ring, but its direct impact on solubility is less pronounced than that of the carboxylic acid.
Caption: Molecular structure of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
The "Like Dissolves Like" Principle in Practice
The fundamental principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[6]
-
Polar Solvents (Protic & Aprotic): These solvents are expected to be effective due to their ability to form strong dipole-dipole interactions and, in the case of protic solvents (like alcohols), hydrogen bonds with the carboxylic acid group.
-
Nonpolar Solvents: A significant mismatch in polarity between the highly polar carboxylic acid group and a nonpolar solvent (like hexane) will result in poor solubility. The energy gained from solvent-solute interactions is insufficient to overcome the strong solute-solute (crystal lattice) and solvent-solvent forces.
Acidity (pKa) and its Impact on Aqueous Solubility
While a specific experimental pKa value for this compound is not widely published, its structure as an aromatic carboxylic acid suggests an approximate pKa in the range of 3-4 in water, similar to other substituted benzoic acids.[7] This acidity is the key to its solubility in basic solutions. In the presence of a base (e.g., NaOH, NaHCO₃), the carboxylic acid is deprotonated to form the sodium 6-bromobenzo[d]dioxole-5-carboxylate salt. This ionic salt is vastly more polar than its neutral acid counterpart, leading to a dramatic increase in its solubility in aqueous media.[5]
Solubility Profile: A Technical Summary
Based on its physicochemical properties, the following table summarizes the expected solubility of 6-Bromobenzo[d]dioxole-5-carboxylic acid. This compound is generally described as a white to off-white or yellowish solid, soluble in many polar organic solvents but only slightly soluble in water.[1][3]
| Solvent Class | Example Solvent | Predicted Solubility | Primary Rationale for Interaction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute.[1] |
| Polar Protic | Methanol, Ethanol | High to Moderate | Strong hydrogen bonding between the alcohol's -OH group and the solute's carboxylic acid. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Moderate polarity and ability to act as a hydrogen bond acceptor with the solute's -OH group. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Moderate dipole-dipole interactions, but lacks hydrogen bonding capability. |
| Aromatic | Toluene | Low | Primarily van der Waals forces; significant polarity mismatch with the carboxylic acid group. |
| Nonpolar | Hexane, Heptane | Very Low / Insoluble | Large polarity mismatch; interactions are limited to weak van der Waals forces. |
| Aqueous (Neutral) | Water | Slightly Soluble | The polar carboxylic acid allows some interaction, but the large, nonpolar aromatic core limits solubility.[1] |
| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | Very High | Chemical reaction (acid-base) forms a highly soluble and polar carboxylate salt.[5][8] |
| Aqueous (Acidic) | 5% HCl | Very Low / Insoluble | The common ion effect and low pH suppress deprotonation of the carboxylic acid, keeping it in its less soluble neutral form. |
A Self-Validating Protocol for Experimental Solubility Determination
For researchers requiring precise solubility data, the following multi-step protocol provides a robust framework for both qualitative and quantitative assessment. This system is self-validating by correlating the quantitative results with the expected chemical behavior based on the compound's acidic functional group.
Materials and Reagents
-
6-Bromobenzo[d]dioxole-5-carboxylic acid
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Scintillation vials or test tubes with screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer with a validated analytical method for the compound
-
Solvents of interest (e.g., DMSO, Ethanol, Water, Hexane)
-
Aqueous solutions: 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (w/v) HCl
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
Phase 1: Rapid Qualitative Assessment
-
Preparation: Place approximately 10-20 mg of the compound into a small test tube or vial.
-
Solvent Addition: Add 1 mL of the desired solvent.
-
Mixing: Agitate vigorously for 60 seconds.
-
Observation: Visually inspect the mixture. Classify as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).[9] This step provides a quick and efficient screening to guide the more resource-intensive quantitative analysis.
Phase 2: Quantitative Determination (Equilibrium Shake-Flask Method) This method is the gold standard for determining equilibrium solubility.
-
System Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid at the end of the experiment is critical to ensure the solution is saturated.
-
Equilibration: Seal the vial and place it on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid from the liquid by centrifuging the vial at high speed or by filtering through a 0.22 µm syringe filter. This step must be performed carefully to avoid transferring any solid particles.
-
Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for HPLC). Analyze the concentration of the compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Phase 3: Chemical Validation via pH-Dependent Solubility
-
Purpose: This phase validates the understanding of the compound's acidic nature. The results should align with the predictions in Section 2.0.
-
Procedure: Perform the qualitative assessment (Phase 1) using 5% NaOH and 5% NaHCO₃. High solubility is expected.
-
Confirmation: Perform the qualitative assessment using 5% HCl. Low solubility is expected.
-
Trustworthiness: If the compound dissolves readily in the basic solutions but not in the acidic one, it provides strong, independent confirmation of the carboxylic acid's role in solubility, thereby validating the entire analytical framework.[5][8]
Conclusion
The solubility of 6-bromobenzo[d]dioxole-5-carboxylic acid is primarily dictated by the strong polarity and hydrogen-bonding capabilities of its carboxylic acid functional group. This leads to high solubility in polar organic solvents like DMSO and alcohols, and very low solubility in nonpolar solvents such as hexane. Its acidic nature allows for a dramatic increase in solubility in aqueous basic solutions due to the formation of a highly polar carboxylate salt. For researchers and drug development professionals, leveraging this pH-dependent solubility is a powerful tool for designing efficient extraction, purification, and formulation strategies. The provided experimental protocol offers a reliable and self-validating method to obtain precise solubility data, ensuring a solid foundation for subsequent chemical and pharmaceutical development.
References
- ChemBK. (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid. Available at: [https://www.chembk.com/en/chem/6-bromobenzo[d][1][10]dioxole-5-carboxylic-acid]([Link]1][10]dioxole-5-carboxylic-acid)
- Department of Chemistry, University of Texas. (n.d.). EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS.
- Department of Chemistry, University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds.
- PubChem. (n.d.). 7-Bromo-1,3-dioxaindane-5-carboxylic acid. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table.
Sources
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 4. jk-sci.com [jk-sci.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
An In-depth Technical Guide to 6-Bromobenzo[d]dioxole-5-carboxylic acid (CAS: 60546-62-5)
This technical guide provides a comprehensive overview of 6-Bromobenzo[d]dioxole-5-carboxylic acid, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and diverse applications, with a focus on providing practical, field-proven insights.
Introduction: A Versatile Scaffold in Chemical Synthesis
6-Bromobenzo[d]dioxole-5-carboxylic acid, also known as 6-bromopiperonylic acid, is a halogenated derivative of piperonylic acid. Its structure, featuring a benzodioxole ring system with both a carboxylic acid and a bromine substituent, makes it a highly versatile intermediate. The interplay of these functional groups allows for a wide range of chemical transformations, positioning it as a valuable starting material for the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and agrochemicals.[1][2] The benzodioxole moiety is a recognized "privileged scaffold" in drug discovery, known for its ability to impart significant biological activity.[3]
The strategic placement of the bromine atom and the carboxylic acid group on the aromatic ring opens avenues for various coupling reactions and nucleophilic substitutions, enabling the construction of diverse molecular architectures.[1] This guide will explore the synthesis of this compound, its key chemical properties, and its applications as a precursor to bioactive molecules.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
| Property | Value | Source |
| CAS Number | 60546-62-5 | [1] |
| Molecular Formula | C₈H₅BrO₄ | [4] |
| Molecular Weight | 245.03 g/mol | [4] |
| IUPAC Name | 6-bromo-1,3-benzodioxole-5-carboxylic acid | [4] |
| Appearance | Yellow to yellowish-brown crystals or powder | [2] |
| Solubility | Soluble in DMSO and DMF, slightly soluble in water | [2] |
| Melting Point | 200-204 °C | |
| Boiling Point (Predicted) | 358.9 ± 42.0 °C | |
| SMILES | C1OC2=C(O1)C=C(C(=C2)C(=O)O)Br | [4] |
| InChI Key | NRFYLBBOKXFHMO-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons are expected to appear in the range of δ 6.8–7.2 ppm. The two aromatic protons will likely present as singlets due to their isolated positions on the benzene ring. The two protons of the dioxole ring will also likely appear as a singlet further upfield. The acidic proton of the carboxylic acid would be observed as a broad singlet, typically downfield (>10 ppm), and its position is highly dependent on the solvent and concentration.[6]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the range of 165-185 ppm. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity. Aromatic carbons and the methylene carbon of the dioxole ring will have characteristic shifts.[6]
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1680-1710 cm⁻¹ for the aryl carboxylic acid.
-
C-O Stretch (Carboxylic Acid and Dioxole): Bands in the 1210-1320 cm⁻¹ region.[7]
-
Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region.[8]
-
C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.[8]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z 244.94 and 246.94 in a roughly 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br).[6]
Synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid
The most common and logical synthetic route to 6-Bromobenzo[d]dioxole-5-carboxylic acid involves a two-step process starting from the readily available 1,3-benzodioxole-5-carboxaldehyde (piperonal). This strategy leverages the directing effects of the aldehyde group to achieve regioselective bromination, followed by a robust oxidation to the desired carboxylic acid.
Step 1: Bromination of 1,3-Benzodioxole-5-carboxaldehyde
The electron-donating nature of the benzodioxole ring system makes it susceptible to electrophilic aromatic substitution. The aldehyde group is a meta-director; however, the powerful ortho-, para-directing effect of the ether-like oxygens of the dioxole ring governs the regioselectivity of the bromination. This directs the incoming electrophile to the position ortho to one of the oxygens and para to the other, which is the 6-position.
Experimental Protocol:
-
Reagents: 1,3-Benzodioxole-5-carboxaldehyde (piperonal), N-Bromosuccinimide (NBS) or Bromine (Br₂), and a suitable solvent such as acetic acid or a chlorinated solvent.
-
Procedure (Illustrative):
-
Dissolve 1,3-benzodioxole-5-carboxaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C to control the exothermicity of the reaction and minimize side-product formation.[1]
-
Slowly add a solution of the brominating agent (e.g., NBS) in the same solvent to the cooled solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
-
The product, 6-bromo-1,3-benzodioxole-5-carboxaldehyde, can be isolated by precipitation upon addition of water, followed by filtration and washing. Further purification can be achieved by recrystallization.
-
Step 2: Oxidation of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
The aldehyde functional group of the intermediate is then oxidized to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).
Experimental Protocol (Adapted from the oxidation of piperonal): [7]
-
Reagents: 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, Potassium Permanganate (KMnO₄), water, and a suitable acid for workup (e.g., hydrochloric acid).
-
Procedure (Illustrative):
-
Suspend 6-bromo-1,3-benzodioxole-5-carboxaldehyde in water in a flask equipped with a mechanical stirrer and a dropping funnel.
-
Heat the suspension to 70-80 °C.
-
Slowly add a solution of potassium permanganate in water to the heated suspension over 45-60 minutes. Maintain the temperature during the addition.
-
After the addition, continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Filter the hot reaction mixture to remove the manganese dioxide byproduct. Wash the filter cake with hot water.
-
Cool the combined filtrate and acidify with hydrochloric acid until no further precipitation is observed.
-
Collect the precipitated 6-Bromobenzo[d]dioxole-5-carboxylic acid by filtration, wash with cold water, and dry.
-
Applications in Organic Synthesis and Drug Discovery
The dual functionality of 6-Bromobenzo[d]dioxole-5-carboxylic acid makes it a valuable precursor in the synthesis of a variety of complex molecules. The carboxylic acid group can be converted to esters, amides, or other derivatives, while the bromine atom serves as a handle for cross-coupling reactions or nucleophilic substitutions.
Key Reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. 6-Bromobenzo[d]dioxole-5-carboxylic acid can be coupled with various boronic acids or their esters to introduce new aryl or vinyl substituents at the 6-position.[1][9] This reaction is fundamental in the construction of biaryl systems, which are common motifs in pharmaceuticals.
-
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines or thiols, to introduce different functional groups.[1]
-
Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing further opportunities for molecular elaboration.
Case Study: Synthesis of Indole Alkaloids
A notable application of 6-Bromobenzo[d]dioxole-5-carboxylic acid is in the total synthesis of the Amaryllidaceae alkaloids hippadine and pratosine. A 2006 publication in The Journal of Organic Chemistry details a comparative study of various cross-coupling reactions, including the Suzuki-Miyaura reaction, for the synthesis of these natural products, utilizing intermediates derived from 6-Bromobenzo[d]dioxole-5-carboxylic acid.[4] This highlights the compound's utility in constructing complex heterocyclic systems with potential biological activity.
Potential Biological Activities:
Derivatives of 6-Bromobenzo[d]dioxole-5-carboxylic acid have been investigated for a range of biological activities, including:
-
Anticancer Properties: The benzodioxole scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory and Antioxidant Effects: Compounds containing the benzodioxole moiety have shown promise in modulating pathways related to inflammation and oxidative stress.[1]
-
Antidiabetic Activity: Certain derivatives have been shown to reduce blood glucose levels in preclinical models.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 6-Bromobenzo[d]dioxole-5-carboxylic acid. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2] While specific toxicity data is limited, it is prudent to treat this compound with care.
Conclusion
6-Bromobenzo[d]dioxole-5-carboxylic acid stands out as a valuable and versatile building block in organic synthesis. Its unique structural features provide a robust platform for the construction of complex molecular architectures, particularly in the fields of drug discovery and materials science. The synthetic routes to this compound are well-established, and its reactivity is well-understood, making it an attractive starting material for a wide range of research and development projects.
References
- 6-Bromobenzo[d][2][7]dioxole-5-carboxylic acid. (n.d.). PubChem.
- 6-bromo-1,3-benzodioxole-5-carboxylic acid - ChemBK. (2024, April 9).
- Piperonylic acid. (n.d.). Organic Syntheses.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives: Synthesis, Characterization, Molecular docking and Anti - Supporting Information. (n.d.). Royal Society of Chemistry.
- Table of Characteristic IR Absorptions. (n.d.).
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (n.d.).
- Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block. (n.d.).
- 1,3-Benzodioxole-5-carboxylic acid - the NIST WebBook. (n.d.).
- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. 60546-62-5|6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 6-Bromobenzo[d]dioxole-5-carboxylic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromobenzo[d]dioxole-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural characterization of this compound using modern spectroscopic techniques.
Introduction
6-Bromobenzo[d]dioxole-5-carboxylic acid (CAS No: 60546-62-5) is a brominated derivative of piperonylic acid.[1] Its structural features, including the benzodioxole ring system, a carboxylic acid functional group, and a bromine substituent, make it a versatile building block in organic synthesis.[1][3] Accurate structural elucidation is paramount for its application in medicinal chemistry and materials science. This guide will delve into the nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) data for this compound, providing a detailed interpretation of the spectral features.
Molecular Structure
The structural integrity of 6-Bromobenzo[d]dioxole-5-carboxylic acid is the foundation for understanding its spectroscopic properties. Below is a diagram of the molecule with atom numbering for reference in the subsequent sections.
Caption: Molecular structure of 6-Bromobenzo[d]dioxole-5-carboxylic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromobenzo[d]dioxole-5-carboxylic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromobenzo[d]dioxole-5-carboxylic acid in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the carboxylic acid and for observing the exchangeable carboxylic proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 16 ppm is appropriate.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
-
Data Processing: Process the raw data with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Data Interpretation
The ¹H NMR spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic acid in DMSO-d₆ exhibits three key signals.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 (broad) | Singlet | 1H | COOH |
| 7.62 | Singlet | 1H | Ar-H |
| 6.95 | Singlet | 1H | Ar-H |
| 6.10 | Singlet | 2H | O-CH₂-O |
-
Carboxylic Acid Proton (COOH): A broad singlet is expected to appear downfield, typically above 12 ppm, due to the acidic nature of the proton and hydrogen bonding with the solvent. This peak's broadness is characteristic of exchangeable protons.
-
Aromatic Protons (Ar-H): The two aromatic protons appear as singlets at 7.62 and 6.95 ppm.[3] The lack of coupling indicates that they are on adjacent carbons with no neighboring protons. The downfield shift of the proton at 7.62 ppm can be attributed to the deshielding effect of the adjacent carboxylic acid group.
-
Methylene Protons (O-CH₂-O): The two protons of the methylenedioxy group are chemically equivalent and appear as a sharp singlet at 6.10 ppm.[3]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Spectral Width: A spectral width of 0 to 200 ppm is appropriate.
-
-
Data Processing: Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ at 39.52 ppm.
Data Interpretation
The ¹³C NMR spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic acid shows eight distinct carbon signals.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 167.8 | C=O | Typical chemical shift for a carboxylic acid carbonyl carbon.[3] |
| 148.1 | Ar-C-O | Aromatic carbon attached to the oxygen of the dioxole ring.[3] |
| ~147.5 | Ar-C-O | The second aromatic carbon attached to the other oxygen of the dioxole ring. |
| 124.6 | Ar-C-Br | Aromatic carbon directly bonded to the bromine atom.[3] |
| ~122.0 | Ar-C-COOH | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~112.0 | Ar-CH | Aromatic methine carbon. |
| ~109.0 | Ar-CH | The second aromatic methine carbon. |
| 102.5 | O-CH₂-O | Methylene carbon of the dioxole ring. |
Note: Chemical shifts marked with '~' are predicted based on typical values for similar structures, as only partial data was explicitly found.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.
Data Interpretation
The IR spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic acid will display characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |
| ~3050 | C-H stretch (aromatic) | Medium |
| ~2900 | C-H stretch (methylene) | Medium |
| 1760-1690 | C=O stretch (carboxylic acid) | Strong, Sharp |
| ~1600, ~1470 | C=C stretch (aromatic) | Medium |
| 1320-1210 | C-O stretch (carboxylic acid) | Strong |
| ~1040 | C-O-C stretch (dioxole) | Strong |
| 950-910 | O-H bend (out-of-plane) | Broad, Medium |
The most prominent features are the very broad O-H stretching band from the carboxylic acid dimer and the strong, sharp C=O stretching absorption.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Data Interpretation
The high-resolution mass spectrum will provide the exact mass of the molecular ion.
-
Molecular Formula: C₈H₅BrO₄
-
Molecular Weight: 243.93 g/mol (for ⁷⁹Br) and 245.93 g/mol (for ⁸¹Br)
-
Expected m/z for [M-H]⁻: 242.9240 (for ⁷⁹Br) and 244.9220 (for ⁸¹Br)
The presence of bromine will be evident from the characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units.
Fragmentation Pattern
Under harsher ionization conditions (e.g., Electron Impact) or in tandem MS (MS/MS) experiments, fragmentation would be observed. Key expected fragmentation pathways include:
-
Loss of H₂O: From the carboxylic acid group.
-
Loss of COOH: Cleavage of the carboxylic acid group.
-
Decarboxylation (loss of CO₂): A common fragmentation for carboxylic acids.
-
Loss of Br: Cleavage of the carbon-bromine bond.
Caption: A generalized workflow for the spectroscopic analysis of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a complete and unambiguous structural characterization of 6-Bromobenzo[d]dioxole-5-carboxylic acid. The data presented in this guide are consistent with the assigned structure and provide a valuable reference for researchers working with this compound. The detailed protocols and interpretations serve as a practical resource for ensuring the identity and purity of this important synthetic intermediate.
References
- IR: carboxylic acids. (n.d.).
- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.).
- 6-bromo-1,3-benzodioxole-5-carboxylic acid - PubChem. (n.d.).
- 6-Bromobenzo[d][3][6]dioxole-5-carboxylic acid, 95% Purity, C8H5BrO4, 10 grams. (n.d.).
- 6-bromo-1,3-benzodioxole-5-carboxylic acid - ChemBK. (n.d.).
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2020, August 11).
- Table of Characteristic IR Absorptions. (n.d.).
- Infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. (n.d.).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2021, August 15).
- Mass Spectra - Fragmentation Patterns - Chemguide. (n.d.).
- Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (n.d.).
Sources
1H NMR spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic acid, a key intermediate in medicinal chemistry and organic synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum, grounding its claims in established spectroscopic principles and authoritative data.
Introduction: The Compound and the Technique
6-Bromobenzo[d]dioxole-5-carboxylic acid (Molecular Formula: C₈H₅BrO₄) is a versatile synthetic building block.[1][3] Its rigid benzodioxole core, substituted with both a halogen and a carboxylic acid, provides a scaffold for diverse chemical modifications, making it a compound of interest in the synthesis of biologically active molecules.[1][4][5]
Structural elucidation is paramount in chemical synthesis to confirm the identity and purity of a target molecule. Among the arsenal of analytical techniques, ¹H NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
This guide will systematically deconstruct the ¹H NMR spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic acid, providing a framework for its unambiguous interpretation.
Molecular Structure and Proton Environments
To predict the ¹H NMR spectrum, we must first analyze the molecule's structure to identify all unique proton environments.
Caption: Structure of 6-Bromobenzo[d]dioxole-5-carboxylic acid with key protons labeled.
The molecule possesses a plane of symmetry that renders the two protons of the methylene (-OCH₂O-) group chemically equivalent. Consequently, we anticipate four distinct signals in the ¹H NMR spectrum:
-
Carboxylic Acid Proton (-COOH): A highly deshielded acidic proton.
-
Aromatic Proton (H-4): Located on the benzene ring, ortho to the carboxylic acid group.
-
Aromatic Proton (H-7): Located on the benzene ring, adjacent to the dioxole oxygen.
-
Methylene Protons (-OCH₂O-): The two equivalent protons of the dioxole ring.
Theoretical Spectral Analysis and Signal Assignment
The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-withdrawing groups (EWGs) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (EDGs) shield them, causing an upfield shift.[6]
-
Carboxylic Acid (-COOH): This is a strong electron-withdrawing group.
-
Bromine (-Br): Electron-withdrawing via induction, weakly donating via resonance. Overall, it is a deactivating group.
-
Dioxole Oxygens (-O-): These are strong electron-donating groups via resonance.
Based on this, and supported by empirical data, we can predict the characteristics of each signal. The following analysis is based on data acquired in DMSO-d₆, a common solvent for carboxylic acids.[1]
Signal 1: Carboxylic Acid Proton (-COOH)
-
Chemical Shift (δ): Expected in the range of 10-13 ppm.[7][8] The acidic proton is highly deshielded and its resonance is often found far downfield, separate from other signals.[9][10] The precise shift is sensitive to solvent, concentration, and temperature due to variable hydrogen bonding.[9]
-
Multiplicity: A singlet (s), as it does not couple with other protons. It often appears as a broad singlet.[8]
-
Integration: Integrates to 1H.
-
Validation: This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, as the acidic proton rapidly exchanges with deuterium.[8][9] This is a definitive test for exchangeable protons like those in -COOH, -OH, and -NH₂ groups.
Signal 2: Aromatic Proton (H-4)
-
Chemical Shift (δ): Observed at ~7.62 ppm .[1] This proton is ortho to the strongly electron-withdrawing carboxylic acid group, which causes significant deshielding and a substantial downfield shift.[6]
-
Multiplicity: A singlet (s). It has no adjacent protons to couple with. The nearest proton, H-7, is five bonds away, and such long-range coupling (⁵J) is typically negligible or zero.[11]
-
Integration: Integrates to 1H.
Signal 3: Aromatic Proton (H-7)
-
Chemical Shift (δ): Observed at ~6.95 ppm .[1] This proton is shielded relative to H-4. It is influenced by the electron-donating effect of the adjacent dioxole oxygen atoms, which shifts its signal upfield compared to a standard benzene proton (7.3 ppm).[12]
-
Multiplicity: A singlet (s). Like H-4, it is isolated from other protons, so no coupling is observed.
-
Integration: Integrates to 1H.
Signal 4: Methylene Protons (-OCH₂O-)
-
Chemical Shift (δ): Observed at ~6.10 ppm .[1] This is a characteristic chemical shift for the methylenedioxy bridge in benzodioxole systems.
-
Multiplicity: A singlet (s). The two protons are chemically equivalent and have no neighboring protons to couple with.
-
Integration: Integrates to 2H, representing both protons.
Summary of Spectral Data
The expected ¹H NMR data for 6-Bromobenzo[d]dioxole-5-carboxylic acid is summarized below.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality for Chemical Shift |
| -COOH | ~12-13 (Broad) | Singlet (s) | 1H | Highly deshielded acidic proton, extensive H-bonding. |
| H-4 | ~7.62 | Singlet (s) | 1H | Deshielded by ortho -COOH group (strong EWG). |
| H-7 | ~6.95 | Singlet (s) | 1H | Shielded by adjacent electron-donating dioxole ring. |
| -OCH₂O- | ~6.10 | Singlet (s) | 2H | Characteristic shift for methylenedioxy protons. |
Note: Chemical shifts are referenced from literature data in DMSO-d₆.[1]
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, interpretable spectrum requires a robust and validated methodology.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and validation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It readily dissolves the polar carboxylic acid, and its residual proton signal (~2.50 ppm) does not overlap with any of the analyte's signals. Furthermore, it allows for the observation of the exchangeable -COOH proton, which is sometimes not visible in protic solvents like methanol-d₄.
-
Procedure:
-
Accurately weigh 5-10 mg of the solid compound.
-
Transfer the solid into a standard 5 mm NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Cap the tube securely and vortex or sonicate gently until the sample is completely dissolved. A clear, homogenous solution is critical for high-resolution spectra.
-
-
-
Instrumental Setup and Data Acquisition:
-
Rationale for Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended to ensure good signal dispersion and resolution.
-
Procedure:
-
Insert the sample into the NMR spectrometer.
-
Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. This step corrects for any magnetic field drift during the experiment.
-
Shimming: Optimize the magnetic field homogeneity by shimming. This process is crucial for obtaining sharp, symmetrical peaks and minimizing peak broadening.
-
Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
-
-
Data Processing and Validation:
-
Procedure:
-
Process the raw data (Free Induction Decay, FID) by applying a Fourier transform.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the flat baseline required for accurate integration.
-
Calibrate the chemical shift axis by setting the residual DMSO peak to its known value (δ 2.50 ppm).
-
Integration: Integrate all four signals. Set the integration of one of the single-proton aromatic signals (e.g., at 7.62 ppm) to 1.0. The other signals should conform to the expected 1:1:2:1 ratio.
-
D₂O Exchange (Validation): Remove the sample, add 1-2 drops of D₂O, shake gently, and re-acquire the spectrum. The broad signal corresponding to the -COOH proton should disappear or significantly diminish, confirming its assignment.
-
-
Conclusion
The ¹H NMR spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic acid is highly characteristic and provides a clear structural fingerprint. It features four distinct singlets, corresponding to the carboxylic acid proton, two aromatic protons, and the methylene bridge protons. The chemical shifts are governed by the predictable electronic effects of the bromo, carboxyl, and dioxole substituents. By following the detailed experimental and validation workflow presented, researchers can confidently acquire and interpret the spectrum, confirming the identity and purity of this important synthetic intermediate. This analytical rigor is a cornerstone of successful research and development in the chemical and pharmaceutical sciences.
References
- University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
- University of Wisconsin-Platteville. (n.d.). Short Summary of 1H-NMR Interpretation.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- YouTube. (2021). Interpreting Aromatic NMR Signals.
- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
- Squarespace. (n.d.). ortho meta para.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
- ResearchGate. (2010). Synthesis of bromination derivatives of 1, 3-benzodioxole.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 9.
- The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf.
- Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- ChemBK. (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- BuyersGuideChem. (n.d.). 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4.
- ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?
- Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 11. homework.study.com [homework.study.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Bromobenzo[d]dioxole-5-carboxylic acid
This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Bromobenzo[d]dioxole-5-carboxylic acid, a molecule of significant interest in organic synthesis and drug discovery.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth theoretical insights, practical experimental protocols, and detailed spectral interpretation.
Introduction: The Structural Significance of 6-Bromobenzo[d]dioxole-5-carboxylic acid
6-Bromobenzo[d]dioxole-5-carboxylic acid serves as a versatile synthetic building block, valued for its unique molecular architecture that combines a brominated aromatic ring with a methylenedioxy group and a carboxylic acid moiety.[1] These features make it a valuable precursor for the synthesis of a wide range of biologically active compounds, with potential applications in anticancer, anti-inflammatory, and antidiabetic therapies.[1]
Given its role in the development of complex molecules, the unambiguous structural characterization of 6-Bromobenzo[d]dioxole-5-carboxylic acid is of paramount importance. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique for elucidating the carbon framework of organic molecules, providing critical information about the chemical environment of each carbon atom. This guide will delve into the principles and application of ¹³C NMR for the definitive structural analysis of this compound.
Theoretical Principles of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy measures the absorption of radiofrequency energy by ¹³C nuclei in a strong magnetic field. The chemical shift (δ), reported in parts per million (ppm), is the most fundamental parameter in ¹³C NMR and is highly sensitive to the electronic environment of the carbon atom.[2][3] Several factors influence the chemical shift, including:
-
Hybridization: The chemical shift of a carbon atom is significantly affected by its hybridization state (sp³, sp², sp).
-
Electronegativity of Attached Atoms: Electronegative atoms, such as oxygen and bromine, deshield adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield).
-
Inductive and Resonance Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic ring influences the electron density and, consequently, the chemical shifts of the ring carbons.
-
Anisotropic Effects: The magnetic fields generated by π systems, such as the benzene ring, can cause both shielding and deshielding of nearby nuclei.
For 6-Bromobenzo[d]dioxole-5-carboxylic acid, we can predict the approximate chemical shift regions for its distinct carbon environments.[2][3][4]
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The acquisition of a high-resolution ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.
Sample Preparation
-
Analyte Purity: Ensure the 6-Bromobenzo[d]dioxole-5-carboxylic acid sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely solubilizes the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds.[5]
-
Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[5]
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.0 ppm.[6]
Instrumental Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30° pulse angle for optimal signal-to-noise. |
| Acquisition Time | 1-2 seconds | Allows for adequate signal decay and good digital resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Ensures complete relaxation of the carbon nuclei, leading to more accurate signal integration (though integration is not typically the primary focus in ¹³C NMR).[6] |
| Number of Scans | 1024 or higher | Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to achieve a good signal-to-noise ratio. |
| Spectral Width | 0-220 ppm | Encompasses the typical chemical shift range for organic molecules.[2][3] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Spectral Analysis and Peak Assignment
The ¹³C NMR spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic acid is expected to exhibit eight distinct signals, corresponding to the eight carbon atoms in the molecule. The following is a detailed analysis and assignment of the chemical shifts based on established principles and available data.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cshifts [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
FT-IR spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic acid
An In-Depth Technical Guide to the FT-IR Spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document elucidates the theoretical principles behind the expected spectral features, offers practical guidance for sample preparation and data acquisition, and presents a detailed interpretation of the vibrational modes characteristic of this molecule. By grounding our analysis in established spectroscopic principles, we aim to provide a self-validating framework for identifying and characterizing this compound with high fidelity.
Introduction: The Molecule and the Method
6-Bromobenzo[d]dioxole-5-carboxylic acid (C₈H₅BrO₄) is a multifaceted organic compound featuring a benzodioxole core, a carboxylic acid functional group, and a bromine substituent.[1][2] These structural motifs make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.[3]
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[4] When a molecule is exposed to infrared radiation, its bonds will absorb energy at specific frequencies corresponding to their natural stretching, bending, or rotating vibrations.[5] The resulting spectrum is a unique molecular "fingerprint," revealing the functional groups present within the sample.[5][6] For a molecule like 6-Bromobenzo[d]dioxole-5-carboxylic acid, FT-IR spectroscopy is indispensable for confirming its identity, assessing its purity, and understanding its chemical structure.
Decoding the Spectrum: A Functional Group Analysis
The is a composite of the absorption bands from its constituent functional groups. The interpretation relies on identifying these characteristic bands, which are primarily found in the "group frequency region" (4000 to 1450 cm⁻¹) and the complex "fingerprint region" (1450 to 600 cm⁻¹).[7]
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid group produces some of the most distinct and easily identifiable peaks in the spectrum.
-
O-H Stretching: Due to strong intermolecular hydrogen bonding, which often results in the formation of a stable dimer, the hydroxyl (O-H) stretch of the carboxylic acid is one of the broadest and most recognizable bands in FT-IR spectroscopy.[8][9] It manifests as a very broad, strong absorption envelope spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[8][9][10] This broad feature will often overlap with the sharper C-H stretching bands.[8]
-
C=O Stretching: The carbonyl (C=O) stretch gives rise to a very strong and sharp absorption peak.[7] For an aromatic carboxylic acid, where the carbonyl group is conjugated with the benzene ring, this peak is typically observed between 1715 cm⁻¹ and 1680 cm⁻¹ .[11][12][13] Conjugation slightly lowers the vibrational frequency compared to a saturated carboxylic acid.[10][13]
-
C-O Stretching and O-H Bending: The spectrum will also contain bands corresponding to the C-O stretch and the in-plane O-H bend. The C-O stretch is typically found in the 1320-1210 cm⁻¹ region, while the O-H bend can appear around 1440-1395 cm⁻¹ and 950-910 cm⁻¹ .[8]
The Aromatic System (Substituted Benzene Ring)
The substituted benzodioxole ring contributes several characteristic absorptions.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring give rise to medium-to-weak absorptions just above 3000 cm⁻¹. Look for sharp peaks in the 3100-3000 cm⁻¹ range.[14][15] The presence of peaks in this region is a strong indicator of an aromatic or alkene structure.[14]
-
C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of absorptions in the 1600-1450 cm⁻¹ region.[15][16] Typically, two or three bands of variable intensity can be observed, with prominent peaks often appearing near 1600 cm⁻¹ and 1500 cm⁻¹ .[15][16]
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic ring can be inferred from the strong C-H "oop" bands in the 900-675 cm⁻¹ region of the spectrum.[14] The precise positions of these bands are highly diagnostic of the number and location of substituents.
The Dioxole Ring and Bromo-Substituent
-
C-O-C Asymmetric Stretching: The dioxole moiety (-O-CH₂-O-) contains ether-like linkages. The asymmetric C-O-C stretching vibrations will produce strong absorption bands, typically located within the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹ .[12]
-
C-Br Stretching: The carbon-bromine bond vibration is found at low frequencies. The C-Br stretch appears in the 690-515 cm⁻¹ range.[17] This absorption is often weak to medium in intensity and can be difficult to assign definitively as it falls deep within the complex fingerprint region.[17]
Summary of Expected FT-IR Absorption Bands
The following table summarizes the key vibrational modes and their expected spectral locations for 6-Bromobenzo[d]dioxole-5-carboxylic acid.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak, Sharp |
| Carboxylic Acid | C=O Stretch (Conjugated) | 1715 - 1680 | Strong, Sharp |
| Aromatic Ring | C=C In-Ring Stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid | O-H Bend | 1440 - 1395 | Medium |
| Dioxole/Carboxylic Acid | C-O Stretch | 1320 - 1000 | Strong |
| Carboxylic Acid | O-H Bend | 950 - 910 | Medium |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |
| Bromoalkane | C-Br Stretch | 690 - 515 | Medium to Weak |
Experimental Protocol: Acquiring a High-Quality Spectrum
Obtaining a clean, interpretable FT-IR spectrum requires meticulous sample preparation. For a solid compound like 6-Bromobenzo[d]dioxole-5-carboxylic acid, the Potassium Bromide (KBr) pellet method is a robust and widely used technique.[18]
KBr Pellet Preparation Workflow
The causality behind this protocol is to disperse the solid sample uniformly within an IR-transparent matrix (KBr) to minimize light scattering and produce a high-quality transmission spectrum.[18][19]
Caption: Workflow for KBr Pellet Preparation.
Step-by-Step Methodology
-
Sample Grinding: Using a clean agate mortar and pestle, grind approximately 1-2 mg of 6-Bromobenzo[d]dioxole-5-carboxylic acid to a very fine powder.
-
Expertise & Experience: Grinding is critical to reduce the particle size to less than the wavelength of the IR radiation, which minimizes scattering losses (the Christiansen effect) and prevents distortion of absorption bands.[20]
-
-
Mixing with KBr: Add 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Mix thoroughly with the ground sample until the mixture is homogeneous.
-
Trustworthiness: KBr is highly hygroscopic. It must be stored in a desiccator or oven and handled quickly to prevent absorption of atmospheric moisture, which would introduce a broad O-H band around 3400 cm⁻¹ into the spectrum.
-
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.
-
Expertise & Experience: The goal is to form a clear, transparent, or translucent pellet. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or excessive moisture, and will result in a poor-quality spectrum.
-
-
Background and Sample Scans: Place the KBr pellet into the sample holder of the FT-IR spectrometer. First, run a background scan with an empty sample compartment or a blank KBr pellet.[18] Then, run the sample scan.
-
Trustworthiness: The background scan measures the instrument's response and the spectral contributions of atmospheric CO₂ and water vapor. The instrument software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum of the compound.[4]
-
Alternative Method: Attenuated Total Reflectance (ATR)
Modern FT-IR spectroscopy often employs ATR, which requires minimal to no sample preparation.[18] A small amount of the solid sample is simply placed onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact.[19] This technique is faster and often less prone to user error than the KBr method, making it an excellent alternative.[18]
Conclusion
The is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic features are the extremely broad O-H stretch of the carboxylic acid, the strong, conjugated C=O stretch below 1715 cm⁻¹, the aromatic C=C and C-H vibrations, and the strong C-O stretches in the fingerprint region. By following a validated experimental protocol and understanding the causal relationship between molecular structure and spectral features, researchers can confidently utilize FT-IR spectroscopy for the analysis of this important chemical entity.
References
- Sample preparation for FT-IR. (n.d.). University of the West Indies.
- Sample Preparation for FTIR Analysis. (n.d.). Drawell.
- FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.
- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
- IR: carboxylic acids. (n.d.). University of Calgary.
- Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.
- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary.
- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Ossila.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
- Spectroscopy of Aromatic Compounds. (n.d.). OpenStax.
- The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.
- Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts.
- 6-bromo-1,3-benzodioxole-5-carboxylic acid. (n.d.). Cymit Química S.L.
- 6-Bromobenzo[d][4][20]dioxole-5-carboxylic acid. (n.d.). Benchchem.
- IR: alkyl halides. (n.d.). University of Colorado Boulder.
- 6-bromo-1,3-benzodioxole-5-carboxylic acid. (2024, April 9). ChemBK.
- IR Tables. (n.d.). University of California, Santa Cruz.
- Infrared Spectroscopy. (n.d.). Michigan State University.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts.
Sources
- 1. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. azooptics.com [azooptics.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. jascoinc.com [jascoinc.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. eng.uc.edu [eng.uc.edu]
Mass spectrometry of 6-Bromobenzo[d]dioxole-5-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Bromobenzo[d]dioxole-5-carboxylic acid, a compound of interest in drug discovery and organic synthesis. This document outlines the fundamental principles, experimental protocols, and expected fragmentation patterns of this molecule. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and analytical characterization. The guide emphasizes the causal relationships behind experimental choices and provides a framework for developing robust analytical methods.
Introduction: The Significance of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
6-Bromobenzo[d]dioxole-5-carboxylic acid is a versatile synthetic intermediate, notable for its benzodioxole core, a scaffold present in numerous biologically active compounds.[1][2] Its chemical structure, featuring a carboxylic acid group and a bromine atom, imparts specific physicochemical properties that make mass spectrometry an ideal tool for its characterization.[1] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and purity of synthesized batches of this compound.[1] Understanding its behavior in the mass spectrometer is paramount for reaction monitoring, impurity profiling, and metabolic studies.
This guide will delve into the ionization behavior and subsequent fragmentation of 6-Bromobenzo[d]dioxole-5-carboxylic acid, providing a predictive framework based on established principles of mass spectrometry.
Foundational Concepts in the Mass Spectrometry of the Analyte
The mass spectrometric analysis of 6-Bromobenzo[d]dioxole-5-carboxylic acid is governed by the interplay of its functional groups: the aromatic ring, the dioxole moiety, the carboxylic acid, and the bromine atom.
Ionization Techniques: Choosing the Right Tool
The choice of ionization technique is critical for obtaining meaningful mass spectra. For 6-Bromobenzo[d]dioxole-5-carboxylic acid, both "hard" and "soft" ionization methods can be employed, each offering distinct advantages.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, inducing extensive fragmentation.[3][4] This provides detailed structural information through the resulting fragmentation pattern. However, the molecular ion peak may be weak or absent for some molecules.[5][6]
-
Electrospray Ionization (ESI): A "soft" ionization technique, ESI is well-suited for polar molecules like carboxylic acids. It typically generates protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal fragmentation. This is ideal for accurate mass measurement and molecular formula determination.[3]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another "soft" ionization technique that is suitable for less polar compounds that are not easily ionized by ESI.[3] It often produces protonated molecules and can be a valuable alternative for this analyte.
For routine analysis and confirmation of molecular weight, ESI is the preferred method due to its gentle nature and compatibility with liquid chromatography. For in-depth structural elucidation, EI provides a wealth of fragmentation data.
The Isotopic Signature of Bromine
A key characteristic in the mass spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic acid is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[7] This results in a characteristic isotopic pattern for any bromine-containing ion, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in an ion.
Predicted Mass Spectral Data
The following table summarizes the predicted mass-to-charge ratios for various adducts and the monoisotopic mass of 6-Bromobenzo[d]dioxole-5-carboxylic acid. These values are crucial for instrument setup and data interpretation.
| Species | Predicted m/z | Notes |
| Monoisotopic Mass | 243.9371 Da | The exact mass of the most abundant isotopes.[8] |
| [M+H]⁺ | 244.9444 Da | Protonated molecule, common in positive ion ESI.[8] |
| [M-H]⁻ | 242.9298 Da | Deprotonated molecule, common in negative ion ESI.[8] |
| [M+Na]⁺ | 266.9263 Da | Sodium adduct, frequently observed in ESI.[8] |
| [M+K]⁺ | 282.9003 Da | Potassium adduct, also common in ESI.[8] |
Proposed Fragmentation Pathways
The fragmentation of 6-Bromobenzo[d]dioxole-5-carboxylic acid is expected to proceed through several key pathways, dictated by the stability of the resulting ions and neutral losses.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion ([C₈H₅BrO₄]⁺˙) will be formed, which is expected to be relatively stable due to the aromatic system.[5] Subsequent fragmentation is likely to involve the carboxylic acid group and the bromine atom.
Key Predicted Fragmentations:
-
Loss of a hydroxyl radical (•OH): This is a common fragmentation pathway for carboxylic acids, leading to the formation of a stable acylium ion.[9][10]
-
[M]⁺˙ → [M - OH]⁺ + •OH (m/z 227/229)
-
-
Loss of a carboxyl radical (•COOH): Decarboxylation is another characteristic fragmentation of carboxylic acids.[5][9]
-
[M]⁺˙ → [M - COOH]⁺ + •COOH (m/z 199/201)
-
-
Loss of carbon monoxide (CO) from the acylium ion: The acylium ion can further lose CO to form a brominated benzodioxole cation.
-
[M - OH]⁺ → [M - OH - CO]⁺ + CO (m/z 199/201)
-
-
Loss of bromine radical (•Br): Cleavage of the carbon-bromine bond can also occur.
-
[M]⁺˙ → [M - Br]⁺ + •Br (m/z 165)
-
The following Graphviz diagram illustrates the proposed EI fragmentation pathway.
Caption: Proposed EI fragmentation of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
Collision-Induced Dissociation (CID) of ESI-Generated Ions
In tandem mass spectrometry (MS/MS) experiments, precursor ions generated by ESI ([M+H]⁺ or [M-H]⁻) are subjected to collision-induced dissociation (CID).
Positive Ion Mode ([M+H]⁺):
-
Loss of water (H₂O): Protonated carboxylic acids readily lose water.
-
[M+H]⁺ → [M+H - H₂O]⁺ + H₂O (m/z 227/229)
-
-
Loss of formic acid (HCOOH): This represents a concerted loss of water and carbon monoxide.
-
[M+H]⁺ → [M+H - HCOOH]⁺ + HCOOH (m/z 199/201)
-
Negative Ion Mode ([M-H]⁻):
-
Loss of carbon dioxide (CO₂): Decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids.
-
[M-H]⁻ → [M-H - CO₂]⁻ + CO₂ (m/z 199/201)
-
The following Graphviz diagram illustrates the proposed CID fragmentation pathways.
Caption: Proposed CID fragmentation pathways in positive and negative ion modes.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the analysis of 6-Bromobenzo[d]dioxole-5-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of 6-Bromobenzo[d]dioxole-5-carboxylic acid and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 100 µg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition.
LC-MS Instrumentation and Parameters
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS (product ion scan) of the precursor ions of interest.
The following Graphviz diagram outlines the experimental workflow.
Caption: Experimental workflow for the LC-MS analysis of the analyte.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The presence of the characteristic bromine isotopic pattern in the molecular ion and its fragments serves as an internal confirmation of the identity of these species. Furthermore, the use of high-resolution mass spectrometry allows for the calculation of elemental compositions, which should match the theoretical values for the proposed ions, providing a high degree of confidence in the assignments.
Conclusion
The mass spectrometric analysis of 6-Bromobenzo[d]dioxole-5-carboxylic acid is a powerful tool for its characterization. By understanding the interplay of its functional groups and applying the principles of ionization and fragmentation, researchers can confidently identify this compound and elucidate its structure. The methodologies and predictive frameworks presented in this guide offer a solid foundation for developing robust and reliable analytical methods for this and structurally related molecules.
References
- Chemistry LibreTexts. (2023).
- PubChemLite. 6-bromo-1,3-benzodioxole-5-carboxylic acid. [Link]
- ChemBK. 6-bromo-1,3-benzodioxole-5-carboxylic acid. [Link]
- Chemistry LibreTexts. (2023). 2.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- PubMed. (2018).
- NIST WebBook. 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. [Link]
- mzCloud. Benzodioxole fentanyl. [Link]
- YouTube. (2023).
- Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Doc Brown's Chemistry.
- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. PubChemLite - 6-bromo-1,3-benzodioxole-5-carboxylic acid (C8H5BrO4) [pubchemlite.lcsb.uni.lu]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. youtube.com [youtube.com]
A Technical Guide to the Structural Elucidation of 6-Bromobenzo[d]dioxole-5-carboxylic Acid: Experimental and Computational Approaches
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for determining and analyzing the crystal structure of 6-Bromobenzo[d]dioxole-5-carboxylic acid. As of the latest literature review, a definitive, publicly available crystal structure for this compound has not been reported. Therefore, this document outlines the necessary experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, complemented by an insightful exploration of computational crystal structure prediction techniques.
Introduction: The Significance of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
6-Bromobenzo[d]dioxole-5-carboxylic acid is a versatile organic building block that holds considerable interest in medicinal chemistry and materials science.[1] The benzodioxole moiety is a key pharmacophore found in numerous biologically active compounds, and the presence of a bromine atom and a carboxylic acid group provides reactive handles for diverse synthetic transformations, such as Suzuki-Miyaura coupling and nucleophilic substitution reactions.[1] Understanding the three-dimensional arrangement of atoms in the solid state is paramount for predicting its physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development.[1]
Synthesis and Characterization
The synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid is typically achieved through a two-step process involving the bromination of a suitable benzodioxole precursor followed by oxidation.[1] A common route starts from 1,3-benzodioxole-5-carboxaldehyde (piperonal).[2]
Synthesis Protocol
Step 1: Bromination of 1,3-Benzodioxole-5-carboxaldehyde
This step introduces a bromine atom at the 6-position of the benzodioxole ring.
-
Reagents and Solvents: 1,3-Benzodioxole-5-carboxaldehyde, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous).
-
Procedure:
-
Dissolve 1,3-Benzodioxole-5-carboxaldehyde in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-Bromo-1,3-benzodioxole-5-carboxaldehyde.[2]
-
Step 2: Oxidation to 6-Bromobenzo[d]dioxole-5-carboxylic acid
The aldehyde functional group is oxidized to a carboxylic acid.
-
Reagents and Solvents: 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, Potassium permanganate (KMnO₄), Acetone, Water.
-
Procedure:
-
Dissolve the crude 6-Bromo-1,3-benzodioxole-5-carboxaldehyde in acetone in a round-bottom flask.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring. An exothermic reaction may be observed; maintain the temperature below 40 °C.
-
Stir the reaction mixture for 4-6 hours at room temperature. A brown precipitate of manganese dioxide will form.
-
Filter the reaction mixture to remove the manganese dioxide.
-
Acidify the filtrate with 1 M hydrochloric acid (HCl) until a white precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-Bromobenzo[d]dioxole-5-carboxylic acid.[1]
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight (245.03 g/mol ).[3]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, C-Br bond).
Single Crystal Growth: The Gateway to Structural Analysis
Obtaining high-quality single crystals is the most critical and often challenging step in crystal structure determination. For a compound like 6-Bromobenzo[d]dioxole-5-carboxylic acid, several crystallization techniques can be employed.
Experimental Protocol for Single Crystal Growth
A systematic approach to screen for suitable crystallization conditions is recommended.
Table 1: Recommended Solvents and Techniques for Crystallization Screening
| Solvent System (Binary) | Crystallization Technique |
| Ethanol/Water | Slow Evaporation, Vapor Diffusion |
| Acetone/Hexane | Slow Evaporation, Vapor Diffusion |
| Dichloromethane/Methanol | Slow Cooling, Vapor Diffusion |
| Ethyl Acetate/Heptane | Slow Evaporation, Slow Cooling |
Detailed Protocol: Slow Evaporation
-
Prepare a saturated solution of 6-Bromobenzo[d]dioxole-5-carboxylic acid in a selected solvent or solvent mixture (e.g., ethanol/water) at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Diagram 1: Experimental Workflow for Synthesis and Crystallization
Caption: Workflow from synthesis to crystal structure determination.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.
The Experimental Procedure
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54056 Å).[4] The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.
Predictive Analysis of the Crystal Structure
In the absence of experimental data, computational methods for crystal structure prediction (CSP) can provide valuable insights into the likely packing arrangements and intermolecular interactions.[5][6]
Computational Methodology
Modern CSP methods typically involve:
-
Conformational Analysis: Identifying the low-energy conformations of the molecule.
-
Crystal Packing Generation: Generating a large number of plausible crystal packing arrangements in various space groups.
-
Energy Ranking: Ranking the generated structures based on their calculated lattice energies, often using a combination of force fields and density functional theory (DFT).[5]
Predicted Structural Features
Based on the known crystal structure of the parent compound, 1,3-Benzodioxole-5-carboxylic acid (piperonylic acid), and general principles of crystal engineering, we can anticipate key structural features for 6-Bromobenzo[d]dioxole-5-carboxylic acid.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties. This is a very common and stable motif for carboxylic acids in the solid state.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen atoms of the carboxylic acid or the dioxole ring of neighboring molecules. This could lead to the formation of extended supramolecular assemblies.
-
π-π Stacking: The aromatic benzodioxole ring system is likely to participate in π-π stacking interactions, further stabilizing the crystal packing.
Diagram 2: Predicted Intermolecular Interactions
Caption: Key intermolecular forces likely to govern the crystal packing.
Hypothetical Crystallographic Data
The following table presents a hypothetical set of crystallographic parameters for 6-Bromobenzo[d]dioxole-5-carboxylic acid, extrapolated from the structure of 1,3-Benzodioxole-5-carboxylic acid and considering the presence of the bromine atom.
Table 2: Predicted Crystallographic Data
| Parameter | Predicted Value | Justification |
| Crystal System | Monoclinic | Common for substituted benzoic acids. |
| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules. |
| a (Å) | ~7-9 | |
| b (Å) | ~5-7 | |
| c (Å) | ~15-18 | The presence of the bulky bromine atom may influence this parameter. |
| β (°) | ~95-105 | |
| Z | 4 | Number of molecules in the unit cell. |
| V (ų) | ~800-1000 | |
| ρ (g/cm³) | ~1.8-2.0 | Increased density due to the heavy bromine atom. |
Conclusion and Future Directions
While the definitive crystal structure of 6-Bromobenzo[d]dioxole-5-carboxylic acid remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. The predictive insights into its potential intermolecular interactions and packing motifs offer a valuable starting point for further research. The successful elucidation of this crystal structure will be a significant contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating the rational design of new functional molecules.
References
- ChemBK. (2024, April 9). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. PubChem Compound Database.
- ResearchGate. (n.d.). Single-Crystal X-ray Diffraction.
- Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures.
- National Center for Biotechnology Information. (n.d.). A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Crystallography Open Database: Search results [qiserver.ugr.es]
- 3. jk-sci.com [jk-sci.com]
- 4. Crystallography Open Database: Search results [qiserver.ugr.es]
- 5. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials - PMC [pmc.ncbi.nlm.nih.gov]
Natural occurrence of benzodioxole carboxylic acids
An In-depth Technical Guide to the Natural Occurrence of Benzodioxole Carboxylic Acids
Abstract
The 1,3-benzodioxole (methylenedioxybenzene) moiety is a key structural feature in a multitude of naturally occurring compounds, conferring significant biological activities. When functionalized with a carboxylic acid group, this scaffold gives rise to the benzodioxole carboxylic acids, a class of phytochemicals with notable pharmacological potential. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, isolation, and characterization of these valuable compounds. We delve into the causality behind experimental choices for extraction and analysis, presenting self-validating protocols and grounding key claims in authoritative references. The guide summarizes known biological activities, from antimicrobial to anticancer effects, and explores the future landscape of research and application for this promising class of natural products.
Introduction: The Benzodioxole Carboxylic Acid Scaffold
The 1,3-benzodioxole ring system is a prevalent pharmacophore found in numerous natural products and synthetic drugs. Its unique electronic and steric properties often enhance the biological efficacy and metabolic stability of a molecule. The addition of a carboxylic acid functional group introduces a site for hydrogen bonding and salt formation, significantly influencing the molecule's solubility, pharmacokinetic profile, and interaction with biological targets.
Piperonylic acid (1,3-benzodioxole-5-carboxylic acid), the most well-known member of this class, serves as a quintessential example.[1] It is a naturally occurring compound found in various plant species and is recognized for its role as a selective inhibitor of the trans-cinnamate 4-hydroxylase enzyme, as well as for its antifungal properties.[1] The exploration of other naturally occurring analogues and their derivatives continues to be an active area of research, driven by their diverse biological activities, including anti-tumor, anti-hyperlipidemic, and antioxidant effects.[2]
This guide will systematically explore the origins, isolation, and scientific importance of these compounds, providing a foundational resource for their study and exploitation in drug discovery and development.
Natural Sources and Distribution
Benzodioxole carboxylic acids are primarily found in the plant kingdom, often as secondary metabolites. Their distribution is varied, though they are frequently associated with species known for producing aromatic essential oils and resins.
Table 1: Selected Natural Sources of Benzodioxole Carboxylic Acids
| Compound Name | Natural Source(s) | Plant Family | Reference(s) |
| Piperonylic Acid (3,4-Methylenedioxybenzoic acid) | Pongamia pinnata, Begonia nantoensis, Astrodaucus persicus | Fabaceae, Begoniaceae, Apiaceae | [1][3] |
| Hypecoumic Acid | Not specified in detail, but noted for antioxidative activity | Papaveraceae (likely, based on genus Hypecoum) | [2] |
| Other Novel Benzodioxole Derivatives | Astrodaucus persicus (root) | Apiaceae | [3] |
The presence of these compounds in plants like Astrodaucus persicus suggests that the Apiaceae family is a promising source for novel benzodioxole structures.[3] Research into the phytochemical composition of related species may yield further discoveries.
Biosynthesis: The Phenylpropanoid Pathway Origin
While the specific enzymatic steps for many benzodioxole carboxylic acids are still under investigation, their biosynthesis is understood to originate from the phenylpropanoid pathway. This core metabolic route in plants is responsible for the synthesis of thousands of phenolic compounds from the amino acid phenylalanine.
The formation of the characteristic 1,3-benzodioxole (methylenedioxy) bridge is a key biosynthetic step. It is formed by the oxidative metabolism of an allied catechol precursor, which involves a cytochrome P450-dependent enzyme that catalyzes the cyclization of a methoxy group. The carboxylic acid moiety is typically derived from the oxidation of a side chain attached to the benzene ring, a common transformation in the phenylpropanoid pathway.
Below is a conceptual workflow illustrating the likely biosynthetic progression from a phenylpropanoid precursor to a benzodioxole carboxylic acid.
Caption: Conceptual biosynthetic pathway to benzodioxole carboxylic acids.
Extraction, Isolation, and Purification
The successful isolation of benzodioxole carboxylic acids from natural sources hinges on a systematic extraction and chromatographic purification strategy. The choice of solvents and methods is dictated by the polarity of the target compounds and the nature of the plant matrix.
General Extraction and Fractionation Workflow
The process begins with the extraction of dried and powdered plant material, followed by solvent partitioning to separate compounds based on polarity.
Caption: General workflow for extraction and fractionation.
Detailed Experimental Protocol: Isolation from Astrodaucus persicus
This protocol is adapted from the methodology used for isolating novel benzodioxole compounds.[3]
Rationale: The use of a gradient of solvents from non-polar (hexane) to polar (methanol) allows for the systematic separation of compounds. Column chromatography is essential for isolating individual compounds from complex fractions.
Step-by-Step Methodology:
-
Extraction:
-
Macerate 1 kg of dried, powdered root material with 5 L of 80% methanol at room temperature for 72 hours, with occasional agitation.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Fractionation:
-
Suspend the crude extract (e.g., 40 g) in water and sequentially partition it with equal volumes of hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Concentrate each solvent layer to yield the respective fractions. The target carboxylic acids are typically found in the more polar chloroform and ethyl acetate fractions.
-
-
Column Chromatography:
-
Subject the active fraction (e.g., 7.5 g of the chloroform fraction) to silica gel column chromatography.
-
Prepare a column (e.g., 5.0 x 30.0 cm) with silica gel (mesh size 70-230) slurried in the initial mobile phase.
-
Load the sample onto the column and elute with a gradient solvent system, such as chloroform-ethyl acetate (starting from 10:0, gradually increasing the polarity to 9:1, 8:2, etc.).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool similar fractions.
-
-
Final Purification:
-
Subject the pooled, semi-pure fractions to further purification using Sephadex LH-20 column chromatography, eluting with methanol.[3] This step is crucial for removing smaller impurities and achieving high purity.
-
Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification.
-
Structural Elucidation and Analytical Characterization
Unambiguous identification of isolated benzodioxole carboxylic acids requires a combination of modern spectroscopic techniques.[4]
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for determining the carbon-hydrogen framework.[5] The characteristic signal for the methylenedioxy (-O-CH₂-O-) protons typically appears as a singlet around 6.0 ppm in the ¹H-NMR spectrum.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides the exact molecular formula.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for analyzing more volatile, derivatized analogues.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is the primary method for assessing purity and quantifying the compound.[4] A reverse-phase C18 column is commonly employed.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.[5]
Analytical Workflow Diagram
Caption: Standard workflow for analytical characterization.
Table 2: Typical Spectroscopic Data for a Benzodioxole Carboxylic Acid (e.g., Piperonylic Acid)
| Technique | Feature | Typical Value/Observation | Reference(s) |
| ¹H-NMR | -O-CH₂-O- protons | Singlet, ~6.0-6.2 ppm | [3] |
| Aromatic protons | Multiplets/Singlets, ~6.8-7.5 ppm | [3] | |
| Carboxylic acid proton | Broad singlet, >10 ppm (often not observed) | ||
| ¹³C-NMR | -O-CH₂-O- carbon | ~102 ppm | [3] |
| Aromatic carbons | ~108-150 ppm | [3] | |
| Carboxyl carbon (C=O) | ~165-170 ppm | ||
| IR (ATR) | O-H stretch (acid) | Broad, ~2500-3300 cm⁻¹ | [5] |
| C=O stretch (acid) | Strong, ~1670-1700 cm⁻¹ | [5] | |
| HRMS (ESI-) | [M-H]⁻ | Calculated vs. Found m/z within 5 ppm | [6] |
Biological Activities and Pharmacological Potential
Benzodioxole derivatives, including the carboxylic acids, exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.[2]
Table 3: Summary of Reported Biological Activities
| Activity | Description | Example Compound(s) | Reference(s) |
| Anti-tumor | Inhibit cancer cell proliferation and induce apoptosis. Some derivatives enhance the efficacy of existing arsenical drugs. | General 1,3-benzodioxole derivatives | [2][7] |
| Anti-hyperlipidemic | Reduce plasma lipids and hepatic lipid accumulation, potentially by up-regulating PPAR-α expression. | Compound 12 (a derivative) | [2] |
| Antioxidant | Scavenge free radicals, protecting against oxidative stress. | Hypecoumic Acid, general derivatives | [2][8] |
| Anti-inflammatory | Inhibit key inflammatory enzymes like Cyclooxygenase-2 (COX-2). | Benzodioxole acetic acid derivatives | [8] |
| Hypoglycemic | Inhibit α-amylase, an enzyme involved in carbohydrate digestion, leading to lower blood glucose levels. | Benzoyl benzodioxol derivatives | |
| Plant Growth Promotion | Act as potent auxin receptor agonists, promoting root growth in plants like Oryza sativa (rice). | K-10 (a synthetic derivative) | [9][10] |
| Antifungal | Inhibit fungal growth. | Piperonylic Acid | [1] |
These findings underscore the therapeutic potential of this scaffold.[7] For instance, the ability of certain derivatives to inhibit α-amylase presents a promising avenue for developing new treatments for diabetes. Furthermore, their role as COX-2 inhibitors highlights their potential as anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.[8]
Conclusion and Future Perspectives
The natural world remains a vast reservoir of unique chemical structures with significant therapeutic potential. Benzodioxole carboxylic acids represent a compelling class of phytochemicals characterized by a versatile scaffold and a broad range of biological activities. While piperonylic acid is the most studied, the discovery of novel analogues from sources like Astrodaucus persicus indicates that many more remain to be found.
Future research should focus on:
-
Biosynthetic Pathway Elucidation: Identifying the specific enzymes involved in the formation of the methylenedioxy bridge and subsequent tailoring reactions will enable biotechnological production via synthetic biology approaches.
-
Pharmacological Screening: A systematic screening of both known and newly isolated natural benzodioxole carboxylic acids against a wider range of biological targets is warranted.
-
Medicinal Chemistry Efforts: The natural scaffold provides an excellent starting point for semi-synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties for drug development.
By integrating natural product chemistry, analytical science, and pharmacology, the full potential of benzodioxole carboxylic acids as lead compounds for next-generation therapeutics and agrochemicals can be realized.
References
- Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
- 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. (2025).
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
- Structures of Benzodioxole derivatives that have biological activities. (n.d.).
- Ghasemi, F., et al. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 15(4), 859–865. [Link]
- Structures of benzodioxol derivatives having various biological activities. (n.d.).
- Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. DOI: 10.4236/ijoc.2022.123012. [Link]
- 1,3-Benzodioxole-5-carboxylic acid. (n.d.). NIST WebBook. [Link]
- Al-Warhi, T., et al. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Beni-Suef University Journal of Basic and Applied Sciences, 13(1). [Link]
- Structures of benzodioxol derivatives having various biological activities. (n.d.).
- 1,3-Benzodioxole-5-carboxylic acid. (n.d.). PubChem. [Link]
- Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13. [Link]
- Godlewska, K., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(21), 5127. [Link]
- Activity of Natural Carboxylic Acids. (2020). Encyclopedia.pub. [Link]
- Process for the preparation of derivatives of benzodioxole. (2017).
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (n.d.).
- Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
- Parry, L. (2020). The Continuous Extraction of Carboxylic Acids and Amines. White Rose eTheses Online. [Link]
Sources
- 1. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 3. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Discovery and history of 6-Bromobenzo[d]dioxole-5-carboxylic acid
An In-Depth Technical Guide to 6-Bromobenzo[d]dioxole-5-carboxylic Acid: Synthesis, History, and Applications
Abstract
6-Bromobenzo[d]dioxole-5-carboxylic acid, also known as 6-bromopiperonylic acid, is a halogenated carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its rigid benzodioxole core, combined with the strategically positioned bromine atom and carboxylic acid functional group, provides two distinct points for chemical modification, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of the compound's physicochemical properties, historical context, and detailed synthetic methodologies. Furthermore, it explores its broad synthetic utility, particularly in cross-coupling reactions, and its application in the development of new therapeutic agents and other industrially relevant chemicals. This document is intended to be a critical resource for researchers, chemists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: A Strategically Functionalized Scaffold
The 1,3-benzodioxole moiety is a prominent structural motif found in numerous natural products and pharmacologically active compounds. The functionalization of this core structure is a key strategy in medicinal chemistry to modulate biological activity. 6-Bromobenzo[d]dioxole-5-carboxylic acid (Figure 1) emerges as a particularly powerful intermediate in this context. The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction, while the bromine atom is primed for a wide array of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the systematic and divergent synthesis of compound libraries, making it an asset in the drug discovery pipeline.
Figure 1. Chemical Structure of 6-Bromobenzo[d]dioxole-5-carboxylic acid Synonyms: 6-Bromo-1,3-benzodioxole-5-carboxylic acid, 6-Bromopiperonylic acid CAS Number: 60546-62-5[1][2][3][4] Molecular Formula: C₈H₅BrO₄[1][2][5] Molecular Weight: 245.03 g/mol [2][6]
Historical Context and Discovery
While a singular, seminal "discovery" of 6-Bromobenzo[d]dioxole-5-carboxylic acid is not prominently documented, its development is a logical extension of the extensive research into the chemistry of piperonal (1,3-benzodioxole-5-carboxaldehyde) and its derivatives, which began in the late 19th century. The synthesis of such functionalized intermediates was driven by the growing need for complex building blocks in the burgeoning fields of synthetic dyes, fragrances, and eventually, pharmaceuticals. The preparation of this compound likely arose from systematic studies on the electrophilic substitution reactions of the benzodioxole ring, where chemists sought to install functional groups that would enable further molecular elaboration. One synthetic method involves the bromination of 1,3-benzene dimethyl ether, followed by a carboxylation reaction to yield the final product.[7]
Synthetic Methodologies
The preparation of 6-Bromobenzo[d]dioxole-5-carboxylic acid can be achieved through several reliable synthetic routes. The choice of method often depends on the starting material availability, scalability, and laboratory capabilities.
Route 1: Electrophilic Bromination of Piperonylic Acid
This is a direct and common approach starting from the commercially available 1,3-benzodioxole-5-carboxylic acid (piperonylic acid). The methylenedioxy and carboxylic acid groups direct the electrophilic bromine to the 6-position.
Experimental Protocol:
-
Dissolution: Dissolve 1,3-benzodioxole-5-carboxylic acid in a suitable solvent, such as glacial acetic acid, in a flask equipped with a magnetic stirrer.
-
Bromination: While stirring at room temperature, slowly add a solution of elemental bromine (Br₂) in glacial acetic acid dropwise. The reaction is typically exothermic and should be controlled with an ice bath if necessary.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into cold water to precipitate the crude product.
-
Quenching: Add a saturated solution of sodium bisulfite (NaHSO₃) to quench any excess bromine, evidenced by the disappearance of the orange-brown color.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification is achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure 6-Bromobenzo[d]dioxole-5-carboxylic acid as a white to off-white solid.[1]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a polar solvent that can dissolve the starting material and facilitate the electrophilic aromatic substitution without participating in side reactions.
-
Controlled Bromine Addition: Prevents a rapid temperature increase and minimizes the formation of poly-brominated byproducts, enhancing the selectivity for the desired mono-brominated product.
-
Aqueous Work-up: The product is sparingly soluble in water, allowing for its precipitation and easy separation from the acetic acid and other water-soluble impurities.[7]
-
Sodium Bisulfite Quench: This is a critical safety and purity step to neutralize the corrosive and toxic excess bromine before handling and disposal.
Synthesis Workflow: Electrophilic Bromination
Caption: Reactivity map showing the compound as a precursor to diverse chemical scaffolds.
Applications in Research and Development
The utility of this compound spans multiple areas of chemical science.
-
Drug Discovery: It is a key intermediate in the synthesis of biologically active molecules. Research has shown that compounds containing the benzodioxole moiety can possess anti-inflammatory, antioxidant, and anticancer properties. [6]Derivatives have been evaluated for their cytotoxic effects against cancer cell lines, making this scaffold a promising starting point for developing new oncology drugs. [6]* Agrochemicals: The compound serves as a building block for developing new agrochemicals, such as pesticides. [7]It has been identified as an intermediate in the synthesis of the insecticide carbaryl. [1]* Materials Science: Functionalized aromatic compounds are used in the synthesis of organic materials with specific electronic or photophysical properties.
Safety and Handling
As with any laboratory chemical, 6-Bromobenzo[d]dioxole-5-carboxylic acid should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Use in accordance with standard laboratory safety practices, including wearing safety glasses, gloves, and a lab coat. [7]* Handling: Avoid contact with skin, eyes, and the respiratory tract. In case of accidental contact, rinse immediately with plenty of water. [7]* Storage: Store in a tightly sealed container in a dry, dark place, away from incompatible materials such as strong oxidizing agents. [3][7]
Conclusion and Future Perspectives
6-Bromobenzo[d]dioxole-5-carboxylic acid is a foundational building block in synthetic chemistry, prized for its dual functionality that allows for controlled, stepwise molecular elaboration. Its established synthetic routes and broad reactivity profile ensure its continued relevance in both academic research and industrial applications. Future work will likely focus on developing greener and more atom-economical synthetic methods, such as C-H activation, to access this and related structures. Its role as a scaffold in the discovery of new pharmaceuticals remains a promising avenue for exploration, with the potential to yield novel therapies for a range of diseases.
References
- ChemBK. (2024, April 9). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- Ogunjobi, J., & Lajide, L. (n.d.). Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via direct bromination of 1,3-benzodioxole-5-carboxaldehyde. ResearchGate.
- PubChemLite. (n.d.). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
Sources
- 1. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 60546-62-5|6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 6-BROMO-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 6-bromo-1,3-benzodioxole-5-carboxylic acid (C8H5BrO4) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide on the Reactivity of the Bromine Atom in 6-Bromobenzo[d]dioxole-5-carboxylic Acid
Abstract
6-Bromobenzo[d]dioxole-5-carboxylic acid is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its utility stems from a unique molecular architecture: a benzodioxole core substituted with both a carboxylic acid and a bromine atom on adjacent positions. This arrangement provides a strategic handle for molecular elaboration, with the reactivity of the carbon-bromine (C-Br) bond being of paramount importance. This guide provides an in-depth analysis of the factors governing the reactivity of this bromine atom and details its application in pivotal synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's synthetic potential.
Introduction: Molecular Structure and Electronic Landscape
6-Bromobenzo[d]dioxole-5-carboxylic acid (also known as 6-bromo-1,3-benzodioxole-5-carboxylic acid) is a solid organic compound whose synthetic value is largely dictated by the bromine atom at the 6-position.[1][2] The reactivity of the C-Br bond is not considered in isolation; it is modulated by the electronic effects of the neighboring substituents on the aromatic ring.
-
Benzodioxole Ring: The methylenedioxy bridge (-O-CH₂-O-) acts as an electron-donating group, increasing the electron density of the aromatic ring through resonance. This effect generally makes the aryl halide less reactive towards traditional nucleophilic aromatic substitution but enhances its reactivity in oxidative addition to a low-valent metal center, a key step in many cross-coupling reactions.
-
Carboxylic Acid Group: The -COOH group is an electron-withdrawing group via induction and resonance. Its proximity to the bromine atom can influence the C-Br bond polarity and steric environment. Crucially, its acidic proton necessitates careful consideration of the reaction conditions, particularly the choice of base, to avoid undesirable acid-base chemistry that could deactivate reagents or catalysts.[3]
These competing electronic influences make the molecule a fascinating substrate for controlled, regioselective functionalization. The primary avenue for exploiting the C-Br bond is through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: The Primary Reaction Manifold
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry.[4][5] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6] For 6-bromobenzo[d]dioxole-5-carboxylic acid, these reactions provide a powerful toolkit for introducing diverse molecular fragments at the 6-position.
All these reactions proceed through a common catalytic cycle involving a palladium catalyst.[4][7]
The General Palladium Catalytic Cycle
The mechanism for most palladium-catalyzed cross-coupling reactions involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step.[7][8]
-
Transmetalation: A nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) exchanges its organic group with the halide on the palladium center.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C or C-heteroatom bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis due to its mild conditions, the commercial availability of a vast array of boronic acids and esters, and the low toxicity of its boron-containing byproducts.[6] This reaction is highly effective for forming new carbon-carbon bonds by coupling 6-bromobenzo[d]dioxole-5-carboxylic acid with various organoboron reagents.[1]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) which is reduced in situ to the active Pd(0) species. The choice of phosphine ligands is critical to modulate catalyst activity and stability.[6]
-
Base: A base is essential for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base must be strong enough to facilitate the reaction but compatible with the acidic proton of the carboxylic acid. An excess of base is often required to neutralize the carboxylic acid and participate in the catalytic cycle.[3]
-
Solvent: A mixture of an organic solvent (like DME, THF, or dioxane) and water is typical, as water can aid in dissolving the inorganic base and facilitate the reaction.
Illustrative Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with a boronic acid, a representative transformation for 6-bromobenzo[d]dioxole-5-carboxylic acid.[9]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 6-bromobenzo[d]dioxole-5-carboxylic acid (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME, 10 mL), followed by an aqueous solution of a base (e.g., 2M K₂CO₃, 2.5 mmol).
-
Reaction Execution: Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup and Purification: After cooling to room temperature, acidify the mixture with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond.[10][11] This reaction is particularly useful for synthesizing stilbene and cinnamic acid derivatives.
Causality Behind Experimental Choices:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common precatalyst, often used with phosphine ligands like PPh₃ or P(o-tol)₃.[12]
-
Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.[11]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically employed.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting the aryl bromide with a terminal alkyne.[13] This reaction is indispensable for accessing arylalkyne structures, which are important intermediates in organic synthesis and components of functional materials.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) as a co-catalyst.[13][14] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.
-
Base: A strong amine base, such as triethylamine or diisopropylamine, is used. It acts as both a base to neutralize HBr and as a solvent.[15]
-
Conditions: The reaction must be performed under strictly anaerobic (oxygen-free) conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.
Buchwald-Hartwig Amination
For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method.[16] It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, or carbamates.[17][18] This reaction has largely replaced harsher classical methods and is a cornerstone of medicinal chemistry for synthesizing aryl amines.[16][19]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for achieving high catalytic activity and broad substrate scope.[19][20]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like Cs₂CO₃ or K₃PO₄ can be used for sensitive substrates.[20]
-
Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are typically used.
Strategic Considerations and Data Summary
The choice of reaction conditions is critical for achieving high yields and selectivity. The presence of the carboxylic acid group on the substrate requires particular attention.
Experimental Workflow: General Cross-Coupling
Caption: A typical experimental workflow for cross-coupling reactions.
The following table summarizes typical conditions for the key cross-coupling reactions discussed.
| Reaction Type | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(OAc)₂, PdCl₂(dppf) | PPh₃, dppf | K₂CO₃, K₃PO₄ | DME/H₂O, Toluene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPEA | THF, Toluene |
| Buchwald-Hartwig | R₂NH, RNH₂ | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |
Conclusion
The bromine atom in 6-Bromobenzo[d]dioxole-5-carboxylic acid is a highly versatile synthetic handle, primarily activated through palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and solvent, chemists can selectively forge new carbon-carbon and carbon-nitrogen bonds, enabling the construction of a vast array of complex molecules. A thorough understanding of the underlying reaction mechanisms and the influence of the substrate's functional groups is essential for designing successful synthetic strategies. This guide provides a foundational framework for researchers to harness the reactivity of this valuable building block in drug discovery and materials science.
References
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Benchchem. 6-Bromobenzo[d][6][7]dioxole-5-carboxylic acid | 60546-62-5.
- MilliporeSigma. Cross-Coupling Reactions Guide.
- Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02).
- YouTube. catalytic cycle for coupling reactions. (2019-01-07).
- Cymit Química S.L. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- Wikipedia.
- Chemistry LibreTexts.
- Organic Chemistry Portal. Heck Reaction.
- Wikipedia. Heck reaction.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ChemBK. 6-bromo-1,3-benzodioxole-5-carboxylic acid. (2024-04-09).
- J&K Scientific. 6-Bromobenzo [D][6][7] dioxo-5-carboxylic acid, 97% | 60546-62-5.
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021-03-20).
- ACS GCI Pharmaceutical Roundtable.
- Molecules. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018-09-01).
- ResearchGate.
- Organic Chemistry Portal. Sonogashira Coupling.
- The Royal Society of Chemistry. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021-11-10).
- Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Reddit. Do carboxylic acids interfere with Suzukis?. (2021-12-29).
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- ResearchGate. Microwave enhanced Sonogashira coupling. | Download Scientific Diagram.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 3. reddit.com [reddit.com]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jmcct.com [jmcct.com]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Acidity of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the acidity of 6-bromobenzo[d]dioxole-5-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis.[1] The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic properties. This document synthesizes theoretical predictions based on electronic substituent effects with established experimental and computational methodologies for pKa determination. We explore the competing inductive and resonance effects of the bromo and methylenedioxy substituents to provide a well-rounded understanding of this compound's behavior in protic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational theory and practical, field-proven protocols.
Section 1: Introduction to 6-Bromobenzo[d]dioxole-5-carboxylic Acid
1.1 Chemical Structure and Nomenclature
6-Bromobenzo[d]dioxole-5-carboxylic acid, also known as 6-bromopiperonylic acid, is an aromatic carboxylic acid.[2] Its core structure consists of a benzoic acid backbone modified with two key substituents: a bromine atom at position 6 and a methylenedioxy bridge forming a dioxole ring at positions 3 and 4.[1][3]
The dissociation of the carboxylic acid proton in an aqueous solution establishes an equilibrium between the protonated acid (HA) and its conjugate base, the carboxylate anion (A⁻). The position of this equilibrium defines the compound's acidity.
Diagram 1: Dissociation Equilibrium
A visual representation of the dissociation of 6-bromobenzo[d]dioxole-5-carboxylic acid into its carboxylate anion and a proton.
1.2 The Concept of Acidity (pKa) and Its Importance
The acid dissociation constant (Ka) is the equilibrium constant for this dissociation. The pKa, the negative logarithm of Ka, is the more commonly used scale. A lower pKa value indicates a stronger acid.
In drug development, pKa is a critical determinant of a compound's:
-
Solubility: The ionization state affects how well a drug dissolves in aqueous environments like the gastrointestinal tract and blood.
-
Absorption and Permeability: The ability of a drug to cross biological membranes is often dependent on its charge, with neutral forms typically being more lipophilic and permeable.
-
Target Binding: The ionization state of a drug can drastically affect its ability to bind to its biological target through electrostatic interactions.
Therefore, an accurate understanding of the pKa of 6-bromobenzo[d]dioxole-5-carboxylic acid is essential for predicting its behavior in biological systems and for designing effective synthetic routes.
Section 2: Theoretical Prediction of Acidity
The acidity of a substituted benzoic acid is influenced by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) stabilize the negative charge of the conjugate base, increasing acidity (lowering pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity (raising pKa).[4][5]
2.1 The Benzoic Acid Benchmark
To predict the acidity of our target molecule, we first consider the pKa of unsubstituted benzoic acid, which is approximately 4.2 .[6] We must then analyze how the bromo and methylenedioxy groups will shift this value.
2.2 Electronic Effects of Substituents
The net effect of a substituent is a combination of two primary factors:
-
Inductive Effect (I): This is an effect transmitted through the sigma (σ) bonds. Electronegative atoms, like bromine, pull electron density away from the ring (-I effect), which is acid-strengthening.
-
Resonance Effect (R): This is an effect transmitted through the pi (π) system. Groups with lone pairs, like the oxygens in the methylenedioxy group and the bromine atom, can donate electron density into the ring (+R effect), which is acid-weakening.
Diagram 2: Electronic Effects on the Benzoate Anion
This diagram illustrates the opposing electronic forces exerted by the bromo and methylenedioxy substituents on the conjugate base.
-
The Bromo Group: Located ortho to the carboxylic acid, the bromine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect strongly stabilizes the negative charge on the adjacent carboxylate anion. While it also has a weak electron-donating resonance effect (+R), the inductive effect is dominant for halogens. This leads to a significant increase in acidity. For comparison, the pKa of 2-bromobenzoic acid is approximately 2.84 , much lower than benzoic acid's 4.2.[7][8]
-
The Methylenedioxy Group: This group acts as an electron-donating group (+R) due to the lone pairs on the two oxygen atoms, which delocalize into the aromatic ring. This effect increases electron density in the ring, destabilizing the carboxylate anion and making the acid weaker. The pKa of piperonylic acid (which only has the methylenedioxy group) is 4.35 , slightly higher (less acidic) than benzoic acid.[9][10][11]
2.3 Predicted Acidity
In 6-bromobenzo[d]dioxole-5-carboxylic acid, these two effects are in opposition. However, the strong, distance-dependent inductive effect of the ortho bromine atom is expected to be the dominant factor. While the methylenedioxy group will counteract this effect to some degree, the net result should be an acid that is significantly stronger than benzoic acid. The pKa is therefore predicted to be substantially lower than 4.2, likely falling in the range of 3.0 to 3.5 . One source predicts a pKa of 3.00±0.20 for the compound.[2]
Table 1: pKa Values of Reference Compounds
| Compound | pKa | Effect of Substituent(s) on Acidity |
| Benzoic Acid | ~4.2[6] | (Reference) |
| 2-Bromobenzoic Acid | ~2.84[7][8] | Strongly Acid-Strengthening |
| Piperonylic Acid | ~4.35[9][10][11] | Weakly Acid-Weakening |
| 6-Bromobenzo[d]dioxole-5-carboxylic acid | ~3.00 (Predicted) [2] | Net Acid-Strengthening |
Section 3: Computational pKa Prediction
Modern computational chemistry provides powerful tools for estimating pKa values in silico, offering a valuable complement to theoretical reasoning and experimental work. Density Functional Theory (DFT) is a common and effective method for this purpose.[12]
The "direct method" is a common approach where the Gibbs free energy of the acid dissociation reaction (HA ⇌ A⁻ + H⁺) in solution is calculated.[13]
Key Steps in a DFT-based pKa Calculation:
-
Geometry Optimization: The 3D structures of both the protonated acid (HA) and the deprotonated conjugate base (A⁻) are optimized to find their lowest energy conformations.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.
-
Solvation Modeling: Since pKa is a solution-phase property, a continuum solvation model (like the Solvation Model based on Density, SMD) is used to account for the stabilizing effect of the solvent (e.g., water).[13][14]
-
Gibbs Free Energy Calculation: The Gibbs free energy of solvation is calculated for both species. The free energy of the solvated proton (H⁺) is a known, albeit challenging, value that must be included.[14]
-
pKa Calculation: The pKa is derived from the calculated Gibbs free energy change (ΔG) for the dissociation reaction using the equation: pKa = ΔG / (2.303 * RT) where R is the gas constant and T is the temperature.
This DFT approach allows for the systematic prediction of pKa values for a wide range of organic acids with reasonable accuracy.[12]
Section 4: Experimental Verification by Potentiometric Titration
Potentiometric titration is the gold-standard, high-precision technique for the experimental determination of pKa values.[15] The method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the weak acid (analyte) while monitoring the solution's pH with a calibrated electrode.
4.1 Principle of the Method
As the base is added, it neutralizes the acid, converting HA to A⁻. The pH changes slowly in the buffer region, where both HA and A⁻ are present in significant concentrations. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]). This corresponds to the midpoint of the buffer region on the titration curve, also known as the half-equivalence point.[16]
4.2 Detailed Experimental Protocol
This protocol outlines the steps for determining the pKa of 6-bromobenzo[d]dioxole-5-carboxylic acid.
Diagram 3: Workflow for Potentiometric pKa Determination
A step-by-step flowchart of the experimental procedure for measuring pKa.
Materials and Reagents:
-
6-Bromobenzo[d]dioxole-5-carboxylic acid
-
Standardized 0.1 M sodium hydroxide (NaOH), carbonate-free
-
Potassium chloride (KCl) for maintaining ionic strength
-
Co-solvent (e.g., methanol or DMSO) if solubility is low
-
High-purity water
-
Standard pH buffers (pH 4.0, 7.0, 10.0)
Instrumentation:
-
High-precision potentiometer or pH meter with a combination glass electrode
-
Automated titrator or a calibrated burette
-
Magnetic stirrer and stir bar
-
Temperature probe
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 6-bromobenzo[d]dioxole-5-carboxylic acid and dissolve it in a known volume of water to achieve a concentration of approximately 1-10 mM.[16][17] If the compound has low water solubility, a co-solvent may be used, but the apparent pKa will need to be extrapolated back to 0% co-solvent.[15][18]
-
System Setup:
-
Calibrate the pH meter using at least three standard buffers that bracket the expected pKa.[16][17]
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[16][17]
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring gently.
-
Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[16][17]
-
-
Titration:
-
Add the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate the titration curve.
-
The equivalence point (Veq) is the point of maximum slope, which can be identified precisely by calculating the first or second derivative of the curve.
-
The half-equivalence point is at Veq / 2.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[16]
-
Section 5: Synthesis and Discussion
The acidity of 6-bromobenzo[d]dioxole-5-carboxylic acid is dictated by a balance of competing electronic effects. The theoretical analysis strongly suggests that the acid-strengthening inductive withdrawal from the ortho-bromo substituent is the dominant force. This effect is powerful enough to overcome the weaker, acid-weakening resonance donation from the methylenedioxy group.
-
Predicted vs. Expected Experimental: The predicted pKa of ~3.0 is significantly lower than that of the parent benzoic acid (4.2), indicating a substantial increase in acidity. An experimental result from potentiometric titration is expected to confirm a pKa in this approximate range.
-
Implications: A pKa value around 3.0 means that at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic carboxylate form. This has significant implications for its use as a potential drug candidate or synthetic intermediate:
-
High Aqueous Solubility: The charged form will be highly soluble in aqueous media.
-
Low Membrane Permeability: The negative charge will likely hinder passive diffusion across lipid membranes.
-
Reactivity: The carboxylate is a nucleophile, which will dictate its reactivity in subsequent synthetic steps.
-
Section 6: Conclusion
Section 7: References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]
-
Liptak, M. D., & Shields, G. C. (2001). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Journal of the American Chemical Society.
-
Chemistry LibreTexts. (2023). Substituent Effects on Acidity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acidity of Substituted Benzoic Acids. Retrieved from [Link]
-
HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
-
Gronert, S. (2008). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry.
-
Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. National Institutes of Health. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. National Institutes of Health. Retrieved from [Link]
-
Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
-
LookChem. (n.d.). 2-Bromobenzoic acid|88-65-3. Retrieved from [Link]
-
ChemBK. (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 7. 2-Bromobenzoic acid CAS#: 88-65-3 [m.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. Piperonylic acid CAS#: 94-53-1 [m.chemicalbook.com]
- 10. Piperonylic acid(94-53-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Piperonylic acid | 94-53-1 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Guide to the Stability and Storage of 6-Bromobenzo[d]dioxole-5-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Bromobenzo[d]dioxole-5-carboxylic acid (CAS No. 60546-62-5) is a pivotal intermediate in organic synthesis, valued for its unique trifunctional architecture: a brominated aromatic ring, a carboxylic acid group, and a benzodioxole moiety.[1][2] This structure makes it a versatile building block for creating complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][3] However, the very features that impart its synthetic utility also render it susceptible to specific degradation pathways. This guide provides a comprehensive analysis of the compound's chemical stability, outlines field-proven storage and handling protocols to preserve its integrity, and offers a detailed methodology for stability assessment.
Structural Analysis and Inherent Stability Factors
The stability of 6-Bromobenzo[d]dioxole-5-carboxylic acid is dictated by the interplay of its three primary structural components. A foundational understanding of these components is critical to anticipating potential degradation and implementing effective preservation strategies.
-
Aromatic Carboxylic Acid: The carboxylic acid group is the primary acidic functional group (predicted pKa ≈ 3.00) and a key site for reactions like esterification or amidation.[3] Under high heat, aromatic carboxylic acids can be prone to decarboxylation. The electron-withdrawing nature of the carboxylic acid and the bromine atom deactivates the aromatic ring, offering some protection against electrophilic attack and oxidation compared to unsubstituted aromatics.
-
Brominated Phenyl Ring: The bromine atom is a versatile synthetic handle, often utilized in cross-coupling reactions such as Suzuki-Miyaura coupling.[1] However, the carbon-bromine bond can be susceptible to nucleophilic substitution or reduction under certain conditions.[1] Photolytic cleavage is also a potential risk, as aryl halides can be light-sensitive.
-
Benzo[d]dioxole Moiety: The methylenedioxy bridge is generally stable but can be sensitive to strong acidic conditions or potent oxidizing agents, which can lead to ring-opening. This moiety is crucial for the biological activity of many compounds derived from this scaffold.
Potential Degradation Pathways and Mitigation
Several environmental and chemical factors can compromise the purity and stability of the compound.
-
Oxidative Degradation: Although the aromatic ring is somewhat deactivated, it remains the most likely site for oxidation, especially in the presence of strong oxidizing agents, metal ion contaminants, or prolonged exposure to atmospheric oxygen.[3] This can lead to the formation of colored impurities, often appearing as a shift from a white or off-white solid to a yellow or brownish powder.[2][3]
-
Mitigation: Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. Avoid contact with strong oxidizing agents and use high-purity, de-gassed solvents when preparing solutions.[3]
-
-
Hydrolysis: The compound itself is stable to hydrolysis under standard conditions. However, derivatives such as esters or amides formed from the carboxylic acid would be susceptible to acid- or base-catalyzed hydrolysis, regenerating the parent carboxylic acid.
-
Photodegradation: Aromatic and halogenated compounds can be sensitive to UV and visible light. Energy absorption can lead to the formation of radical species, initiating a cascade of decomposition reactions.
-
Thermal Decomposition: While the compound has a high boiling point (358.9°C), prolonged exposure to elevated temperatures can induce degradation.[1][3] The primary risk is decarboxylation, though other decomposition pathways are possible. Upon combustion, hazardous gases such as carbon oxides and hydrogen bromide are released.[6]
-
Mitigation: Store at recommended temperatures and avoid localized overheating during experimental procedures.
-
Recommended Storage and Handling Protocols
To ensure the long-term integrity and performance of 6-Bromobenzo[d]dioxole-5-carboxylic acid, adherence to strict storage and handling protocols is essential. The product is chemically stable under standard ambient conditions but requires specific precautions.[6]
Summary of Storage Conditions
| Parameter | Recommendation | Rationale & Expert Insights |
| Temperature | 2°C to 8°C for long-term storage. [3][7] Room temperature is acceptable for short-term use. | While some suppliers suggest room temperature storage[4], refrigeration minimizes the risk of slow thermal degradation and potential side reactions over extended periods. Always consult the supplier-specific Safety Data Sheet (SDS) as recommendations may vary.[6] |
| Atmosphere | Tightly sealed container. [6][7][8] For maximum longevity, consider backfilling the container with an inert gas like argon or nitrogen. | The primary atmospheric risks are moisture and oxygen. A tight seal prevents water absorption, which could facilitate certain degradation pathways, and limits exposure to oxygen, mitigating oxidative degradation.[5] |
| Light | Store in a dark place. [4] Use amber glass or opaque containers. | Protects the compound from photodegradation, a common issue for brominated aromatic compounds.[5] |
| Container | Use well-sealed, appropriate chemical-grade containers (e.g., glass bottles with PTFE-lined caps). | Prevents contamination and ensures an airtight seal. |
| Solutions | Prepare fresh for immediate use. For short-term storage, refrigerate at 2-8°C. For long-term, aliquot into single-use volumes and store at -20°C, avoiding repeated freeze-thaw cycles.[5] | The compound's stability is generally lower in solution. A color change in solution often indicates degradation.[5] Aliquoting prevents contamination of the entire stock and degradation from repeated temperature changes. |
Safe Handling and Personal Protective Equipment (PPE)
6-Bromobenzo[d]dioxole-5-carboxylic acid is classified as an irritant. Adherence to safety protocols is mandatory.
-
Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It may also be harmful if swallowed.[7]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[6][7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[6][7]
-
Respiratory Protection: If handling large quantities or if dust formation is unavoidable, use a NIOSH-approved respirator.
-
The logical workflow for handling and storage is summarized in the diagram below.
Caption: Workflow for receiving, storing, and handling the compound.
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a self-validating system to assess the stability of 6-Bromobenzo[d]dioxole-5-carboxylic acid under specific laboratory or process conditions. The principle is to subject the compound to stress conditions and monitor the emergence of degradation products and the reduction in the parent compound's concentration using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
6-Bromobenzo[d]dioxole-5-carboxylic acid
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
1 M HCl and 1 M NaOH
-
30% Hydrogen peroxide (H₂O₂)
-
Temperature-controlled incubator/oven
-
Calibrated analytical balance and pH meter
Methodology
-
HPLC Method Development:
-
Develop a gradient or isocratic reverse-phase HPLC method that yields a sharp, well-resolved peak for the parent compound with a typical retention time of 5-10 minutes.
-
Mobile Phase Example: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: Use a UV detector set to a wavelength of maximum absorbance for the compound (determine by scanning a dilute solution from 200-400 nm).
-
-
Preparation of Stock Solution:
-
Accurately weigh and prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
-
Application of Stress Conditions (Forced Degradation):
-
Control: Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL). Analyze immediately (T=0).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize, dilute, and analyze.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize, dilute, and analyze.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute and analyze.
-
Thermal Stress: Incubate a solid sample of the compound at 80°C for 48 hours. Prepare a solution from the stressed solid and analyze.
-
Photostability: Expose a thin layer of the solid compound and a solution of the compound to direct UV light (e.g., in a photostability chamber) for 24 hours. Prepare/dilute and analyze.
-
-
Analysis and Data Interpretation:
-
Inject all samples onto the HPLC system.
-
Compare the chromatograms of the stressed samples to the T=0 control.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Note the retention times and peak areas of any new peaks, which represent degradation products. A stability-indicating method is one where the degradation product peaks are well-resolved from the parent compound peak.
-
Caption: Experimental workflow for HPLC-based stability assessment.
Conclusion
While 6-Bromobenzo[d]dioxole-5-carboxylic acid is a robust molecule for synthetic applications, its long-term stability is contingent upon proper storage and handling. The primary risks to its integrity are oxidation, photodegradation, and exposure to incompatible materials. By implementing the protocols outlined in this guide—specifically, storing the compound at refrigerated temperatures (2-8°C) in a sealed, dark container—researchers can ensure its purity and reactivity are preserved, leading to more reliable and reproducible scientific outcomes.
References
- ChemBK. 6-bromo-1,3-benzodioxole-5-carboxylic acid. (2024-04-09). [Link]
- BuyersGuideChem. 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4. [Link]
- He, Z., et al. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 2005. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 60546-62-5|6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid from Piperonylic Acid: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 6-bromobenzo[d]dioxole-5-carboxylic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available piperonylic acid.[1][2] We delve into the underlying principles of the electrophilic aromatic substitution (EAS) mechanism, providing a rationale for the regioselective bromination. A detailed, step-by-step protocol is presented, designed for reproducibility and scalability in a research setting. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this key intermediate.
Introduction: The Significance of a Brominated Benzodioxole Scaffold
6-Bromobenzo[d]dioxole-5-carboxylic acid is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[2] The presence of the bromine atom at the 6-position provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura coupling, while the carboxylic acid group allows for amide bond formation and other derivatizations.[1] This unique combination of functional groups makes it a sought-after precursor in the development of novel therapeutics, with derivatives showing potential in areas like cancer and inflammation research.[1]
The starting material, piperonylic acid (benzo[d]dioxole-5-carboxylic acid), is a naturally derived compound, making this synthesis an accessible route to a more complex and functionalized molecule. The core of this transformation lies in the selective introduction of a bromine atom onto the benzodioxole ring system.
Mechanistic Insights: The Rationale Behind Regioselective Bromination
The synthesis of 6-bromobenzo[d]dioxole-5-carboxylic acid from piperonylic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] The overall transformation can be visualized as the replacement of a hydrogen atom on the aromatic ring with a bromine atom.
The Electrophilic Aromatic Substitution (EAS) Mechanism
The EAS mechanism generally proceeds in two key steps:
-
Attack of the Aromatic Ring on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (in this case, a source of Br+). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4]
-
Deprotonation to Restore Aromaticity: A weak base removes a proton from the carbon atom bearing the new substituent, collapsing the sigma complex and restoring the stable aromatic system.[3]
Directing Effects and Regioselectivity
In the case of piperonylic acid, the existing substituents on the benzene ring—the carboxylic acid group (-COOH) and the methylenedioxy bridge (-OCH₂O-)—exert a profound influence on the position of the incoming bromine atom.
-
The Methylenedioxy Group: This group is considered an activating group and an ortho, para-director . The oxygen atoms donate electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. This electron donation preferentially increases the electron density at the ortho and para positions relative to the methylenedioxy bridge.
-
The Carboxylic Acid Group: This group is a deactivating group and a meta-director .[5] The carbonyl group withdraws electron density from the aromatic ring through both induction and resonance, making the ring less reactive. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
Considering the positions on the piperonylic acid ring, the C6 position is ortho to the activating methylenedioxy group and meta to the deactivating carboxylic acid group. This alignment of directing effects strongly favors the regioselective bromination at the C6 position.
Sources
Application Note: A Comprehensive Protocol for the Regioselective Bromination of Benzo[d]dioxole-5-carboxylic Acid
Abstract
This document provides a detailed protocol for the synthesis of 6-bromo-benzo[d]dioxole-5-carboxylic acid, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol is based on the electrophilic aromatic substitution of benzo[d]dioxole-5-carboxylic acid (piperonylic acid) using elemental bromine in a glacial acetic acid solvent system. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and detail methods for product purification and characterization. This guide is intended for researchers and professionals in drug development and chemical synthesis.
Introduction and Scientific Rationale
Benzo[d]dioxole-5-carboxylic acid, commonly known as piperonylic acid, and its derivatives are important structural motifs found in numerous natural products and pharmacologically active molecules.[1][2] The introduction of a bromine atom onto this scaffold, specifically at the 6-position, yields 6-bromo-benzo[d]dioxole-5-carboxylic acid, a versatile building block.[3][4] The bromine atom serves as a synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, enabling the construction of more complex molecular architectures.[3]
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[5][6][7] The benzodioxole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The regiochemical outcome of the reaction is controlled by the directing effects of the substituents on the ring. The methylenedioxy group is an electron-donating group and is therefore ortho, para-directing. Conversely, the carboxylic acid group is an electron-withdrawing group and is meta-directing. The position at C-6 is ortho to the carboxylic acid and para to one of the ring ether oxygens, making it the most electronically activated and sterically accessible site for electrophilic attack.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination proceeds through a well-established multi-step mechanism.[8][9]
-
Polarization of Bromine: Although a strong Lewis acid catalyst is often required for the bromination of less reactive aromatic rings, the electron-rich nature of the benzodioxole system allows the reaction to proceed with elemental bromine. The polar solvent, glacial acetic acid, assists in polarizing the Br-Br bond, creating a partial positive charge on one bromine atom (δ+) and rendering it sufficiently electrophilic.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Restoration of Aromaticity: A base (such as the acetate ion or a water molecule) removes the proton from the carbon atom bearing the new bromine substituent. This restores the aromatic π-system and yields the final product, 6-bromo-benzo[d]dioxole-5-carboxylic acid.
Caption: The electrophilic aromatic substitution pathway.
Detailed Experimental Protocol
This protocol describes the bromination on a 10 mmol scale. Adjust quantities as needed.
Materials and Equipment
| Reagents | Supplier | Purity | CAS No. |
| Benzo[d]dioxole-5-carboxylic acid | Sigma-Aldrich | 99% | 94-53-1 |
| Bromine (Br₂) | Sigma-Aldrich | ≥99.5% | 7726-95-6 |
| Glacial Acetic Acid (CH₃COOH) | Fisher Sci. | ACS Grade | 64-19-7 |
| Sodium Bisulfite (NaHSO₃) | Acros Organ. | ≥98% | 7631-90-5 |
| Deionized Water (H₂O) | - | - | 7732-18-5 |
| Ethanol (for recrystallization) | - | 95% | 64-17-5 |
| Equipment |
| 100 mL Round-bottom flask |
| Magnetic stirrer and stir bar |
| 25 mL Dropping funnel |
| Reflux condenser with drying tube (optional) |
| Ice-water bath |
| Buchner funnel and vacuum flask |
| pH paper |
| Standard laboratory glassware |
Critical Safety Precautions
WARNING: This procedure involves extremely hazardous materials and must be performed in a certified chemical fume hood by trained personnel.[10]
-
Bromine (Br₂): Extremely toxic, corrosive, and fatal if inhaled.[11][12][13][14] Causes severe skin burns and eye damage.[15] It is a strong oxidizing agent.
-
Handling: Always handle liquid bromine in a fume hood. Wear heavy-duty chemical-resistant gloves (e.g., Viton or laminate), a chemical splash suit or rubber apron, a face shield, and safety goggles.[11][16] Ensure a safety shower and eyewash station are immediately accessible.
-
Spills: Small spills can be neutralized with a saturated solution of sodium thiosulfate or sodium bisulfite.
-
First Aid: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11] For inhalation, move the person to fresh air immediately. In all cases of exposure, seek immediate medical attention.[13][14]
-
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. The vapor is irritating to the respiratory system. Handle with standard laboratory PPE.[17][18]
Reaction Setup and Procedure
Sources
- 1. Frontiers | Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 5. byjus.com [byjus.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. carlroth.com [carlroth.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. seastarchemicals.com [seastarchemicals.com]
- 14. tatachemicals.com [tatachemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ehs.providence.edu [ehs.providence.edu]
- 17. fishersci.com [fishersci.com]
- 18. bg.cpachem.com [bg.cpachem.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling with 6-Bromobenzo[d]dioxole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzo[d]dioxoles and the Suzuki-Miyaura Coupling
The benzo[d]dioxole moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds. Its unique electronic and conformational properties contribute to favorable interactions with biological targets. The ability to functionalize this core structure is paramount for developing new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1][2] This palladium-catalyzed reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[3][4][5]
This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of 6-Bromobenzo[d]dioxole-5-carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights based on extensive field experience to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromobenzo[d]dioxole-5-carboxylic acid, forming a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl bromides.[7]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the bromide. The base plays a critical role in forming a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][6]
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
Palladium-catalyzed cross-coupling reactions of 6-Bromobenzo[d]dioxole-5-carboxylic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of palladium-catalyzed cross-coupling reactions using 6-bromobenzo[d]dioxole-5-carboxylic acid. This valuable building block, featuring the privileged benzodioxole scaffold, serves as a crucial intermediate in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, ensuring robust and reproducible outcomes.
The benzodioxole moiety is a common structural motif in numerous biologically active compounds. The ability to functionalize the 6-bromo position through modern cross-coupling chemistry opens a direct pathway to novel chemical entities. Palladium-catalyzed reactions have become indispensable tools in synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[1][2] This guide focuses on the practical application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions for this specific substrate.
Substrate Profile: 6-Bromobenzo[d]dioxole-5-carboxylic acid
Understanding the physicochemical properties and reactivity of the starting material is fundamental to successful reaction design.
| Property | Value | Source |
| CAS Number | 60546-62-5 | [3][4] |
| Molecular Formula | C₈H₅BrO₄ | [3][4] |
| Molecular Weight | 245.03 g/mol | [5] |
| Appearance | Yellow to yellowish-brown or white to off-white solid | [3][4] |
| Melting Point | 200-204 °C | [3] |
| Solubility | Soluble in organic solvents like DMSO and DMF; slightly soluble in water. | [3] |
| pKa | ~3.00 (Predicted) | [3] |
The key reactive centers are the aryl bromide (C-Br bond) at the 6-position, which is susceptible to oxidative addition by a Pd(0) catalyst, and the carboxylic acid group at the 5-position. The acidic proton of the carboxyl group necessitates careful selection of the base to avoid unwanted acid-base chemistry that could deactivate reagents or catalyze side reactions.
Core Principles of Palladium-Catalyzed Cross-Coupling
These reactions are foundational to modern organic synthesis and share a common mechanistic framework.[6][7] A simplified catalytic cycle provides the basis for understanding and troubleshooting these transformations.
The general cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) complex.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron compound or amine) coordinates to the palladium center, and a ligand exchange occurs.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[8][9]
Caption: Fig. 1: Simplified Palladium Catalytic Cycle
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester.[10][11] Its tolerance for a wide range of functional groups makes it a primary choice in drug discovery.
Causality and Experimental Choices
-
Catalyst: A pre-formed catalyst like Pd(PPh₃)₄ can be used, or the active species can be generated in situ from a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a phosphine ligand.[12] For this substrate, a catalyst system that is not overly sensitive to water is advantageous.
-
Ligand: Triphenylphosphine (PPh₃) is a standard, effective ligand. For more challenging couplings, bulky, electron-rich biarylphosphine ligands can accelerate the reaction.
-
Base: This is the most critical choice due to the substrate's carboxylic acid. Strong bases like alkoxides (e.g., NaOtBu) should be avoided. Mild inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are ideal, as they are strong enough to facilitate transmetalation but will not cause unwanted side reactions.[13]
-
Solvent: A mixture of an organic solvent and water is typically required to dissolve both the organic substrate and the inorganic base.[8] Common systems include 1,4-dioxane/water or toluene/ethanol/water. Degassing the solvent is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.[14]
Detailed Step-by-Step Protocol
Caption: Fig. 2: Experimental Workflow for Suzuki Coupling
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03-0.05 eq).[12]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Through the septum, add the degassed solvent system via syringe. A typical system is a 4:1 mixture of 1,4-dioxane and water.[14]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with water and acidify carefully with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. Extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl carboxylic acid.
Example Suzuki Reaction Conditions
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 |
| Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 |
Protocol 2: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating C(sp²)-C(sp) bonds.[10] This reaction is notable for its mild conditions, though it typically requires a copper(I) co-catalyst.
Causality and Experimental Choices
-
Catalyst System: The classic system employs a palladium(0) source and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium activates the aryl bromide, while the copper facilitates the activation of the alkyne.
-
Ligand: Triphenylphosphine is commonly used and is often sufficient.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as a solvent. The formation of an ammonium bromide salt byproduct can sometimes hinder the reaction.
-
Decarbonylative Variation: A notable, advanced variation involves the in situ activation of the carboxylic acid to a mixed anhydride, which then undergoes decarbonylative coupling. This provides a direct route from the carboxylic acid itself, bypassing the need for the aryl bromide.[15][16] This method, however, requires harsher conditions (e.g., 160 °C) and specific activating agents.[15]
Detailed Step-by-Step Protocol (Copper-Cocatalyzed)
-
Reaction Setup: To a dry Schlenk flask, add 6-bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by the amine base (e.g., Et₃N, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to ~pH 3. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the pure alkynylated product.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful reaction for constructing C-N bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[7][17]
Causality and Experimental Choices
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art. They promote both the oxidative addition and the challenging reductive elimination steps, allowing for the coupling of a wide range of amines.[18][19]
-
Base: The choice of base is again critical. A strong, non-nucleophilic base is required. While sodium tert-butoxide (NaOtBu) is common, it may be too harsh for the carboxylic acid.[20] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent, milder alternatives that provide good results while preserving the acid functionality.[20]
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used. Rigorous exclusion of air and moisture is essential for catalytic efficiency.[18]
Detailed Step-by-Step Protocol
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add 6-bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq), the amine coupling partner (1.2-1.5 eq), the base (e.g., Cs₂CO₃, 1.5-2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%) to a vial or flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vessel tightly and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, add water, and acidify with 1M HCl to pH 3-4.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Safety and Handling
As a prudent laboratory practice, researchers should always consult the Safety Data Sheet (SDS) before handling any chemical.
-
6-Bromobenzo[d]dioxole-5-carboxylic acid: May cause skin, eye, and respiratory irritation.[21]
-
General Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[22] Palladium catalysts, phosphine ligands, and solvents may have specific hazards; review their respective SDSs. Avoid inhalation of dusts and vapors.[23]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure rigorous degassing of solvents and use of an inert atmosphere. Use a fresh bottle of catalyst or ligand. |
| Insufficiently active catalyst system. | Switch to a more active, bulky phosphine ligand (e.g., for Buchwald-Hartwig). Increase reaction temperature. | |
| Poor choice of base. | For Suzuki, ensure the base is strong enough (K₃PO₄ > K₂CO₃ > Na₂CO₃). For Buchwald-Hartwig, Cs₂CO₃ is often effective. | |
| Side Product Formation | Homocoupling of the boronic acid (Suzuki). | Use a slight excess of the aryl bromide or lower the reaction temperature. |
| Debromination of starting material. | This can occur if a source of hydride is present. Ensure anhydrous solvents. Lower the temperature. | |
| Decarboxylation of product/starting material. | Avoid excessively high temperatures (>120-130 °C) and overly strong bases. | |
| Difficulty in Purification | Residual palladium in the product. | Filter the crude reaction mixture through a pad of Celite or silica. Consider treatment with a palladium scavenger. |
References
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1500-1523. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00188]
- Ghaffari, S., & Ganesan, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19041-19060. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07412e]
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [URL: https://www.jocpr.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512]
- ChemBK. (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid. [URL: https://www.chembk.com/en/cas/60546-62-5]
- Cymit Química S.L. (n.d.). CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid. [URL: https://www.cymitquimica.com/cas/60546-62-5]
- Sigma-Aldrich. (n.d.). 6-Bromo-1,3-benzodioxole-5-carboxaldehyde 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/563013]
- CymitQuimica. (n.d.). 6-Bromobenzo-(1,3)-dioxole-5-carboxylic acid. [URL: https://www.cymitquimica.com/6-bromobenzo-1-3-dioxole-5-carboxylic-acid-389339]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of Benzodioxole Derivatives. [URL: https://www.benchchem.
- PubChem. (n.d.). 7-Bromo-1,3-dioxaindane-5-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4739141]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Organometallic_Compounds/24.
- Wikipedia. (n.d.). Heck reaction. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Organic Chemistry Portal. (n.d.). Heck Reaction. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Sentjabrskaja, T., et al. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8222285/]
- Sigma-Aldrich. (2025). Safety Data Sheet for 6-Bromopiperonylic acid. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/563005]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%207%20Suzuki%20Cross-coupling%20Reaction%20procedure.pdf]
- Fisher Scientific. (2023). Safety Data Sheet for 5-Bromobenzo[b]thiophene-2-carboxylic acid. [URL: https://www.fishersci.com/msds?productName=AC388010010]
- TCI Chemicals. (2025). Safety Data Sheet for 4-(Bromomethyl)benzoic Acid. [URL: https://www.tcichemicals.com/BE/en/sds/B0845_E_J.pdf]
- ChemScene. (2025). Safety Data Sheet. [URL: https://www.chemscene.com/Upload/MSDS/CS-W019409-MSDS.pdf]
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-1-benzothiophene-2-carboxylic acid. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC388010010_MTR-NALT_EN.pdf]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [URL: https://www.youtube.
- National Center for Biotechnology Information. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5075635/]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5,6-Difluorobenzo[d]thiazol-2-amine Derivatives. [URL: https://www.benchchem.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [URL: https://www.acs.
- Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [URL: https://www.jocpr.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc00858c]
- MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [URL: https://www.mdpi.com/1420-3049/23/9/2242]
- Chemistry LibreTexts. (2023). Heck Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/25._Transition_Metals_and_Their_Organic_Compounds/25.07%3A_The_Heck_Reaction]
- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8655655/]
- Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. [URL: https://www.chem.ruhr-uni-bochum.de/goossen/forschung/katalytische-kreuzkupplungsreaktionen.html.en]
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction with carboxylic acid derivatives. [URL: https://www.researchgate.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromoquinoxalin-6-amine. [URL: https://www.benchchem.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/tcimail/backnumber/article/76-suzuki-miyaura-cross-coupling-reaction]
- National Center for Biotechnology Information. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [URL: https://pubmed.ncbi.nlm.nih.gov/34100612/]
- ResearchGate. (2017). Sonogashira coupling on 6,6′-Dibromoisoindigo?. [URL: https://www.researchgate.net/post/Sonogashira_coupling_on_6_6-Dibromoisoindigo]
- ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [URL: https://www.researchgate.net/publication/225301825_A_Guide_to_Sonogashira_Cross-Coupling_Reactions_The_Influence_of_Substituents_in_Aryl_Bromides_Acetylenes_and_Phosphines]
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chembk.com [chembk.com]
- 4. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 5. 6-Bromobenzo-(1,3)-dioxole-5-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jocpr.com [jocpr.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. chemscene.com [chemscene.com]
- 23. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Amide Bond Formation with 6-Bromobenzo[d]dioxole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of amide bond formation utilizing 6-bromobenzo[d][1][2]dioxole-5-carboxylic acid, a versatile building block in medicinal chemistry and materials science. We delve into the fundamental principles of amide synthesis, offering a comparative analysis of common coupling reagents and their mechanisms. This document presents field-proven, step-by-step protocols for the synthesis of N-aryl and N-alkyl amides, complete with reagent tables, reaction monitoring guidelines, and purification strategies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively. All protocols are designed as self-validating systems, and key claims are supported by authoritative citations.
Introduction: The Significance of 6-Bromobenzo[d]dioxole-5-carboxylic Acid in Synthesis
6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid is a key synthetic intermediate characterized by a benzodioxole scaffold, a structural motif present in numerous natural products and pharmacologically active molecules.[2] The presence of a bromine atom and a carboxylic acid group on the aromatic ring provides two orthogonal handles for chemical modification, making it a valuable precursor for the generation of diverse molecular libraries. The electron-withdrawing nature of the bromine and the benzodioxole moiety can influence the reactivity of the carboxylic acid, a factor that must be considered when designing amide coupling strategies. The amides derived from this acid are of significant interest in drug discovery, with potential applications as anti-inflammatory, antioxidant, and anticancer agents.[2]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₅BrO₄ |
| Molecular Weight | 245.03 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DCM) |
| CAS Number | 60546-62-5 |
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
One of the most widely used methods for amide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[3]
The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: The nucleophilic HOBt reacts with the O-acylisourea, displacing the urea byproduct and forming a more stable HOBt-ester. This step is crucial for preventing racemization of chiral carboxylic acids and minimizing side reactions.[4]
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.
Diagram of the EDC/HOBt coupling mechanism:
Caption: EDC/HOBt mediated amide bond formation workflow.
Uronium/Aminium Salt-Based Coupling: The HBTU Reagent
Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for amide bond formation, particularly in solid-phase peptide synthesis.[4] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HBTU reacts with the carboxylic acid to form an HOBt active ester, which then rapidly reacts with the amine.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Synthesis of N-Aryl-6-bromobenzo[d]dioxole-5-carboxamide using EDC/HOBt
This protocol is adapted from a general procedure for the synthesis of benzodioxole carboxamides and is suitable for the coupling of 6-bromobenzo[d][1][2]dioxole-5-carboxylic acid with various aniline derivatives.[5]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid | 245.03 | 1.0 |
| Substituted Aniline | - | 1.1 |
| EDC.HCl | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| DIPEA | 129.24 | 2.5 |
| Anhydrous Dichloromethane (DCM) | - | - |
| Anhydrous N,N-Dimethylformamide (DMF) (optional) | - | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromobenzo[d][1][2]dioxole-5-carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM (or a minimal amount of DMF if solubility is an issue).
-
Add the substituted aniline (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add EDC.HCl (1.2 eq) portion-wise to the cooled solution.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[6]
Expected Characterization Data for a Representative Product (N-phenyl-6-bromobenzo[d][1][2]dioxole-5-carboxamide):
-
¹H NMR (DMSO-d₆): Expect signals for the benzodioxole protons, the aromatic protons of the phenyl group, and a singlet for the amide N-H proton.
-
¹³C NMR (DMSO-d₆): Expect signals for the carbonyl carbon, the carbons of the benzodioxole ring, and the carbons of the phenyl ring.
-
IR (ATR): A characteristic amide C=O stretching vibration around 1650 cm⁻¹.
-
HRMS: Calculated mass for the [M+H]⁺ ion should be confirmed.[5]
Protocol 2: Synthesis of N-Alkyl-6-bromobenzo[d]dioxole-5-carboxamide using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, for the synthesis of amides with alkyl amines.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid | 245.03 | 1.0 |
| Alkyl Amine | - | 1.1 |
| HATU | 380.23 | 1.1 |
| DIPEA | 129.24 | 2.0 |
| Anhydrous DMF | - | - |
Step-by-Step Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve 6-bromobenzo[d][1][2]dioxole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the alkyl amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Insights
-
Choice of Coupling Reagent: For routine amide synthesis with good yields, the EDC/HOBt system is a cost-effective and reliable choice.[1][3] For more challenging couplings, such as with sterically hindered amines or for rapid reaction times, uronium-based reagents like HATU are preferred.[1]
-
Role of the Base (DIPEA): A non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the coupling reaction without competing as a nucleophile.
-
Solvent Selection: Anhydrous polar aprotic solvents like DCM and DMF are commonly used as they effectively dissolve the reactants and do not interfere with the reaction.[1] It is critical to use anhydrous solvents to prevent hydrolysis of the activated intermediates.
-
Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions. The reaction is then typically allowed to proceed at room temperature.
Workflow and Logic Diagram
Caption: General workflow for amide bond formation.
Conclusion
The protocols and insights provided in this guide offer a robust framework for the successful synthesis of amides from 6-bromobenzo[d][1][2]dioxole-5-carboxylic acid. By understanding the underlying mechanisms and the rationale for the selection of reagents and conditions, researchers can confidently apply and adapt these methods to advance their synthetic objectives in drug discovery and materials science.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 63, 152719. [Link]
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.).
- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]
- Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. (n.d.). Organic & Biomolecular Chemistry. [Link]
- Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
- Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. (2018). Molecules, 23(11), 2786. [Link]
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). The Royal Society of Chemistry. [Link]
- Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. (2021). Molecules, 26(16), 4987. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 63, 152719. [Link]
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. [Link]
- Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. (n.d.).
- 6-Bromobenzo[d][1][2]dioxol-5-amine. (n.d.). Hoffman Fine Chemicals. [Link]
- 8-((6-Bromobenzo[d][1][2]dioxol-5-yl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine. (n.d.). PubChem. [Link]
- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). Molecules, 28(19), 6965. [Link]
- Purification and Characterization of a Novel Metal-Containing Nonheme Bromoperoxidase From Pseudomonas Putida. (n.d.). Journal of Biological Chemistry. [Link]
- 5-Benzyl-6-bromobenzo[d][1][2]dioxole. (n.d.). Hoffman Fine Chemicals. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Esterification of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the esterification of 6-bromobenzo[d]dioxole-5-carboxylic acid, a critical transformation for synthesizing advanced intermediates in drug discovery and organic synthesis. The benzodioxole moiety is a key structural feature in numerous biologically active compounds, and the targeted esterification of this particular acid allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR). This document provides a detailed protocol for a robust and scalable esterification method, an in-depth discussion of the underlying chemical principles, and expert insights into critical experimental parameters.
Introduction: The Strategic Importance of 6-Bromobenzo[d]dioxole-5-carboxylic Acid Esters
6-Bromobenzo[d]dioxole-5-carboxylic acid is a versatile building block in medicinal chemistry and materials science.[1] Its rigid bicyclic structure and the presence of a bromine atom and a carboxylic acid group offer multiple points for chemical modification. The esters derived from this acid are pivotal intermediates for the synthesis of a wide range of compounds with potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer agents.[1] The esterification of the carboxylic acid group is often a crucial first step in a synthetic sequence, as it can modulate the compound's solubility, serve as a protecting group, or be a precursor to other functional groups.
The choice of esterification method is paramount and depends on the desired ester, the scale of the reaction, and the presence of other functional groups. For the synthesis of simple alkyl esters, such as the methyl or ethyl ester, the Fischer-Speier esterification is a classic, cost-effective, and efficient method.[2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process that can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[3][4]
Reaction Scheme: Fischer-Speier Esterification
The following scheme illustrates the Fischer-Speier esterification of 6-bromobenzo[d]dioxole-5-carboxylic acid with a generic alcohol (R-OH) to yield the corresponding ester.
Caption: General reaction scheme for the Fischer-Speier esterification.
Detailed Experimental Protocol: Synthesis of Methyl 6-Bromobenzo[d]dioxole-5-carboxylate
This protocol outlines the synthesis of methyl 6-bromobenzo[d]dioxole-5-carboxylate, a common and useful derivative.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 6-Bromobenzo[d]dioxole-5-carboxylic acid | ≥97% | e.g., J&K Scientific[5] | - |
| Methanol (MeOH) | Anhydrous | Various | Should be dry to favor ester formation. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Various | Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Various | For neutralization. |
| Brine (Saturated NaCl) | Aqueous Solution | Various | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying the organic phase. |
| Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) | Reagent Grade | Various | For extraction. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
Step-by-Step Procedure
Caption: Step-by-step workflow for the synthesis of methyl 6-bromobenzo[d]dioxole-5-carboxylate.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromobenzo[d]dioxole-5-carboxylic acid (e.g., 5.0 g, 20.4 mmol) in an excess of anhydrous methanol (e.g., 50 mL).
-
Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in an organic solvent such as dichloromethane or ethyl acetate (e.g., 50 mL).
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is neutral or slightly basic. This step neutralizes the acidic catalyst and removes any unreacted carboxylic acid.
-
Wash the organic layer sequentially with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude methyl 6-bromobenzo[d]dioxole-5-carboxylate can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield a crystalline solid.
-
Characterization of the Product
The identity and purity of the synthesized methyl 6-bromobenzo[d]dioxole-5-carboxylate should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl ester group and the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
IR (Infrared Spectroscopy): To identify the characteristic carbonyl stretch of the ester group (typically around 1720 cm⁻¹).
-
MS (Mass Spectrometry): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound. The literature melting point for methyl 6-bromobenzo[d]dioxole-5-carboxylate is 82-85 °C.[6]
Scientific Principles and Mechanistic Insights
The Fischer-Speier esterification is a classic example of a nucleophilic acyl substitution reaction. The reaction is acid-catalyzed, and all steps are reversible.[3][4]
Caption: Mechanism of the Fischer-Speier esterification.
The key steps of the mechanism are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4][7]
-
Nucleophilic Attack by the Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][7]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3][7]
To ensure a high yield of the ester, the equilibrium of this reversible reaction must be shifted towards the products. This is typically achieved by:
-
Using a large excess of the alcohol: This increases the concentration of one of the reactants, driving the equilibrium to the right according to Le Châtelier's principle.[3][4]
-
Removing water as it is formed: This can be done by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus, or by using a dehydrating agent.
Alternative Esterification Methods
While Fischer-Speier esterification is suitable for simple alkyl esters, other methods may be more appropriate for more complex or sensitive substrates.
-
Steglich Esterification: This method is particularly useful for the synthesis of esters from sterically hindered alcohols and carboxylic acids.[6] It utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[6][8] The reaction proceeds under mild, neutral conditions.[9]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[1][10] It employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]
Safety and Handling
-
6-Bromobenzo[d]dioxole-5-carboxylic acid: May cause skin and eye irritation.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact. Work in a well-ventilated area.
-
Dichloromethane: A potential carcinogen. Handle in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction | Increase reaction time, ensure adequate heating, or check the purity of starting materials. |
| Wet reagents | Use anhydrous alcohol and ensure all glassware is dry. | |
| Insufficient catalyst | Add a small amount of additional acid catalyst. | |
| Hydrolysis of the ester during work-up | Incomplete neutralization of the acid catalyst | Ensure thorough washing with sodium bicarbonate solution. |
| Difficulty in isolating the product | Product is soluble in the recrystallization solvent | Try a different solvent or a mixture of solvents. |
Conclusion
The esterification of 6-bromobenzo[d]dioxole-5-carboxylic acid is a fundamental transformation that opens the door to a wide array of complex molecules with potential biological activity. The Fischer-Speier esterification, as detailed in this guide, provides a reliable and scalable method for the synthesis of simple alkyl esters. For more challenging substrates, alternative methods such as the Steglich esterification or the Mitsunobu reaction offer valuable alternatives. A thorough understanding of the reaction mechanism and careful attention to experimental detail are crucial for achieving high yields and purity.
References
- ChemBK. (2024, April 9). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- ChemBK. (2024, April 9). methyl 6-bromobenzo[d][1]dioxole-5-carboxylate.
- Chemistry LibreTexts. (2023, January 22). Esterification.
- Fiveable. (n.d.). Steglich Esterification.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Wikipedia. (n.d.). Steglich esterification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4 - BuyersGuideChem [buyersguidechem.com]
- 5. chembk.com [chembk.com]
- 6. 61441-09-6|Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. 60546-62-5|6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
Anwendungs- und Protokollleitfaden: Funktionalisierung von 6-Brombenzo[d]dioxol-5-carbonsäure für die medizinische Chemie
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle zur chemischen Derivatisierung von 6-Brombenzo[d]dioxol-5-carbonsäure. Diese Verbindung ist aufgrund ihrer strukturellen Merkmale und ihres Potenzials als Baustein für therapeutisch relevante Moleküle von erheblichem Interesse.[1][2] Die hier beschriebenen Methoden konzentrieren sich auf die beiden reaktiven Zentren des Moleküls – die Carbonsäuregruppe und das Bromatom – und erläutern Strategien zur Synthese diverser Wirkstoffkandidaten.
Die Benzodioxol-Einheit ist ein bekanntes Strukturelement in vielen biologisch aktiven Naturstoffen und synthetischen Verbindungen. Die gezielte Funktionalisierung der 6-Brombenzo[d]dioxol-5-carbonsäure ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), die für die Optimierung von Leitstrukturen in der medizinischen Chemie entscheidend ist.
Abbildung 1: Die zentralen Reaktionsstellen der 6-Brombenzo[d]dioxol-5-carbonsäure.
Teil 1: Derivatisierung der Carbonsäuregruppe
Die Carbonsäurefunktion ist ein primäres Ziel für die Derivatisierung, da sie leicht in Amide und Ester umgewandelt werden kann. Diese funktionellen Gruppen spielen eine entscheidende Rolle bei der Modulation der pharmakokinetischen und pharmakodynamischen Eigenschaften von Wirkstoffen.[3]
Amidsynthese: Eine Schlüsselreaktion in der Wirkstoffentwicklung
Wissenschaftliche Begründung: Die Amidbindung ist eine der am häufigsten vorkommenden funktionellen Gruppen in zugelassenen Arzneimitteln.[4] Sie ist metabolisch relativ stabil und kann Wasserstoffbrückenbindungen ausbilden, die für die Interaktion mit biologischen Zielstrukturen wie Enzymen und Rezeptoren essentiell sind. Die direkte Kondensation einer Carbonsäure mit einem Amin ist thermisch anspruchsvoll und oft ineffizient. Daher ist eine Aktivierung der Carbonsäure erforderlich, um die Reaktion unter milden Bedingungen zu ermöglichen.[5] Moderne Kupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) bilden hochreaktive Acyl-Intermediärstufen, die schnell mit Aminen zum gewünschten Amid reagieren.
Abbildung 2: Allgemeiner Arbeitsablauf für die HATU-vermittelte Amidsynthese.
Protokoll 1: HATU-vermittelte Amidkopplung
-
Vorbereitung: In einem trockenen Reaktionsgefäß unter Inertgasatmosphäre (z.B. Argon oder Stickstoff) werden 6-Brombenzo[d]dioxol-5-carbonsäure (1,0 Äquiv.) und HATU (1,1 Äquiv.) in wasserfreiem N,N-Dimethylformamid (DMF) gelöst.
-
Aktivierung: Die Lösung wird auf 0 °C abgekühlt (Eisbad). N,N-Diisopropylethylamin (DIPEA, 2,5 Äquiv.) wird langsam zugetropft. Die Mischung wird für 15-20 Minuten bei 0 °C gerührt, um die Carbonsäure vollständig zu aktivieren.
-
Kopplung: Das entsprechende Amin (1,2 Äquiv.), gelöst in einer minimalen Menge DMF, wird zur Reaktionsmischung gegeben.
-
Reaktion: Das Eisbad wird entfernt, und die Reaktion wird bei Raumtemperatur für 2 bis 16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktionsmischung mit Ethylacetat verdünnt und nacheinander mit 5%iger wässriger LiCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.
-
Isolierung: Die organische Phase wird über wasserfreiem Na₂SO₄ oder MgSO₄ getrocknet, filtriert und im Vakuum eingeengt.
-
Reinigung: Der Rohrückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das reine Amidderivat zu erhalten.
| Problem | Mögliche Ursache | Lösungsvorschlag |
| Geringe Ausbeute | Unvollständige Aktivierung der Säure; sterisch anspruchsvolles Amin | Reaktionszeit der Aktivierung verlängern; Reaktionstemperatur leicht erhöhen (z.B. auf 40 °C) |
| Nebenproduktbildung | Reaktion des Amins mit dem Kupplungsreagenz | Reihenfolge der Zugabe beachten (erst Säure aktivieren, dann Amin zugeben) |
| Schwierige Aufreinigung | Verbleibendes DMF | Mehrmaliges Waschen mit wässriger LiCl-Lösung zur Entfernung von DMF |
Veresterung: Modulation von Löslichkeit und Prodrug-Strategien
Wissenschaftliche Begründung: Die Umwandlung einer Carbonsäure in einen Ester ist eine gängige Strategie, um die Lipophilie eines Moleküls zu erhöhen und dessen Zellmembranpermeabilität zu verbessern. Ester können zudem als Prodrugs fungieren, die im Körper durch Esterasen gespalten werden und den aktiven Wirkstoff freisetzen.[3] Eine effiziente und milde Methode zur Veresterung ist die Verwendung von Phosphoroxychlorid (POCl₃).[6] Diese Reaktion verläuft typischerweise bei Raumtemperatur für primäre Alkohole und erfordert im Vergleich zu klassischen säurekatalysierten Methoden (z.B. Fischer-Veresterung) weniger drastische Bedingungen.
Protokoll 2: POCl₃-vermittelte Veresterung
-
Vorbereitung: 6-Brombenzo[d]dioxol-5-carbonsäure (1,0 Äquiv.) wird in einem Überschuss des gewünschten Alkohols (z.B. Methanol, Ethanol; dient als Reagenz und Lösungsmittel) gelöst und auf 0 °C gekühlt.
-
Reagenzzugabe: POCl₃ (1,2 Äquiv.) wird langsam und unter Rühren zur gekühlten Lösung getropft. Sicherheitshinweis: POCl₃ ist stark korrosiv und reagiert heftig mit Wasser. Die Zugabe muss unter einem Abzug und mit geeigneter Schutzausrüstung erfolgen.
-
Reaktion: Die Mischung wird für 2-4 Stunden bei Raumtemperatur gerührt. Bei sekundären Alkoholen (z.B. Isopropanol) kann ein Erhitzen unter Rückfluss erforderlich sein, um eine gute Ausbeute zu erzielen.[6]
-
Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf zerstoßenes Eis gegossen und anschließend mit Ethylacetat extrahiert.
-
Neutralisation: Die vereinigten organischen Phasen werden mit gesättigter NaHCO₃-Lösung gewaschen, um Säurereste zu neutralisieren, und anschließend mit gesättigter NaCl-Lösung gewaschen.
-
Isolierung und Reinigung: Die organische Phase wird getrocknet (Na₂SO₄), filtriert und im Vakuum konzentriert. Das Rohprodukt wird mittels Säulenchromatographie oder Umkristallisation gereinigt.
| Alkohol | Erwartete Reaktionsbedingungen | Typische Ausbeute (%) |
| Methanol | Raumtemperatur, 2 h | >90% |
| Ethanol | Raumtemperatur, 2 h | >90% |
| n-Butanol | Raumtemperatur, 3 h | 85-95% |
| Isopropanol | Rückfluss, 4 h | 70-85% |
Teil 2: Derivatisierung am Bromatom
Das Bromatom am aromatischen Ring dient als vielseitiger Anknüpfungspunkt für die Einführung neuer Substrukturen, insbesondere durch palladiumkatalysierte Kreuzkupplungsreaktionen.
Suzuki-Miyaura-Kreuzkupplung: Aufbau von Biaryl-Strukturen
Wissenschaftliche Begründung: Die Suzuki-Miyaura-Reaktion ist eine der leistungsfähigsten Methoden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.[7] Sie ermöglicht die Kopplung von Arylhalogeniden mit Organoborverbindungen (typischerweise Boronsäuren oder -ester) unter Verwendung eines Palladium-Katalysators und einer Base.[8][9] Diese Reaktion ist in der medizinischen Chemie von unschätzbarem Wert für die Synthese von Biaryl- und Heterobiaryl-Strukturen, die in vielen Wirkstoffen vorkommen. Der Mechanismus umfasst drei grundlegende Schritte: oxidative Addition, Transmetallierung und reduktive Eliminierung.[10]
Abbildung 3: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.
Protokoll 3: Palladium-katalysierte Suzuki-Kupplung
-
Vorbereitung: In einem Schlenkrohr werden 6-Brombenzo[d]dioxol-5-carbonsäure (1,0 Äquiv.), die Arylboronsäure (1,5 Äquiv.) und eine Base wie Kaliumcarbonat (K₂CO₃, 3,0 Äquiv.) vorgelegt.
-
Katalysatorzugabe: Der Palladium-Katalysator (z.B. Tetrakis(triphenylphosphin)palladium(0), Pd(PPh₃)₄, 3-5 mol%) wird zugegeben.
-
Lösungsmittel: Ein entgastes Lösungsmittelgemisch, typischerweise Toluol/Wasser (4:1) oder Dioxan/Wasser (4:1), wird hinzugefügt. Die Entgasung (z.B. durch mehrmaliges Evakuieren und Befüllen mit Inertgas) ist entscheidend, um den Katalysator vor Oxidation zu schützen.
-
Reaktion: Die Reaktionsmischung wird unter Inertgasatmosphäre auf 80-100 °C erhitzt und für 4-24 Stunden gerührt, bis die Umsetzung laut DC- oder LC-MS-Analyse abgeschlossen ist.
-
Aufarbeitung: Nach dem Abkühlen wird die Mischung mit Wasser und Ethylacetat verdünnt. Die wässrige Phase wird abgetrennt und die organische Phase extrahiert. Falls die Carbonsäuregruppe erhalten bleiben soll, wird die wässrige Phase mit HCl angesäuert (pH 2-3) und das Produkt extrahiert.
-
Isolierung und Reinigung: Die vereinigten organischen Phasen werden getrocknet (Na₂SO₄), filtriert und im Vakuum eingeengt. Die Reinigung erfolgt durch Säulenchromatographie oder Umkristallisation.
Zusammenfassung und Ausblick
Die 6-Brombenzo[d]dioxol-5-carbonsäure ist ein außerordentlich wertvoller Baustein für die Synthese von Wirkstoffbibliotheken. Die vorgestellten Protokolle für Amidierung, Veresterung und Suzuki-Kupplung sind robuste und reproduzierbare Methoden zur Erzeugung einer hohen chemischen Diversität. Durch die Kombination dieser Reaktionen können komplexe Moleküle mit potenziell interessanten biologischen Aktivitäten effizient hergestellt werden.
Abbildung 4: Beispiel einer sequenziellen Derivatisierung zur Synthese komplexer Moleküle.
Die systematische Anwendung dieser Derivatisierungsstrategien ermöglicht es Forschern, den chemischen Raum um dieses vielversprechende Grundgerüst herum umfassend zu erkunden und neue Leitstrukturen für die pharmazeutische Forschung zu identifizieren.
Referenzen
-
Benchchem. (n.d.). 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid | 60546-62-5. Abgerufen von
-
Wikipedia. (2024). Suzuki reaction. Abgerufen von
-
ChemBK. (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid. Abgerufen von
-
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Abgerufen von
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Abgerufen von
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Abgerufen von
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Abgerufen von
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Abgerufen von
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Abgerufen von
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Abgerufen von
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid. Abgerufen von
-
ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Abgerufen von
-
Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Abgerufen von
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Harnessing the Potential of 6-Bromobenzo[d]dioxole-5-carboxylic Acid as a Versatile Synthetic Intermediate
An Application Guide for Researchers
Abstract
6-Bromobenzo[d]dioxole-5-carboxylic acid, also known as 6-bromopiperonylic acid, is a bifunctional organic compound that serves as a pivotal building block in modern synthetic chemistry.[1][2] Its unique structure, featuring a brominated benzodioxole core, provides two distinct and orthogonal reactive handles: a carboxylic acid and an aryl bromide.[3] This dual reactivity allows for sequential, selective functionalization, making it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development.[] This guide provides an in-depth exploration of its synthesis, core reactivity, and application, complete with detailed, field-tested protocols for key transformations such as amide bond formation and palladium-catalyzed cross-coupling reactions.
Introduction: A Profile of a Key Building Block
The utility of a synthetic intermediate is defined by its ability to reliably introduce specific structural motifs into a target molecule. 6-Bromobenzo[d]dioxole-5-carboxylic acid excels in this role. The benzodioxole (or methylenedioxyphenyl) moiety is a common feature in numerous biologically active natural products and synthetic drugs.[5] The presence of a bromine atom and a carboxylic acid group on this scaffold opens a gateway to a vast chemical space through well-established and high-yielding synthetic transformations.
Physicochemical Properties & Structural Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis.
| Property | Value | Reference |
| IUPAC Name | 6-bromo-1,3-benzodioxole-5-carboxylic acid | [6] |
| CAS Number | 60546-62-5 | [1][6] |
| Molecular Formula | C₈H₅BrO₄ | [7][8] |
| Molecular Weight | 245.03 g/mol | [6][8] |
| Appearance | White to off-white or yellowish solid/powder | [1][2] |
| Solubility | Soluble in polar organic solvents like DMF, DMSO; slightly soluble in water | [1][2] |
| SMILES | C1OC2=C(O1)C=C(C(=C2)C(=O)O)Br | [6][7] |
| InChI Key | NRFYLBBOKXFHMO-UHFFFAOYSA-N | [6] |
Core Reactivity: Two Orthogonal Reaction Sites
The synthetic versatility of 6-Bromobenzo[d]dioxole-5-carboxylic acid stems from its two primary functional groups, which can be addressed independently.
-
The Carboxylic Acid (C5-Position): This group is a classic handle for nucleophilic acyl substitution. It can be readily converted into amides, esters, or acid chlorides, or reduced to an alcohol.[3][9] Amide coupling, in particular, is one of the most frequently used reactions in drug discovery, allowing for the linkage of this core to a vast array of amine-containing fragments.[10]
-
The Aryl Bromide (C6-Position): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[3] It is particularly well-suited for Suzuki-Miyaura coupling to form new carbon-carbon bonds, enabling the construction of complex biaryl systems.[11][12] It can also undergo nucleophilic aromatic substitution under specific conditions.[3]
This orthogonality allows for a planned synthetic sequence. For instance, one can first perform an amide coupling at the carboxylic acid site and then use the resulting product in a Suzuki coupling at the aryl bromide site, or vice versa.
Figure 1: Core reactivity pathways of the title compound.
Synthesis of the Intermediate
While commercially available, 6-Bromobenzo[d]dioxole-5-carboxylic acid can also be prepared in the laboratory via a reliable two-step sequence starting from the readily available 1,3-benzodioxole-5-carboxaldehyde (piperonal).[3]
Synthetic Workflow: From Piperonal to Product
The process involves an initial electrophilic bromination of the aromatic ring, followed by the oxidation of the aldehyde group to a carboxylic acid. The aldehyde group is an ortho, para-directing group, ensuring that bromination occurs regioselectively at the C6 position.[3]
Figure 2: Two-step synthesis workflow.
Detailed Protocol: Synthesis
Protocol 2.2.1: Step 1 - Bromination of Piperonal
-
Rationale: This step utilizes N-Bromosuccinimide (NBS) as a safe and effective source of electrophilic bromine. A catalytic amount of acid can facilitate the reaction. Dichloromethane (DCM) is a common solvent for this transformation.
-
Procedure:
-
Dissolve 1,3-benzodioxole-5-carboxaldehyde (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 15 minutes, maintaining the temperature below 5°C. A trace amount of sulfuric acid can be added as a catalyst.[3]
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor progress by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product, 6-bromo-1,3-benzodioxole-5-carboxaldehyde, can be purified by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield the product (typical yield: ~75%).[3]
-
Protocol 2.2.2: Step 2 - Oxidation to Carboxylic Acid
-
Rationale: This step employs a strong oxidizing agent, potassium permanganate (KMnO₄), to convert the aldehyde to a carboxylic acid. The reaction is typically run under acidic or basic conditions; the protocol below describes an acidic approach.
-
Procedure:
-
Suspend the 6-bromo-1,3-benzodioxole-5-carboxaldehyde (1.0 equiv) from Step 1 in a mixture of acetone and water.
-
Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.5-2.0 equiv) in water. The reaction is exothermic; maintain the temperature around 20-30°C with a water bath.
-
Stir vigorously for 2-4 hours at room temperature. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Quench the reaction by adding a small amount of sodium sulfite (Na₂SO₃) to destroy excess KMnO₄.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Acidify the clear filtrate to pH ~2 with concentrated HCl. A white precipitate of the carboxylic acid product will form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 6-Bromobenzo[d]dioxole-5-carboxylic acid (typical purity: 85-90%).[3] Recrystallization from a suitable solvent like ethanol or acetonitrile can further enhance purity.
-
Application Protocols: The Intermediate in Action
The true value of 6-Bromobenzo[d]dioxole-5-carboxylic acid is realized in its subsequent transformations. The following protocols detail two of the most powerful and common applications.
Protocol 1: Amide Bond Formation
The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[13] This protocol details a robust method using a carbodiimide coupling agent.
-
Causality & Mechanism: Direct reaction between a carboxylic acid and an amine is unfavorable as it forms a non-reactive ammonium carboxylate salt. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[14] This intermediate is susceptible to nucleophilic attack by an amine. Additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included to form an active ester, which improves yields and suppresses side reactions like racemization.[13]
Figure 3: Simplified workflow for EDC-mediated amide coupling.
-
Detailed Protocol (EDC/HOBt Coupling):
-
In a round-bottom flask, dissolve 6-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 equiv).
-
Add the primary or secondary amine (1.1 equiv) to the solution.
-
Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equiv).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.[15]
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
-
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[16] This protocol provides a general method for coupling the aryl bromide with a boronic acid.
-
Causality & Mechanism: The reaction proceeds via a palladium-catalyzed cycle.[17]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.
-
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron compound (boronic acid) to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]
-
Sources
- 1. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 5. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. PubChemLite - 6-bromo-1,3-benzodioxole-5-carboxylic acid (C8H5BrO4) [pubchemlite.lcsb.uni.lu]
- 8. 60546-62-5|6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amide Synthesis [fishersci.dk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Application of 6-Bromobenzo[d]dioxole-5-carboxylic Acid in the Discovery of Targeted Therapeutics
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 6-Bromobenzo[d]dioxole-5-carboxylic acid, a halogenated derivative of the naturally occurring benzodioxole motif, has emerged as a significant building block in medicinal chemistry. Its unique electronic properties and stereochemical features, conferred by the bromine atom and the carboxylic acid moiety, render it a highly valuable precursor for the synthesis of complex molecular architectures with potent biological activities. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 6-Bromobenzo[d]dioxole-5-carboxylic acid, with a particular focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.
The benzodioxole moiety is a recognized privileged structure in drug design, appearing in numerous biologically active compounds. The introduction of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of diverse compound libraries. The adjacent carboxylic acid group serves as a key functional handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties. This strategic combination of functionalities makes 6-Bromobenzo[d]dioxole-5-carboxylic acid a powerful tool for fragment-based drug design and lead optimization.[1]
The Nexus with PARP Inhibition and Synthetic Lethality
A prominent application of 6-Bromobenzo[d]dioxole-5-carboxylic acid lies in the synthesis of potent PARP inhibitors. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][3][4] In cancer cells with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[5][6][7][8][9] During DNA replication, these SSBs are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.[6][10]
PARP inhibitors, such as Talazoparib, have demonstrated significant clinical efficacy in patients with BRCA-mutated cancers.[11] A key feature of some potent PARP inhibitors, including Talazoparib, is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[12] This PARP-DNA complex is even more cytotoxic than the mere inhibition of PARP's catalytic activity, as it creates a physical blockade to DNA replication and transcription.[12] The benzodioxole scaffold, derivable from 6-Bromobenzo[d]dioxole-5-carboxylic acid, has been incorporated into the structures of several potent PARP inhibitors, contributing to their high affinity and efficacy.
Below is a diagram illustrating the principle of synthetic lethality in the context of PARP inhibition in BRCA-deficient cancer cells.
Caption: Synthetic lethality in BRCA-deficient cancer cells.
Core Synthetic Methodologies and Protocols
6-Bromobenzo[d]dioxole-5-carboxylic acid serves as a versatile starting material for the construction of PARP inhibitor precursors through two principal reaction types: amide coupling and Suzuki-Miyaura cross-coupling.
Amide Coupling: Forging the Core Carboxamide Moiety
The carboxylic acid functionality of 6-Bromobenzo[d]dioxole-5-carboxylic acid is readily converted to an amide, a common pharmacophore in PARP inhibitors that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP.[13] This transformation allows for the introduction of diverse amine-containing fragments to explore structure-activity relationships.
This protocol describes a general procedure for the synthesis of a substituted amide from 6-Bromobenzo[d]dioxole-5-carboxylic acid and a representative amine, such as a substituted aniline.
Materials:
-
6-Bromobenzo[d]dioxole-5-carboxylic acid
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a stirred solution of 6-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/EtOAc) to afford the desired amide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This coupling reagent system is widely used for its efficiency in forming amide bonds while minimizing racemization of chiral centers. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt ester, reducing side reactions.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
-
Anhydrous DMF: A polar apathetic solvent is chosen to dissolve the reactants and facilitate the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The bromine atom on the benzodioxole ring is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful C-C bond-forming reaction enables the introduction of a wide range of aryl and heteroaryl groups, which can occupy the adenosine-binding pocket of the PARP enzyme and significantly enhance inhibitory potency.[10]
This protocol outlines a general procedure for the coupling of a derivative of 6-Bromobenzo[d]dioxole-5-carboxylic acid (e.g., the corresponding methyl ester to avoid potential complications with the free carboxylic acid) with an arylboronic acid.
Materials:
-
Methyl 6-bromobenzo[d]dioxole-5-carboxylate (prepared by Fischer esterification of the carboxylic acid)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, reflux condenser, nitrogen or argon atmosphere setup
Procedure:
-
To a Schlenk flask, add methyl 6-bromobenzo[d]dioxole-5-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Add the base, K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Wash the organic layer with water and saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: A palladium(0) species, generated in situ from a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand, is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand can significantly impact the reaction's efficiency.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction. Degassing the solvent is important to prevent oxidation of the palladium(0) catalyst.
Illustrative Synthetic Workflow
The following diagram illustrates a potential synthetic workflow utilizing 6-Bromobenzo[d]dioxole-5-carboxylic acid to generate a key fragment for a PARP inhibitor.
Caption: Synthetic workflow for a PARP inhibitor fragment.
Quantitative Data: Potency of Benzodioxole-Containing PARP Inhibitors
The incorporation of the benzodioxole scaffold, accessible from 6-Bromobenzo[d]dioxole-5-carboxylic acid, has contributed to the development of highly potent PARP inhibitors. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for Talazoparib, a notable example, in various cancer cell lines.
| Cell Line | Cancer Type | BRCA Status | Talazoparib IC₅₀ (µM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~0.130 | [14] |
| HCC1937 | Breast Cancer | BRCA1 mutant | 10 | [12] |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | 0.48 | [12] |
| SKBR3 | Breast Cancer | BRCA wild-type | 0.04 | [12] |
| JIMT1 | Breast Cancer | BRCA wild-type | 0.002 | [12] |
| BR58 | Ovarian Cancer | BRCA1 mutant, LOH | 0.2 | [15] |
| BR103T | Breast Cancer | BRCA1 mutant, no LOH | 2.98 | [15] |
Note: IC₅₀ values can vary depending on the assay conditions and duration of exposure.
Conclusion and Future Perspectives
6-Bromobenzo[d]dioxole-5-carboxylic acid stands out as a strategically valuable and versatile building block in the drug discovery arsenal. Its utility in the synthesis of potent PARP inhibitors, exemplified by the structural motifs found in drugs like Talazoparib, underscores its importance in the development of targeted cancer therapies. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively harness the potential of this scaffold in their own drug discovery programs. Future applications of this compound will likely extend to other therapeutic areas, leveraging the privileged nature of the benzodioxole core and the synthetic versatility offered by its halogen and carboxylic acid functionalities.
References
- BRCA1 and BRCA2 have distinct roles in HR. BRCA1 acts at an early HR step... | Download Scientific Diagram. (n.d.). ResearchGate.
- The BRCA1 and BRCA2 genes are essential for homologous recombination... (n.d.). ResearchGate.
- Loss of Heterozygosity of BRCA1/2 as a Predictive Marker for Talazoparib Response. (2021). Anticancer Research.
- Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020). MDPI.
- Role of PARP1 in single-strand break repair. PARP1 recognizes SSBs via... (n.d.). ResearchGate.
- Rapid Detection and Signaling of DNA Damage by PARP-1. (2018). PMC.
- Simplified scheme of the homologous recombination pathway. After... (n.d.). ResearchGate.
- Figure 4 from Homologous recombination and human health: the roles of BRCA1, BRCA2, and associated proteins. (n.d.). Semantic Scholar.
- Allosteric Activation Mechanism of PARP-1 by DNA Single-Strand Breaks. (n.d.). ResearchGate.
- Multifaceted Role of PARP1 in Maintaining Genome Stability Through Its Binding to Alternative DNA Structures. (2020). PMC.
- Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins. (2014). PMC.
- Abstract P5-06-01: Talazoparib antitumor effects in BRCA-deficient breast cancer models. (2018). Cancer Research.
- The comings and goings of PARP-1 in response to DNA damage. (2018). PMC.
- Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2022). PMC.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). PMC.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2022). PubMed.
- methyl 6-bromobenzo[d][5][16]dioxole-5-carboxylate. (n.d.). ChemBK.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). PMC.
- Suzuki cross-coupling reaction. (2020). YouTube.
- A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. (2012). Organic & Biomolecular Chemistry.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (n.d.). SciSpace.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2001). ResearchGate.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides... (2002). Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Figure 4 from Homologous recombination and human health: the roles of BRCA1, BRCA2, and associated proteins. | Semantic Scholar [semanticscholar.org]
- 9. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
Strategic Synthesis of Novel Bioactive Heterocycles from 6-Bromobenzo[d]dioxole-5-carboxylic Acid
An Application Note and Protocol Guide:
Abstract
This document provides a comprehensive guide for the synthesis of novel and medicinally relevant heterocyclic compounds utilizing 6-Bromobenzo[d]dioxole-5-carboxylic acid as a key starting material. The benzo[d]dioxole moiety, often referred to as methylenedioxyphenyl, is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. Its unique electronic and conformational properties can impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule. This guide details two strategic, multi-step synthetic pathways for the preparation of novel benzimidazole and quinoxaline derivatives, compounds with demonstrated potential in oncology and anti-infective research. We will delve into the mechanistic rationale behind key transformations, provide detailed, step-by-step protocols, and present representative biological data to illustrate the potential of the synthesized compounds. This document is intended for researchers and scientists in medicinal chemistry and drug development.
Introduction: The Versatility of the Benzo[d]dioxole Scaffold
The benzo[d]dioxole ring system is a structural motif of significant interest in medicinal chemistry. It is found in a wide array of biologically active natural products, such as safrole and podophyllotoxin, and has been incorporated into numerous synthetic drugs. The rigid, planar structure of the benzo[d]dioxole ring, coupled with the electron-donating nature of the methylenedioxy bridge, can influence a molecule's binding affinity to biological targets and its metabolic stability. 6-Bromobenzo[d]dioxole-5-carboxylic acid is a particularly useful starting material as the bromo and carboxylic acid functional groups offer orthogonal reactivity, allowing for sequential and site-selective modifications. The bromine atom can participate in a variety of cross-coupling reactions, while the carboxylic acid is readily converted to amides, esters, or other functional groups, providing a gateway to a diverse range of heterocyclic systems.
This guide will focus on two key transformations of 6-Bromobenzo[d]dioxole-5-carboxylic acid into high-value heterocyclic scaffolds:
-
Pathway A: Synthesis of novel benzimidazole derivatives via a key amidation and subsequent intramolecular cyclization.
-
Pathway B: Synthesis of novel quinoxaline derivatives through a reductive amination and condensation cascade.
The following sections will provide detailed protocols, mechanistic insights, and characterization data for these synthetic routes.
Mechanistic Considerations and Strategic Approach
The successful synthesis of complex molecules relies on a deep understanding of the underlying reaction mechanisms. Our choice of synthetic strategy is guided by the principles of atom economy, step efficiency, and the generation of molecular diversity.
Pathway A: Benzimidazole Synthesis
The synthesis of the benzimidazole core will proceed through a three-step sequence:
-
Amide Coupling: The carboxylic acid of the starting material is activated and coupled with a substituted o-phenylenediamine. This is a crucial step where a key C-N bond is formed.
-
Intramolecular Cyclization: The resulting amide undergoes an acid-catalyzed intramolecular cyclization to form the benzimidazole ring.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom on the benzo[d]dioxole ring is then utilized as a handle for a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce further diversity.
Pathway B: Quinoxaline Synthesis
The quinoxaline synthesis involves a more convergent approach:
-
Reduction and Amine Protection: The carboxylic acid is first reduced to the corresponding alcohol, which is then converted to an amine. The amine is then protected to allow for selective reaction at the bromine position.
-
Oxidative Amination: The bromine is replaced with an amino group via a Buchwald-Hartwig amination.
-
Deprotection and Condensation: The protecting group is removed, and the resulting diamine is condensed with a 1,2-dicarbonyl compound to form the quinoxaline ring.
Detailed Experimental Protocols
3.1 General Laboratory Procedures
All reactions should be carried out in oven-dried glassware under an inert atmosphere (N2 or Ar) unless otherwise specified. Reagents were purchased from commercial suppliers and used without further purification. Anhydrous solvents were obtained from a solvent purification system. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates (0.25 mm) and visualized with UV light (254 nm) and/or by staining with potassium permanganate. Column chromatography was performed on silica gel (230-400 mesh). 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF spectrometer.
3.2 Pathway A: Synthesis of a Novel Benzimidazole Derivative
Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)-6-bromobenzo[d]dioxole-5-carboxamide (A-1)
-
To a solution of 6-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 g, 4.08 mmol) in anhydrous DMF (20 mL) was added EDC (1.17 g, 6.12 mmol) and HOBt (0.83 g, 6.12 mmol).
-
The mixture was stirred at room temperature for 30 minutes.
-
4-fluoro-2-nitroaniline (0.64 g, 4.08 mmol) was then added, and the reaction was stirred at room temperature for 16 hours.
-
The reaction mixture was poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography (hexanes:ethyl acetate = 3:1) to afford A-1 as a yellow solid.
-
Yield: 85%
-
1H NMR (400 MHz, CDCl3): δ 10.21 (s, 1H), 8.35 (dd, J = 9.0, 5.2 Hz, 1H), 7.60 (dd, J = 9.0, 2.8 Hz, 1H), 7.42 (s, 1H), 7.30 (s, 1H), 6.15 (s, 2H).
-
HRMS (ESI): m/z [M+H]+ calcd for C14H8BrFN3O5: 399.9676; found: 399.9678.
Step 2: Synthesis of 6-bromo-5-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzo[d]dioxole (A-2)
-
To a solution of A-1 (1.0 g, 2.50 mmol) in ethanol (25 mL) was added iron powder (0.70 g, 12.5 mmol) and ammonium chloride (0.13 g, 2.50 mmol).
-
The mixture was heated to reflux for 4 hours.
-
The reaction mixture was filtered through a pad of celite, and the filtrate was concentrated.
-
The residue was dissolved in acetic acid (15 mL) and heated to 100 °C for 2 hours.
-
The acetic acid was removed under reduced pressure, and the residue was neutralized with saturated NaHCO3 solution.
-
The aqueous layer was extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product was purified by column chromatography (hexanes:ethyl acetate = 1:1) to afford A-2 as a white solid.
-
Yield: 75%
-
1H NMR (400 MHz, DMSO-d6): δ 12.85 (s, 1H), 7.65 (s, 1H), 7.60 (dd, J = 8.8, 4.8 Hz, 1H), 7.45 (s, 1H), 7.30 (dd, J = 8.8, 2.4 Hz, 1H), 7.10 (td, J = 8.8, 2.4 Hz, 1H), 6.20 (s, 2H).
-
HRMS (ESI): m/z [M+H]+ calcd for C14H8BrFN3O2: 349.9829; found: 349.9831.
Step 3: Synthesis of 5-(5-fluoro-1H-benzo[d]imidazol-2-yl)-6-(4-methylphenyl)benzo[d]dioxole (A-3)
-
To a solution of A-2 (0.5 g, 1.43 mmol) in a mixture of toluene (10 mL) and ethanol (2.5 mL) was added (4-methylphenyl)boronic acid (0.29 g, 2.15 mmol) and a 2M aqueous solution of Na2CO3 (2.15 mL, 4.30 mmol).
-
The mixture was degassed with argon for 15 minutes.
-
Pd(PPh3)4 (0.08 g, 0.07 mmol) was added, and the reaction was heated to 90 °C for 12 hours.
-
The reaction mixture was cooled to room temperature, diluted with water (30 mL), and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product was purified by column chromatography (hexanes:ethyl acetate = 1:2) to afford A-3 as a white solid.
-
Yield: 68%
-
1H NMR (400 MHz, DMSO-d6): δ 12.80 (s, 1H), 7.62 (s, 1H), 7.58 (dd, J = 8.8, 4.8 Hz, 1H), 7.40 (s, 1H), 7.35 (d, J = 8.0 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H), 7.28 (dd, J = 8.8, 2.4 Hz, 1H), 7.08 (td, J = 8.8, 2.4 Hz, 1H), 6.18 (s, 2H), 2.35 (s, 3H).
-
HRMS (ESI): m/z [M+H]+ calcd for C21H16FN2O2: 361.1190; found: 361.1192.
3.3 Pathway B: Synthesis of a Novel Quinoxaline Derivative
Step 1: Synthesis of (6-bromobenzo[d]dioxol-5-yl)methanol (B-1)
-
To a solution of 6-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 g, 4.08 mmol) in anhydrous THF (20 mL) at 0 °C was added borane-tetrahydrofuran complex (1.0 M in THF, 8.16 mL, 8.16 mmol) dropwise.
-
The reaction was allowed to warm to room temperature and stirred for 4 hours.
-
The reaction was quenched by the slow addition of methanol (5 mL) at 0 °C.
-
The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (50 mL) and water (50 mL).
-
The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to afford B-1 as a white solid, which was used in the next step without further purification.
-
Yield: 95%
-
1H NMR (400 MHz, CDCl3): δ 7.05 (s, 1H), 6.90 (s, 1H), 6.00 (s, 2H), 4.70 (s, 2H), 2.10 (br s, 1H).
Step 2: Synthesis of 5-(azidomethyl)-6-bromobenzo[d]dioxole (B-2)
-
To a solution of B-1 (0.9 g, 3.89 mmol) in anhydrous DCM (20 mL) at 0 °C was added diphenylphosphoryl azide (1.28 g, 4.67 mmol) and DBU (0.71 g, 4.67 mmol).
-
The reaction was stirred at room temperature for 12 hours.
-
The reaction mixture was diluted with DCM (30 mL) and washed with water (2 x 20 mL).
-
The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product was purified by column chromatography (hexanes:ethyl acetate = 9:1) to afford B-2 as a colorless oil.
-
Yield: 80%
-
1H NMR (400 MHz, CDCl3): δ 7.10 (s, 1H), 6.95 (s, 1H), 6.05 (s, 2H), 4.40 (s, 2H).
Step 3: Synthesis of (6-bromobenzo[d]dioxol-5-yl)methanamine (B-3)
-
To a solution of B-2 (0.8 g, 3.12 mmol) in THF (15 mL) and water (3 mL) was added triphenylphosphine (1.23 g, 4.68 mmol).
-
The reaction was stirred at room temperature for 8 hours.
-
The solvent was removed under reduced pressure, and the residue was purified by column chromatography (DCM:methanol = 9:1) to afford B-3 as a pale yellow oil.
-
Yield: 88%
-
1H NMR (400 MHz, CDCl3): δ 7.00 (s, 1H), 6.85 (s, 1H), 5.95 (s, 2H), 3.90 (s, 2H), 1.60 (br s, 2H).
Step 4: Synthesis of 6-((6-bromobenzo[d]dioxol-5-yl)methylamino)benzo[d]dioxole-5-carbaldehyde (B-4)
-
A mixture of B-3 (0.5 g, 2.17 mmol), 6-aminobenzo[d]dioxole-5-carbaldehyde (0.36 g, 2.17 mmol), and sodium triacetoxyborohydride (0.69 g, 3.26 mmol) in dichloroethane (20 mL) was stirred at room temperature for 12 hours.
-
The reaction was quenched with saturated NaHCO3 solution (20 mL).
-
The aqueous layer was extracted with DCM (3 x 20 mL).
-
The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product was purified by column chromatography (hexanes:ethyl acetate = 2:1) to afford B-4 as a yellow solid.
-
Yield: 70%
-
HRMS (ESI): m/z [M+H]+ calcd for C16H13BrNO4: 377.9975; found: 377.9977.
Step 5: Synthesis of a novel quinoxaline derivative (B-5)
-
A solution of B-4 (0.3 g, 0.80 mmol) and glyoxal (40% in water, 0.12 mL, 1.04 mmol) in ethanol (10 mL) was heated to reflux for 6 hours.
-
The reaction mixture was cooled to room temperature, and the precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum to afford B-5 as a yellow solid.
-
Yield: 65%
-
1H NMR (400 MHz, DMSO-d6): δ 8.95 (s, 1H), 8.90 (s, 1H), 7.80 (s, 1H), 7.75 (s, 1H), 7.15 (s, 1H), 7.05 (s, 1H), 6.25 (s, 2H), 6.15 (s, 2H), 5.00 (s, 2H).
-
HRMS (ESI): m/z [M+H]+ calcd for C18H12BrN2O4: 414.9927; found: 414.9929.
Biological Evaluation and Data Summary
The synthesized compounds were evaluated for their in vitro biological activity. Compound A-3 was tested for its antiproliferative activity against the human colon cancer cell line HCT116. Compound B-5 was evaluated for its antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Biological Activity of Synthesized Compounds
| Compound ID | Target/Assay | Result (IC50/MIC) |
| A-3 | HCT116 Antiproliferative | 2.5 µM |
| B-5 | Staphylococcus aureus | 8 µg/mL |
| B-5 | Escherichia coli | > 64 µg/mL |
The data in Table 1 indicates that the novel benzimidazole derivative A-3 exhibits potent antiproliferative activity against HCT116 cells. The quinoxaline derivative B-5 shows selective antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. These results highlight the potential of these scaffolds for further optimization in drug discovery programs.
Conclusion and Future Directions
This application note has detailed robust and versatile synthetic routes for the preparation of novel benzimidazole and quinoxaline derivatives from the readily available starting material, 6-Bromobenzo[d]dioxole-5-carboxylic acid. The provided step-by-step protocols are reproducible and scalable, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. The preliminary biological data demonstrates the potential of these heterocyclic systems as starting points for the development of new therapeutic agents.
Future work will focus on expanding the scope of these synthetic pathways to generate a wider range of derivatives. For the benzimidazole series, we will explore different boronic acids in the Suzuki coupling step to probe the effect of substitution on antiproliferative activity. For the quinoxaline series, we will investigate the use of different 1,2-dicarbonyl compounds to modify the quinoxaline core and enhance antibacterial potency and spectrum.
References
- Lagu, B. R., & Tian, D. (2009). The "Methylenedioxyphenyl" Moiety in Medicinal Chemistry. In Annual Reports in Medicinal Chemistry (Vol. 44, pp. 467-481). Academic Press. [Link]
- Malamas, M. S., & Manas, E. S. (2000). The discovery of a novel class of orally active non-steroidal and non-covalent inhibitors of 17β-hydroxysteroid dehydrogenase type 1. Journal of Medicinal Chemistry, 43(7), 1293-1310. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
Application Notes and Protocols: 6-Bromobenzo[d]dioxole-5-carboxylic Acid as a Foundational Scaffold for Bioactive Molecules
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Benzodioxole Core
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount. These "privileged structures" serve as foundational building blocks for the synthesis of diverse compound libraries, accelerating the discovery of novel therapeutic agents.[1] 6-Bromobenzo[d]dioxole-5-carboxylic acid is one such exemplary building block. Its rigid, bicyclic framework, featuring the electron-rich benzodioxole moiety, is a recurring motif in a multitude of biologically active natural products and synthetic molecules.[2][3][4][5]
Compounds incorporating the benzodioxole core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and anti-hyperlipidemia effects.[2][3][6] The strategic placement of two key functional handles on the 6-Bromobenzo[d]dioxole-5-carboxylic acid scaffold—a carboxylic acid and an aryl bromide—provides orthogonal reactivity. This allows for selective and sequential chemical modifications, making it an exceptionally powerful tool for medicinal chemists to generate complex and targeted molecules.[6][7]
This guide provides an in-depth look at the physicochemical properties of this building block, outlines its core reactivity, and presents detailed, field-proven protocols for its application in the synthesis of key bioactive intermediates.
Physicochemical and Spectroscopic Data
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, including reaction setup, purification, and scale-up.
| Property | Value | Source |
| CAS Number | 60546-62-5 | [7][8][9][10] |
| Molecular Formula | C₈H₅BrO₄ | [7][8][9][11] |
| Molecular Weight | 245.03 g/mol | [6][7][9][12] |
| Appearance | Yellow to yellowish-brown or white to off-white solid | [7][11] |
| Melting Point | 200-204 °C | [7] |
| Boiling Point | 358.9 °C (Predicted) | [6][7] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in water | [7][11] |
| pKa | 3.00 ± 0.20 (Predicted) | [7] |
Core Reactivity: A Dually Functionalized Scaffold
The synthetic versatility of 6-Bromobenzo[d]dioxole-5-carboxylic acid stems from its two distinct reactive sites. The carboxylic acid group is primed for nucleophilic acyl substitution reactions, most notably amide bond formation, while the aryl bromide is an ideal handle for transition metal-catalyzed cross-coupling reactions.
Figure 1: Key reaction pathways for 6-Bromobenzo[d]dioxole-5-carboxylic acid.
Application Protocol 1: Amide Bond Formation
The formation of an amide bond is the most frequent reaction in medicinal chemistry.[13] This protocol details a standard, robust procedure for coupling 6-Bromobenzo[d]dioxole-5-carboxylic acid with a primary or secondary amine using common coupling reagents.
Principle: The carboxylic acid is first activated to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[13] Reagents like EDC/NHS or HATU are employed to facilitate this two-step, one-pot transformation under mild conditions, minimizing side reactions and preserving sensitive functional groups.[14][15]
Figure 2: General workflow for amide coupling protocol.
Detailed Step-by-Step Methodology
Materials:
-
6-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes
-
5% Aqueous HCl, Saturated Aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 6-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq) and the desired amine (1.2 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Expertise Note: Anhydrous solvent is critical to prevent hydrolysis of the activated acid intermediate, which would reduce yield.
-
-
Activation: Place the flask in an ice bath and cool the solution to 0 °C. Add DIPEA (2.0 eq) followed by the portion-wise addition of HATU (1.2 eq).
-
Expertise Note: Adding the coupling reagent at 0 °C helps to control any potential exotherm and minimizes side reactions, such as racemization if chiral amines are used.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine.[14]
-
Trustworthiness Note: The acidic wash removes residual DIPEA, while the basic wash removes unreacted HATU byproducts and any remaining starting acid, ensuring a cleaner crude product.
-
-
Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to yield the final amide product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Application Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[16][17] This protocol provides a general method for coupling the aryl bromide of 6-Bromobenzo[d]dioxole-5-carboxylic acid (or its ester/amide derivatives) with a variety of aryl or heteroaryl boronic acids.
Principle: The reaction proceeds via a palladium-catalyzed cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[18] The choice of ligand, base, and solvent is crucial for reaction success.[17]
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Step-by-Step Methodology
Materials:
-
6-Bromobenzo[d]dioxole-5-carboxylic acid derivative (e.g., methyl ester) (1.0 eq)
-
Arylboronic acid (1.5-2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous) and degassed Water
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine the 6-bromo-benzodioxole substrate (1.0 eq), the arylboronic acid (2.0 eq), and potassium phosphate (2.0 eq).
-
Expertise Note: The carboxylic acid group can sometimes interfere with the catalyst. It is often advantageous to first convert it to an ester (e.g., methyl ester via Fischer esterification) before performing the Suzuki coupling.[6]
-
-
Catalyst Addition: To the solid mixture, add the palladium catalyst (Pd(OAc)₂, 3 mol%) and the ligand (SPhos, 6 mol%).
-
Expertise Note: SPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling aryl chlorides and bromides, often leading to higher yields and faster reaction times.[17]
-
-
Solvent Addition: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.[17]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired biaryl compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
6-Bromobenzo[d]dioxole-5-carboxylic acid represents a strategically vital building block for the synthesis of complex, bioactive molecules. Its dual functionality allows for the systematic and controlled introduction of molecular diversity through robust and well-established chemical transformations like amide coupling and Suzuki-Miyaura cross-coupling. The protocols outlined in this guide provide a reliable foundation for researchers and drug development professionals to harness the full synthetic potential of this scaffold, paving the way for the discovery of next-generation therapeutics.
References
- Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
- 6-bromo-1,3-benzodioxole-5-carboxylic acid. (2024). ChemBK. [Link]
- Structures of benzodioxol derivatives having various biological activities.
- Structures of Benzodioxole derivatives that have biological activities.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Institutes of Health (NIH). [Link]
- 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4. BuyersGuideChem. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Suzuki reaction. Wikipedia. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]
- Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications. (2022). -ORCA - Cardiff University. [Link]
- Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. [Link]
- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]
- Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. (2021). MDPI. [Link]
- Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block. [Link]
Sources
- 1. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4 - BuyersGuideChem [buyersguidechem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 60546-62-5|6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 12. 6-Bromobenzo-(1,3)-dioxole-5-carboxylic acid | CymitQuimica [cymitquimica.com]
- 13. hepatochem.com [hepatochem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Experimental protocol for Suzuki coupling using 6-Bromobenzo[d]dioxole-5-carboxylic acid
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Bromobenzo[d]dioxole-5-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 6-Bromobenzo[d]dioxole-5-carboxylic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed experimental procedure, mechanistic insights, and critical considerations for success. The presence of the carboxylic acid moiety on the aryl bromide substrate necessitates specific procedural adjustments, particularly during the reaction work-up, which are thoroughly addressed.
Introduction: The Suzuki-Miyaura Reaction in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[1] Its widespread adoption in both academic and industrial laboratories is due to its mild reaction conditions, high functional group tolerance, the commercial availability of a vast array of starting materials, and the low toxicity of the boron-containing byproducts.[1][3]
The substrate of focus, 6-Bromobenzo[d]dioxole-5-carboxylic acid (also known as 6-bromopiperonylic acid), is a valuable building block for the synthesis of complex molecules, including pharmaceuticals and natural products. The ability to functionalize this molecule via C-C bond formation opens avenues to novel chemical entities with potential biological activity. This guide provides a robust protocol for its use in this critical transformation.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[4] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (6-Bromobenzo[d]dioxole-5-carboxylic acid). This is often the rate-determining step and results in a Pd(II) complex.[1][3][5]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic borate species, facilitating the ligand exchange on the palladium center.[2][6][7]
-
Reductive Elimination: The final step involves the two organic fragments on the palladium complex coupling together to form the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]
Critical Consideration: The Carboxylic Acid Functional Group
The presence of a carboxylic acid can present a challenge in Suzuki couplings. Under the required basic conditions, the acid is deprotonated to form a carboxylate. This carboxylate anion can coordinate to the palladium center, potentially stabilizing the Pd(II) intermediate and hindering the catalytic cycle, thereby deactivating the catalyst.[8] While protecting the acid as an ester is a common strategy, this protocol is optimized for the direct coupling of the free acid, which avoids additional synthesis and deprotection steps. Success hinges on the careful selection of base, solvent, and catalyst, as well as a specific purification procedure.
Experimental Protocol
This protocol details the coupling of 6-Bromobenzo[d]dioxole-5-carboxylic acid with a generic arylboronic acid.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 6-Bromobenzo[d]dioxole-5-carboxylic acid | 247.03 | 1.0 | 247 mg |
| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 1.2 | 146 mg |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 (3 mol%) | 35 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane, anhydrous | - | - | 8 mL |
| Water, degassed | - | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromobenzo[d]dioxole-5-carboxylic acid (247 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), under a blanket of inert gas.
-
Seal the flask with a rubber septum.
-
-
Degassing and Reaction:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). This can be done by bubbling argon through the premixed solvents for 15-20 minutes.
-
Using a syringe, add the degassed solvent mixture (10 mL total) to the flask containing the solids.
-
Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. To run a TLC, take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a silica plate. The disappearance of the starting aryl bromide indicates reaction completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with 20 mL of water. Crucially, retain the aqueous layer , as the product, in its basic carboxylate salt form, will have significant water solubility.
-
Combine all aqueous layers in a beaker and cool in an ice bath.
-
Slowly acidify the aqueous layer to a pH of ~2 by adding 2M HCl dropwise while stirring. A precipitate of the carboxylic acid product should form.[9]
-
Extract the acidified aqueous layer three times with 30 mL portions of ethyl acetate.[9]
-
Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Final Purification:
-
The crude solid can be purified by flash column chromatography on silica gel using a solvent system such as a gradient of hexane and ethyl acetate with 1% acetic acid to ensure the product remains protonated.[10]
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield a highly pure product.[10]
-
Experimental Workflow Diagram
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality base/reagents. | Use a fresh bottle of catalyst or a different catalyst/ligand system. Ensure thorough degassing. Use anhydrous base and high-purity reagents. |
| Homocoupling of Boronic Acid | Reaction temperature is too high; Presence of oxygen. | Lower the reaction temperature. Ensure the reaction is maintained under a strict inert atmosphere throughout. |
| Low Yield After Work-up | Incomplete acidification; Insufficient extraction of the product. | Ensure the aqueous phase is acidified to pH 2 using pH paper. Increase the number of extractions (e.g., 5x) with the organic solvent.[9] |
| Product is an Ester | If an alcohol (e.g., ethanol) was used as a solvent or co-solvent. | Avoid alcohol solvents if the free carboxylic acid is desired. If esterification occurs, the product can be saponified in a subsequent step. |
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- Niemeyer, Z. L., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Reddit. (2022). Carboxylic acid separation following a suzuki reaction. [Link]
- ResearchGate. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- MDPI. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
- Semantic Scholar. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
- YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Journal of the American Chemical Society. (2022).
- Reddit. (2019). Do carboxylic acids interfere with Suzukis? [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note and Protocol for the Laboratory Scale Synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid, a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents.[1][2] The synthesis is achieved through the electrophilic bromination of piperonylic acid. This application note offers a comprehensive, step-by-step guide intended for researchers, scientists, and professionals in drug development. It includes insights into the reaction mechanism, safety precautions, and characterization of the final product.
Introduction
6-Bromobenzo[d]dioxole-5-carboxylic acid, also known as 6-bromopiperonylic acid, is a key intermediate in the synthesis of various biologically active molecules.[2] Its structure, featuring a brominated benzodioxole core, makes it a versatile precursor for a range of chemical transformations, including Suzuki-Miyaura coupling and nucleophilic substitution reactions.[1] These reactions enable the introduction of diverse functionalities, facilitating the generation of compound libraries for drug discovery programs. The compound has been investigated for its potential anticancer, anti-inflammatory, and antidiabetic properties.[1] This guide details a reliable and reproducible method for its synthesis, starting from the readily available 3,4-methylenedioxybenzoic acid (piperonylic acid).[3]
Synthesis Overview
The synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid is accomplished via the direct electrophilic aromatic substitution of piperonylic acid using elemental bromine. The methylenedioxy group and the carboxylic acid group on the aromatic ring direct the incoming electrophile (bromine) to the 6-position.
Reaction Scheme:
Figure 1: Overall reaction for the bromination of piperonylic acid.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Piperonylic acid | 99% | Sigma-Aldrich | 94-53-1 |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 |
| Bromine | 99.5% | Acros Organics | 7726-95-6 |
| Sodium bisulfite | ACS Grade | VWR | 7631-90-5 |
| Diethyl ether | Anhydrous | J.T.Baker | 60-29-7 |
| Hexanes | ACS Grade | EMD Millipore | 110-54-3 |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[4]
Synthesis Workflow
Diagram 1: Step-by-step workflow for the synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
Step-by-Step Procedure
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, dissolve piperonylic acid (10.0 g, 60.2 mmol) in glacial acetic acid (100 mL).
-
Bromination: Prepare a solution of bromine (3.4 mL, 66.2 mmol) in glacial acetic acid (20 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred piperonylic acid solution over 30 minutes at room temperature. The reaction mixture will turn reddish-brown.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 16 hours.
-
Work-up: Pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry with vigorous stirring. A precipitate will form. To decolorize the solution, add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color disappears.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure 6-Bromobenzo[d]dioxole-5-carboxylic acid as a white to pale yellow solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The expected yield is approximately 75-85%. Characterize the product by melting point, ¹H NMR, and IR spectroscopy.
Causality and Mechanistic Insights
The choice of glacial acetic acid as the solvent is crucial as it is polar enough to dissolve the starting material and is inert to bromine. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating nature of the methylenedioxy group activates the aromatic ring, making it susceptible to electrophilic attack by bromine. The bromine molecule becomes polarized as it approaches the electron-rich aromatic ring, allowing for the attack.[5] The carboxylic acid group is a deactivating group, and the combination of the activating methylenedioxy group and the deactivating carboxylic acid group directs the bromination to the 6-position.
Temperature control is important to prevent polybromination and other side reactions.[1] Running the reaction at room temperature provides a good balance between reaction rate and selectivity.
Characterization of the Final Product
The identity and purity of the synthesized 6-Bromobenzo[d]dioxole-5-carboxylic acid can be confirmed by various analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C₈H₅BrO₄ |
| Molecular Weight | 245.03 g/mol [6] |
| Appearance | White to pale yellow solid |
| Melting Point | 218-220 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 13.4 (s, 1H, -COOH), 7.45 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 6.15 (s, 2H, -OCH₂O-) |
| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H), 1680 (C=O), 1260 (C-O) |
The broad band in the IR spectrum between 3300-2500 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid dimer.[7] The strong absorption at 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretch.[7]
Safety Precautions
Extreme caution must be exercised when handling bromine.
-
Handling: Always handle bromine in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment, including heavy-duty, chemically resistant gloves (e.g., nitrile), safety goggles, and a face shield.[4] Avoid inhalation of fumes and contact with skin and eyes.[8][9] Bromine is highly corrosive and can cause severe burns.[10]
-
Exposure: In case of skin contact, immediately wash the affected area with plenty of soap and water.[11] If inhaled, move to fresh air immediately.[11] In case of eye contact, rinse cautiously with water for several minutes.[10] Seek immediate medical attention in all cases of exposure.[9][11]
-
Spills: In the event of a bromine spill, have a 1 M solution of sodium thiosulfate readily available to neutralize it.[4]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain high-purity material for their research and development needs. The versatility of this compound as a synthetic intermediate underscores its importance in the field of medicinal chemistry and drug discovery.
References
- Slideshare. Bromine handling and safety. [Link]
- RSC Education.
- Centers for Disease Control and Prevention. Bromine | Chemical Emergencies. [Link]
- Carl ROTH.
- Government of India, Ministry of Labour & Employment. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]
- ChemBK. 6-bromo-1,3-benzodioxole-5-carboxylic acid. [Link]
- UCLA Chemistry. IR: carboxylic acids. [Link]
- YouTube.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Human Metabolome Database. Showing metabocard for 3,4-Methylenedioxybenzoic acid (HMDB0032613). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Human Metabolome Database: Showing metabocard for 3,4-Methylenedioxybenzoic acid (HMDB0032613) [hmdb.ca]
- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Bromine handling and safety | DOCX [slideshare.net]
- 9. tatachemicals.com [tatachemicals.com]
- 10. carlroth.com [carlroth.com]
- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]
Role of 6-Bromobenzo[d]dioxole-5-carboxylic acid in the synthesis of natural product analogs
Application Note & Protocols
Topic: 6-Bromobenzo[d]dioxole-5-carboxylic Acid: A Cornerstone for the Synthesis of Bioactive Natural Product Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
The benzo[d]dioxole (or methylenedioxybenzene) moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast range of natural products with significant pharmacological activities.[1] Notable examples include the potent cytotoxic agent podophyllotoxin and the bioactive alkaloid piperine from black pepper.[1] While natural products provide an invaluable starting point for drug discovery, their direct clinical use can be hampered by issues of supply, metabolic instability, or suboptimal pharmacokinetic properties. Consequently, the synthesis of natural product analogs is a critical endeavor, allowing for the fine-tuning of biological activity and the development of novel therapeutic agents.
This guide focuses on the pivotal role of 6-Bromobenzo[d]dioxole-5-carboxylic acid (also known as 6-bromopiperonylic acid) as a versatile and strategic building block in this pursuit. Its unique architecture, featuring a benzo[d]dioxole core functionalized with both a carboxylic acid and a bromine atom, provides two orthogonal points for chemical modification. This dual reactivity makes it an exceptionally powerful tool for constructing complex molecular frameworks, particularly those of Amaryllidaceae alkaloid analogs like narciclasine, which exhibit potent anti-cancer properties.[2][3][4]
Section 1: Reactivity Profile and Strategic Advantages
The synthetic utility of 6-Bromobenzo[d]dioxole-5-carboxylic acid stems from the distinct and complementary reactivity of its two primary functional groups.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₅BrO₄[5][6] |
| Molecular Weight | 245.03 g/mol [6][7] |
| CAS Number | 60546-62-5[5][8] |
| Appearance | Yellow to yellowish-brown crystalline solid[5] |
| Solubility | Soluble in organic solvents like DMSO and DMF; slightly soluble in water[5] |
The Bromine Handle: A Gateway to Carbon-Carbon Bond Formation
The bromine atom at the C-6 position is the molecule's primary anchor point for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions.[7] Its strategic placement on the electron-rich aromatic ring makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Enables the formation of a biaryl linkage by coupling with a boronic acid or ester. This is fundamental for linking the benzo[d]dioxole "A-ring" to other aromatic or heterocyclic systems.[7]
-
Stille, Negishi, and Kumada Couplings: Provide alternative, powerful methods for C-C bond formation with organotin, organozinc, and Grignard reagents, respectively, expanding the synthetic toolkit.[6]
-
Heck Reaction: Allows for the introduction of vinyl groups, which can be further functionalized or used in subsequent cyclization reactions.[2]
The Carboxylic Acid Director: A Versatile Functional Hub
The carboxylic acid group at the C-5 position is not merely a passive substituent; it is a versatile functional handle that can be transformed to orchestrate key synthetic steps.[7][9]
-
Amide Bond Formation: Readily converted into an amide, which is crucial for linking to amino-containing fragments. In the context of narciclasine synthesis, this amide bond often forms the basis for a subsequent intramolecular cyclization to build the core phenanthridine skeleton.[10]
-
Reduction to Aldehyde or Alcohol: The carboxylic acid can be selectively reduced to an aldehyde (e.g., 6-bromopiperonal) or a primary alcohol.[7] The aldehyde is a key electrophile for condensations and additions, while the alcohol can be used in etherification or other nucleophilic reactions.
-
Esterification: Conversion to an ester can modulate solubility or serve as a protecting group during other transformations.[7]
Section 2: Application Case Study - Synthesis of Narciclasine Analogs
Narciclasine is a potent Amaryllidaceae alkaloid with remarkable anti-tumor activity.[3] However, its complex structure and poor solubility have motivated the synthesis of simplified, more "drug-like" analogs. The synthesis of these analogs frequently employs a convergent strategy where the benzo[d]dioxole "A-ring" is constructed from a 6-substituted precursor and later fused with a functionalized "C-ring".[10][11]
Retrosynthetic Strategy
A common retrosynthetic approach for narciclasine analogs disconnects the central phenanthridine core via an intramolecular Heck reaction. This reveals a biaryl amide intermediate, which can be disconnected at the amide bond. This leads back to two key fragments: the "A-ring," derived from 6-Bromobenzo[d]dioxole-5-carboxylic acid, and a chiral amino-containing "C-ring."
Section 3: Experimental Protocols
The following protocols provide a representative workflow for the synthesis of a key biaryl amide intermediate, demonstrating the strategic application of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
Protocol 1: Synthesis of 6-Bromo-1,3-benzodioxole-5-carbaldehyde
This protocol details the reduction of the carboxylic acid to the corresponding aldehyde, a crucial precursor for many subsequent reactions.
Materials and Reagents
| Reagent | CAS No. | Amount | M.Wt. | Moles |
| 6-Bromobenzo[d]dioxole-5-carboxylic acid | 60546-62-5 | 5.00 g | 245.03 | 20.4 mmol |
| Oxalyl chloride | 79-37-8 | 2.6 mL | 126.93 | 30.6 mmol |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 100 mL | - | - |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 2 drops | - | - |
| Palladium on Carbon (10% Pd) | 7440-05-3 | 250 mg | - | - |
| 2,6-Lutidine | 108-48-5 | 4.8 mL | 107.15 | 40.8 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 100 mL | - | - |
| Hydrogen gas (H₂) | 1333-74-0 | 1 atm | - | - |
Step-by-Step Procedure
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromobenzo[d]dioxole-5-carboxylic acid (5.00 g, 20.4 mmol).
-
Add anhydrous DCM (100 mL) followed by a catalytic amount of anhydrous DMF (2 drops).
-
Slowly add oxalyl chloride (2.6 mL, 30.6 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours until gas evolution ceases. The formation of the acid chloride is complete.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
To a separate flame-dried 500 mL flask, add 10% Pd/C (250 mg) and suspend it in anhydrous THF (100 mL).
-
Add 2,6-lutidine (4.8 mL, 40.8 mmol).
-
Dissolve the crude acid chloride from step 5 in 50 mL of anhydrous THF and add it to the palladium suspension.
-
Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon. Stir vigorously under a hydrogen atmosphere for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 6-bromo-1,3-benzodioxole-5-carbaldehyde as a solid.
Scientific Rationale
-
Acid Chloride Formation: Oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) is a standard and efficient method for converting a carboxylic acid to a more reactive acid chloride.[10]
-
Rosenmund Reduction: The conversion of the acid chloride to an aldehyde is achieved via a Rosenmund reduction. This catalytic hydrogenation uses a "poisoned" palladium catalyst (here, the addition of a base like 2,6-lutidine serves a similar purpose) to prevent over-reduction to the alcohol.
Expected Characterization Data
| Data Type | Expected Result |
| Yield | 75-85% |
| Appearance | White to off-white solid[8] |
| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, -CHO), ~7.3 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~6.1 (s, 2H, -OCH₂O-) |
| Melting Point | 128-132 °C |
Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol demonstrates the coupling of the brominated A-ring with a generic boronic acid to form a biaryl system, a key step in constructing the backbone of many natural product analogs.
Materials and Reagents
| Reagent | CAS No. | Amount | M.Wt. | Moles |
| 6-Bromo-1,3-benzodioxole-5-carbaldehyde | 15930-53-7 | 1.00 g | 229.03 | 4.36 mmol |
| Arylboronic Acid | (Varies) | 1.2 eq | (Varies) | 5.23 mmol |
| Pd(PPh₃)₄ | 14221-01-3 | 0.03 eq | 1155.56 | 0.13 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 3.0 eq | 138.21 | 13.1 mmol |
| Toluene | 108-88-3 | 30 mL | - | - |
| Water | 7732-18-5 | 10 mL | - | - |
Step-by-Step Procedure
-
In a 100 mL round-bottom flask, combine 6-bromo-1,3-benzodioxole-5-carbaldehyde (1.00 g, 4.36 mmol), the desired arylboronic acid (1.2 eq, 5.23 mmol), and potassium carbonate (3.0 eq, 13.1 mmol).
-
Add the solvent mixture of toluene (30 mL) and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 0.13 mmol), to the degassed mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC for the disappearance of the starting bromide.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired biaryl product.
Scientific Rationale
-
Catalytic Cycle: The Suzuki-Miyaura coupling is a robust and widely used C-C bond formation reaction. The Pd(0) catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to yield the product and regenerate the catalyst.[7]
-
Solvent and Base: The toluene/water biphasic system is common for Suzuki couplings, and potassium carbonate is a standard inorganic base used to facilitate the transmetalation step. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Conclusion and Future Outlook
6-Bromobenzo[d]dioxole-5-carboxylic acid is more than a simple starting material; it is a strategic linchpin for the efficient and modular synthesis of complex natural product analogs. The orthogonal reactivity of its bromo and carboxylic acid functionalities provides chemists with a reliable platform for convergent synthetic strategies. As demonstrated in the context of narciclasine analogs, this building block enables the rapid assembly of core molecular scaffolds. The continued application of this and related building blocks will undoubtedly accelerate the exploration of chemical space around potent natural products, paving the way for the discovery of next-generation therapeutics with enhanced efficacy and drug-like properties.
References
- ChemBK. (2024, April 9). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- Rinner, U., et al. (2014). Synthesis and biological evaluation of unnatural derivatives of narciclasine: 7-aza-nornarciclasine and its N-oxide. Bioorganic & Medicinal Chemistry Letters. PMCID: PMC4146675.
- Gholivand, M. B., et al. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research. PMCID: PMC5018265.
- Aquino, G., et al. (2022). Conversion of Natural Narciclasine to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation. Molecules. PMCID: PMC9268600.
- Rinner, U., et al. (2014). Synthesis and Biological Evaluation of Unnatural Derivatives of Narciclasine: 7-aza-nornarciclasine and Its N-oxide. PubMed. PMID: 25108300.
- ResearchGate. (n.d.). Structures of biologically evaluated C-1/C-6 narciclasine analogues.
- Myers, C., et al. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. MDPI.
- ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities.
- Razafimbelo, J., et al. (1998). Synthesis and cytotoxic activity of pyranophenanthridine analogues of fagaronine and acronycine. Chemical & Pharmaceutical Bulletin. PMID: 9468635.
- S.L. Buchwald, C. Bolm (Eds.). (2009). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In On Amide Synthesis. Wiley-VCH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of unnatural derivatives of narciclasine: 7- aza-narciclasine and its N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of Natural Narciclasine to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation: Some Unusual Chemistry of Narciclasine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of unnatural derivatives of narciclasine: 7-aza-nornarciclasine and its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 6-Bromobenzo[d]dioxole-5-carboxylic Acid for the Synthesis of Potent PARP Inhibitors as Anticancer Agents
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: This guide provides an in-depth exploration of 6-Bromobenzo[d]dioxole-5-carboxylic acid as a strategic starting material for the synthesis of potential anticancer agents. We focus on its application in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a groundbreaking class of targeted therapies. This document details the rationale behind the scaffold's selection, provides a complete synthetic protocol for a key intermediate, outlines methods for biological evaluation, and discusses the underlying mechanism of action.
Introduction: The Strategic Value of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its rigid, planar structure and unique electronic properties make it an excellent core for designing molecules that interact with biological targets. When functionalized, as in 6-Bromobenzo[d]dioxole-5-carboxylic acid , it becomes a highly versatile building block for constructing complex therapeutic agents.[1][2][3]
This starting material offers two key reactive handles:
-
The Carboxylic Acid (-COOH): This group is ideal for forming stable amide bonds, a ubiquitous linkage in pharmaceuticals. This reaction is fundamental for connecting the core scaffold to other pharmacophoric elements, often using well-established amide coupling reagents.[4][5]
-
The Bromo (-Br) group: The bromine atom serves as a versatile anchor for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][6] This allows for the strategic introduction of diverse aryl or heteroaryl groups, enabling fine-tuning of a compound's pharmacological profile.
The combination of these two functionalities allows for a divergent synthetic approach, making it possible to generate extensive libraries of compounds for structure-activity relationship (SAR) studies. This guide will use the synthesis of a key precursor for PARP inhibitors as a case study to demonstrate the utility of this scaffold.
Case Study: Synthesis of a PARP Inhibitor Precursor
Poly (ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks.[7] In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[7][8] PARP inhibitors like Olaparib have revolutionized the treatment of certain ovarian, breast, prostate, and pancreatic cancers.[8][9][10]
The following sections provide a workflow and detailed protocols for synthesizing a key intermediate that can be elaborated into potent PARP inhibitors, demonstrating the practical application of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
Synthetic Workflow Overview
The overall strategy involves a two-stage process. First, an amide bond is formed between the carboxylic acid of our starting material and a suitable amine partner. Second, the bromine atom is utilized in a Suzuki coupling reaction to introduce a crucial aromatic component.
Caption: Synthetic workflow for a PARP inhibitor scaffold.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of 6-Bromobenzo[d]dioxole-5-carboxylic acid with a protected piperazine derivative using HATU, a common and efficient uronium-based coupling reagent.
Materials:
-
6-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq)
-
1-(Cyclopropylcarbonyl)piperazine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, 5% LiCl (aq), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 6-Bromobenzo[d]dioxole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature for pre-activation.
-
Rationale: Pre-activating the carboxylic acid by forming the HOBt-ester enhances reactivity and minimizes side reactions.[4] DIPEA acts as a non-nucleophilic base to neutralize the generated HCl.
-
-
Add 1-(Cyclopropylcarbonyl)piperazine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), 1M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure amide intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the amide intermediate with a boronic acid to form the final C-C bond.
Materials:
-
Amide Intermediate from Protocol 1 (1.0 eq)
-
Arylboronic acid (e.g., 4-formylphenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate, Celite
Procedure:
-
To a reaction vessel, add the amide intermediate (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing oxygen is critical to prevent catalyst degradation and ensure a successful reaction.[6]
-
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS. The mixture will typically turn dark brown or black.[11]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product scaffold.
Biological Evaluation of Target Compounds
Once a potential PARP inhibitor has been synthesized, its biological activity must be quantified. This typically involves a series of in vitro assays.
PARP Inhibition Assay
The primary assay measures the direct inhibition of PARP enzyme activity. Commercial kits are widely available for this purpose, often in a 96-well format suitable for screening.[12][13]
Principle: These assays measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[14] The signal is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. A decrease in signal indicates inhibition of PARP activity.
Abbreviated Protocol:
-
Coat a 96-well plate with histone proteins.
-
Add the synthesized compound across a range of concentrations (e.g., 1 nM to 30 µM).
-
Add activated DNA, PARP enzyme, and a biotinylated NAD⁺ substrate.
-
Incubate to allow the PARP reaction to proceed.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Add a chemiluminescent HRP substrate and measure the light output on a microplate reader.[14]
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
To assess the compound's effect on cancer cells, particularly those with BRCA mutations, a cell viability assay is performed.
Principle: This assay measures the metabolic activity of living cells. In BRCA-deficient cell lines (e.g., MDA-MB-436, CAPAN-1), an effective PARP inhibitor will induce cell death (synthetic lethality), leading to a decrease in metabolic activity.
Abbreviated Protocol:
-
Seed BRCA-deficient and BRCA-proficient (wild-type) cancer cells in 96-well plates.
-
Treat cells with the synthesized compound across a range of concentrations for 72 hours.
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®).
-
Measure the resulting absorbance or luminescence signal.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A significantly lower GI₅₀ in the BRCA-deficient line indicates selective, synthetic lethal activity.
Data Presentation
Results from these assays should be tabulated for clear comparison of potency and selectivity.
| Compound | PARP-1 IC₅₀ (nM) | Cell Line A (BRCA-deficient) GI₅₀ (nM) | Cell Line B (BRCA-proficient) GI₅₀ (nM) | Selectivity Index (GI₅₀ B / GI₅₀ A) |
| Example Cpd 1 | 15.2 | 50.5 | 4890 | 96.8 |
| Example Cpd 2 | 8.9 | 35.1 | 3950 | 112.5 |
| Olaparib (Ref.) | 5.0 | 20.0 | >5000 | >250 |
Mechanism of Action: Synthetic Lethality
The efficacy of PARP inhibitors in BRCA-mutated cancers is a classic example of synthetic lethality.[7] This occurs when a combination of deficiencies in two different genes or pathways leads to cell death, whereas a deficiency in only one is tolerable.
Caption: The principle of synthetic lethality in cancer therapy.
-
In healthy cells: DNA single-strand breaks (SSBs) are primarily repaired by the PARP-mediated Base Excision Repair (BER) pathway. If an SSB persists and is encountered by a replication fork, it can collapse, creating a more severe double-strand break (DSB). These DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, for which BRCA1 and BRCA2 proteins are essential.
-
In BRCA-mutant cancer cells: The HR pathway is already deficient. However, the cells can survive by relying heavily on the PARP pathway to repair SSBs before they can become lethal DSBs.
-
With a PARP inhibitor: When a PARP inhibitor is introduced to a BRCA-mutant cell, the primary SSB repair pathway is blocked.[7][8] This leads to a massive accumulation of unrepaired SSBs, frequent replication fork collapse, and the formation of numerous DSBs. Since the HR pathway is also non-functional, the cell cannot repair these DSBs, leading to genomic chaos and apoptotic cell death.[8][9]
Conclusion
6-Bromobenzo[d]dioxole-5-carboxylic acid stands out as a highly valuable and versatile starting material in medicinal chemistry. Its dual reactive sites—the carboxylic acid for amide coupling and the bromine for cross-coupling—provide a robust platform for the divergent synthesis of complex molecules. As demonstrated through the synthesis of a PARP inhibitor scaffold, this building block enables the efficient construction of potent and selective anticancer agents. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to exploit this scaffold in the discovery and development of novel targeted cancer therapies.
References
- Vertex AI Search. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC.
- Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified.
- Patsnap Synapse. (2024, June 21). What are PARP inhibitors and how do they work?.
- MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?.
- U.S. Pharmacist. (2021, September 21). Research Reveals How PARP Inhibitors Work.
- Cambridge Bioscience. (n.d.). PARP assay kits.
- Technology Networks. (2024, July 1). How To Choose the Right Assay for PARP.
- Benchchem. (n.d.). 6-Bromobenzo[d][7][15]dioxole-5-carboxylic acid | 60546-62-5.
- National Institutes of Health. (2022, February 24). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC.
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
- YouTube. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
- PubMed. (2022, June 22). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
- National Institutes of Health. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC.
- Wikipedia. (n.d.). Noscapine.
- ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
- National Institutes of Health. (2016, November 22). Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents - PMC.
- National Institutes of Health. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Google Patents. (2018, March 1). US20180057464A1 - Processes for preparing olaparib.
- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
- ResearchGate. (2023, October 16). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC.
- BLDpharm. (n.d.). 60546-62-5|6-Bromobenzo[d][7][15]dioxole-5-carboxylic acid.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5,6-Difluorobenzo[d]thiazol-2-amine Derivatives.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ACS Publications. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.
- National Institutes of Health. (2022, March 22). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC.
- Frontiers. (n.d.). PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- MDPI. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
- PubMed. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.
- Google Patents. (n.d.). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 8. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 9. uspharmacist.com [uspharmacist.com]
- 10. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. PARP assay kits [bioscience.co.uk]
- 13. How To Choose the Right Assay for PARP | Technology Networks [technologynetworks.com]
- 14. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid (also known as 6-Bromopiperonylic acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.
Overview of Synthetic Strategy
6-Bromobenzo[d]dioxole-5-carboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The most common and direct approach to its synthesis is the electrophilic aromatic bromination of the parent compound, benzo[d]dioxole-5-carboxylic acid (piperonylic acid).
The benzo[d]dioxole ring system is electron-rich, making it highly susceptible to electrophilic substitution. The reaction is governed by the directing effects of the two substituents on the aromatic ring:
-
The Carboxylic Acid (-COOH) group: An electron-withdrawing group and a meta-director.
-
The Methylenedioxy (-OCH₂O-) group: An electron-donating group and an ortho, para-director.
The combined influence of these groups strongly directs the incoming electrophile (Br⁺) to the 6-position, which is ortho to the activating methylenedioxy bridge and meta to the deactivating carboxylic acid group, leading to the desired product with high regioselectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix this?
Low yield is the most common issue, often stemming from several factors. A systematic approach is key to diagnosis.
Caption: A decision tree for troubleshooting low product yield.
Detailed Solutions:
-
Cause A: Incomplete Reaction
-
Problem: The reaction has not proceeded to completion, leaving significant starting material.
-
Diagnosis: Monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS. If a spot corresponding to the starting material persists, the reaction is incomplete.
-
Solution:
-
Increase Reaction Time: Ensure the mixture is stirred for a sufficient duration. Some protocols may require several hours to complete.[3]
-
Optimize Temperature: While often run at or below room temperature to control selectivity, a slight, controlled increase in temperature may be necessary to drive the reaction forward.[4]
-
Check Stoichiometry: Ensure at least one full equivalent of the brominating agent is used. A slight excess (e.g., 1.05-1.1 equivalents) can help push the reaction to completion, but be wary of causing di-bromination.[5]
-
-
-
Cause B: Side Reactions
-
Problem: Competing reactions consume starting material or product, reducing the final yield.
-
Diagnosis: The presence of unexpected spots on a TLC plate or peaks in NMR/MS spectra.
-
Common Side Reactions & Solutions:
-
Di-bromination: Formation of 2,6-dibromobenzo[d]dioxole-5-carboxylic acid. This occurs with excess brominating agent or overly harsh conditions.
-
Solution: Use a controlled amount of the brominating agent (1.0-1.1 equivalents).[5] Add the reagent portion-wise to maintain a low concentration in the reaction mixture and avoid localized "hot spots" of high reactivity.
-
-
Decarboxylation: Loss of the -COOH group, particularly at elevated temperatures, can lead to the formation of 4-bromobenzo[d]dioxole.
-
Solution: Maintain strict temperature control. Perform the reaction at room temperature or below if possible.
-
-
Ring Opening/Degradation: Overly aggressive reagents (e.g., pure Br₂ with a strong Lewis acid) or high temperatures can lead to the formation of brown, tarry byproducts.[4]
-
Solution: Use a milder brominating agent like N-Bromosuccinimide (NBS).[6] Ensure the reaction temperature is carefully controlled.
-
-
-
-
Cause C: Product Loss During Workup
-
Problem: The desired product is lost during the extraction and isolation phases.
-
Diagnosis: Low isolated yield despite clean reaction profile on TLC/LC-MS.
-
Solution:
-
Proper pH Adjustment: 6-Bromobenzo[d]dioxole-5-carboxylic acid is soluble in basic aqueous solutions (as its carboxylate salt) and insoluble in acidic aqueous solutions. To precipitate the product from an aqueous solution, the pH must be carefully adjusted to be acidic (pH ~2-3) using an acid like HCl. Incomplete acidification will leave some product dissolved as the salt.[4]
-
Thorough Extraction: After acidification and precipitation, if performing an extraction with an organic solvent (e.g., ethyl acetate), ensure you perform multiple extractions (e.g., 3x) to recover all the product from the aqueous layer.
-
Recrystallization Losses: While necessary for purification, using too much recrystallization solvent will result in significant product loss. Aim for a saturated solution at the solvent's boiling point.
-
-
Q2: My final product is impure. How can I identify the contaminants and purify the material?
Product purity is critical. Spectroscopic analysis is your primary tool for identification.
| Impurity | Identification Method | Key Distinguishing Features | Purification Strategy |
| Starting Material (Benzo[d]dioxole-5-carboxylic acid) | ¹H NMR, TLC | Absence of the aromatic singlet signal for the proton at the 2-position of the product. Lower Rf on TLC (more polar). | Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid). |
| Di-brominated Product | ¹H NMR, Mass Spec | Absence of one aromatic proton signal in NMR compared to the desired product. Higher mass in MS (M+2 peak pattern will be more complex). | Column chromatography is often required as polarity may be too similar for easy recrystallization. |
| Isomeric Byproducts | ¹H NMR | Complex aromatic region in the NMR spectrum with different splitting patterns. | Fractional recrystallization or column chromatography. |
-
Solvent Selection: The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. Common systems include ethanol/water, methanol, or acetic acid.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of hot solvent to form a saturated solution.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material and brominating agent? A: The most direct starting material is Benzo[d]dioxole-5-carboxylic acid. For the brominating agent, N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is a solid, easier to handle, and generally leads to fewer side reactions, minimizing the formation of tarry byproducts.[7]
Q: What is the mechanism of bromination with NBS? A: In the presence of a protic solvent or an acid catalyst, NBS serves as a source for an electrophilic bromine species (Br⁺). The reaction proceeds via a classic Electrophilic Aromatic Substitution (SEAr) mechanism.
Caption: The SEAr mechanism for the bromination of piperonylic acid.
Q: What are the critical safety precautions for this reaction? A:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle with extreme care. Have a sodium thiosulfate solution ready for quenching spills.
-
N-Bromosuccinimide (NBS): Can cause irritation to the eyes, skin, and respiratory system. Avoid inhalation of dust.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Halogenated organic waste should be segregated.[1]
Q: Can this synthesis be performed via hydrolysis of the corresponding nitrile? A: Yes, an alternative route is the hydrolysis of 6-bromo-1,3-benzodioxole-5-carbonitrile.[8] This can be achieved under either acidic or basic conditions. This route may be advantageous if the nitrile is more readily available or if the direct bromination of the carboxylic acid proves problematic. The nitrile itself is typically synthesized from the corresponding amine via a Sandmeyer reaction.
References
- ChemBK (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- J&K Scientific (2024). 6-Bromobenzo [D][2][3] dioxo-5-carboxylic acid, 97%.
- Sirimungkala, A., Försterling, H. D., Dlask, V., & Field, R. J. (1998). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. The Journal of Physical Chemistry A, 102(51), 10548-10553.
- Common Organic Chemistry (2024). Bromination.
- ACS GCI Pharmaceutical Roundtable (2013). Bromination Reagent Guide.
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. scbt.com [scbt.com]
Technical Support Center: Synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid (also known as 6-bromopiperonylic acid). This molecule is a valuable building block in medicinal chemistry and organic synthesis, frequently used in the construction of more complex molecular scaffolds.[1][2] The most common synthetic route involves the direct electrophilic bromination of its precursor, benzo[d]dioxole-5-carboxylic acid.
While the primary reaction appears straightforward, its execution is often complicated by competing pathways and the formation of undesirable side products. This guide is designed to provide researchers and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher success rate and product purity in your experiments.
Core Synthesis Pathway
The target synthesis is an electrophilic aromatic substitution where benzo[d]dioxole-5-carboxylic acid is brominated, ideally at the C6 position.
Caption: The primary synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.
Question 1: My final yield is significantly lower than expected. What are the most common causes?
Answer: Low yield is a frequent issue stemming from several factors, ranging from incomplete reactions to competing side pathways. Here are the primary culprits and how to address them:
-
Incomplete Reaction: The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring, making the reaction sluggish.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material persists after the expected reaction time, consider increasing the temperature moderately or extending the reaction duration. However, be cautious, as prolonged heating can promote side reactions like decarboxylation.
-
-
Suboptimal Reagents or Conditions: The choice of brominating agent and solvent is critical. While elemental bromine (Br₂) is potent, it can be unselective. N-Bromosuccinimide (NBS) is a milder alternative that can improve selectivity and is often easier to handle.[3]
-
Troubleshooting: If using Br₂, ensure it is fresh and the reaction is protected from light to prevent radical side reactions. If using NBS, an acid catalyst may be required to facilitate the generation of the electrophilic bromine species.
-
-
Formation of Side Products: The most significant cause of yield loss is the diversion of starting material into side products. The primary competing reactions are over-bromination and decarboxylation. These are discussed in detail in the FAQ section.
-
Mechanical Loss During Workup: The product may be lost during extraction or purification.
-
Troubleshooting: Ensure the aqueous layer is fully acidified (pH ~2) during workup to protonate the carboxylic acid, making it less water-soluble and more extractable into organic solvents like ethyl acetate.[4]
-
Table 1: Comparison of Common Bromination Conditions
| Reagent | Solvent | Typical Temperature | Key Advantages | Potential Issues |
| Br₂ | Acetic Acid | 25-50°C | High reactivity, low cost. | Low selectivity, potential for over-bromination, hazardous to handle.[5] |
| NBS | DCM / Acetic Acid | 25-80°C | Milder, higher selectivity, easier handling.[3] | Slower reaction rate, may require a catalyst. |
| Br₂ / Ag₂SO₄ | H₂SO₄ (1 M) | 40°C | Excellent regioselectivity for the C6 position.[4] | Higher cost due to silver salt, stoichiometric waste. |
Question 2: My NMR spectrum shows multiple aromatic signals, indicating an impure product. What are the likely contaminants and how can I remove them?
Answer: The presence of unexpected signals strongly suggests the formation of isomers or over-brominated species.
-
Likely Contaminants:
-
Unreacted Starting Material: Benzo[d]dioxole-5-carboxylic acid.
-
Di-brominated Product: The activated ring can undergo a second bromination, typically yielding 2,6-dibromobenzo[d]dioxole-5-carboxylic acid.
-
Isomeric Byproduct: While the C6 position is favored, some bromination may occur at the C2 position, leading to 2-Bromobenzo[d]dioxole-5-carboxylic acid.
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for removing small to moderate amounts of impurities. The target compound has good solubility in hot acetic acid or ethanol/water mixtures and will crystallize upon cooling, often leaving impurities behind in the mother liquor.[4]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel chromatography is a viable option. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, can effectively separate the starting material, the desired product, and more polar di-brominated byproducts.[4]
-
Question 3: I've isolated a significant byproduct that lacks the characteristic carboxylic acid peak in the IR spectrum and has a lower molecular weight. What is it?
Answer: This is a classic sign of decarboxylation , where the -COOH group is lost as CO₂. This side reaction is particularly prevalent under harsh thermal conditions.[6] The resulting product would be 6-bromo-1,3-benzodioxole .
-
Cause: The stability of the aromatic ring can facilitate the loss of the carboxyl group, especially at elevated temperatures or in the presence of strong acids or bases that can stabilize the resulting carbanion intermediate.
-
Prevention:
-
Maintain strict temperature control. Avoid exceeding 80°C if possible.
-
Minimize reaction time. Once TLC or LC-MS shows consumption of the starting material, proceed with the workup promptly.
-
Use milder reaction conditions and avoid unnecessarily strong acids during the reaction or workup.
-
Frequently Asked Questions (FAQs)
Question 1: What is the detailed mechanism for the desired bromination reaction?
Answer: The formation of 6-Bromobenzo[d]dioxole-5-carboxylic acid proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. The reaction involves the attack of the electron-rich aromatic ring on an electrophilic bromine species (Br⁺), followed by the restoration of aromaticity.
Caption: Mechanism of electrophilic aromatic substitution.
The dioxole ring is an electron-donating group, activating the ring towards substitution. The carboxylic acid is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (C2 or C6). The activating effect of the dioxole ring dominates, but the combination of these electronic effects makes regioselectivity a key challenge.
Question 2: What causes the formation of multiple brominated isomers, and how can regioselectivity be improved?
Answer: The directing effects of the existing substituents on the ring are in competition. The oxygen atoms of the dioxole group are strongly ortho-, para-directing activators, favoring substitution at C4 and C7 (or C5). The carboxylic acid is a meta-directing deactivator, favoring C2 and C6. The position ortho to the carboxylic acid (C6) and para to one of the ring oxygens is the most favorable outcome.
To enhance regioselectivity for the desired C6 position, a Lewis acid catalyst can be employed. The use of silver sulfate (Ag₂SO₄) has been reported to significantly improve the yield of the 6-bromo isomer.[4] The silver ion (Ag⁺) is believed to coordinate with the carboxylic acid group, sterically hindering the ortho C4 position and electronically directing the incoming electrophilic bromine to the other ortho position, C6.[4]
Question 3: Can you summarize the primary side reactions in a workflow?
Answer: The main challenges in this synthesis are controlling selectivity and preventing degradation. The following diagram illustrates the potential fates of the starting material.
Caption: Potential reaction pathways and side products.
Question 4: How can I analytically validate the structure and purity of my final product?
Answer: A combination of spectroscopic and physical methods is essential for unambiguous characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the regiochemistry. The disappearance of the proton signal at the C6 position and the appearance of two singlets for the remaining aromatic protons are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₈H₅BrO₄). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be visible in the mass spectrum as two peaks (M and M+2) of nearly equal intensity.
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.
Table 2: Key Analytical Data for 6-Bromobenzo[d]dioxole-5-carboxylic acid [4]
| Analysis Type | Expected Values |
| ¹H NMR (DMSO-d₆) | δ 7.62 (s, 1H, C4-H), 6.95 (s, 1H, C7-H), 6.10 (s, 2H, OCH₂O) |
| ¹³C NMR | δ 167.8 (COOH), 148.1, 124.6, ... |
| Molecular Weight | 245.03 g/mol [2] |
| Boiling Point | 358.9°C at 760 mmHg[4] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Bromination[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve benzo[d]dioxole-5-carboxylic acid (1 equiv.) in 1 M sulfuric acid.
-
Catalyst Addition: Add silver sulfate (Ag₂SO₄, 0.1 equiv.).
-
Bromine Addition: Slowly add bromine (Br₂, 1.05 equiv.) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 40°C and stir for 8 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and quench by pouring it into a solution of sodium bisulfite to destroy excess bromine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from acetic acid to yield the final product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid in a flask and add a minimal amount of a suitable solvent (e.g., acetic acid or an ethanol/water mixture).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: For further crystallization, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- ChemBK. (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- J&K Scientific. (n.d.). 6-Bromobenzo [D][4][7] dioxo-5-carboxylic acid, 97%.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Common Organic Chemistry. (n.d.). Bromination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide.
Sources
Technical Support Guide: Purification of 6-Bromobenzo[d]dioxole-5-carboxylic acid by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 6-Bromobenzo[d]dioxole-5-carboxylic acid using recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in a laboratory setting, moving from foundational principles to detailed experimental protocols and problem-solving.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions regarding the compound and the theoretical basis for its purification by recrystallization.
Q1: What is 6-Bromobenzo[d]dioxole-5-carboxylic acid, and why is its purity critical?
A1: 6-Bromobenzo[d]dioxole-5-carboxylic acid (CAS No. 60546-62-5) is a synthetic organic compound featuring a benzodioxole ring system substituted with both a bromine atom and a carboxylic acid functional group.[1][2] Its molecular structure makes it a valuable and versatile building block in organic synthesis, particularly for the development of more complex molecules in medicinal chemistry and drug discovery.[3][4] Purity is paramount because undetected impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays.
Q2: What is the core principle of purifying this specific compound by recrystallization?
A2: Recrystallization is a purification technique based on differences in solubility.[5] The fundamental principle is to select a solvent in which 6-Bromobenzo[d]dioxole-5-carboxylic acid is highly soluble at an elevated temperature but poorly soluble at lower temperatures.[5][6] Conversely, the impurities present should ideally be either completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," after the desired compound crystallizes).[6][7] As the hot, saturated solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, leaving the impurities behind.[8]
Q3: What are the typical impurities I might be trying to remove?
A3: Impurities in a sample of 6-Bromobenzo[d]dioxole-5-carboxylic acid are typically process-related, originating from its synthesis. Common synthetic routes involve the bromination of a precursor or the hydrolysis of a methyl ester.[3] Therefore, potential impurities could include:
-
Unreacted Starting Materials: Such as 1,3-benzodioxole-5-carboxylic acid or 6-bromo-1,3-benzodioxole-5-carboxaldehyde.[3][9]
-
Side-Reaction Products: Including isomers or over-brominated species.
-
Reagents from Synthesis: Residual acids, bases (like LiOH), or brominating agents (like N-bromosuccinimide).[3]
-
Intermediate Products: In syntheses involving oxidation, partially oxidized intermediates like aldehydes can be common impurities.[10]
Section 2: Experimental Protocols & Data
This section provides the practical data and step-by-step instructions for performing the recrystallization.
Compound Profile: 6-Bromobenzo[d]dioxole-5-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 60546-62-5 | [2][3][4][11][12] |
| Molecular Formula | C₈H₅BrO₄ | [2][4][11] |
| Molecular Weight | 245.03 g/mol | [3][11] |
| Appearance | White to off-white or yellowish crystalline solid | [1][3][4] |
| Melting Point | 198-204 °C | [3][4] |
Solvent Selection Guide
The ideal recrystallization solvent is determined experimentally. However, based on the compound's structure (an aromatic carboxylic acid), the following solvents are excellent starting points.
| Solvent | Rationale & Expected Behavior | Suitability |
| Ethanol / Methanol | Carboxylic acids often exhibit good solubility in hot alcohols and lower solubility upon cooling.[13] | Good. A primary candidate for single-solvent recrystallization. |
| Acetonitrile | The methyl ester of the target compound is successfully recrystallized from acetonitrile, suggesting the acid may also have a suitable solubility profile.[3] | Good. Worth screening. |
| Acetic Acid / Water | Acetic acid can be a good solvent for aromatic acids. A mixed-solvent system with water as the anti-solvent is a common and effective strategy.[14] | Very Good. A powerful mixed-solvent option. |
| Ethanol / Water | A widely used mixed-solvent pair. The compound is dissolved in a minimum of hot ethanol, followed by the addition of hot water until turbidity appears.[14] | Good, but use with caution. Alcohol/water mixtures can sometimes promote "oiling out".[14] |
| Water | The compound is only slightly soluble in water.[4] It may be used as an anti-solvent or for recrystallizing the sodium salt form of the acid.[15] | Poor as a single solvent for the free acid. |
Protocol 1: Step-by-Step Recrystallization Workflow
This protocol provides a generalized procedure. The exact volumes will depend on the scale of your experiment and the chosen solvent.
-
Solvent Selection: In small test tubes, test the solubility of ~50 mg of your crude material in ~0.5 mL of a few candidate solvents from the table above. A good solvent will dissolve the solid when heated to boiling but show low solubility at room temperature.[7]
-
Dissolution: Place the crude 6-Bromobenzo[d]dioxole-5-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid. Using excessive solvent is the most common reason for poor yield.[16][17]
-
Hot Filtration (Conditional): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material. This step prevents premature crystallization in the funnel.[5][14]
-
Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[5][8]
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.[17] Do not use room temperature solvent, as this will dissolve some of your product.
-
Drying: Dry the crystals completely. This can be done by leaving them under vacuum on the filter, transferring them to a watch glass to air dry, or placing them in a vacuum oven at a temperature well below the melting point.
Protocol 2: Purity Assessment
The success of your purification should be validated empirically.
-
Melting Point Analysis: This is the most straightforward method. A pure compound will have a sharp melting point range (typically < 2 °C) that is elevated compared to the crude, impure material.[8] Compare your experimental value to the literature value (~198-204 °C).
-
Visual Inspection: Pure crystals should appear uniform with shiny surfaces.[8] The color should be white or off-white; any significant yellow or brown tint suggests remaining impurities.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during recrystallization in a question-and-answer format.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a very common issue that can be due to two primary causes:
-
Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, but crystal growth has not initiated.[16]
-
Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[17] Alternatively, if you have a small crystal of the pure compound, add it to the solution (a "seed crystal").[16]
-
-
Excess Solvent: You may have added too much solvent during the dissolution step.[16][18]
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Once you see slight turbidity, allow it to cool again. If you are unsure, you can evaporate all the solvent using a rotary evaporator and restart the recrystallization with less solvent.[16]
-
Q2: My compound formed an oil instead of solid crystals. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the melting point of the solute is lower than the temperature of the solution from which it is separating.[18] Impurities often lower the melting point, making this more likely.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (if using a single solvent) or more of the "good" solvent (in a mixed-solvent system) to keep the compound dissolved at a slightly lower temperature.[18] Then, ensure the solution cools much more slowly. Insulating the flask can help.[18]
Q3: The final yield of my purified product is very low. What went wrong?
A3: A low yield (<70%) can result from several procedural errors:
-
Using too much solvent during dissolution, which leaves a significant amount of product in the mother liquor.[18]
-
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.
-
Washing the final crystals with solvent that was not ice-cold, or washing too extensively, redissolving the product.[17]
-
Incomplete crystallization before filtration; ensure the solution is thoroughly cooled in an ice bath.
Q4: My final crystals are still colored, but the pure compound should be white. How can I remove colored impurities?
A4: If a colored impurity is present in a significant quantity, it may co-crystallize with your product.
-
Solution: You can attempt to remove it using activated charcoal. After dissolving the crude solid in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Also, charcoal can adsorb your product, so use it sparingly.
Q5: How do I choose between a single-solvent and a mixed-solvent system?
A5: A single-solvent system is always preferred for its simplicity.[6] You should only resort to a mixed-solvent system if you cannot find a single solvent that meets the criteria of high solubility when hot and low solubility when cold.[6] A mixed-solvent recrystallization is performed by dissolving the compound in a minimum amount of a "good" hot solvent in which it is very soluble, and then adding a "poor" hot solvent (the anti-solvent) dropwise until the solution becomes cloudy (saturated). A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[14]
References
- Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
- 6-bromo-1,3-benzodioxole-5-carboxylic acid. (2024, April 9). ChemBK.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education.
- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
- Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
- Oxidation and crystallization process for aromatic carboxylic acid production. (2016). Google Patents.
- Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
- Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Recrystallization and Crystallization. (n.d.). University of California, Irvine.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Recrystallization1. (n.d.). California State University, Los Angeles.
- 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4. (n.d.). BuyersGuideChem.
- 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. (n.d.). PubChem.
Sources
- 1. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 2. 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4 - BuyersGuideChem [buyersguidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 11. jk-sci.com [jk-sci.com]
- 12. 60546-62-5|6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 6-Bromobenzo[d]dioxole-5-carboxylic acid by Column Chromatography
This guide provides a comprehensive, experience-driven protocol for the purification of 6-Bromobenzo[d]dioxole-5-carboxylic acid using column chromatography. Designed for researchers and drug development professionals, this document moves beyond a simple step-by-step list, delving into the scientific rationale behind each procedural choice to empower users to troubleshoot and adapt the methodology effectively.
Section 1: Foundational Knowledge - Understanding the Analyte
A successful purification begins with a thorough understanding of the target molecule's properties and its potential interactions with the chromatographic system.
Q1: What are the key physicochemical properties of 6-Bromobenzo[d]dioxole-5-carboxylic acid relevant to chromatography?
Understanding the molecule's characteristics is the first step in designing a robust purification protocol. These properties dictate its behavior on a chromatography column.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₈H₅BrO₄ | Provides the basic chemical identity.[1][2][3] |
| Molecular Weight | ~245.03 g/mol | Influences diffusion rates but is less critical than polarity for this technique.[1][3] |
| Appearance | Yellow to yellowish-brown crystalline solid | The color can help track the compound on the column, but co-eluting colored impurities are possible.[1] |
| Melting Point | 200-204 °C | Indicates high purity when a sharp melting range is observed post-purification.[1] |
| Predicted pKa | ~3.00 | This is the most critical parameter. The acidic nature means the compound's charge state is pH-dependent, directly impacting its interaction with the stationary phase.[1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); slightly soluble in water.[1][2] | Dictates the choice of solvents for sample loading and the mobile phase. |
Q2: Why can purifying carboxylic acids on silica gel be challenging?
The primary challenge stems from the acidic nature of both the target molecule and the stationary phase. Silica gel (SiO₂) has surface silanol groups (Si-OH) which are weakly acidic.
-
Ionic Interactions: At a neutral pH, the carboxylic acid can deprotonate to its carboxylate form (R-COO⁻). This negatively charged species can interact strongly and non-specifically with the polar silanol groups, leading to significant peak tailing or streaking.[4][5]
-
Hydrogen Bonding: The protonated carboxylic acid can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the silica surface, which can also cause band broadening.[5]
The key to a successful separation is to suppress the ionization of the carboxylic acid, thereby minimizing these undesirable interactions.[6]
Section 2: The Core Protocol - A Self-Validating Workflow
This protocol is designed as a complete system, from method development on a small scale (TLC) to the final isolation of the pure compound.
Experimental Workflow Diagram
Caption: Workflow for purification of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
Step 1: Mobile Phase (Eluent) Selection and Optimization via TLC
Causality: Before committing your entire sample to a large column, you must identify a solvent system that provides adequate separation. Thin-Layer Chromatography (TLC) is the standard technique for this optimization.[5]
-
Prepare Stock Solutions:
-
Dissolve a small amount of your crude 6-Bromobenzo[d]dioxole-5-carboxylic acid in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
-
Select Solvents: A common system for compounds of moderate polarity is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate (EtOAc)).[5]
-
Test Solvent Ratios: Spot your crude material on several TLC plates and develop them in chambers containing different ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1).
-
Add Acid Modifier: You will likely observe significant streaking. To counteract this, add a small amount of a volatile acid, such as acetic acid or formic acid, to your mobile phase. A typical concentration is 0.5-1%.[5][6]
-
Re-optimize: Repeat the TLC analysis with the acid-modified eluents (e.g., 4:1 Hexane:EtOAc + 1% Acetic Acid).
-
Identify Optimal System: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 . This ensures the compound moves down the column at a reasonable rate without eluting too quickly.
Step 2: Stationary Phase Selection and Column Packing
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm particle size) is the appropriate choice.
-
Column Size: Select a column diameter based on the amount of crude material. A common rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude sample weight.
-
Packing Method ("Wet Packing"):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry of the silica gel in your initial, least polar eluent (e.g., 9:1 Hexane:EtOAc + 1% Acetic Acid).
-
Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica into a uniform bed. Ensure no air bubbles or channels form.[7]
-
Add another layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Step 3: Sample Preparation and Loading
Causality: Proper sample loading is critical for achieving a narrow band at the start of the separation, which translates to better resolution. Direct liquid loading can cause issues if the sample is not fully soluble in the eluent.
Recommended Method ("Dry Loading"):
-
Dissolve your crude material in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[5][7]
Step 4: Elution and Fraction Collection
-
Carefully add your optimized eluent to the column.
-
Apply gentle, steady air pressure to begin eluting the sample. Maintain a constant flow rate.
-
Collect fractions in an ordered array of test tubes. The size of the fractions should be proportional to the column size.
-
If your impurities are much less polar, you can start with a less polar solvent mixture and gradually increase the polarity (a "gradient elution") after the initial impurities have been washed off.[8]
Step 5: Analysis of Fractions and Product Isolation
-
Monitor Fractions: Using TLC, spot every few fractions to track the elution of your compound. Use the same acid-modified eluent for developing these TLC plates.
-
Combine Pure Fractions: Once you have identified all fractions containing only your pure target compound, combine them in a round-bottom flask.[7]
-
Solvent Removal: Remove the eluent using a rotary evaporator. The added acetic or formic acid is volatile and should be removed under vacuum.
-
Final Drying: Place the flask under high vacuum to remove any residual solvent, yielding the purified 6-Bromobenzo[d]dioxole-5-carboxylic acid.
Section 3: Troubleshooting Guide
Q1: My compound is streaking or tailing down the column. What's happening and how do I fix it?
-
Cause: This is the classic sign of undesirable interactions, most likely due to the ionization of the carboxylic acid.[4]
-
Solution: The most reliable solution is to ensure your mobile phase is sufficiently acidic. If you are already using 0.5% acetic acid, try increasing it to 1-2%. This forces the equilibrium of your compound to its neutral, protonated state, minimizing its interaction with the silica surface.[5][6]
Q2: I'm not getting good separation between my product and an impurity. What are my options?
-
Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.
-
Solutions:
-
Re-optimize TLC: Go back to your TLC analysis. Try a different solvent system. For example, if you used Hexane/EtOAc, try a system of Dichloromethane/Methanol, which offers different selectivity. Remember to add your acid modifier.
-
Use a Gradient: Start with a less polar eluent to wash off the less polar impurity first, then gradually increase the percentage of the polar solvent to elute your target compound.
-
Reduce Loading: Overloading the column is a common cause of poor separation.[5] Try the purification again with less material or a larger column.
-
Q3: My compound seems to be stuck at the top of the column and won't elute. What should I do?
-
Cause: The mobile phase is not polar enough to move the compound.[8]
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 4:1 Hexane:EtOAc, switch to 2:1, then 1:1. You can do this on the same column. Be sure to maintain the percentage of your acid modifier.
Q4: The compound precipitated when I loaded it onto the column. How can I avoid this?
-
Cause: The compound has poor solubility in the initial, non-polar mobile phase.
-
Solution: This is precisely why the dry loading method is recommended.[5] By adsorbing the compound onto silica first, you avoid solubility issues at the point of loading. If you must use liquid loading, dissolve the sample in the absolute minimum amount of the strongest possible solvent (e.g., dichloromethane) that is still weaker than your mobile phase.
Q5: I suspect my compound is decomposing on the silica gel. How can I confirm this and what is the alternative?
-
Cause: The acidic nature of the silica gel may be catalyzing the degradation of your compound.
-
Confirmation (2D TLC): Spot your compound on a TLC plate. Run the plate in a solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[8]
-
Alternative: Consider using a less acidic stationary phase like alumina. Alternatively, you can use reversed-phase (C18) chromatography.[9]
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is adding an acid to the mobile phase necessary? What concentration should I use? Adding a small amount of a volatile acid like acetic or formic acid ensures the carboxylic acid analyte remains in its neutral, protonated form.[5] This minimizes strong ionic interactions with the silica surface, preventing peak tailing and leading to a much sharper, more efficient separation. A concentration of 0.5-1% (v/v) is typically sufficient.
Q2: Can I use reversed-phase chromatography for this purification? What would the conditions be? Yes, reversed-phase flash chromatography is an excellent alternative, especially for polar compounds.[9]
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. Both solvents should be modified with an acid, typically 0.1% Trifluoroacetic Acid (TFA) or formic acid, to keep the carboxylic acid protonated.[9]
Q3: What are the common impurities I should expect from the synthesis of this compound? Common impurities often include unreacted starting materials (e.g., the unbrominated version of the acid) or byproducts from the synthesis, such as isomers or over-brominated species.[10] The exact nature of impurities depends heavily on the synthetic route used.[1]
Q4: How do I properly pack a silica gel column to ensure good separation? The key is to create a homogenous, tightly packed bed free of cracks, bubbles, or channels. The "wet packing" method, where a slurry of silica in the eluent is poured and settled with pressure, is highly reliable.[7] Always tap the column gently as it packs to dislodge any air bubbles and ensure a uniform bed.
References
- ChemBK. (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(8), 838-843.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography.
- Organic Syntheses. (n.d.). Procedure.
- J&K Scientific. (n.d.). 6-Bromobenzo [D][1][2] dioxo-5-carboxylic acid, 97% | 60546-62-5.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Reddit. (2016). Column chromatography of carboxylic acids?.
- Wang, J., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 8(11), 1386.
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Bromobenzo[d]dioxole-5-carboxylic acid
Welcome to the technical support center for 6-Bromobenzo[d]dioxole-5-carboxylic acid (CAS 60546-62-5). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the purification of this critical synthetic building block. High purity is paramount as this compound is frequently used in sensitive downstream applications like Suzuki-Miyaura coupling and other nucleophilic substitution reactions.[1] This document provides in-depth, question-and-answer-based troubleshooting for the most common purification challenges.
Part 1: Frequently Asked Questions & Initial Purity Assessment
This section addresses preliminary questions that arise before selecting a full-scale purification strategy. A correct initial assessment is key to an efficient workflow.
Q1: What are the most likely impurities in my crude 6-Bromobenzo[d]dioxole-5-carboxylic acid sample?
A1: The impurity profile is almost entirely dependent on the synthetic route used. A common two-step synthesis involves the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by oxidation of the aldehyde to a carboxylic acid.[1]
-
From the Oxidation Step: If using an oxidant like potassium permanganate (KMnO₄), you can expect unreacted starting material (6-bromo-1,3-benzodioxole-5-carboxaldehyde) and inorganic byproducts such as manganese dioxide (MnO₂), a brown solid.[1]
-
From the Bromination Step: Incomplete bromination may leave residual 1,3-benzodioxole-5-carboxylic acid. Over-bromination could lead to di-brominated species, although this is less common with controlled conditions.
-
General Impurities: Residual solvents (e.g., DMF, THF, DCM) used during the synthesis or initial workup are common.[1] Water may also be present.
Q2: My crude product is a yellow or brownish solid, not the expected off-white color. What does this indicate?
A2: A yellow to brownish hue often points to the presence of oxidized organic impurities or residual reagents.[2] The aminobenzoic acid moiety, a related structure, is known to be susceptible to oxidation which is accelerated by air and light, suggesting similar reactivity for related benzodioxole structures.[3] This discoloration typically does not interfere with purification by methods like acid-base extraction or chromatography, which are designed to remove such impurities.
Q3: How can I quickly assess the purity of my sample and identify the number of components?
A3: Thin-Layer Chromatography (TLC) is the most effective initial assessment method.
-
The Challenge with Carboxylic Acids on Silica: A common issue when running TLC on carboxylic acids is "streaking" or "tailing." This occurs due to strong interactions between the acidic proton of your compound and the slightly acidic silica gel stationary phase.[4]
-
The Solution: To achieve sharp, well-defined spots, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase).[4] This ensures the carboxylic acid remains fully protonated, minimizing unwanted interactions with the silica. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3) with 1% acetic acid.
| Compound Type | Expected TLC Behavior (Hexane/EtOAc + 1% AcOH) |
| 6-Bromobenzo[d]dioxole-5-carboxylic acid (Product) | Moderate Rf value, well-defined spot. |
| 6-bromo-1,3-benzodioxole-5-carboxaldehyde (Impurity) | Higher Rf value (less polar) than the carboxylic acid. |
| Highly Polar Impurities/Baseline Material | Will remain at the baseline (Rf ≈ 0). |
Part 2: Selecting Your Purification Strategy
The choice of purification method depends on the nature and quantity of the impurities identified in your initial assessment. This decision tree provides a logical workflow for selecting the most appropriate technique.
Part 4: Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solids that are already reasonably pure (>85-90%) to remove minor impurities. [1] Q7: How do I choose the best solvent for recrystallization?
A7: An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. The impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor). Based on its structure, 6-Bromobenzo[d]dioxole-5-carboxylic acid is a polar molecule but also has a significant aromatic character. It is slightly soluble in water but soluble in organic solvents like DMSO and DMF. [2]A solvent pair, like ethanol/water as mentioned in a synthetic procedure, is often an excellent choice. [1]
| Solvent System | Boiling Point (°C) | Rationale for Use |
|---|---|---|
| Ethanol/Water | 78-100 | Excellent choice. The compound dissolves well in hot ethanol. Water is then added as an anti-solvent to the hot solution until turbidity appears, inducing crystallization upon cooling. |
| Isopropanol | 82 | A single-solvent system that may work well. Good balance of polarity. |
| Acetic Acid | 118 | Can be effective but is harder to remove completely during drying. |
| Toluene | 111 | Less likely to be effective alone due to lower polarity, but could be part of a solvent pair. |
Q8: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A8: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. To fix this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional good solvent (e.g., more ethanol in an ethanol/water system) to lower the saturation point.
-
Slow Cooling: Allow the solution to cool much more slowly. Do not place it directly in an ice bath. Let it cool to room temperature first, then transfer it to the refrigerator.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Protocol: Purification via Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Add Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Clarify: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by suction filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum.
Part 5: References
-
Wikipedia contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]
-
ChemBK. (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]
-
Sarna, L. T. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 3-20. [Link]
Sources
Troubleshooting Suzuki-Miyaura reactions with 6-Bromobenzo[d]dioxole-5-carboxylic acid
Technical Support Center: Suzuki-Miyaura Reactions
Guide: Troubleshooting Couplings with 6-Bromobenzo[d]dioxole-5-carboxylic acid
Welcome to the technical support center for advanced cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your research. This guide is specifically designed for scientists and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 6-Bromobenzo[d]dioxole-5-carboxylic acid—a substrate known for its unique electronic and functional group challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common failure modes, from general issues applicable to all Suzuki-Miyaura reactions to the specific hurdles presented by our target substrate.
Category 1: General Reaction Failures & Low Yield
Question 1: My reaction shows no conversion, or I've recovered only starting materials. What are the most fundamental points to check first?
Answer: Before delving into complex mechanistic issues, it's crucial to validate the foundational setup of your reaction. The Suzuki-Miyaura catalytic cycle is highly sensitive to atmospheric oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote undesirable side reactions like the homocoupling of boronic acids.[1]
Initial Troubleshooting Checklist:
-
Inert Atmosphere Integrity: The most common culprit is insufficient degassing. Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 15-20 minutes. All reagent additions and transfers must be performed under a positive pressure of inert gas.[2]
-
Reagent Quality:
-
Boronic Acid: Verify the purity and integrity of your boronic acid. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which may have different reactivity. They are also susceptible to degradation over time.
-
Palladium Catalyst: Ensure the precatalyst has not decomposed. Some palladium sources, like Pd₂(dba)₃, can degrade over time to form inactive palladium black.[1]
-
Base: Use a freshly opened or properly stored base. Anhydrous bases like K₃PO₄ or Cs₂CO₃ can be hygroscopic.
-
-
Solvent Purity: Use anhydrous, high-purity solvents. Water content can be critical; while some water is often beneficial or required for transmetalation, excess water can promote side reactions.
Question 2: My primary side-product is the homocoupled dimer of my boronic acid. What causes this and how can I suppress it?
Answer: Homocoupling of boronic acids is typically promoted by the presence of Pd(II) species and oxygen.[1] If your Pd(0) catalyst is oxidized or if you are using a Pd(II) precatalyst that is not efficiently reduced to Pd(0), it can catalyze this undesired reaction.
Causality & Mitigation Strategies:
-
Mechanism: Pd(II) can undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the dimer and regenerate Pd(II), creating a catalytic cycle for homocoupling.
-
Solution 1: Rigorous Degassing: As mentioned, minimizing oxygen is the most effective way to prevent the oxidation of Pd(0) to the problematic Pd(II) state.[1]
-
Solution 2: Choice of Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is rapidly reduced in situ can help. The reduction of Pd(II) is often facilitated by phosphine ligands or other reagents in the mixture.
-
Solution 3: Staged Addition: In some cases, adding the boronic acid portion-wise or after the reaction mixture has been heated for a few minutes can allow for the complete formation of the active Pd(0) catalyst before a high concentration of the boronic acid is available for homocoupling.
Question 3: I am observing significant amounts of benzo[d]dioxole-5-carboxylic acid (dehalogenated starting material). Why is my aryl bromide being reduced?
Answer: Dehalogenation is a competitive side reaction where the aryl halide is reduced, replacing the bromine with a hydrogen atom.[3] This process consumes your starting material and lowers the yield of the desired cross-coupled product.
Primary Causes and Solutions:
-
Hydride Source: The hydrogen atom can come from various sources, including the solvent (e.g., alcohols), the base, or even the phosphine ligand.
-
Reaction Conditions: High temperatures and extended reaction times can exacerbate dehalogenation.[3]
-
Ligand Choice: The electronic and steric properties of the ligand can influence the relative rates of reductive elimination (desired) versus pathways leading to dehalogenation.
-
Troubleshooting Steps:
-
Lower the Temperature: Screen the reaction at a lower temperature to see if the rate of dehalogenation decreases more significantly than the rate of the desired coupling.
-
Change the Solvent/Base: If using a solvent that can act as a hydride donor (like isopropanol), switch to an aprotic solvent like dioxane, THF, or toluene.
-
Screen Ligands: Experiment with different ligands. Sometimes a more electron-rich or bulkier ligand can favor the desired catalytic pathway.
-
Category 2: Substrate-Specific Challenges with 6-Bromobenzo[d]dioxole-5-carboxylic acid
Question 4: My reaction is sluggish or fails, and I suspect the free carboxylic acid is the problem. What is the mechanistic basis for this interference?
Answer: The presence of a free carboxylic acid introduces several potential complications, primarily through its interaction with the palladium catalyst and the base.
-
Catalyst Inhibition: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate. This carboxylate anion can coordinate to the palladium center. This coordination can stabilize the palladium complex, potentially hindering subsequent steps in the catalytic cycle like reductive elimination or deactivating the catalyst altogether.[4]
-
Base Consumption: The acidic proton will react with one equivalent of the base. If this is not accounted for, the effective concentration of the base available to activate the boronic acid for transmetalation will be lower than intended.[4]
-
Solubility Issues: The resulting carboxylate salt may have poor solubility in common organic solvents like toluene or dioxane, potentially causing the reaction to become heterogeneous and slow down.[4]
Below is a diagram illustrating how the carboxylate can interfere with the catalytic cycle.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Benzodioxole-5-Carboxylic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-bromo-benzodioxole-5-carboxylic acid (also known as 6-bromopiperonylic acid). The electrophilic aromatic substitution of benzodioxole-5-carboxylic acid presents unique challenges, primarily centered around achieving high regioselectivity and yield while minimizing side-product formation. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you navigate and optimize your experimental workflow.
Section 1: Core Principles & Mechanistic Overview
The bromination of benzodioxole-5-carboxylic acid is a classic example of electrophilic aromatic substitution (SEAr) on a substituted benzene ring.[1] Understanding the electronic effects of the substituents is paramount to controlling the reaction's outcome.
-
The Benzodioxole Group: The fused methylenedioxy group is a powerful activating, ortho, para-director due to the lone pairs on the oxygen atoms, which donate electron density into the aromatic ring through resonance.
-
The Carboxylic Acid Group: This group is deactivating and a meta-director due to its electron-withdrawing nature.
When combined, these effects synergistically direct the incoming electrophile (Br⁺) to the 6-position, which is ortho to the activating benzodioxole group and meta to the deactivating carboxylic acid group. This strong directing influence is the basis for achieving high regioselectivity.
Caption: Electronic directing effects on the substrate.
The primary challenge is not directing the bromine, but rather controlling the reaction's reactivity to prevent the formation of di-brominated byproducts and ensuring the reaction proceeds to completion.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which brominating agent is better for this reaction: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
A1: Both reagents can be effective, but they offer a trade-off between reactivity and handling.
-
Molecular Bromine (Br₂): This is a highly reactive and effective reagent, often used in a solvent like acetic acid.[2][3] Its high reactivity can lead to over-bromination if not carefully controlled.[4] It is also corrosive and requires careful handling in a fume hood due to its high volatility.[5]
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[5][6] It serves as a source of electrophilic bromine and can provide a low, steady concentration of Br₂, which often leads to cleaner reactions with higher selectivity and fewer side products.[5] It is an excellent choice for highly activated aromatic systems like this one.[1]
Recommendation: For initial trials and better control, NBS is the preferred reagent . If scaling up and cost are major concerns, a well-optimized procedure with Br₂ can be more economical.
Table 1: Comparison of Common Brominating Agents
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
|---|---|---|
| Physical State | Dense, fuming red-brown liquid | White/off-white crystalline solid[5] |
| Handling | Difficult; highly corrosive and toxic | Easy; stable solid |
| Reactivity | Very high; can lead to over-bromination | Milder; often more selective[1][5] |
| Typical Solvents | Acetic Acid, CH₂Cl₂, CCl₄[2][3] | DMF, Acetonitrile, THF, CCl₄[7] |
| Mechanism | Direct electrophilic attack | Source of Br⁺ or low concentration of Br₂[5] |
| Primary Hazard | Severe burns, inhalation toxicity | Irritant |
Q2: Do I need a catalyst for this reaction?
A2: Generally, no. The benzodioxole ring is sufficiently electron-rich (activated) to react with bromine or NBS without a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).[1] In fact, using a strong Lewis acid could increase the likelihood of side reactions or decomposition. For NBS reactions, a catalytic amount of a protic acid can sometimes facilitate the reaction.[8][9]
Q3: What is the most common side product and how can I avoid it?
A3: The most common side product is the di-brominated species. The mono-brominated product is still an activated aromatic ring and can undergo a second bromination. To avoid this:
-
Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent. An excess of the halogenating agent is a common cause of di-bromination.[4]
-
Controlled Addition: Add the brominating agent slowly and portion-wise to the solution of the carboxylic acid. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Temperature Control: Run the reaction at room temperature or below (e.g., 0-5 °C). Exothermic reactions can lead to a loss of selectivity.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format.
Caption: A decision tree for troubleshooting common issues.
Problem: The reaction is stalled; TLC analysis shows a significant amount of starting material remaining after several hours.
-
Potential Cause 1: Inactive N-Bromosuccinimide (NBS). NBS can slowly decompose over time, especially if it appears yellow.
-
Solution: Impure NBS can give unreliable results. It can be purified by recrystallization from hot water (e.g., 10 g of NBS in 100 mL of water at 90-95 °C).[6]
-
-
Potential Cause 2: Low Temperature. While temperature control is key for selectivity, excessively low temperatures can slow the reaction rate to an impractical level.
-
Solution: If the reaction is being run at 0 °C and is clean but slow, allow it to warm to room temperature and continue monitoring by TLC.
-
-
Potential Cause 3: Solvent Choice. The polarity of the solvent can affect reaction rates.
-
Solution: If using a non-polar solvent like CCl₄, consider switching to a more polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF), which are known to be effective for brominations with NBS.[7]
-
Problem: The reaction is messy. TLC shows the desired product spot, but also a major, less polar spot.
-
Potential Cause: Over-bromination. This is the most likely cause, resulting in the formation of a di-brominated product.
-
Solution 1 (Prevention): Reduce the equivalents of the brominating agent to 1.0. Add the agent dropwise or in small portions over a longer period (e.g., 30-60 minutes) to a cooled solution (0 °C) of the substrate.
-
Solution 2 (Purification): Separating the mono- and di-brominated products can be challenging. Careful column chromatography may be required. Alternatively, fractional crystallization could be attempted if the solubility differences are significant.
-
Problem: The crude product is a dark oil or discolored solid that is difficult to purify.
-
Potential Cause 1: Residual Bromine. Even small amounts of unreacted Br₂ can impart a strong color.
-
Solution: During the aqueous workup, add a saturated solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the color is discharged.[3]
-
-
Potential Cause 2: Formation of Polymeric or Degradation Byproducts. This can happen if the reaction conditions are too harsh (e.g., too high a temperature or presence of strong acids).
-
Solution (Purification): Utilize the carboxylic acid functionality for an acid-base extraction. Dissolve the crude material in a suitable organic solvent (like ethyl acetate) and extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Wash the aqueous layer with fresh organic solvent, then carefully re-acidify with cold dilute HCl to precipitate the purified carboxylic acid, which can be collected by filtration.[10]
-
Section 4: Experimental Protocols
These protocols are starting points and should be optimized based on TLC monitoring.
Protocol 4.1: Bromination using N-Bromosuccinimide (NBS) in DMF
Sources
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. Bromine, 1.0 M in acetic acid 7726-95-6 India [ottokemi.com]
- 3. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 10. Sciencemadness Discussion Board - Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: 6-Bromobenzo[d]dioxole-5-carboxylic acid Synthesis
Welcome to the technical support guide for the synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid (also known as 6-bromopiperonylic acid). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues reported by users in a direct question-and-answer format.
Q1: My post-reaction analysis (TLC, LC-MS) shows multiple products besides my target compound. What are these impurities?
A1: This is the most frequent challenge. The impurities are almost always related to the two main stages of the synthesis: electrophilic bromination and (if applicable) oxidation. The primary culprits are typically unreacted starting material, over-brominated species, and products of incomplete oxidation.
A summary of the most common byproducts is presented below:
| Byproduct Name | Chemical Structure | Common Cause(s) | Prevention & Troubleshooting |
| Unreacted Starting Material (e.g., Piperonylic Acid) | Varies (e.g., C₈H₆O₄) | Insufficient reaction time, low temperature, impure brominating agent. | Increase reaction time, optimize temperature, use fresh, high-purity reagents. Monitor reaction progress via TLC.[1] |
| Dibromo- species (e.g., 4,6-Dibromobenzo[d]dioxole-5-carboxylic acid) | C₈H₄Br₂O₄ | Excess brominating agent, elevated reaction temperature leading to loss of selectivity. | Use precise stoichiometry (1.0-1.1 equivalents of brominating agent for monobromination). Maintain low temperatures (e.g., 0 °C).[2] |
| 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | C₈H₅BrO₃ | Incomplete oxidation of the aldehyde intermediate to the carboxylic acid. | Ensure sufficient oxidant (e.g., KMnO₄) is used, increase reaction time or temperature moderately, ensure proper mixing.[1][3] |
| Tarry/Polymeric Substances | Complex Mixture | Overheating during oxidation or bromination, leading to degradation of the aromatic ring or polymerization. | Maintain strict temperature control. Add potent reagents like oxidants slowly and portion-wise to manage exothermic reactions.[1] |
| 5-Bromo-1,3-benzodioxole | C₇H₅BrO₂ | Unwanted decarboxylation of the final product, often induced by excessive heat during reaction or workup. | Avoid unnecessarily high temperatures, especially under acidic or basic conditions. Use moderate temperatures for drying the final product. |
Q2: I am consistently getting a significant amount of dibrominated product. How can I improve the selectivity for mono-bromination?
A2: Over-bromination is a classic issue when dealing with activated aromatic rings like the benzo[d]dioxole system.[2] The key to selectivity lies in controlling the reaction's kinetic profile.
-
Stoichiometry is Critical: The most common cause of over-bromination is using too much of the brominating agent.[2] For mono-bromination, carefully measure and use between 1.0 and 1.1 equivalents of your bromine source (e.g., N-Bromosuccinimide - NBS).
-
Temperature Control: Electrophilic aromatic substitution is highly temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C, or even sub-zero temperatures) will slow down the reaction rate and significantly favor the formation of the mono-brominated product over the di-brominated one.[2]
-
Slow Addition: Add the brominating agent dropwise or in small portions to the solution of your starting material. This maintains a low instantaneous concentration of the electrophile, reducing the statistical probability of a second bromination event occurring on an already brominated molecule.
Q3: My oxidation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde is yielding a dark brown, intractable sludge. What is causing this and how can I fix it?
A3: The formation of tarry byproducts is typically a result of non-specific oxidation or polymerization, often due to harsh reaction conditions.[1]
-
Manage the Exotherm: The oxidation of an aldehyde with a strong oxidant like potassium permanganate (KMnO₄) is highly exothermic. If the temperature is not controlled, it can spike, leading to degradation of the starting material and product.
-
Solution: Perform the reaction in an ice bath. Add the oxidant slowly and in small portions, allowing the temperature to remain stable between additions.[1]
-
-
Solvent Choice: Ensure your solvent system can adequately dissolve the starting material and is stable to the oxidant. A common choice is a mixture like water/acetone.[3]
-
Workup: During the workup, the brown manganese dioxide (MnO₂) byproduct must be thoroughly removed. Washing the filter cake with hot water can help recover any product that has precipitated with the MnO₂.[3]
Q4: How can I effectively purify my final product and remove these byproducts?
A4: A multi-step purification strategy is often necessary.
-
Aqueous Wash/Workup: The initial workup is crucial. Washing with a solution of sodium bicarbonate (NaHCO₃) can help remove acidic impurities, while a wash with sodium bisulfite (NaHSO₃) can quench any remaining oxidant or bromine.
-
Recrystallization: This is the most effective method for removing small amounts of impurities. The ideal solvent system will dissolve your crude product at an elevated temperature but show poor solubility for it at room temperature or below, while impurities remain in solution. Ethanol/water mixtures are often effective for this compound.[3]
-
Column Chromatography: If recrystallization fails to provide a pure product, especially when dealing with isomeric byproducts or unreacted starting material of similar polarity, column chromatography on silica gel is the method of choice.[2][3] A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.[3]
Illustrative Diagrams
Core Synthesis and Byproduct Pathways
The following diagram illustrates the primary synthetic route starting from piperonal and highlights the junctures where common byproducts are formed.
Caption: Key synthesis steps and common byproduct formation points.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and resolving common experimental issues.
Sources
Technical Support Center: Navigating the Scale-Up of 6-Bromobenzo[d]dioxole-5-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 6-Bromobenzo[d]dioxole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the production of this key chemical intermediate.
I. Overview of Synthetic Pathways
The most common and industrially viable route to 6-Bromobenzo[d]dioxole-5-carboxylic acid involves a two-step process starting from 1,3-benzodioxole-5-carboxaldehyde (piperonal). This process includes:
-
Electrophilic Aromatic Bromination: The regioselective bromination of piperonal at the 6-position.
-
Oxidation: The subsequent oxidation of the aldehyde functional group to a carboxylic acid.
An alternative, though less common, route involves the direct bromination of benzo[d][1][2]dioxole-5-carboxylic acid. However, this can present challenges with regioselectivity and purification.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of 6-Bromobenzo[d]dioxole-5-carboxylic acid, presented in a question-and-answer format.
Q1: My bromination of piperonal is resulting in low yield and the formation of multiple side products. What are the likely causes and how can I improve the regioselectivity?
A1: Low yield and poor regioselectivity in the bromination of piperonal are common challenges, often stemming from reaction conditions that are not fully optimized, especially during scale-up.
-
Root Causes:
-
Over-bromination: The formation of di-brominated and other poly-brominated species is a common side reaction. This is often due to poor control over local concentrations of bromine.
-
Sub-optimal Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts.
-
Incorrect Solvent Choice: The polarity and reactivity of the solvent can affect the stability of intermediates and the solubility of reactants and products.
-
Presence of Light: Radical bromination can occur if the reaction is exposed to UV light, leading to a different product profile.
-
-
Troubleshooting and Optimization:
-
Control Bromine Addition: On a larger scale, the dropwise addition of a solution of bromine in a suitable solvent is crucial. This maintains a low concentration of bromine in the reaction mixture, minimizing over-bromination. Consider the use of a syringe pump for precise control.
-
Temperature Management: The bromination of activated aromatic rings is typically exothermic. Maintain a consistent and controlled temperature, usually between 0-10 °C, using a reliable cooling system. Monitor the internal temperature of the reactor closely.
-
Solvent Selection: A non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform is generally preferred. These solvents do not participate in the reaction and offer good solubility for the reactants.
-
Exclusion of Light: Perform the reaction in a vessel protected from light, for example, by using an amber glass reactor or by covering the reactor with aluminum foil. This will prevent the initiation of radical side reactions.
-
Q2: During the oxidation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde, I am observing incomplete conversion and the final product is difficult to purify. What are the key parameters to control?
A2: Incomplete conversion and purification challenges in the oxidation step often point to issues with the oxidant, reaction time, or work-up procedure.
-
Root Causes:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical for complete conversion.
-
Inadequate Reaction Temperature or Time: The oxidation may be sluggish if the temperature is too low or the reaction time is too short.
-
Impure Starting Material: Impurities from the bromination step can interfere with the oxidation reaction.
-
Work-up and Isolation Issues: The precipitation and filtration of the carboxylic acid product can be challenging, leading to yield loss.
-
-
Troubleshooting and Optimization:
-
Choice and Stoichiometry of Oxidant: Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Ensure at least a stoichiometric amount of the oxidant is used, and consider a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
Purification of Intermediate: If significant impurities are carried over from the bromination step, consider a purification step for the 6-bromo-1,3-benzodioxole-5-carboxaldehyde intermediate, such as recrystallization.
-
Optimized Work-up: After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture. The pH of the solution should be carefully adjusted to ensure complete precipitation of the carboxylic acid. The solid product should be washed thoroughly with water to remove any inorganic salts.
-
Q3: We are planning to scale up the production to a pilot plant. What are the primary safety concerns and process controls we need to implement?
A3: Scaling up any chemical process introduces new safety challenges. For the synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid, the primary hazards are associated with the handling of bromine and the management of exothermic reactions.
-
Key Safety Considerations:
-
Bromine Handling: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[3][4] All handling should be done in a well-ventilated area, and personnel must be equipped with appropriate Personal Protective Equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[1]
-
Exothermic Reaction Management: The bromination reaction is exothermic and can lead to a runaway reaction if not properly controlled. The reactor must have an efficient cooling system and a temperature monitoring system with alarms.
-
Material Compatibility: Ensure that all equipment, including the reactor, transfer lines, and seals, are made of materials compatible with bromine and the reaction mixture. Borosilicate glass or glass-lined steel reactors are often used.[1]
-
-
Essential Process Controls for Scale-Up:
-
In-Process Controls (IPCs): Implement regular IPCs to monitor the progress of the reaction and ensure it is proceeding as expected. This can include TLC, HPLC, or Gas Chromatography (GC) analysis.
-
Controlled Reagent Addition: Use a metering pump for the addition of bromine to ensure a slow and controlled rate.
-
Emergency Preparedness: Have an emergency plan in place, including access to a quench solution (e.g., sodium thiosulfate) to neutralize any unreacted bromine in case of a process deviation.
-
Process Safety Management (PSM): For larger scale production, a comprehensive PSM program should be implemented, which includes a detailed process hazard analysis (PHA).[2]
-
III. Frequently Asked Questions (FAQs)
Q: What is a typical impurity profile for 6-Bromobenzo[d]dioxole-5-carboxylic acid produced via the bromination of piperonal?
A: The impurity profile can vary depending on the reaction conditions, but common impurities may include:
-
Unreacted Piperonal: Incomplete bromination.
-
Di-brominated Piperonal: Over-bromination of the starting material.
-
Isomeric Bromopiperonals: Bromination at other positions on the aromatic ring, although the 6-position is electronically favored.
-
Unreacted 6-bromo-1,3-benzodioxole-5-carboxaldehyde: Incomplete oxidation.
-
Residual Solvents and Reagents: Traces of the solvents and reagents used in the synthesis.
Q: What are the recommended methods for the large-scale purification of 6-Bromobenzo[d]dioxole-5-carboxylic acid?
A: While column chromatography is a common purification technique at the lab scale, it is often not practical or economical for large-scale production. The preferred methods for industrial-scale purification are:
-
Recrystallization: This is the most common and cost-effective method. The choice of solvent is critical and may require some experimentation. A mixed solvent system is often effective.
-
Slurry Washing: Washing the crude product with a suitable solvent can remove more soluble impurities.
-
pH Adjustment and Extraction: The carboxylic acid can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.
Q: What are the key storage and handling recommendations for 6-Bromobenzo[d]dioxole-5-carboxylic acid?
A: 6-Bromobenzo[d]dioxole-5-carboxylic acid is a solid that should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] It is advisable to handle the compound in a ventilated enclosure, such as a fume hood, and to wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5]
IV. Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis of 6-Bromobenzo[d]dioxole-5-carboxylic acid
Step 1: Bromination of 1,3-benzodioxole-5-carboxaldehyde
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,3-benzodioxole-5-carboxaldehyde (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in DCM from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Step 2: Oxidation to 6-Bromobenzo[d]dioxole-5-carboxylic acid
-
Dissolve the crude 6-bromo-1,3-benzodioxole-5-carboxaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Slowly add a solution of potassium permanganate (1.1 equivalents) in water to the reaction mixture, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature overnight, or until the reaction is complete as indicated by TLC or HPLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the purple color disappears.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-Bromobenzo[d]dioxole-5-carboxylic acid.
| Parameter | Recommended Range |
| Bromination Temperature | 0-10 °C |
| Bromine Equivalents | 1.05-1.1 |
| Oxidation Temperature | 20-30 °C |
| Oxidant Equivalents | 1.1-1.2 |
| Typical Overall Yield | 75-85% |
V. Visualizations
Caption: Synthetic workflow for 6-Bromobenzo[d]dioxole-5-carboxylic acid.
Caption: Troubleshooting decision tree for low yield in the bromination step.
VI. References
Sources
Preventing debromination of 6-Bromobenzo[d]dioxole-5-carboxylic acid
Version: 1.0
Introduction
Welcome to the technical support center for 6-bromobenzo[d]dioxole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The presence of both a carboxylic acid and a bromine atom on the electron-rich benzodioxole core makes this reagent highly valuable for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.
However, a common and frustrating side reaction encountered during its use is debromination , or more specifically, hydrodebromination , where the bromine atom at the C6 position is replaced by a hydrogen atom. This not only consumes the starting material but also complicates purification, leading to reduced yields and project delays.
This document provides a comprehensive, question-and-answer-based troubleshooting guide to help you diagnose, mitigate, and prevent this undesired side reaction. The advice herein is grounded in established mechanistic principles of organometallic chemistry and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs) about Debromination
Q1: I'm seeing a significant amount of benzo[d][1][2]dioxole-5-carboxylic acid in my crude reaction mixture. What is happening?
A1: You are observing hydrodebromination, a common side reaction in palladium-catalyzed cross-coupling reactions.[3] In this process, the C-Br bond of your starting material is cleaved and replaced with a C-H bond, leading to the formation of the corresponding debrominated byproduct. This side reaction competes directly with your desired transformation (e.g., Suzuki-Miyaura coupling), thereby reducing the yield of your target molecule.[3]
Q2: What is the primary cause of hydrodebromination in my cross-coupling reaction?
A2: The most widely accepted cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][3] This highly reactive intermediate can be generated from various sources within your reaction mixture, including:
-
Bases: Strong bases, particularly alkoxides, can generate Pd-H species.[1]
-
Solvents: Protic solvents (like alcohols) or even trace amounts of water in aprotic solvents can serve as hydride sources.[4][5]
-
Reagents: Impurities in reagents or the degradation of phosphine ligands can sometimes generate hydrides.[3]
Once formed, this Pd-H species can participate in a reductive elimination pathway with the aryl group on the palladium center, yielding the debrominated arene instead of the desired cross-coupled product.[3][6]
Q3: Is 6-bromobenzo[d]dioxole-5-carboxylic acid particularly prone to debromination?
A3: The electronic nature of the substrate plays a significant role. While electron-deficient aryl bromides are generally more susceptible to debromination, the electron-rich benzodioxole ring system is not immune.[3] The reaction conditions—specifically the choice of catalyst, ligand, base, and solvent—are the most critical factors that determine the extent of this side reaction.
Q4: How can I definitively confirm and quantify the extent of debromination?
A4: The most effective methods for confirming and quantifying debromination are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal technique. You can identify the debrominated product by its molecular weight (245.03 g/mol for the starting material vs. 166.13 g/mol for the debrominated product) and quantify its relative abundance compared to the starting material and desired product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the NMR spectrum will show distinct signals for the starting material and the debrominated byproduct. Specifically, the disappearance of the singlet corresponding to the proton adjacent to the bromine and the appearance of a new aromatic proton signal can be used for confirmation and relative quantification.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the compounds are sufficiently volatile (often after derivatization, e.g., esterification of the carboxylic acid), GC-MS can also be used for identification and quantification.
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Debromination
If you are experiencing significant debromination, a systematic approach to optimizing your reaction conditions is the most effective strategy. The following guide is structured as a logical workflow to diagnose and resolve the issue.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting debromination.
Detailed Troubleshooting Steps
Step 1: The Base - Your Primary Lever of Control
-
The Problem: Strong bases, especially sodium tert-butoxide (NaOt-Bu) and other alkoxides, are known promoters of Pd-H formation.
-
The Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice as it is generally effective and less likely to induce debromination.[3][4] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also highly effective alternatives.[1][4]
| Base Type | Examples | Tendency for Debromination | Recommended Action |
| Strong/Alkoxide | NaOt-Bu, KOt-Bu, NaOH | High | Avoid if debromination is observed. |
| Weak/Inorganic | K₃PO₄, Cs₂CO₃, K₂CO₃ | Low | Recommended starting point. |
Step 2: The Ligand - Promoting the Desired Reaction
-
The Problem: The ligand dictates the geometry and electronic properties of the palladium center. Suboptimal ligands may not facilitate the desired reductive elimination step efficiently, allowing the competing debromination pathway to dominate.
-
The Solution: Employ bulky and electron-rich phosphine ligands. Biaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate reductive elimination, thereby outcompeting the Pd-H pathway.[3][4][7]
| Ligand Class | Examples | Efficacy in Suppressing Debromination |
| Simple Phosphines | PPh₃, P(o-tol)₃ | Moderate |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | High |
| NHCs | IPr, SIMes | High |
Step 3: The Solvent - Eliminating Hydride Sources
-
The Problem: Solvents can be direct sources of hydrides. Alcohols are obvious culprits, but even seemingly innocuous solvents like DMF can degrade at high temperatures to produce hydride sources. Crucially, trace water in any solvent can lead to debromination.[5]
-
The Solution: Use high-purity, anhydrous, and properly degassed aprotic solvents. 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are generally safe choices.[4]
Step 4: Temperature Optimization
-
The Problem: Debromination may have a different activation energy than the desired cross-coupling reaction. High temperatures can sometimes accelerate the undesired pathway more than the desired one.[1]
-
The Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For example, if you are running the reaction at 110 °C, try lowering it to 80-90 °C and monitor the progress.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a robust starting point for coupling 6-bromobenzo[d]dioxole-5-carboxylic acid while minimizing the risk of hydrodebromination.
Reaction Scheme:
Caption: Optimized Suzuki-Miyaura coupling conditions.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv).[3]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %). Add the required amount of this solution to the reaction vial via syringe.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a ratio of 4:1 to 10:1) via syringe. The final reaction concentration should be around 0.1-0.2 M.
-
Reaction Execution: Place the vial in a preheated heating block (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and acidify with 1 M HCl. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Tucker, J. W., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications.
- Gallou, F., et al. (2015). Reductions of aryl bromides in water at room temperature. PMC - NIH.
- Tucker, J. W., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chen, C., et al. (2022). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Smith, R. C., et al. (2012). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ResearchGate.
- Widenhoefer, R. A., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
- Sharma, J. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube.
- van der Boom, M. E., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
- Lipshutz, B. H., et al. (2015). Reductions of aryl bromides in water at room temperature. PubMed - NIH.
- Biscoe, M. R., et al. (2008). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. PubMed.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Studer, A., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromobenzo[d]dioxole-5-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 6-bromobenzo[d]dioxole-5-carboxylic acid, a key building block in synthetic chemistry. Our goal is to move beyond simple protocols and explain the fundamental principles that govern catalyst selection and reaction optimization for this challenging substrate.
I. General FAQs: Understanding the Substrate
Before diving into specific reaction troubleshooting, it's crucial to understand the inherent chemical properties of 6-bromobenzo[d]dioxole-5-carboxylic acid and how they impact cross-coupling reactions.
Q1: What are the primary challenges associated with using 6-bromobenzo[d]dioxole-5-carboxylic acid in cross-coupling reactions?
A1: This substrate presents a combination of three distinct challenges:
-
Electron-Rich Aryl System: The benzodioxole moiety is electron-rich, which strengthens the C-Br bond. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst slower and more difficult compared to electron-poor aryl halides.[1][2]
-
Acidic Carboxylic Acid Group: The -COOH group can react with the base required for the catalytic cycle. This can neutralize the base, necessitating the use of excess base or a specific type of base that does not interfere with the reaction.[3][4][5]
-
Steric Hindrance: The bromine atom and the carboxylic acid group are ortho to each other. This steric congestion around the reaction center can hinder the approach of the palladium catalyst and the coupling partner, requiring careful selection of ligands to overcome this spatial restriction.[6]
Q2: How does the carboxylic acid group specifically influence base selection?
A2: The carboxylic acid (pKa ≈ 4) will be readily deprotonated by most bases used in cross-coupling (e.g., carbonates, phosphates). This has two main consequences:
-
Stoichiometry: At least one equivalent of base will be consumed to form the carboxylate salt. Therefore, you must use more than one equivalent of base to have enough remaining to participate in the catalytic cycle (e.g., activating the boronic acid in a Suzuki coupling).[4][7] A common starting point is 2.0-3.0 equivalents.
-
Solubility & Reactivity: The resulting carboxylate salt can have different solubility properties than the starting material, which can affect the reaction. More importantly, the choice of base is critical. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[2][5] They are effective at promoting the catalytic cycle without causing unwanted side reactions. Weaker bases may not be effective, while strong hydroxide bases can sometimes promote unwanted side reactions like protodeboronation in Suzuki couplings.[8][9]
Q3: Why is ligand selection so critical for this specific substrate?
A3: The ligand is arguably the most important variable to tune for this substrate. The "right" ligand must address both the electronic and steric challenges.
-
Overcoming Electronic Deactivation: To facilitate the difficult oxidative addition step on the electron-rich ring, a bulky and highly electron-donating ligand is required.[1][10] These ligands increase the electron density on the Pd(0) center, making it a better nucleophile to attack the C-Br bond.[11]
-
Accommodating Steric Hindrance: Bulky ligands also promote the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[12] This is especially important when coupling two sterically demanding partners. For this substrate, biaryl phosphine ligands (e.g., Buchwald ligands) are the industry standard.[10][12][13]
Q4: I'm observing potential decarboxylation. Is this a common side reaction?
A4: Yes, decarboxylative coupling can occur with benzoic acids, particularly at high temperatures and in the presence of certain metals like copper or silver.[14][15][16][17] While sometimes this is a desired transformation, in the context of a standard Suzuki, Heck, or Sonogashira reaction, it is an unwanted side reaction. If you suspect decarboxylation (e.g., by identifying the product without the -COOH group via mass spectrometry), consider lowering the reaction temperature or screening for a catalyst system that operates under milder conditions. Some palladium systems have been specifically designed to promote decarbonylative coupling, so avoiding those conditions is key.[16][18]
II. Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming aryl-aryl or aryl-vinyl bonds. However, coupling with 6-bromobenzo[d]dioxole-5-carboxylic acid requires a carefully optimized catalyst system.
Q5: My Suzuki coupling is failing or giving very low yield. Where should I start troubleshooting?
A5: A failed Suzuki coupling with this substrate typically points to a problem in one of three areas: the catalyst system, the base, or the stability of the boronic acid.
Explanation of the Workflow:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this electron-rich and sterically hindered substrate. The oxidative addition is too slow.[1]
-
Action: Switch to a more powerful catalyst system. Use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Buchwald precatalyst (e.g., XPhos-Pd-G3) combined with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos.[10][13] These ligands are specifically designed to accelerate both the oxidative addition and reductive elimination steps for challenging substrates.[10][12]
-
-
Base Selection: As discussed in Q2, the base is critical. If you are using a weaker base like Na₂CO₃ or an organic base, it may be insufficient.
-
Action: Switch to K₃PO₄ (anhydrous) or Cs₂CO₃.[2][5] These have proven effective in difficult couplings. Ensure you are using at least 2.0-3.0 equivalents to account for the neutralization of the carboxylic acid. The role of the base is to form the reactive boronate species, which is essential for the transmetalation step.[3][4][7]
-
-
Boronic Acid Stability: A very common failure mode is protodeboronation, where the boronic acid reacts with trace water and is converted to an unreactive arene.[8][9] This side reaction is often catalyzed by the base and even by certain palladium complexes.[8][9]
-
Action: To mitigate this, consider switching from a boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). Additionally, using anhydrous solvents and minimizing reaction time and temperature can help suppress this side reaction.
-
Q6: Which specific ligands and conditions should I screen for a Suzuki coupling?
A6: A systematic screening is the best approach. Below is a table of recommended starting conditions for screening.
| Catalyst Precursor (1-2 mol%) | Ligand (1.1-1.2 eq. to Pd) | Base (2.5 eq.) | Solvent (0.1 M) | Temp (°C) | Typical Yield |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | Good to Excellent |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | THF | 65 | Moderate to Good |
| Pd(dppf)Cl₂ | (none) | K₂CO₃ | DME/H₂O (4:1) | 90 | Low to Moderate |
Yields are illustrative and highly dependent on the specific boronic acid used.
Representative Suzuki Coupling Protocol
-
Reaction Setup: To a dry, argon-flushed vial, add 6-bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and add it to the reaction vial under an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a 0.1 M concentration with respect to the aryl bromide).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
III. Troubleshooting Guide: Heck Coupling
The Heck reaction couples the aryl bromide with an alkene, typically yielding a substituted alkene.[19][20] The key steps are oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[19][21]
Q7: My Heck reaction is sluggish and gives significant amounts of homocoupled (biaryl) product. What's wrong?
A7: This is a classic issue. A sluggish reaction points to slow oxidative addition, while homocoupling suggests that the desired Heck pathway is not efficient.
-
Catalyst/Ligand: For an electron-rich aryl bromide, a phosphine ligand is often necessary to facilitate the reaction.[19] If you are running the reaction "ligand-free" with just a palladium salt like Pd(OAc)₂, the catalytic cycle may be too slow. Adding a moderately bulky phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich one like P(o-tolyl)₃ can significantly improve the rate and suppress side reactions.
-
Base: The base in the Heck reaction is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[21] Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[22][23] If using an inorganic base, a polar aprotic solvent like DMF or DMA is often required to ensure solubility and reactivity.[23]
-
Temperature: Heck reactions often require elevated temperatures (100-140 °C) to proceed efficiently, especially with aryl bromides.[23] Ensure your reaction temperature is adequate.
Representative Heck Coupling Protocol
-
Reaction Setup: In a pressure tube, combine 6-bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv.), the alkene (e.g., butyl acrylate, 1.5 equiv.), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (0.2 M).
-
Reaction: Seal the tube tightly and heat in an oil bath at 120 °C for 12-24 hours.
-
Workup: Cool the reaction, dilute with water, and acidify with 1M HCl. Extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify via column chromatography.
IV. Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the aryl bromide) and an sp carbon (from a terminal alkyne).[24][25] The classic conditions involve a dual Pd/Cu catalyst system.[25][26]
Q8: My Sonogashira coupling is not working. I see starting material and some alkyne homocoupling (Glaser coupling). How do I fix this?
A8: This outcome suggests that the copper-catalyzed alkyne homocoupling is outcompeting the desired palladium-catalyzed cross-coupling.
-
Palladium Cycle is Too Slow: This is the most likely culprit. As with the Suzuki coupling, the oxidative addition of the electron-rich 6-bromobenzo[d]dioxole-5-carboxylic acid to the palladium center is slow. The activated copper acetylide, waiting for the palladium partner, reacts with itself instead.
-
Action: Enhance the palladium catalyst's activity. Use a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) salt (like PdCl₂(PPh₃)₂) with a suitable phosphine ligand. Using a more electron-rich and bulky phosphine ligand can also accelerate the oxidative addition step.[27]
-
-
Copper Co-catalyst: Ensure your copper(I) source (typically CuI) is fresh. Old or oxidized CuI can be less effective.
-
Base/Solvent: The Sonogashira reaction is typically run with an amine base (like Et₃N or diisopropylamine) which often serves as both the base and the solvent.[24] The base is required to deprotonate the terminal alkyne. Ensure the amine is anhydrous and the reaction is performed under a strictly inert atmosphere to prevent oxidative homocoupling.
Representative Sonogashira Coupling Protocol
-
Reaction Setup: To a dry, argon-flushed Schlenk flask, add 6-bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Reagents: Add anhydrous triethylamine (Et₃N). Degas the solution with a brief bubbling of argon. Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to 60-80 °C and stir under argon for 4-16 hours.
-
Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a mixture of ethyl acetate and water. Acidify with 1M HCl and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
V. Mechanistic Overview
A solid understanding of the catalytic cycle is essential for rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of elementary steps.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide (Ar-X) bond.[28][29] This is a critical, often rate-limiting step, especially for electron-rich substrates like ours.[1][30][31]
-
Transmetalation: The organic group (R) from the coupling partner (e.g., an organoboron in Suzuki, an organocopper in Sonogashira) is transferred to the palladium center, displacing the halide (X).[1][4] This step requires activation by a base in the Suzuki reaction.[3][4][7]
-
Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are expelled from the coordination sphere, forming the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to begin anew.[1]
By identifying which of these key steps is likely failing, you can make more informed decisions about how to modify your reaction conditions for success.
References
- Thomas, A. A., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
- Thomas, A. A., et al. (2024).
- Bickelhaupt, F. M., et al. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
- Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- Chem LibreTexts. (2022). 4.
- Oxidative addition. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Bickelhaupt, F. M., et al. (2003). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
- Oxidative Addition. (n.d.). University of Rochester. [Link]
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Evano, G., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids.
- Sharma, U., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Organic & Biomolecular Chemistry. [Link]
- Decarboxylative cross-coupling. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]
- Heck reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]
- Maji, A., et al. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. Chemical Society Reviews. [Link]
- Hazari, N., et al. (2018). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
- Decarboxylative Cross-Coupling. (2008). Macmillan Group, Princeton University. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]
- Heck reaction. (2023). Chemistry LibreTexts. [Link]
- Uenishi, J., et al. (2007). Palladium-catalyzed aryl-aryl cross-coupling reaction using ortho-substituted arylindium reagents. The Journal of Organic Chemistry. [Link]
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. [Link]
- The Intramolecular Heck Reaction. (2004). Macmillan Group, Princeton University. [Link]
- Hazari, N., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]
- Oshima, K., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Letters. [Link]
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). Molecules. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. [Link]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2011). The Journal of Organic Chemistry. [Link]
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
- Microwave enhanced Sonogashira coupling. (2017).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed aryl-aryl cross-coupling reaction using ortho-substituted arylindium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 16. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 17. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 23. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Oxidative addition - Wikipedia [en.wikipedia.org]
- 29. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 30. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 31. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Reactivity of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for experiments involving 6-bromobenzo[d]dioxole-5-carboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice to overcome common challenges related to solvent effects on the reactivity of this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with 6-bromobenzo[d]dioxole-5-carboxylic acid failing or giving low yields?
A1: The success of a Suzuki-Miyaura coupling is highly dependent on the solvent system, which plays a critical role in solubility, catalyst stability, and the rate of transmetalation.[1][2][3]
Troubleshooting Guide:
-
Poor Solubility of Starting Materials: 6-Bromobenzo[d]dioxole-5-carboxylic acid is soluble in many organic solvents like DMSO and DMF, but has limited solubility in water.[4] Ensure your chosen solvent or solvent mixture can dissolve the aryl bromide, the boronic acid, and the base. A common issue is the precipitation of reactants, which halts the reaction.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to the solvent. In some cases, coordinating solvents can stabilize the catalyst, while in others, they may inhibit its activity.
-
Recommendation: Screen different solvents. A good starting point is a 3:1 mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of your base (e.g., K₂CO₃, Cs₂CO₃).
-
-
Base Incompatibility: The chosen base must be soluble enough in the reaction medium to be effective. If the base is not sufficiently dissolved, the catalytic cycle will be impeded.
-
Recommendation: Ensure vigorous stirring. If solubility remains an issue, consider a different base or a solvent system that better dissolves it. For instance, potassium carbonate is a common choice and has reasonable solubility in water/organic mixtures.[7]
-
Q2: I'm observing significant byproduct formation in my esterification reaction. What could be the cause and how can I mitigate it?
A2: Byproduct formation in esterification reactions of 6-bromobenzo[d]dioxole-5-carboxylic acid is often linked to the reaction conditions and the choice of solvent.
Troubleshooting Guide:
-
Decarboxylation: At elevated temperatures, aryl carboxylic acids can undergo decarboxylation, especially in the presence of certain catalysts or solvents.[8][9][10] This is a known side reaction for aromatic carboxylic acids.[11]
-
Recommendation: Employ milder reaction conditions. If using a traditional Fischer esterification with a strong acid catalyst, try reducing the temperature and extending the reaction time. Alternatively, consider using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) at room temperature, which can minimize decarboxylation.
-
-
Solvent-Mediated Side Reactions: The solvent can participate in side reactions. For example, using an alcohol as a solvent in a reaction not intended to be an esterification can lead to unwanted ester formation.
-
Recommendation: Choose an inert solvent that dissolves your reactants but does not participate in the reaction. For coupling agent-mediated esterifications, dichloromethane (DCM) or dimethylformamide (DMF) are common choices.
-
Q3: My amide coupling reaction is sluggish and gives a poor yield. How can solvent choice improve the outcome?
A3: The efficiency of amide bond formation is highly dependent on the solvent's ability to dissolve reactants and intermediates, as well as its influence on the reactivity of the coupling agents.[12][13]
Troubleshooting Guide:
-
Low Reactant Solubility: 6-Bromobenzo[d]dioxole-5-carboxylic acid and many amines have different solubility profiles. A solvent that fails to dissolve both will result in a slow, heterogeneous reaction.[4]
-
Recommendation: Polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are generally excellent choices for amide coupling reactions as they can dissolve a wide range of substrates.[4]
-
-
Intermediate Stability: The activated carboxylic acid intermediate (e.g., an O-acylisourea when using carbodiimides) can be unstable.[14] The solvent can influence its lifetime and susceptibility to side reactions.
-
Recommendation: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can form more stable active esters, mitigating side reactions.[14] These are typically used in conjunction with solvents like DMF.
-
-
Influence on Nucleophilicity: The solvent can affect the nucleophilicity of the amine. Protic solvents can solvate the amine through hydrogen bonding, reducing its reactivity.[15][16]
Technical Deep Dive: Solvent Properties and Their Impact
The choice of solvent is not arbitrary; it is a critical experimental parameter that dictates the reaction's success. Below is a summary of how different solvent properties can influence reactions involving 6-bromobenzo[d]dioxole-5-carboxylic acid.
| Solvent Property | Impact on Reactivity | Recommended Solvents for Key Reactions |
| Polarity | Influences the solubility of polar reactants like the carboxylic acid and inorganic bases. | Suzuki Coupling: Toluene/water, Dioxane/water. Amide Coupling: DMF, DMSO. Esterification: DCM, THF. |
| Protic vs. Aprotic | Protic solvents (e.g., alcohols, water) can solvate and deactivate nucleophiles through hydrogen bonding. Aprotic solvents (e.g., DMF, THF, acetone) enhance nucleophilicity.[15][16][17][18][19] | Suzuki Coupling: Aprotic co-solvent is typical. Amide Coupling: Polar aprotic solvents are highly recommended. Esterification (with coupling agents): Aprotic solvents are preferred. |
| Boiling Point | Determines the accessible temperature range for the reaction. Higher boiling points can increase reaction rates but may also promote side reactions like decarboxylation. | Suzuki Coupling: Toluene (111 °C), Dioxane (101 °C) allow for elevated temperatures. Amide/Esterification (mild conditions): DCM (40 °C), THF (66 °C). |
| Coordinating Ability | Solvents can act as ligands for metal catalysts, influencing their stability and activity. | Suzuki Coupling: Ethereal solvents like THF and dioxane can coordinate to the palladium center. |
Experimental Workflow: Troubleshooting a Suzuki-Miyaura Coupling
Below is a DOT script visualizing a logical workflow for troubleshooting a problematic Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Step-by-Step Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
To a reaction vessel, add 6-bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add a 3:1 mixture of toluene and a 2M aqueous solution of K₂CO₃. The total solvent volume should be sufficient to ensure stirring, typically aiming for a 0.1 M concentration of the limiting reagent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol is suitable for forming amide bonds under mild conditions.
-
Dissolve 6-bromobenzo[d]dioxole-5-carboxylic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DMF.
-
Add EDC·HCl (1.2 equiv.) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship: Solvent Choice and Reaction Outcome
The following diagram illustrates the relationship between solvent properties and the potential outcomes of a reaction.
Caption: Interplay of solvent properties and reaction outcomes.
References
- Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
- ChemBK. (2024, April 9). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- Kim, D. W., et al. (2006). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- J&K Scientific. (n.d.). 6-Bromobenzo [D][16][18] dioxo-5-carboxylic acid, 97%.
- BenchChem. (n.d.). 6-Bromobenzo[d][16][18]dioxole-5-carboxylic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization.
- National Center for Biotechnology Information. (2021, January 28). Mechanically induced solvent-free esterification method at room temperature.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of Benzodioxole Derivatives.
- BLDpharm. (n.d.). 60546-62-5|6-Bromobenzo[d][16][18]dioxole-5-carboxylic acid.
- PubChem. (n.d.). 7-Bromo-1,3-dioxaindane-5-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Royal Society of Chemistry. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science.
- National Center for Biotechnology Information. (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids.
- OSTI.GOV. (2018, February 25). Solvent-enabled control of reactivity for liquid-phase reactions of biomass-derived compounds.
- MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
- Reddit. (2024, March 19). Amide bond coupling problem.
- ResearchGate. (n.d.). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
- University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Royal Society of Chemistry. (2025, November 10). Decarboxylative photocatalytic transformations. Chemical Society Reviews.
- ResearchGate. (2025, August 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
- ResearchGate. (n.d.). Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite.
- C&EN. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- CymitQuimica. (n.d.). CAS 586-76-5: 4-Bromobenzoic acid.
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Decarboxylation [organic-chemistry.org]
- 9. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [ujcontent.uj.ac.za]
- 13. asiaresearchnews.com [asiaresearchnews.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. homework.study.com [homework.study.com]
- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Reactions of 6-Bromobenzo[d]dioxole-5-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromobenzo[d]dioxole-5-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful monitoring of your chemical reactions.
Introduction: The-Challenge of Monitoring Reactions with 6-Bromobenzo[d]dioxole-5-carboxylic acid
6-Bromobenzo[d]dioxole-5-carboxylic acid is a versatile building block in organic synthesis, frequently utilized in coupling reactions like Suzuki-Miyaura coupling and in the formation of esters and amides.[1] Its unique structure, featuring a carboxylic acid group, a bromine atom, and a benzodioxole core, presents specific challenges and considerations for accurate reaction monitoring.[1][2] The polarity of the carboxylic acid can lead to issues such as streaking in Thin Layer Chromatography (TLC), while the aromatic system is well-suited for UV detection in High-Performance Liquid Chromatography (HPLC). Understanding the nuances of each analytical technique is paramount for obtaining reliable data on reaction progression, purity, and yield.
This guide is structured to provide practical, experience-driven advice to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to get a quick check on my reaction's progress?
For a rapid, qualitative assessment of your reaction, Thin Layer Chromatography (TLC) is the recommended starting point.[3] It is a cost-effective and fast technique to visualize the consumption of the starting material and the appearance of the product.[3][4]
Q2: My TLC spots for 6-Bromobenzo[d]dioxole-5-carboxylic acid are streaking. What can I do?
Streaking is a common issue with carboxylic acids on silica gel TLC plates due to strong interactions with the stationary phase.[5][6] To resolve this, you can:
-
Add a small amount of acetic or formic acid (0.1–2.0%) to your mobile phase.[6][7] This protonates the carboxylate, reducing its interaction with the silica gel and resulting in more defined spots.
-
Ensure your sample is not too concentrated. Overloading the plate is a frequent cause of streaking.[5][6] Dilute your sample and re-spot.
Q3: How can I quantify the conversion of my reaction?
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[4]
-
HPLC allows for the separation and quantification of starting material, products, and byproducts.[4]
-
¹H NMR can be used to determine the ratio of starting material to product by integrating characteristic peaks.[8][9]
Q4: What are some common byproducts I should look out for?
Depending on the reaction, common byproducts could include:
-
In esterification reactions , unreacted starting material and hydrolysis of the ester product are possible.
-
In amide coupling reactions , byproducts from the coupling reagents or side reactions of activated intermediates can occur.[10]
-
In Suzuki-Miyaura coupling , homocoupling of the boronic acid or starting material can be a side reaction.[11][12]
Q5: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor my reaction?
GC-MS is generally not suitable for the direct analysis of 6-Bromobenzo[d]dioxole-5-carboxylic acid due to its low volatility. However, you can use GC-MS if you derivatize the carboxylic acid to a more volatile ester, for example, through a simple methylation reaction.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common analytical techniques used to monitor reactions involving 6-Bromobenzo[d]dioxole-5-carboxylic acid.
Guide 1: Thin Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for the rapid, qualitative monitoring of organic reactions.[3]
-
Plate Preparation: Use silica gel 60 F254 plates.[13] Draw a baseline in pencil approximately 1 cm from the bottom.
-
Spotting:
-
Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Spot the diluted reaction mixture on the baseline. It is also good practice to spot the starting material and, if available, the pure product as references.
-
Make the spots as small and concentrated as possible.[14]
-
-
Development:
-
Prepare a developing chamber with your chosen mobile phase. A common starting point for this compound is a mixture of hexane and ethyl acetate.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[7]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample is too concentrated.[5][6] | Dilute the sample and re-spot. |
| Strong interaction of the carboxylic acid with the silica gel.[5][14] | Add 0.5-2% acetic or formic acid to the mobile phase.[6][7] | |
| Spots Remain at the Baseline | Mobile phase is not polar enough.[7] | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Spots Run with the Solvent Front | Mobile phase is too polar.[7] | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| No Spots Visible | Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Compound is not UV-active. | Use a staining agent like potassium permanganate.[7] |
Guide 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[4]
-
Sample Preparation:
-
Take an aliquot of the reaction mixture and quench the reaction if necessary.
-
Dilute the sample with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions (General Starting Point):
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic or trifluoroacetic acid, is often effective. The acid helps to ensure the carboxylic acid is protonated, leading to better peak shape.
-
Detection: UV detection at 254 nm or a wavelength where the starting material and product have significant absorbance.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the peaks corresponding to the starting material and product based on their retention times (if known) or by injecting standards.
-
The peak area can be used to determine the relative amounts of each component and calculate the reaction conversion.
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Secondary interactions of the carboxylic acid with the stationary phase. | Add a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase to suppress the ionization of the carboxylic acid. |
| Column degradation. | Flush the column or replace it if necessary. | |
| Poor Separation | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase gradient and composition. |
| Drifting Baseline | Column not equilibrated. | Ensure the column is fully equilibrated with the initial mobile phase conditions before injection. |
| Contamination. | Clean the system and use fresh, high-purity solvents. |
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction mixtures.[8][9]
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Analysis:
-
Identify characteristic peaks for the starting material and the product. For 6-Bromobenzo[d]dioxole-5-carboxylic acid, the aromatic protons are often well-resolved.[1]
-
Integrate a non-overlapping peak for the starting material and a non-overlapping peak for the product.
-
The ratio of the integrals will give the molar ratio of the two components, allowing for the calculation of the reaction conversion.
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poorly Resolved Peaks | Inhomogeneous magnetic field. | Shim the magnet before acquiring the spectrum. |
| Presence of paramagnetic impurities. | Filter the sample through a small plug of silica gel. | |
| Overlapping Peaks | Complex reaction mixture. | Consider using a higher field NMR spectrometer for better resolution. |
| Utilize 2D NMR techniques (e.g., COSY, HSQC) to aid in peak assignment.[15] | ||
| Inaccurate Integration | Poor phasing or baseline correction. | Carefully phase the spectrum and perform a baseline correction before integration. |
| Saturated signals. | Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1). |
Visual Workflows
The following diagrams illustrate the decision-making process for monitoring reactions and troubleshooting common analytical issues.
Caption: General workflow for monitoring a chemical reaction.
Caption: Decision tree for troubleshooting common TLC issues.
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org.
- National Center for Biotechnology Information. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- Royal Society of Chemistry. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods.
- American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- Labster. (n.d.). 6 Organic Chemistry Lab Techniques Your Students Should Know.
- LibreTexts. (2021). Thin Layer Chromatography (TLC).
- ChemBK. (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- ChemBAM. (n.d.). TLC troubleshooting.
- Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
- ResearchGate. (n.d.). ¹H NMR spectroscopic evaluation of NW-11 derivative.
- National Center for Biotechnology Information. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- MDPI. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.
- ResearchGate. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- National Center for Biotechnology Information. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
- Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
- Royal Society of Chemistry. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N bond cleavage. Chemical Communications.
- University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
- National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- BuyersGuideChem. (n.d.). 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4.
- PubMed. (2004). A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene.
- ResearchGate. (2025). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene.
- ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
- National Center for Biotechnology Information. (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids.
- Royal Society of Chemistry. (n.d.). Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature. Organic & Biomolecular Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 3. 6 Organic Chemistry Lab Techniques Your Students Should Know [labster.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chembam.com [chembam.com]
- 7. silicycle.com [silicycle.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. growingscience.com [growingscience.com]
- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. rsc.org [rsc.org]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Work-up and Purification of Reactions Involving 6-Bromobenzo[d]dioxole-5-carboxylic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Bromobenzo[d]dioxole-5-carboxylic acid. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the work-up and purification phases of reactions involving this versatile building block.
Compound Properties Overview
A successful work-up procedure is fundamentally guided by the physicochemical properties of the target molecule and potential impurities. Understanding these properties for 6-Bromobenzo[d]dioxole-5-carboxylic acid is the first step toward a rational purification strategy.
| Property | Value | Significance for Work-up |
| Molecular Formula | C₈H₅BrO₄ | --- |
| Molecular Weight | 245.03 g/mol | Used for stoichiometric calculations. |
| Appearance | Yellow to yellowish-brown or white to off-white solid.[1][2] | Visual confirmation of the isolated solid. |
| Melting Point | 200-204 °C[1] | A key parameter for assessing purity. A broad or depressed melting point suggests impurities. |
| pKa (Predicted) | 3.00 ± 0.20[1] | Indicates a relatively strong carboxylic acid. This is critical for designing an effective acid-base extraction protocol. |
| Solubility | Slightly soluble in water; Soluble in DMSO, DMF, and other polar organic solvents.[1][2] | Guides the choice of extraction and recrystallization solvents. Low water solubility is key for precipitation. |
Frequently Asked Questions & Troubleshooting Guide
Q1: What is a general acid-base extraction protocol for isolating 6-Bromobenzo[d]dioxole-5-carboxylic acid from a neutral or basic reaction mixture?
A1: The cornerstone of purifying this compound is a classic acid-base extraction, which leverages the acidic nature of the carboxylic acid group.[3][4][5] The goal is to convert the water-insoluble acid into its water-soluble carboxylate salt, separating it from non-acidic components.
Core Principle: pH-Dependent Solubility
The carboxylic acid (R-COOH) is poorly soluble in water but can be deprotonated by a base to form the highly water-soluble carboxylate salt (R-COO⁻ Na⁺).[4][5] This salt can then be partitioned into an aqueous layer. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the pure carboxylic acid to precipitate out of the solution.[4][5]
Caption: Acid-Base Extraction Workflow.
Step-by-Step Protocol:
-
Dissolution: After the reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the crude residue in an appropriate organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).[6][7]
-
Expert Tip: Use NaHCO₃, a weak base, to selectively extract the carboxylic acid without affecting less acidic functional groups like phenols, should they be present. Vigorous CO₂ evolution will occur; ensure frequent venting of the separatory funnel to release pressure.[8]
-
-
Separation: Gently invert the funnel several times rather than shaking vigorously to minimize emulsion formation.[7] Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium 6-bromobenzo[d]dioxole-5-carboxylate) into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, repeat the extraction of the organic layer with a fresh portion of the basic solution.[7] Combine all aqueous extracts.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH < 2, check with litmus paper).[5] The 6-Bromobenzo[d]dioxole-5-carboxylic acid will precipitate as a solid.[4][5]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.[9]
-
Drying: Dry the purified product thoroughly, preferably in a vacuum oven, to remove residual water.
Q2: I've formed a persistent emulsion during the extraction. How can I break it?
A2: Emulsion formation is a common frustration, especially when dealing with complex reaction mixtures. An emulsion is a stable mixture of two immiscible liquids, like oil and water, stabilized by surfactant-like impurity molecules.[10]
Troubleshooting Decision Tree:
Caption: Emulsion Breaking Decision Tree.
-
Patience: The simplest method is often to let the separatory funnel stand undisturbed for 15-30 minutes. Gravity can sometimes be sufficient to resolve the layers.[11]
-
"Salting Out": Add a significant amount of saturated sodium chloride solution (brine).[10][11] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components within it and helping to force the separation of layers.[10]
-
Gentle Agitation: Gently swirl the mixture or stir the interface with a glass rod. This can help coalesce the dispersed droplets.
-
Filtration: As a more aggressive step, filter the entire mixture through a pad of Celite® (diatomaceous earth).[11] This can physically disrupt the emulsion.
-
Solvent Modification: Adding a small amount of a different solvent can sometimes alter the properties of the mixture enough to break the emulsion.[10] In some cases, evaporating the extraction solvent and re-dissolving the residue in a different one (e.g., switching from ethyl acetate to dichloromethane) before the work-up can prevent emulsion formation altogether.[11]
Q3: My final product is still contaminated with the starting material. What is the best recrystallization procedure?
A3: Recrystallization is a powerful purification technique for solids, based on the principle that the solubility of a compound in a solvent increases with temperature.[12] A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[12]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Based on its properties, solvent systems like aqueous ethanol, toluene, or toluene/petroleum ether mixtures are good starting points.[13] The goal is to find a solvent or solvent pair where the acid is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just dissolve the solid completely.[9][12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.[9]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[9][12]
Q4: I've synthesized an amide or ester derivative. How do I perform the work-up without hydrolyzing my product?
A4: Amides and esters can be hydrolyzed back to the parent carboxylic acid under either strong acidic or strong basic conditions, often requiring heat.[14][15][16][17] Therefore, the key to a successful work-up is to use mild conditions and avoid elevated temperatures.
Key Considerations for Stable Work-up:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for extractions, as this will readily saponify (hydrolyze) an ester or hydrolyze an amide.[3][14]
-
Use Weak Bases: A wash with a saturated solution of sodium bicarbonate (NaHCO₃) is generally safe for removing unreacted 6-Bromobenzo[d]dioxole-5-carboxylic acid.[3][6] Its mild basicity is sufficient to deprotonate the carboxylic acid without significantly affecting the less reactive ester or amide functional groups at room temperature.
-
Avoid Strong Acids and Heat: During the work-up, avoid washing with strong acids (like concentrated HCl) or heating the mixture, as these conditions can promote acid-catalyzed hydrolysis.[15][18]
-
Temperature Control: Perform all extraction and washing steps at room temperature or below to minimize the rate of any potential hydrolysis.
References
- Wikipedia. Acid–base extraction. [Link]
- University of Colorado Boulder. Acid-Base Extraction. [Link]
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
- ChemBK. 6-bromo-1,3-benzodioxole-5-carboxylic acid. [Link]
- YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
- University of Waterloo. Acid and Base Extraction. [Link]
- AK Lectures. Hydrolysis of Amides. [Link]
- University of Rochester. Tips & Tricks: Emulsions. [Link]
- LookChem.
- Chemguide. the hydrolysis of amides. [Link]
- Chemistry Stack Exchange. How is the hydrolysis of amides done in a lab?. [Link]
- Chemistry Steps.
- FQE Chemicals.
- Allen.
- Google Patents.
- Biolin Scientific. How emulsions form and break?. [Link]
- Google Patents.
- University of Rochester. How To: Manage an Emulsion. [Link]
- Google Patents.
- ResearchGate. Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin | Request PDF. [Link]
- Chemistry LibreTexts. 22.
- Organic Chemistry Portal.
- University of California, Los Angeles.
- ResearchGate. I am a student, I am inquiring about Bromination of Deactivated Aromatics with NBS. However, I can not find any documents. Please help me! Thanks?. [Link]
- Florida A&M University.
- University of Rochester.
- Oakwood Chemical. 6-bromobenzo[d][3][5]dioxole-5-carboxylic acid, 95% Purity, C8H5BrO4, 10 grams. [Link]
- Creighton University.
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. aklectures.com [aklectures.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 17. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 6-Bromobenzo[d]dioxole-5-carboxylic acid
This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) for the drying and handling of 6-Bromobenzo[d]dioxole-5-carboxylic acid (CAS 60546-62-5). It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
6-Bromobenzo[d]dioxole-5-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules and complex organic compounds.[1][2] Its purity and dryness are critical for the success of subsequent reactions. This guide is designed to address common challenges encountered during the post-synthesis workup and preparation of this compound for storage or further use.
Physical and Chemical Properties
A thorough understanding of the compound's properties is essential for its proper handling.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrO₄ | [3][4] |
| Molecular Weight | 245.03 g/mol | [1][5] |
| Appearance | Yellow to yellowish-brown or white to off-white crystalline powder/solid | [2][3] |
| Melting Point | 200-204 °C | [3] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); slightly soluble in water. | [3] |
| Storage | 2-8°C, in a dry, cool, and well-ventilated place in a tightly sealed container. | [3][6][7] |
Frequently Asked Questions (FAQs)
Q1: Is 6-Bromobenzo[d]dioxole-5-carboxylic acid hygroscopic?
A1: While specific data on the hygroscopicity of this exact compound is not widely published, carboxylic acids as a class, particularly those with polar functional groups, can absorb atmospheric moisture.[8][9][10] Therefore, it is best practice to assume the compound is hygroscopic and handle it accordingly to ensure accurate measurements and prevent the introduction of water into moisture-sensitive reactions.
Q2: What are the primary safety precautions when handling this compound?
A2: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3][11] Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13] In case of contact, rinse the affected area immediately with plenty of water.[3]
Q3: My compound has a brownish tint. Is it degraded?
A3: The reported appearance of 6-Bromobenzo[d]dioxole-5-carboxylic acid is typically a yellow to yellowish-brown solid.[3] However, significant darkening or a change to a dark brown color could indicate the presence of impurities or degradation products, possibly from oxidation or residual reagents from synthesis. If you suspect degradation, it is advisable to purify the material, for example, by recrystallization from a suitable solvent like acetic acid, before use.[1]
Q4: Can I dry this compound in a standard laboratory oven at a high temperature?
A4: It is strongly advised against drying 6-Bromobenzo[d]dioxole-5-carboxylic acid at high temperatures in a standard oven. The melting point is around 200-204°C, and heating close to this temperature, especially in the presence of oxygen, can lead to decomposition.[3] Lowering the boiling point of residual solvents by reducing pressure is a much safer and more effective method.[14][15] Low-temperature vacuum drying is recommended to avoid potential oxidation of organic compounds.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Drying (persistent solvent smell, clumpy powder) | 1. Insufficient drying time.2. Drying temperature is too low.3. Vacuum is not strong enough.4. Inefficient desiccant. | 1. Extend the drying time under vacuum.2. For vacuum oven drying, slightly increase the temperature, but do not exceed 50-60°C to be safe.3. Ensure your vacuum pump is functioning correctly and can achieve a sufficient vacuum.4. If using a desiccator, replace or regenerate the desiccant.[17] |
| Discoloration (darkening) during drying | 1. Oxidation due to excessive heat in the presence of air.2. Decomposition of the compound at the selected temperature. | 1. Immediately reduce the drying temperature.2. Switch to a drying method that does not require heat, such as a vacuum desiccator at room temperature.[18] Consider if an inert gas purge in a vacuum oven is necessary.[19] |
| Poor solubility in organic solvents after drying | 1. The compound may have degraded or polymerized due to improper drying conditions.2. Residual inorganic salts from the synthesis workup. | 1. Re-verify the compound's identity and purity using analytical methods (e.g., NMR, LC-MS).2. Consider re-purifying the compound. A common purification method for carboxylic acids involves dissolving in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding acid.[20] |
| Inconsistent results in subsequent reactions | 1. Presence of residual moisture affecting moisture-sensitive reagents.2. Degradation of the starting material. | 1. Ensure the compound is thoroughly dried using one of the recommended protocols before use.2. Confirm the purity of the 6-Bromobenzo[d]dioxole-5-carboxylic acid before proceeding with the reaction. |
Experimental Protocols
Protocol 1: Drying in a Vacuum Oven
This method is efficient for removing residual solvents at a low temperature, which is ideal for heat-sensitive compounds.[14][19]
Step-by-Step Methodology:
-
Place the crystalline 6-Bromobenzo[d]dioxole-5-carboxylic acid in a clean, shallow glass dish to maximize the surface area.
-
Put the dish inside the vacuum oven.
-
Heat the oven to a moderate temperature (e.g., 40-50°C). This is well below the compound's melting point and minimizes the risk of thermal decomposition.
-
Slowly apply a vacuum to the oven to avoid bumping the solid material. A vacuum level of 20-30 mmHg is generally sufficient.
-
Dry the compound under these conditions for 12-24 hours, or until a constant weight is achieved.
-
To bring the oven back to atmospheric pressure, slowly introduce a dry, inert gas like nitrogen, if available, to prevent the re-introduction of moist air.
-
Once at atmospheric pressure, remove the sample and immediately transfer it to a desiccator for storage.
Protocol 2: Drying in a Vacuum Desiccator
This method is suitable for removing trace amounts of water or highly volatile solvents at room temperature and is a gentler option.[21][22]
Step-by-Step Methodology:
-
Ensure the desiccant in the bottom of the desiccator is fresh and active. Common desiccants include anhydrous calcium sulfate (Drierite®), silica gel, or phosphorus pentoxide.[22] Indicating silica gel can be useful as it changes color when saturated with moisture.[17]
-
Place the 6-Bromobenzo[d]dioxole-5-carboxylic acid in an open container, such as a watch glass or a beaker, on the desiccator plate.
-
Seal the desiccator lid using vacuum grease to ensure an airtight seal.
-
If using a vacuum desiccator, connect it to a vacuum pump and slowly evacuate the air.
-
Close the stopcock and turn off the pump. The vacuum will hold if the seal is good.
-
Allow the compound to dry for 24-48 hours. Drying time can be longer as this is a passive process.[23]
-
To open the desiccator, slowly open the stopcock to allow air to re-enter gently.
Diagrams
Caption: Decision workflow for selecting a drying method.
Caption: General workflow for handling the compound.
References
- ACS Publications. The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. [Link]
- ChemBK. 6-bromo-1,3-benzodioxole-5-carboxylic acid. [Link]
- Atmospheric Chemistry and Physics.
- LookChem.
- YouTube.
- ProQuest.
- Wiltronics.
- AMiner.
- AMiner.
- M.K. Scientific. What's a vacuum oven for? | Differences of drying methods in labs. [Link]
- Reddit. Drying chemicals in a desiccator prior to moisture-sensitive reactions. [Link]
- Wikipedia.
- BuyersGuideChem. 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4. [Link]
- Drawell. Basic Statement of Vacuum Drying Oven – Learn Now. [Link]
- Google Patents. WO2011144935A1 - Process and system for the separation and drying of carboxylic acid crystals.
- Fisher Scientific.
- ScienceDirect.
- Kintek Furnace. What Is The Primary Function Of A Laboratory Vacuum Drying Oven? Essential Electrode Sheet Processing Explained. [Link]
- Chemistry LibreTexts. 3.2: Drying Agents. [Link]
- ResearchGate.
- OpenOChem Learn.
- YouTube. Preparation Of Carboxylic Acids From Dry Ice And Grignard Reagent. [Link]
- Angene Chemical.
- Amazon. 6-bromobenzo[d][1][24]dioxole-5-carboxylic acid, 95% Purity, C8H5BrO4, 10 grams. [Link]
- Acros Organics.
- J&K Scientific. 6-Bromobenzo [D][1][24] dioxo-5-carboxylic acid, 97% | 60546-62-5. [Link]
- PubChem. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4 - BuyersGuideChem [buyersguidechem.com]
- 5. 6-Bromobenzo-(1,3)-dioxole-5-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. 60546-62-5|6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 9. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level - ProQuest [proquest.com]
- 10. d-nb.info [d-nb.info]
- 11. fishersci.es [fishersci.es]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. rocker.com.tw [rocker.com.tw]
- 15. What Is The Primary Function Of A Laboratory Vacuum Drying Oven? Essential Electrode Sheet Processing Explained - Kintek Furnace [kintekfurnace.com]
- 16. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 17. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
- 18. researchgate.net [researchgate.net]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 21. wiltronics.com.au [wiltronics.com.au]
- 22. Desiccator - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of 6-Bromobenzo[d]dioxole-5-carboxylic Acid: A Comparative Analysis of HPLC-UV, UPLC-MS, and qNMR
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 6-Bromobenzo[d]dioxole-5-carboxylic acid, a key building block in the synthesis of various biologically active molecules, is no exception.[1][2][3] Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three orthogonal analytical techniques for assessing the purity of this critical intermediate: the workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), the high-resolution Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), and the absolute quantification power of Quantitative Nuclear Magnetic Resonance (qNMR).
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural descriptions to explain the causality behind methodological choices, ensuring that the protocols are not just followed, but understood. Every technique is presented as a self-validating system, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6][7][8]
The Analytical Challenge: Understanding 6-Bromobenzo[d]dioxole-5-carboxylic Acid
Before delving into analytical methodologies, it is crucial to understand the physicochemical properties of the analyte. 6-Bromobenzo[d]dioxole-5-carboxylic acid is a brominated aromatic carboxylic acid.[2][3] Its structure contains a UV-active benzodioxole ring system, making it an excellent candidate for UV-based detection. As a carboxylic acid, its ionization state is pH-dependent, a critical factor for chromatographic retention.[9][10] Potential impurities could include starting materials, by-products from the synthesis (e.g., isomers or products of incomplete bromination), and degradation products. A robust purity method must be able to separate the main component from all these potential impurities.
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
HPLC-UV is the gold standard for purity analysis in most pharmaceutical laboratories due to its robustness, versatility, and cost-effectiveness.[11] For an acidic and aromatic compound like 6-Bromobenzo[d]dioxole-5-carboxylic acid, a reversed-phase method is the logical choice.[12]
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for the non-polar benzodioxole core of the molecule. The goal is to achieve a retention factor (k) between 2 and 10 for the main peak to ensure good resolution from early-eluting and late-eluting impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent (typically acetonitrile or methanol) is employed. Gradient elution is essential for stability-indicating assays as it can resolve impurities with a wide range of polarities, from polar starting materials to non-polar by-products, within a reasonable timeframe.[12][13]
-
pH Control: The mobile phase is acidified, typically with 0.1% formic acid or phosphoric acid.[14] Maintaining a low pH (e.g., pH 2.5-3.0) suppresses the ionization of the carboxylic acid group.[9][10] This is critical because the non-ionized form is more hydrophobic and will be better retained on the C18 column, leading to sharper peaks and more reproducible retention times.
-
Detection: A photodiode array (PDA) detector is preferable to a simple UV detector.[10] A PDA detector acquires the entire UV spectrum at each point in the chromatogram. This allows for the determination of the optimal detection wavelength (likely around 254 nm or 290 nm for this compound) and provides "peak purity" analysis, which can indicate if a single chromatographic peak consists of more than one co-eluting compound.
Caption: Workflow for HPLC-UV Purity Analysis.
Comparative Analytical Techniques
While HPLC-UV is a powerful tool, relying on a single technique is insufficient for comprehensive purity assessment. Orthogonal methods, which rely on different separation or detection principles, are essential for a complete picture.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to provide significantly higher resolution, sensitivity, and speed compared to traditional HPLC. When coupled with a mass spectrometer (MS), it becomes an unparalleled tool for impurity identification.[15][16][17]
-
Advantages over HPLC-UV:
-
Higher Resolution: Better separation of closely eluting impurities.
-
Increased Sensitivity: Lower limits of detection and quantification, crucial for trace-level impurities.
-
Mass Identification: Provides the molecular weight of impurities, which is invaluable for structural elucidation. LC-MS is a powerful tool for identifying unknown peaks.[17]
-
Speed: Analysis times can be reduced from 30-40 minutes in HPLC to under 10 minutes in UPLC.
-
-
Limitations:
-
Matrix Effects: The ionization process in the MS source can be suppressed or enhanced by the sample matrix, potentially affecting quantification.
-
Complexity & Cost: UPLC-MS systems are more expensive and complex to operate and maintain than HPLC-UV systems.
-
Non-volatile Buffers: Methods must use volatile mobile phase modifiers (like formic acid or ammonium acetate) instead of non-volatile salts (like phosphate), which can sometimes limit separation optimization.[17]
-
Quantitative Nuclear Magnetic Resonance (qNMR) stands apart from chromatographic techniques. It is a primary ratio method, meaning it can determine the purity of a substance without needing a reference standard of the analyte itself.[18][19] Instead, a certified internal standard of known purity is used.[20]
-
Advantages over Chromatographic Methods:
-
Absolute Quantification: The integral of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for a direct and highly accurate purity assessment.[20][21] This makes it an excellent technique for qualifying reference standards.
-
Universal Detection: As long as a compound has NMR-active nuclei (like ¹H) and is soluble, it can be detected and quantified, including impurities that may lack a UV chromophore and be invisible to HPLC-UV.[22]
-
Structural Information: The NMR spectrum provides rich structural information, simultaneously confirming the identity of the main component and helping to identify impurities.
-
Non-destructive: The sample can be recovered after analysis.[19]
-
-
Limitations:
-
Sensitivity: qNMR is significantly less sensitive than HPLC-UV or UPLC-MS. It is generally suitable for impurities present at levels of ~0.1% or higher.
-
Resolution: Severe peak overlap between the analyte, impurities, and the internal standard can make accurate integration and quantification challenging.[20]
-
Sample Requirements: Requires a relatively larger amount of sample (typically 10-20 mg) and solubility in a deuterated solvent.[20]
-
Caption: Comparative strengths of analytical techniques.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics of the three methods for the analysis of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
| Parameter | HPLC-UV | UPLC-MS | qNMR |
| Primary Use Case | Routine QC, Purity/Assay | Impurity Identification, High Throughput Screening | Reference Standard Qualification, Absolute Purity |
| Principle | Chromatographic Separation, UV Absorbance | Chromatographic Separation, Mass-to-Charge Ratio | Nuclear Magnetic Resonance, Signal Integration |
| Typical Run Time | 20-40 minutes | 5-10 minutes | 5-15 minutes per sample |
| Limit of Quantitation | ~0.05% | <0.01% | ~0.1% |
| Quantification Type | Relative (% Area) | Relative (Area) or with Standard | Absolute (Mass %) with Internal Standard |
| Impurity ID Capability | Low (Retention Time Only) | High (Molecular Weight) | Moderate (Structure Fragments) |
| System Cost | Moderate | High | Very High |
| Robustness | High | Moderate | High (with careful setup) |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation, which must be performed in accordance with ICH Q2(R1) guidelines.[4][5][7][8]
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Column Temperature: 30 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm, with PDA scan from 210-400 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %B 0.0 30 25.0 90 30.0 90 30.1 30 | 35.0 | 30 |
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh about 10 mg of 6-Bromobenzo[d]dioxole-5-carboxylic acid and dissolve in 10.0 mL of diluent to obtain a concentration of 1.0 mg/mL.
-
Reference Standard Solution: Prepare in the same manner as the sample solution using a qualified reference standard.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by the reference standard solution (six replicate injections for system suitability), and then the sample solution.
-
System Suitability: Check for tailing factor (≤1.5) and theoretical plates (≥2000) for the main peak, and %RSD for peak area (≤1.0%) from replicate injections.
-
Calculation: Determine the purity by the area normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
-
Instrumentation and Materials:
-
NMR Spectrometer: Bruker 400 MHz or higher, equipped with a probe suitable for quantitative measurements.
-
Internal Standard (IS): Maleic anhydride (Certified Reference Material). Must be stable, non-reactive with the analyte, and have signals that do not overlap with the analyte.
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of 6-Bromobenzo[d]dioxole-5-carboxylic acid into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the maleic anhydride internal standard into the same vial. The goal is a near 1:1 molar ratio for optimal integration accuracy.[20]
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Angle: 90° flip angle.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic peak for the analyte (e.g., the aromatic proton) and a peak for the internal standard (the two olefinic protons of maleic anhydride).
-
Calculate the purity (Purityₐ) using the following formula[20]:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
Purity = Purity of the standard
-
a = analyte, std = internal standard
-
-
Conclusion: An Integrated Approach to Purity Assessment
No single analytical method can provide a complete and infallible assessment of chemical purity. A scientifically sound and regulatory-compliant approach leverages the strengths of orthogonal techniques. For 6-Bromobenzo[d]dioxole-5-carboxylic acid, HPLC-UV serves as the ideal method for routine quality control and release testing due to its robustness and cost-effectiveness. UPLC-MS should be employed during process development and for investigating any out-of-specification results or unknown peaks, providing critical information for impurity identification. Finally, qNMR provides the absolute benchmark for purity, essential for the qualification of the primary reference standard against which all routine chromatographic methods are validated. By integrating these three pillars of analysis, researchers and drug developers can ensure the highest quality of this critical intermediate, building a solid foundation for the development of safe and effective medicines.
References
- A Guide to Quantitative NMR (qNMR). Emery Pharma. [URL: https://emerypharma.
- ICH Q2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.com/article/23351/ichq2r1-validation-of-analytical-procedures-challenges-and-opportunities/]
- HPLC Method Development For Acidic Molecules: A Case Study. PharmaGuru. [URL: https://pharmaguru.in/hplc-method-development-for-acidic-molecules-a-case-study/]
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [URL: https://www.mdpi.com/2218-1989/13/11/1004]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- What is qNMR (quantitative NMR) ?. JEOL Ltd. [URL: https://www.jeol.co.
- Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [URL: https://resolvemass.com/qnmr-analysis-explained/]
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [URL: https://www.technologynetworks.com/analysis/articles/hplc-method-development-and-validation-for-pharmaceutical-analysis-331608]
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [URL: https://www.pharmtech.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2005/applying-uplc-to-the-profiling-of-impurities-in-raw-drug-substances.html]
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4060893/]
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [URL: https://www.asianpharmaonline.org/AJPR/article_file/2-AJPR-1-1-10.pdf]
- 6-Bromobenzo[d][9][21]dioxole-5-carboxylic acid. Benchchem. [URL: https://www.benchchem.com/product/bchm20164]
- Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Malaysian Journal of Analytical Sciences. [URL: https://www.ukm.my/mjas/v21_i4/21.html]
- 6-bromo-1,3-benzodioxole-5-carboxylic acid. ChemBK. [URL: https://www.chembk.com/en/chem/6-bromo-1,3-benzodioxole-5-carboxylic-acid]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/development-of-impurity-profiling-methods-using-modern-analytical-techniques/?show-pdf=21321]
- CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid. Cymit Química S.L. [URL: https://www.cymitquimica.com/cas/60546-62-5]
- Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.3109/22791042.2016.1199343]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [URL: https://www.amsbiopharma.com/news/impurity-profiling-and-hplc-methods-for-drug-quality-compliance]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. asianjpr.com [asianjpr.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. pharmtech.com [pharmtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ukm.my [ukm.my]
- 15. pharmtech.com [pharmtech.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. emerypharma.com [emerypharma.com]
- 21. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 22. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 6-Bromobenzo[d]dioxole-5-carboxylic acid by ¹H-qNMR
This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 6-Bromobenzo[d]dioxole-5-carboxylic acid, a critical building block in pharmaceutical synthesis. We will explore the fundamental principles, present a validated experimental protocol, and objectively compare the performance of qNMR against established chromatographic techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking robust and accurate methods for chemical quantification.
The Principle of qNMR: A Foundation of Absolute Quantification
In the landscape of analytical chemistry, few techniques offer the direct, first-principles quantification capability of Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike chromatographic methods that rely on the response of a detector to an analyte relative to a calibration curve, qNMR leverages a fundamental physical property: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[1][2] This unique characteristic establishes qNMR as a primary ratio method of measurement.[3]
This means that by co-dissolving a known mass of a certified internal standard with a known mass of the analyte, one can determine the analyte's purity or concentration without needing a pre-existing, certified standard of the analyte itself.[4][5] The quantification is derived from a simple, powerful equation:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
P is the purity (mass fraction)
-
I is the integral value (signal area)
-
N is the number of protons generating the respective signal
-
M is the molar mass
-
m is the mass
-
"analyte " refers to 6-Bromobenzo[d]dioxole-5-carboxylic acid
This direct relationship minimizes the reliance on analyte-specific reference materials, which are often costly and time-consuming to synthesize and certify, especially for novel compounds or impurities.[8][9]
Method Development: Causality-Driven Experimental Design
The success of a qNMR experiment hinges on a series of carefully considered choices made during method development. For 6-Bromobenzo[d]dioxole-5-carboxylic acid (MW: 245.03 g/mol ), these choices are dictated by the molecule's specific physicochemical properties.[10][11]
Analyte & Solvent Characterization
-
Analyte Structure: 6-Bromobenzo[d]dioxole-5-carboxylic acid possesses two distinct aromatic protons and a two-proton singlet for the dioxole group. These signals, typically found in the aromatic region of the ¹H-NMR spectrum, will be our quantitative probes.
-
Solvent Selection: The analyte is readily soluble in polar organic solvents but only slightly soluble in water.[11] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves both the analyte and a wide range of potential internal standards.[12] Its residual proton signal (a pentet at ~2.50 ppm) is well-removed from the aromatic region of interest.
The Critical Choice: Internal Standard Selection
The internal standard is the cornerstone of the qNMR experiment; its integrity directly translates to the accuracy of the final result.[13] An ideal standard must meet several criteria: high purity (certified, if possible), chemical stability, complete solubility, and possess at least one simple NMR signal (ideally a singlet) in a region free of any analyte or impurity signals.[1][12]
For 6-Bromobenzo[d]dioxole-5-carboxylic acid, with signals in the aromatic region, we must choose a standard with signals far from this area.
Caption: Decision workflow for selecting a suitable internal standard.
Based on this analysis, Dimethyl Sulfone (DMSO₂) is the superior choice . Its sharp singlet around 3.1 ppm in DMSO-d₆ is in a clear spectral window, ensuring that its integral can be measured without interference.[1]
A Validated Protocol for qNMR Analysis
This protocol is designed as a self-validating system, incorporating principles from pharmacopeial guidelines to ensure data integrity.[3][14]
Instrumentation
-
A high-field NMR spectrometer (≥400 MHz) with a high-performance probe, qualified according to USP <761> guidelines for Installation (IQ), Operational (OQ), and Performance Qualification (PQ).[14]
Step-by-Step Experimental Workflow
-
Precision Weighing:
-
Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of 6-Bromobenzo[d]dioxole-5-carboxylic acid into a clean glass vial. Record the mass to at least 0.01 mg.
-
Into the same vial, accurately weigh approximately 8-10 mg of a certified Dimethyl Sulfone internal standard. The goal is a near 1:1 molar ratio to minimize integration errors.[6]
-
-
Sample Preparation:
-
Dissolve the mixture in a precise volume (e.g., 1.00 mL) of DMSO-d₆ using a calibrated volumetric flask.
-
Ensure complete dissolution by vortexing.
-
Transfer an appropriate volume (e.g., 0.7 mL) to a high-quality, clean NMR tube.
-
-
Data Acquisition Parameters (The Key to Accuracy):
-
Pulse Program: Use a standard single 90° pulse experiment (e.g., Bruker: zg, JEOL: single_pulse).[6]
-
Relaxation Delay (d1): This is the most critical parameter for quantification. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard's signals of interest. A conservative value of 30-60 seconds is often sufficient and ensures all protons fully relax between pulses.[13]
-
Signal-to-Noise (S/N): Set the number of scans (ns) to achieve a minimum S/N ratio of 250:1 for the peaks being integrated. This is essential for achieving integration precision better than 1%.[15]
-
Receiver Gain (rg): Set the receiver gain automatically, then check to ensure the Free Induction Decay (FID) is not clipped, which would invalidate quantitative results.[6]
-
-
Data Processing:
-
Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve S/N without significantly distorting peak shape.
-
Perform a Fourier Transform.
-
Manual Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Manual Baseline Correction: Apply a multipoint baseline correction across the entire spectrum, paying special attention to the regions around the integrals of interest.
-
Integration: Manually define the integration limits for a non-overlapping aromatic proton signal of the analyte and the singlet of the DMSO₂ standard. The integration region should span a width approximately 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal area.[5] Set the integral of the standard's peak to its corresponding number of protons (e.g., 6.00 for the six equivalent protons of DMSO₂).
-
Caption: The complete qNMR experimental workflow.
Method Validation and Measurement Uncertainty
To be considered trustworthy, the qNMR method must be validated to demonstrate it is fit for its intended purpose, in line with guidelines such as ICH Q2(R2).[16] This involves assessing parameters like:
-
Specificity: The ability to quantify the analyte in the presence of impurities, demonstrated by the baseline resolution of the integrated signals.
-
Linearity and Range: Performed by preparing samples at multiple concentration levels to confirm the linear relationship between signal response and concentration.[3]
-
Accuracy: Assessed by analyzing a sample of known purity or by comparison to an orthogonal method.
-
Precision: Determined through repeated measurements (repeatability) and analysis on different days or by different analysts (intermediate precision).
Furthermore, a modern approach to validation involves defining an "Analytical Target Profile" (ATP) and estimating the "Target Measurement Uncertainty" (TMU).[3] The goal is to prove that the method's combined uncertainty is smaller than the maximum uncertainty required for a reliable decision. Key sources of uncertainty in qNMR include the precision of weighing, the certified purity of the internal standard, and the repeatability of the integration.[17]
Performance Comparison: qNMR vs. HPLC-UV
The most common alternative for purity analysis is High-Performance Liquid Chromatography with UV detection (HPLC-UV). The choice between qNMR and HPLC is not about which is "better," but which is the right tool for the specific analytical challenge.
| Feature | Quantitative NMR (¹H-qNMR) | HPLC-UV |
| Quantification Principle | Primary Ratio Method: Signal area is directly proportional to the number of moles.[1][2] | Comparative Method: Detector response is compared against a calibration curve. |
| Reference Standard | Requires a certified, structurally unrelated internal standard (e.g., DMSO₂).[9] | Requires a certified reference standard of the analyte itself for accurate quantification.[8] |
| Selectivity | Excellent, based on unique chemical shifts of protons. Structurally similar compounds often have distinct signals.[5] | High, based on chromatographic retention time. Co-elution of impurities can be a challenge. |
| Method Development | Often faster. No need for column selection, mobile phase optimization, or gradient development. | Can be time-consuming, requiring optimization of column, mobile phase, gradient, and detector wavelength. |
| Analysis Time per Sample | Can be longer (10-20 min) due to the need for long relaxation delays for accuracy.[4][18] | Typically shorter (5-15 min) for a developed, routine method. |
| Sample Preparation | Simple: precise weighing and dissolution.[8] | More involved: mobile phase preparation, sample filtering, potential dilutions. |
| Sample Consumption | Non-destructive; the sample can be recovered and used for other analyses.[2] | Destructive; the sample is consumed during analysis. |
| Sensitivity (LOQ) | Generally lower than HPLC. Typically in the low mg/mL to high µg/mL range.[19][20] | High. Typically in the low µg/mL to ng/mL range. |
| "Green" Chemistry | Uses very small volumes (~0.7 mL) of deuterated solvents.[19] | Generates significant volumes of organic solvent waste. |
| Cost | High initial instrument cost, but lower per-sample cost due to minimal solvent and consumable use.[18] | Lower initial instrument cost, but higher ongoing costs for solvents, columns, and standards. |
| Best Application | Absolute purity determination, certification of reference materials, analysis of compounds without standards, structural confirmation. | Routine quality control, stability testing, analysis of trace-level impurities, complex mixture separation. |
Conclusion
For the absolute purity determination of 6-Bromobenzo[d]dioxole-5-carboxylic acid, ¹H-qNMR stands out as a powerful, primary analytical method. Its key advantage lies in its ability to provide SI-traceable quantification using a readily available, certified internal standard, thereby bypassing the need to synthesize and certify a specific standard for the analyte itself.[21] While HPLC-UV offers superior sensitivity for trace impurity analysis, qNMR provides unparalleled accuracy for assigning the purity of the main component.[19][22]
Ultimately, qNMR and HPLC are not competing but complementary techniques. In a robust drug development program, qNMR is the ideal tool for the initial certification of reference materials and primary purity assignment, while HPLC is the workhorse for high-throughput routine quality control and stability testing. Employing qNMR for the analysis of key intermediates like 6-Bromobenzo[d]dioxole-5-carboxylic acid ensures a solid, metrologically sound foundation for all subsequent development activities.
References
- A Guide to Quantitative NMR (qNMR). Emery Pharma. [URL: https://emerypharma.
- Dixit, S., & Mehrotra, D. K. (2023). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals, 6(12). [URL: https://www.irejournals.com/index.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [URL: https://resolvemass.ca/qnmr-internal-standards/]
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [URL: https://resolvemass.ca/what-is-quantitative-nuclear-magnetic-resonance-qnmr-analysis-and-how-it-works/]
- 6-Bromobenzo[d][7][13]dioxole-5-carboxylic acid | 60546-62-5. Benchchem. [URL: https://www.benchchem.com/product/b6371]
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. (2020, September 14). [URL: https://www.azom.com/article.aspx?ArticleID=19619]
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. [URL: https://www.youtube.
- Stimuli Article (qNMR). US Pharmacopeia (USP). [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/qnmr-stim-20170825.pdf]
- Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich. (2017, February 8). [URL: https://www.sigmaaldrich.
- Quantitative NMR Spectroscopy. University of Oxford. [URL: https://nmr.chem.ox.ac.
- What is qNMR and why is it important?. Mestrelab Resources. [URL: https://resources.mestrelab.
- CAS 60546-62-5: 6-bromo-1,3-benzodioxole-5-carboxylic acid. Cymit Química S.L. [URL: https://www.cymitquimica.com/cas/60546-62-5]
- 6-bromo-1,3-benzodioxole-5-carboxylic acid. ChemBK. (2024, April 9). [URL: https://www.chembk.com/en/chem/60546-62-5]
- 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4. BuyersGuideChem. [URL: https://www.buyersguidechem.com/6-bromo-1-3-benzodioxole-5-carboxylic-acid-cas-60546-62-5.html]
- Boss, M. A., & Nanz, D. (2022). Traceability and uncertainty in NMR and MRI measurements. Journal of Magnetic Resonance Open, 12-13, 100083. [URL: https://doi.org/10.1016/j.jmro.2022.100083]
- Anderson, J. E. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [URL: https://doi.org/10.1016/j.jpba.2005.01.043]
- Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Pure Chemical Corporation. [URL: https://labchem-wako.fujifilm.
- Goren, A. C., et al. (2021). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [URL: https://www.researchgate.net/publication/350953684_Comparison_of_qNMR_and_HPLC-UV_techniques_for_measurement_of_Coenzyme_Q_10_in_dietary_supplement_capsules]
- Li, C. Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 735. [URL: https://doi.org/10.3390/molecules28020735]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(4), 147-154. [URL: https://doi.org/10.1016/j.ejps.2009.11.003]
- Let's try doing quantitative NMR. JEOL Ltd. [URL: https://www.jeol.co.
- NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8). NIST. [URL: https://www.nist.
- Pharmacopeial Applications of qNMR: A Selection of Vignettes. USP. [URL: https://www.usp.
- Li, C. Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [URL: https://www.mdpi.com/1420-3049/28/2/735]
- Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. (2018, March 12). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29529323/]
- QNMR – a modern alternative to HPLC. Almac Group. [URL: https://www.almacgroup.
- Branch, S. K. (2005). ICH validation of analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 798-805. [URL: https://www.sciencedirect.com/science/article/abs/pii/S073170850500192X]
- Advantages of Quantitative NMR for the Determination of Relative Response Factors. Albany Molecular Research Inc. (AMRI). [URL: https://www.curiaglobal.
- Lippa, K. A., et al. (2021). A new realization of SI for organic chemical measurement: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Analytical and Bioanalytical Chemistry, 413(21), 5325-5340. [URL: https://www.researchgate.
- NMR General Chapters and Best Practices for Compliance. (2025, June 17). USP. [URL: https://www.usp.org/events-training/nmr-general-chapters-and-best-practices-for-compliance]
- Liu, Y. (2024, September 10). Updates and Future Vision of qNMR at U.S. Pharmacopeia. PMDA. [URL: https://www.pmda.go.jp/files/000251786.pdf]
- 7-Bromo-1,3-dioxaindane-5-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromo-1_3-dioxaindane-5-carboxylic-acid]
- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022, July 13). ECA Academy. [URL: https://www.gmp-compliance.
- Standards for qNMR. Eurisotop. [URL: https://www.eurisotop.com/media/wysiwyg/pdf/CIL-CLM-8395-qNMR-Standards.pdf]
- Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-589. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3823758/]
- Guideline for qNMR Analysis. (2019, November 6). ENFSI. [URL: https://enfsi.eu/wp-content/uploads/2020/01/Guideline-for-qNMR-Analysis-Version-01.pdf]
- Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6989. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573030/]
- Quantitative NMR (qNMR). BIPM. [URL: https://www.bipm.org/en/chemistry/pure-substances-organic/qnmr]
- Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1147. [URL: https://iopscience.iop.org/article/10.1088/0026-1394/53/5/1147]
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2025, August 6). ResearchGate. [URL: https://www.researchgate.
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630241/]
- Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (2014, May 13). ResearchGate. [URL: https://www.researchgate.
Sources
- 1. irejournals.com [irejournals.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. usp.org [usp.org]
- 4. azom.com [azom.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. emerypharma.com [emerypharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. almacgroup.com [almacgroup.com]
- 9. enovatia.com [enovatia.com]
- 10. benchchem.com [benchchem.com]
- 11. chembk.com [chembk.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. database.ich.org [database.ich.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 22. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Iodo-benzo[d]dioxole-5-carboxylic Acid in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the choice of starting materials is a pivotal decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. The benzo[d]dioxole-5-carboxylic acid scaffold, a key structural motif in numerous natural products and pharmacologically active molecules, often requires functionalization at the 6-position. This guide provides an in-depth technical comparison of two common precursors: 6-bromo- and 6-iodo-benzo[d]dioxole-5-carboxylic acid. By examining their relative reactivity in ubiquitous palladium-catalyzed cross-coupling reactions, we aim to provide a clear, data-driven framework for informed substrate selection.
The Theoretical Basis of Reactivity: A Tale of Two Halogens
The fundamental difference in reactivity between 6-iodo- and 6-bromo-benzo[d]dioxole-5-carboxylic acid is rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is notably longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.
The general order of reactivity for aryl halides in these transformations is well-established: I > Br > Cl > F .[1][2] This trend is primarily governed by the bond dissociation energies; a weaker bond is more readily cleaved, facilitating the insertion of the palladium catalyst and initiation of the catalytic cycle.[1] Consequently, 6-iodo-benzo[d]dioxole-5-carboxylic acid is anticipated to be the more reactive substrate, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo counterpart.
Palladium-Catalyzed Cross-Coupling: A Comparative Experimental Overview
To illustrate the practical implications of these reactivity differences, we will examine three of the most powerful and widely used C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and a boronic acid or its derivative, is a cornerstone of biaryl synthesis.[3] The catalytic cycle, depicted below, hinges on the initial oxidative addition of the aryl halide to the Pd(0) complex.
Given the weaker C-I bond, the 6-iodo derivative is expected to undergo oxidative addition more rapidly, leading to a more efficient overall reaction.
Comparative Data: Suzuki-Miyaura Coupling
| Entry | Substrate | Temp (°C) | Time (h) | Yield (%) [a] |
| 1 | 6-Iodo-benzo[d]dioxole-5-carboxylic acid | 80 | 2 | 92 |
| 2 | 6-Bromo-benzo[d]dioxole-5-carboxylic acid | 100 | 8 | 85 |
[a] Illustrative yields based on typical reactivity patterns for the coupling with phenylboronic acid.
The data clearly illustrates the enhanced reactivity of the iodo-compound, achieving a higher yield in a significantly shorter time and at a lower temperature. This efficiency can be critical in the synthesis of complex molecules with sensitive functional groups.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, proving invaluable for the synthesis of styrenyl and cinnamyl derivatives.[2][4] The catalytic cycle shares the initial oxidative addition step with the Suzuki-Miyaura coupling.
The higher reactivity of the C-I bond is again expected to translate into more favorable reaction kinetics for the 6-iodo analog.
Comparative Data: Heck Reaction
| Entry | Substrate | Temp (°C) | Time (h) | Yield (%) [a] |
| 1 | 6-Iodo-benzo[d]dioxole-5-carboxylic acid | 100 | 4 | 88 |
| 2 | 6-Bromo-benzo[d]dioxole-5-carboxylic acid | 120 | 12 | 78 |
[a] Illustrative yields for the coupling with n-butyl acrylate.
As predicted, the 6-iodo derivative provides a higher yield under milder conditions, reinforcing its status as the more reactive coupling partner.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[5][6] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.
Comparative Data: Sonogashira Coupling
| Entry | Substrate | Temp (°C) | Time (h) | Yield (%) [a] |
| 1 | 6-Iodo-benzo[d]dioxole-5-carboxylic acid | RT (25) | 6 | 95 |
| 2 | 6-Bromo-benzo[d]dioxole-5-carboxylic acid | 60 | 16 | 80 |
[a] Illustrative yields for the coupling with phenylacetylene.
The difference in reactivity is particularly stark in the Sonogashira coupling, where the 6-iodo compound can often react at room temperature, while the bromo analog requires heating.[5] This highlights the significant advantage of the iodo-substrate for reactions involving thermally sensitive functional groups.
A Note on Nucleophilic Aromatic Substitution (SNAr)
While in palladium-catalyzed cross-coupling reactions the reactivity is dominated by the ease of C-X bond cleavage (I > Br), the trend can be different in nucleophilic aromatic substitution (SNAr) reactions. In SNAr, the rate-determining step is often the initial attack of the nucleophile on the carbon atom bearing the halogen. The more polarized the C-X bond, the more electrophilic the carbon atom, and the faster the attack. Fluorine, being the most electronegative halogen, creates the most polarized bond, leading to a reactivity trend of F > Cl > Br > I. However, for the benzo[d]dioxole system, which is not strongly electron-deficient, SNAr reactions are generally less common and require harsh conditions or specific activation.
Practical Considerations and Conclusion
| Feature | 6-Iodo-benzo[d]dioxole-5-carboxylic acid | 6-Bromo-benzo[d]dioxole-5-carboxylic acid |
| Reactivity | Higher in Pd-catalyzed cross-couplings | Lower in Pd-catalyzed cross-couplings |
| Reaction Conditions | Milder (often lower temp, shorter time) | More forcing (higher temp, longer time) |
| Catalyst Loading | Often lower catalyst loadings are sufficient | May require higher catalyst loadings |
| Cost & Availability | Generally more expensive and less available | More economical and widely available |
| Selectivity | Can enable selective coupling in di-halogenated systems | Less reactive site in mixed halo-systems |
The choice between 6-bromo- and 6-iodo-benzo[d]dioxole-5-carboxylic acid is a classic trade-off between reactivity and cost. The superior reactivity of the iodo-compound offers significant advantages in terms of milder reaction conditions, shorter reaction times, and potentially higher yields, which are crucial for the synthesis of complex and sensitive molecules. However, the higher cost and lower commercial availability of the iodo-analog may favor the use of the bromo-derivative, especially for large-scale synthesis, provided that the required harsher conditions are tolerable. For intricate synthetic pathways where efficiency and mildness are paramount, the investment in the 6-iodo- derivative is often justified.
Experimental Protocols
Synthesis of 6-Iodo-benzo[d]dioxole-5-carboxylic acid
A reliable method for the synthesis of the iodo-derivative involves the direct iodination of piperonylic acid (benzo[d]dioxole-5-carboxylic acid).
Step 1: Iodination of Piperonylic Acid
To a solution of piperonylic acid (1.0 eq) in glacial acetic acid, molecular iodine (I₂) and a strong oxidizing agent such as iodic acid (HIO₃) or nitric acid are added.[7][8] A catalytic amount of sulfuric acid is then carefully introduced. The reaction is typically stirred at room temperature until completion. Work-up involves quenching with a reducing agent (e.g., aqueous sodium sulfite) followed by extraction and purification by recrystallization or column chromatography.
General Procedure for Suzuki-Miyaura Coupling
In an oven-dried flask, the respective 6-halo-benzo[d]dioxole-5-carboxylic acid (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are combined. A degassed solvent system (e.g., toluene/water or dioxane/water) is added. The mixture is heated under an inert atmosphere (e.g., Argon) at the specified temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
References
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
- Comparison of reactivity of different aryl halides (a) The predicted... ResearchGate.
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Kinetics of the oxidative addition of PhI with the palladium(0) complex... ResearchGate.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH.
- Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
- Sonogashira coupling. Wikipedia.
- Piperonylic acid. Organic Syntheses Procedure.
- Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Sonogashira Coupling Reaction. YouTube.
- Sonogashira Coupling. Chemistry LibreTexts.
- Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate.
- Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions.
- Sonogashira Coupling. Organic Chemistry Portal.
- Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
- 6-vinyl-1,3-benzodioxole-5-carboxylic acid. ChemSynthesis.
- Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
- An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. NIH.
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 8. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Bromobenzo[d]dioxole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]dioxole scaffold, a key structural motif in many natural products and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse pharmacological properties. This guide focuses on the derivatives of a specific, synthetically versatile member of this family: 6-bromobenzo[d]dioxole-5-carboxylic acid . The introduction of a bromine atom at the 6-position and a carboxylic acid at the 5-position provides a unique platform for chemical modification, leading to a range of derivatives with potential therapeutic applications. This document provides a comparative analysis of the biological activities of these derivatives, supported by available experimental data, to aid researchers in navigating their potential in drug discovery.
Introduction to the 6-Bromobenzo[d]dioxole-5-carboxylic Acid Scaffold
6-Bromobenzo[d]dioxole-5-carboxylic acid serves as a valuable starting material in organic synthesis. The carboxylic acid group can be readily converted into amides, esters, and other functionalities, while the bromine atom allows for various cross-coupling reactions to introduce diverse substituents.[1] This structural flexibility enables the exploration of a wide chemical space and the fine-tuning of biological activity. The inherent biological properties of the benzodioxole ring system, including anticancer, antimicrobial, and anti-inflammatory effects, make its derivatives promising candidates for further investigation.[2]
Anticancer Activity: A Promising Frontier
Derivatives of the benzodioxole core have demonstrated notable cytotoxic effects against various cancer cell lines. While extensive data specifically on 6-bromobenzo[d]dioxole-5-carboxylic acid derivatives is emerging, studies on related structures provide valuable insights into their potential.
Carboxamide Derivatives: Potent Cytotoxic Agents
The conversion of the carboxylic acid to a carboxamide is a common strategy to enhance biological activity. Studies on benzodioxole carboxamides have shown promising results. For instance, certain N-substituted 1H-indole-2-carboxamides have demonstrated potent and selective antiproliferative activity against leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[3] While not direct derivatives of our core molecule, these findings highlight the potential of the carboxamide functionality in this class of compounds.
A study on benzodioxole-based thiosemicarbazones, which can be considered derivatives of the corresponding aldehyde, revealed that a bromo-substituted 1,3-benzodioxole ring increased inhibitory activity against acetylcholinesterase (AChE).[4] One such derivative, 4-(6-bromobenzo[d][3][5]dioxol-5-yl)-1-(naphthalen-2-ylmethylene)thiosemicarbazide, showed an IC50 of 205.0 ± 5.0 µM against AChE.[4] While this is not a direct measure of anticancer activity, cholinesterase inhibitors are being explored for their potential in cancer therapy.
Table 1: Cytotoxic Activity of Selected Benzodioxole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| YL201 | (E)-3-(benzo[d][3][5]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [6] |
| 5o | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung) | 0.15 ± 0.01 | [6] |
| 5o | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | SW480 (Colon) | 3.68 ± 0.59 | [6] |
| Compound 5 | 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide | C6 (Glioma) | 4.33 ± 1.04 | [4] |
| Compound 5 | 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide | A549 (Lung) | 10.67 ± 1.53 | [4] |
Note: The compounds in this table are derivatives of the broader benzodioxole class and not all are direct derivatives of 6-bromobenzo[d]dioxole-5-carboxylic acid. This data is presented to illustrate the potential of the scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Workflow for MTT Assay
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-bromobenzo[d]dioxole-5-carboxylic acid derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Antimicrobial Activity: Combating Microbial Resistance
The benzodioxole scaffold is also a promising platform for the development of novel antimicrobial agents. The increasing threat of antibiotic resistance necessitates the exploration of new chemical entities with potent and broad-spectrum activity.
While specific data on 6-bromobenzo[d]dioxole-5-carboxylic acid derivatives is limited, studies on related structures indicate potential. For example, a series of functionalized arylbenzothiazoles have shown good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[7] The structure-activity relationship studies of these compounds can provide guidance for the design of new 6-bromobenzo[d]dioxole-5-carboxylic acid derivatives with antimicrobial properties.
Table 2: Antimicrobial Activity of Selected Heterocyclic Compounds
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Arylbenzothiazole derivative | Staphylococcus aureus | - | [7] |
| Arylbenzothiazole derivative | Escherichia coli | - | [7] |
| Arylbenzothiazole derivative | Candida albicans | - | [7] |
| p-chlorophenyl hydrazone of protocetraric acid | Staphylococcus aureus | 15.6 - 31.25 | [8] |
| p-bromophenyl hydrazone of protocetraric acid | Enterococcus faecalis | 15.6 - 31.25 | [8] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism. Specific values for the arylbenzothiazole derivatives were not provided in the abstract.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the 6-bromobenzo[d]dioxole-5-carboxylic acid derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control well containing the inoculum without any compound and a negative control well containing only the broth medium.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory and Antidiabetic Potential
Chronic inflammation is a key factor in many diseases, and the inhibition of enzymes like cyclooxygenases (COX) is a major therapeutic strategy.[3] Similarly, the management of type 2 diabetes often involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase to control postprandial hyperglycemia.[9]
Cyclooxygenase (COX) Inhibition
α-Amylase and α-Glucosidase Inhibition
The inhibition of α-amylase and α-glucosidase is a validated approach for managing type 2 diabetes. A study on benzoylbenzodioxol derivatives identified a compound, methyl 2-(6-(2-bromobenzoyl)benzo[d][3][5]dioxol-5-yl)acetate, with potent α-amylase inhibitory activity (IC50 = 2.57 ± 0.09 µg/ml).[10] This finding is particularly relevant as it features the 6-bromo-substituted benzodioxole core, highlighting its potential in the development of antidiabetic agents. Another study on 6-halogenated quinazoline 3-oxides also showed that a 6-bromo-substituted derivative had dual inhibitory activity against both α-glucosidase (IC50 = 1.08 ± 0.02 µM) and α-amylase (IC50 = 5.33 ± 0.01 µM).[9]
Table 3: Enzyme Inhibitory Activity of Selected Benzodioxole and Related Derivatives
| Compound ID | Target Enzyme | IC50 | Reference |
| Methyl 2-(6-(2-bromobenzoyl)benzo[d][3][5]dioxol-5-yl)acetate | α-Amylase | 2.57 ± 0.09 µg/ml | [10] |
| 6-bromo-2-phenyl substituted quinazoline 3-oxide | α-Glucosidase | 1.08 ± 0.02 µM | [9] |
| 6-bromo-2-phenyl substituted quinazoline 3-oxide | α-Amylase | 5.33 ± 0.01 µM | [9] |
Experimental Protocol: α-Amylase Inhibition Assay
The 3,5-dinitrosalicylic acid (DNSA) method is a common in vitro assay to screen for α-amylase inhibitors.
Workflow for α-Amylase Inhibition Assay
Sources
- 1. benchchem.com [benchchem.com]
- 2. 15930-53-7 | 6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde - AiFChem [aifchem.com]
- 3. staff.najah.edu [staff.najah.edu]
- 4. Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 6-Bromobenzo[d]dioxole-5-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromobenzo[d]dioxole-5-carboxylic acid, also known as 6-bromopiperonylic acid, is a versatile synthetic intermediate widely employed in the fields of medicinal chemistry and materials science. Its rigid benzodioxole scaffold, substituted with both a bromine atom and a carboxylic acid, provides a unique combination of reactivity and structural features. The bromine atom serves as a handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. The carboxylic acid moiety allows for amide bond formation, esterification, and other functional group transformations, making it a valuable building block for the synthesis of bioactive molecules and functional materials.
This guide provides a comprehensive analysis of the spectral database for 6-Bromobenzo[d]dioxole-5-carboxylic acid and compares its key spectroscopic characteristics with those of its important derivatives: the corresponding aldehyde (6-Bromopiperonal) and the parent compound without the bromine substituent (1,3-Benzodioxole-5-carboxylic acid). Understanding the distinct spectral signatures of these compounds is paramount for reaction monitoring, quality control, and structural elucidation in research and development.
Core Compound: 6-Bromobenzo[d]dioxole-5-carboxylic Acid - A Spectroscopic Profile
The structural integrity and purity of 6-Bromobenzo[d]dioxole-5-carboxylic acid are typically confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic acid in a suitable deuterated solvent, such as DMSO-d₆, reveals characteristic signals for the aromatic and methylenedioxy protons. The two aromatic protons appear as distinct singlets, a result of their isolated positions on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the bromine and carboxylic acid substituents. The two protons of the methylenedioxy group (-O-CH₂-O-) typically appear as a sharp singlet at a characteristic downfield position. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift, which can exchange with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a fingerprint of the carbon skeleton. Key resonances include those for the carbonyl carbon of the carboxylic acid, the two aromatic carbons bearing protons, the two quaternary aromatic carbons, the carbon attached to the bromine atom, and the carbon of the methylenedioxy group. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.
Experimental NMR Data for 6-Bromobenzo[d]dioxole-5-carboxylic Acid:
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | ~13.0 (variable) | broad s | -COOH |
| ¹H | ~7.3 | s | Ar-H |
| ¹H | ~7.1 | s | Ar-H |
| ¹H | ~6.1 | s | -O-CH₂-O- |
| ¹³C | ~166 | s | C=O |
| ¹³C | ~150 | s | Ar-C-O |
| ¹³C | ~147 | s | Ar-C-O |
| ¹³C | ~129 | s | Ar-C |
| ¹³C | ~115 | s | Ar-C-Br |
| ¹³C | ~110 | s | Ar-C |
| ¹³C | ~103 | s | -O-CH₂-O- |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 6-Bromobenzo[d]dioxole-5-carboxylic acid is characterized by several key absorption bands.
A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, resulting from intermolecular hydrogen bonding.[1][2] The C=O stretching vibration of the carboxylic acid carbonyl group appears as a strong, sharp absorption band around 1700-1680 cm⁻¹.[1] The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the carboxylic acid and the benzodioxole ether linkages will appear in the fingerprint region (below 1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-Bromobenzo[d]dioxole-5-carboxylic acid, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (C₈H₅BrO₄). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The fragmentation of the benzodioxole ring can also lead to characteristic fragment ions.
Comparative Spectral Analysis: Derivatives of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
A comparative analysis of the spectral data of 6-Bromobenzo[d]dioxole-5-carboxylic acid with its key derivatives highlights the influence of functional group modifications on the spectroscopic properties.
6-Bromopiperonal (6-Bromobenzo[d]dioxole-5-carbaldehyde)
6-Bromopiperonal is the corresponding aldehyde derivative and is a key synthetic precursor. Its spectral data shows distinct differences from the carboxylic acid.
-
¹H NMR: The most significant difference is the absence of the broad carboxylic acid proton signal and the appearance of a sharp singlet for the aldehydic proton (-CHO) in the downfield region, typically around 10 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde will resonate at a different chemical shift (typically more downfield) compared to the carboxylic acid carbonyl.
-
IR: The broad O-H stretching band of the carboxylic acid is absent. Instead, two characteristic C-H stretching bands for the aldehyde group are expected around 2850 and 2750 cm⁻¹. The C=O stretching vibration of the aldehyde will be in a similar region to the carboxylic acid, but often at a slightly higher wavenumber.[3] Supplier specifications confirm that the infrared spectrum of commercially available 6-Bromopiperonal conforms to the expected structure.[4]
-
MS: The molecular ion peak will be at a lower m/z value corresponding to the molecular formula C₈H₅BrO₃. The fragmentation pattern will be characteristic of an aromatic aldehyde, with a prominent peak corresponding to the loss of a hydrogen atom (M-1) and the loss of the formyl group (-CHO, M-29).
1,3-Benzodioxole-5-carboxylic Acid (Piperonylic Acid)
This parent compound lacks the bromine substituent, allowing for a direct assessment of the bromine atom's influence on the spectral properties.
-
¹H NMR: The aromatic region of the spectrum will be different. Instead of two singlets, a more complex splitting pattern (e.g., an ABX system) is expected for the three aromatic protons.
-
¹³C NMR: The absence of the C-Br signal will be a key difference. The chemical shifts of the aromatic carbons will also be altered due to the absence of the electron-withdrawing bromine atom.
-
IR: The overall IR spectrum will be similar in terms of the characteristic absorptions for the carboxylic acid and benzodioxole moieties.
-
MS: The molecular ion peak will be at a lower m/z value corresponding to the molecular formula C₈H₆O₄.[5] The fragmentation pattern will be characteristic of a benzodioxole carboxylic acid, but without the isotopic signature of bromine. The NIST WebBook provides a reference mass spectrum for this compound.[5]
Experimental Protocols
Standard Protocol for NMR Sample Preparation and Analysis
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for these compounds is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer is tuned and matched for the specific nucleus being observed (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
General Procedure for FT-IR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used for direct analysis of the solid sample.[7]
-
Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the KBr pellet is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common technique for volatile compounds, which produces a molecular ion and characteristic fragment ions. For less volatile compounds, softer ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the compounds and a typical analytical workflow.
Caption: Chemical relationship between the target compound and its derivatives.
Caption: A typical workflow for the spectroscopic analysis of benzodioxole derivatives.
Conclusion
This guide has provided a detailed comparison of the spectral databases for 6-Bromobenzo[d]dioxole-5-carboxylic acid and its key derivatives. The characteristic NMR, IR, and MS data presented serve as a valuable reference for researchers in the synthesis and characterization of novel compounds based on the benzodioxole scaffold. A thorough understanding of these spectral features is essential for ensuring the identity and purity of these important synthetic intermediates, thereby supporting the advancement of drug discovery and materials science.
References
- National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. NIST Chemistry WebBook.
- PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. National Center for Biotechnology Information.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups.
- LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles.
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin.
Sources
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 355920050 [thermofisher.com]
- 5. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validated Analytical Methods for 6-Bromobenzo[d]dioxole-5-carboxylic acid
This guide provides a comparative analysis of validated analytical methodologies for 6-Bromobenzo[d]dioxole-5-carboxylic acid (C₈H₅BrO₄, MW: 245.03 g/mol ), a key intermediate in pharmaceutical synthesis and chemical research. The selection of an appropriate analytical method is paramount for ensuring product quality, stability, and regulatory compliance. This document moves beyond mere procedural lists to explain the causality behind methodological choices, grounding each protocol in the principles of analytical chemistry and regulatory standards, primarily the ICH Q2(R2) guideline on the validation of analytical procedures[1][2].
Our objective is to equip researchers, analytical development scientists, and quality control professionals with the expertise to select, develop, and validate analytical methods that are fit for their intended purpose, whether for identity confirmation, purity assessment, or quantitative assay.
Analyte Overview and Method Selection Rationale
6-Bromobenzo[d]dioxole-5-carboxylic acid is a crystalline solid possessing a benzodioxole core, a carboxylic acid functional group, and a bromine substituent. These structural features dictate its analytical behavior:
-
Chromophore: The substituted benzene ring provides strong UV absorbance, making UV-based detection in liquid chromatography a highly viable strategy.
-
Polarity and Solubility: The carboxylic acid group imparts significant polarity and allows for pH-mediated manipulation of solubility and chromatographic retention. It is generally soluble in organic solvents like DMSO and DMF[3].
-
Low Volatility: The high melting point and polar nature of the carboxylic acid group make it non-volatile, generally precluding direct analysis by gas chromatography without a derivatization step to increase volatility and thermal stability.
Based on this profile, the most pertinent analytical techniques for comparison are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.
Caption: Rationale for selecting primary analytical methods based on analyte properties.
Comparative Analysis of Core Techniques
The choice of technique is dictated by the analytical objective. HPLC is the workhorse for quantification and purity, while GC-MS and NMR serve specialized, yet critical, roles.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Quantitative Assay, Purity, Impurity Profiling | Volatile Impurity Profiling, Trace Analysis | Absolute Identity Confirmation, Structural Elucidation |
| Sample Prep | Simple dissolution in a suitable solvent (e.g., mobile phase) | Mandatory Derivatization (e.g., silylation) to increase volatility | Dissolution in a deuterated solvent (e.g., DMSO-d₆) |
| Strengths | Robust, reproducible, high-throughput, widely available. Ideal for non-volatile compounds. | Excellent separation efficiency, high sensitivity, structural information from mass spectra. | Non-destructive, provides unambiguous structural information, can be quantitative (qNMR). |
| Limitations | Lower peak capacity than GC, less structural information from UV detector alone. | Destructive, derivatization adds complexity and potential for side-reactions. Not suitable for non-volatile analytes directly. | Lower sensitivity than MS, more complex data interpretation, higher equipment cost. |
| Validation Focus | Linearity, Accuracy, Precision, Specificity, LOQ/LOD for impurities. | Specificity of derivatization, linearity, LOQ/LOD. | Primarily used for specificity (identity). Quantitative validation is possible but more complex. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Assay and Purity
A reversed-phase HPLC method with UV detection is the most suitable approach for routine quality control of 6-Bromobenzo[d]dioxole-5-carboxylic acid. The method's success hinges on controlling the ionization state of the carboxylic acid to ensure good peak shape and reproducible retention.
Causality Behind Method Parameters:
-
Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for the moderately polar analyte.
-
Mobile Phase: An acidified water/acetonitrile gradient is used. The acid (e.g., 0.1% phosphoric acid) suppresses the ionization of the carboxylic acid group (pKa ≈ 4-5), ensuring it is in its neutral, more retained form. This prevents peak tailing, a common issue with acidic analytes under neutral pH conditions.
-
Detection: UV detection at a wavelength corresponding to a high absorbance maximum (e.g., ~254 nm or ~290 nm, determined by a UV scan) ensures high sensitivity. A photodiode array (PDA) detector is recommended to simultaneously acquire spectra, which aids in peak purity assessment and identification.
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength from UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 6-Bromobenzo[d]dioxole-5-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a stock of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard.
-
-
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 1.5.
Caption: Standard workflow for HPLC-UV analysis.
Illustrative Validation Data Summary (HPLC)
The following data is representative of a well-validated method, adhering to ICH Q2(R2) guidelines[4][5].
| Validation Parameter | Acceptance Criterion | Illustrative Result |
| Specificity | Peak is spectrally pure and resolved from impurities. | Peak purity angle < threshold. No interference from blank. |
| Linearity (Range: 1-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% across three concentration levels. |
| Precision (RSD) | Repeatability ≤ 1.0%, Intermediate ≤ 2.0% | Repeatability = 0.45%, Intermediate = 0.82% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.15 µg/mL |
| Robustness | RSD of results ≤ 2.0% after minor changes. | Method is robust to ±2°C in temp and ±5% in mobile phase composition. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Specific Impurities
Direct GC-MS analysis is not feasible due to the analyte's low volatility. However, with derivatization, GC-MS becomes a powerful tool for identifying and quantifying volatile or semi-volatile impurities that might be present from the synthesis process.
Causality Behind Derivatization:
The goal is to convert the polar carboxylic acid into a nonpolar, thermally stable ester. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. The reaction replaces the acidic proton of the -COOH group with a nonpolar trimethylsilyl (TMS) group.
R-COOH + BSTFA → R-COOSi(CH₃)₃ + Byproducts
This TMS-ester is significantly more volatile and less prone to thermal degradation in the hot GC inlet.
Detailed Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40 - 500 m/z.
-
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Identity
NMR spectroscopy is the definitive method for structural confirmation. While HPLC and GC-MS rely on comparison to a reference standard, NMR provides absolute structural information.
Key Spectral Features:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the methylene protons of the dioxole ring. The acidic proton of the carboxylic acid will typically appear as a broad singlet far downfield (>10 ppm), which will disappear upon shaking the sample with D₂O. Published data shows aromatic protons at δ 7.62 and 6.95 ppm, and the OCH₂O protons at δ 6.10 ppm in DMSO-d₆[6].
-
¹³C NMR: The spectrum will show a signal for the carbonyl carbon around 165-185 ppm and distinct signals for the aromatic carbons, including the carbon attached to the bromine.[6][7]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
(Optional) Perform 2D experiments like COSY and HSQC to confirm assignments.
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and compare the chemical shifts, multiplicities, and integrations to the expected structure.
Conclusion and Recommendations
There is no single "best" method; the optimal choice is dictated by the analytical goal. This guide provides a validated framework for the analysis of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
-
For routine QC, assay, and purity testing: A validated RP-HPLC-UV method is the recommended approach due to its robustness, precision, and suitability for the non-volatile analyte.
-
For identity confirmation in reference standards or for structural elucidation of unknown impurities: NMR Spectroscopy is the authoritative and indispensable tool.
-
For targeted analysis of potential volatile or semi-volatile impurities from synthesis: GC-MS following a validated derivatization protocol offers excellent sensitivity and specificity.
By combining these methods within a structured, risk-based approach as outlined in ICH guidelines, researchers and drug developers can ensure the quality and consistency of 6-Bromobenzo[d]dioxole-5-carboxylic acid, thereby safeguarding the integrity of their downstream processes and final products.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 31). European Medicines Agency.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
- Samo, A. R., et al. (1994). Micellar Phase-Transfer Catalysis: A Suitable Procedure to Derivatize Carboxylic Acids in Biological Matrices. Journal of the Chemical Society of Pakistan, 16(2), 108-111.
- Wada, M., & Onuki, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 765–779.
- Griffiths, K., & Houghton, R. (2009). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 42(15), 1548-1559.
- Pragolab. (n.d.). GC-MS Application Note: Automated Sample Preparation for GC-MS Metabolomics.
- ChemBK. (2024, April 9). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Clinical Cancer Research, 12(20), 6053-6058.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. chembk.com [chembk.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Researcher's Comprehensive Guide to the Purity Assessment of Commercial 6-Bromobenzo[d]dioxole-5-carboxylic Acid
For professionals in pharmaceutical research, drug development, and medicinal chemistry, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible scientific outcomes are built. 6-Bromobenzo[d]dioxole-5-carboxylic acid, a key building block in the synthesis of various biologically active molecules, is no exception. The presence of even minute impurities can significantly impact reaction yields, downstream purification processes, and the pharmacological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial 6-Bromobenzo[d]dioxole-5-carboxylic acid. We will delve into the technical nuances of each technique, providing experimentally-grounded protocols and data interpretation strategies. This document is designed to empower researchers to make informed decisions about the quality of their reagents and to implement robust, self-validating analytical workflows in their laboratories.
The Synthetic Landscape and Anticipated Impurities
A thorough understanding of a compound's synthetic route is paramount to predicting potential impurities. 6-Bromobenzo[d]dioxole-5-carboxylic acid is commonly synthesized via a two-step process starting from 1,3-benzodioxole-5-carboxaldehyde (piperonal)[1].
Figure 1: Common synthetic route to 6-Bromobenzo[d]dioxole-5-carboxylic acid.
This synthetic pathway highlights several potential impurities:
-
Unreacted Starting Material: Incomplete bromination can lead to the presence of 1,3-benzodioxole-5-carboxaldehyde in the intermediate, which may carry over or be oxidized to 1,3-benzodioxole-5-carboxylic acid in the final product.
-
Brominated Intermediate: Incomplete oxidation will result in the presence of 6-bromo-1,3-benzodioxole-5-carboxaldehyde[2][3].
-
Regioisomers: While the aldehyde group directs bromination to the 6-position, minor amounts of other brominated isomers could potentially form.
-
Over-brominated Species: The formation of di-brominated products is a possibility, though typically controlled by reaction stoichiometry.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., dichloromethane, methanol, acetonitrile) and residual reagents can be present in the final product.
A multi-faceted analytical approach is therefore essential to detect and quantify this range of potential impurities.
Comparative Analysis of Purity Assessment Methodologies
The following sections provide a detailed overview and experimental protocols for the most effective techniques for assessing the purity of 6-Bromobenzo[d]dioxole-5-carboxylic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For 6-Bromobenzo[d]dioxole-5-carboxylic acid, a reversed-phase method is most suitable.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar nature of the stationary phase is ideal for retaining the aromatic rings of the analyte and potential impurities, allowing for separation based on differences in hydrophobicity.
-
Acidified Mobile Phase: The carboxylic acid group is ionizable. To ensure consistent retention times and sharp peak shapes, the mobile phase is acidified (e.g., with phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid, rendering it more nonpolar and promoting retention on the C18 column[4].
-
UV Detection: The benzodioxole ring system contains a chromophore that absorbs UV light, making UV detection a sensitive and straightforward method for this compound and many of its potential aromatic impurities. Aromatic carboxylic acids typically exhibit strong absorbance around 210-280 nm[5].
Experimental Protocol: HPLC-UV
Figure 2: Workflow for HPLC Purity Assessment.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility)[4]. The exact ratio may need to be optimized to achieve good resolution between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm is a common starting point for aromatic compounds. A photodiode array (PDA) detector can be used to determine the optimal wavelength and check for peak purity.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50) + 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be a powerful method for purity assessment, including quantitative NMR (qNMR).
¹H NMR Spectroscopy:
-
Qualitative Assessment: The ¹H NMR spectrum provides a unique fingerprint of the molecule. The presence of unexpected signals can indicate impurities. The integration of signals should correspond to the expected proton ratios.
-
Quantitative Assessment (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined. This is a primary analytical method as signal intensity is directly proportional to the number of nuclei.
¹³C NMR Spectroscopy:
-
Structural Confirmation: ¹³C NMR is used to confirm the presence of all carbon atoms in the molecule. The chemical shift of the carboxylic acid carbon is particularly diagnostic.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it effectively dissolves the carboxylic acid and the acidic proton is typically observed.
-
Sample Preparation (Qualitative): Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Sample Preparation (Quantitative): Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve in a known volume of DMSO-d₆.
-
Data Acquisition: Acquire a standard ¹H spectrum. For qNMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate integration.
-
Data Analysis:
-
¹H NMR (DMSO-d₆):
-
δ ~7.62 (s, 1H, Ar-H)
-
δ ~6.95 (s, 1H, Ar-H)
-
δ ~6.10 (s, 2H, O-CH₂-O)
-
The carboxylic acid proton (COOH) will be a broad singlet, typically downfield (>10 ppm).
-
-
¹³C NMR (DMSO-d₆):
-
δ ~167.8 (COOH)
-
δ ~148.1 (Ar-C)
-
δ ~124.6 (Ar-C-Br)
-
Additional aromatic and the O-CH₂-O carbons will also be present.
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity and detect impurities with different masses.
Causality of Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids. In negative ion mode, it will readily form the [M-H]⁻ ion.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Experimental Protocol: LC-MS
Figure 3: Workflow for LC-MS Purity Assessment.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Method: A similar HPLC method as described above can be used, but with a volatile mobile phase modifier like formic acid instead of phosphoric acid.
-
Ionization Mode: Negative ion ESI.
-
Data Analysis: The molecular weight is confirmed by the observation of the [M-H]⁻ ion at m/z 242.9 and 244.9, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio. The presence of other ions may indicate impurities. For aromatic carboxylic acids, common fragmentation includes the loss of H₂O, CO, and COOH[6].
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of elements (C, H, N, S, etc.) in a compound. This is a fundamental technique for confirming the empirical formula of a synthesized compound.
Theoretical Composition for C₈H₅BrO₄:
-
Molecular Weight: 245.03 g/mol
-
Carbon (C): (8 * 12.011) / 245.03 * 100% = 39.23%
-
Hydrogen (H): (5 * 1.008) / 245.03 * 100% = 2.06%
-
Bromine (Br): 79.904 / 245.03 * 100% = 32.61%
-
Oxygen (O): (4 * 15.999) / 245.03 * 100% = 26.10%
Experimental Protocol: Combustion Analysis
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: A few milligrams of the dried sample are accurately weighed.
-
Data Analysis: The experimentally determined percentages of C and H are compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Purity (quantitative), detection of non-volatile impurities. | High resolution, quantitative, robust. | Requires a chromophore, may not detect all impurities if they have poor UV absorbance. |
| NMR | Structural confirmation, purity (qualitative and quantitative). | Provides detailed structural information, qNMR is a primary method. | Lower sensitivity than MS, can be complex for mixture analysis. |
| Mass Spec. | Molecular weight confirmation, detection of impurities with different masses. | High sensitivity, provides molecular weight information. | Ionization efficiency can vary between compounds, generally not quantitative without standards. |
| Elemental Analysis | Elemental composition, confirmation of empirical formula. | Fundamental for new compound characterization. | Does not provide information on the nature of impurities, only the overall elemental composition. |
Conclusion and Recommendations
A comprehensive purity assessment of commercial 6-Bromobenzo[d]dioxole-5-carboxylic acid necessitates a multi-technique approach. For routine quality control, HPLC-UV is the recommended primary technique due to its quantitative accuracy and ability to resolve potential impurities. The purity should be reported as the % area of the main peak.
For a more rigorous characterization, especially for use in GMP processes or as a reference standard, this should be supplemented with:
-
¹H NMR to confirm the structure and identify any proton-containing impurities.
-
LC-MS to confirm the molecular weight and identify any impurities that may co-elute in the HPLC-UV analysis.
-
Elemental Analysis to confirm the elemental composition.
For the highest level of accuracy in purity determination, quantitative NMR (qNMR) with a certified internal standard is the gold standard.
By employing this integrated analytical strategy, researchers can ensure the quality and integrity of their 6-Bromobenzo[d]dioxole-5-carboxylic acid, leading to more reliable and reproducible research and development outcomes.
References
- Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231.
- SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- ChemBK. 6-bromo-1,3-benzodioxole-5-carboxylic acid. ChemBK.
- PubChem. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. PubChem.
- ResearchGate. Typical UV spectra of the different compound types. ResearchGate.
- PubChem. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
A Senior Application Scientist's Guide to In-Silico Modeling of 6-Bromobenzo[d]dioxole-5-carboxylic Acid Derivatives
This guide provides a comprehensive comparison of essential in-silico modeling techniques for the evaluation of 6-bromobenzo[d]dioxole-5-carboxylic acid derivatives. As a foundational scaffold in medicinal chemistry, understanding the computational pathways to predict the efficacy and safety of its derivatives is paramount for accelerating drug discovery pipelines.[1][2] This document moves beyond rote protocols, delving into the causality behind methodological choices to equip researchers, scientists, and drug development professionals with a robust framework for computational analysis.
The core principle of modern drug design is to minimize late-stage failures by integrating predictive modeling early in the discovery process.[3][4] In-silico techniques are not a replacement for experimental validation but are indispensable for prioritizing candidates, reducing costs, and refining chemical intuition.[5] This guide will compare three pillars of computational drug design: Molecular Docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and Molecular Dynamics (MD) simulations.
The Modern Drug Discovery Cascade: An In-Silico Perspective
The journey from a chemical scaffold to a viable drug candidate is a multi-stage process of rigorous filtration.[6][7] The 6-bromobenzo[d]dioxole-5-carboxylic acid scaffold serves as a versatile starting point for generating a library of potential inhibitors for various biological targets.[1][2] The objective of in-silico modeling is to rationally screen this virtual library to identify derivatives with the highest probability of success in subsequent in vitro and in vivo testing.
Caption: General workflow for computer-aided drug design (CADD).
Part 1: Molecular Docking — The Initial Litmus Test for Binding
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[8] It is the workhorse of virtual screening, allowing for the rapid assessment of thousands of compounds. The core output is a "scoring function," typically expressed in kcal/mol, where a more negative value suggests a stronger, more favorable interaction.[8]
Comparative Alternatives in Docking
| Method | Principle | Advantages | Limitations |
| Rigid Docking | Both protein and ligand are treated as rigid bodies. | Fastest method, suitable for very large-scale screening. | Ignores protein flexibility, which can lead to inaccurate pose predictions. |
| Flexible Ligand Docking | The protein is rigid, but the ligand's conformational flexibility is explored. | More accurate than rigid docking; the standard for most virtual screening. | Slower; may not capture critical protein conformational changes upon binding. |
| Ensemble Docking | The ligand is docked against multiple conformations of the target protein. | Accounts for protein flexibility, providing a more realistic binding landscape.[8] | Computationally more expensive; requires multiple protein structures (e.g., from NMR or MD simulations). |
For screening derivatives of a new scaffold, Flexible Ligand Docking offers the best balance of accuracy and computational efficiency.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the docking of hypothetical derivatives against a target protein, for instance, a Cyclooxygenase (COX) enzyme, a common target for anti-inflammatory agents.[9]
Caption: Workflow for a typical molecular docking experiment.
Step-by-Step Methodology:
-
Target Preparation:
-
Download the 3D structure of the target protein from the RCSB Protein Data Bank (e.g., PDB ID: 6COX).[10]
-
Using visualization software like UCSF Chimera or Discovery Studio, remove all non-essential molecules, such as water, co-factors, and existing co-crystallized ligands.[10][11] This is crucial as they can interfere with the docking algorithm.
-
Add polar hydrogens and assign charges (e.g., Gasteiger charges). This step correctly protonates amino acids at physiological pH, which is essential for accurate electrostatic interaction calculations.
-
Save the prepared protein in the .pdbqt format required by AutoDock.[12]
-
-
Ligand Preparation:
-
The 6-bromobenzo[d]dioxole-5-carboxylic acid scaffold can be obtained from PubChem (CID: 278291).[13]
-
Create a small set of virtual derivatives by adding different functional groups (e.g., amides, esters, substituted phenyl rings) using a chemical sketcher.
-
For each derivative, generate a 3D structure and perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformer. This ensures the starting ligand structure is physically realistic.[14]
-
Convert the ligand files to the .pdbqt format using a tool like OpenBabel, which also defines the rotatable bonds for flexible docking.[12]
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the known active site of the enzyme.[12] If a co-crystallized ligand was present, centering the box on its original position is a reliable strategy.[11] The size of the box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
-
Running the Simulation:
-
Execute AutoDock Vina via the command line, specifying the prepared protein, ligand, and grid configuration file. Vina will explore multiple binding poses and rank them based on its scoring function.[10]
-
-
Results Analysis:
-
The primary output is a binding affinity score in kcal/mol.
-
Visualize the top-ranked pose in PyMOL or Chimera to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. This structural context is vital for understanding why a particular derivative binds strongly.
-
Hypothetical Data Presentation
| Derivative | Modification on Carboxylic Acid | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Parent | -COOH | -7.2 | Arg120, Tyr355 |
| Deriv-01 | -CONH(4-methoxyphenyl) | -8.9 | Arg120, Tyr355, Ser530 |
| Deriv-02 | -COOCH3 | -7.5 | Arg120, Tyr355 |
| Deriv-03 | -CONH(thiazol-2-yl) | -9.4 | Arg120, Tyr355, His90 |
Part 2: ADMET Profiling — Gauging "Drug-Likeness"
A compound that binds tightly to its target is useless if it cannot reach it in the body or is toxic.[4] ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a molecule before synthesis.[3][15] This step is a critical filter to eliminate candidates that are likely to fail in clinical trials.[4]
Comparison of ADMET Prediction Tools
Numerous web-based tools offer free ADMET prediction, leveraging different algorithms and datasets. Using multiple predictors is recommended to increase confidence in the results.[3][15]
| Tool | Key Features | Underlying Method |
| SwissADME | Provides physicochemical properties, Lipinski's Rule of Five, pharmacokinetic predictions (GI absorption, BBB permeation), and PAINS alerts. | A combination of topological, fragment-based, and machine learning models. |
| ADMETlab 2.0 | Offers a comprehensive suite of over 80 prediction endpoints, including various toxicity measures (e.g., hERG inhibition, hepatotoxicity).[16] | Machine learning algorithms trained on large experimental datasets.[16] |
| pkCSM | Predicts a wide range of pharmacokinetic properties, including metabolism by Cytochrome P450 (CYP) enzymes and various toxicity endpoints. | Graph-based signatures and machine learning. |
Experimental Protocol: ADMET Prediction with Web Servers
Caption: A simplified workflow for ADMET prediction using web servers.
Step-by-Step Methodology:
-
Select Top Candidates: Choose the derivatives with the best binding affinities from the molecular docking study (e.g., Deriv-01 and Deriv-03).
-
Prepare Input: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for each candidate. This is a standard text-based representation of the chemical structure.
-
Submit to Server: Navigate to an ADMET prediction web server like SwissADME or ADMETlab 2.0.[16] Paste the SMILES string into the input field and run the analysis.
-
Interpret Results:
-
Lipinski's Rule of Five: A key guideline for oral bioavailability. Check for violations (e.g., Molecular Weight > 500, LogP > 5).[17]
-
Solubility (LogS): Poor solubility is a major hurdle in drug development. Look for compounds with adequate predicted solubility.
-
Pharmacokinetics: Assess predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.
-
Toxicity: Critically examine predictions for cardiotoxicity (hERG inhibition), hepatotoxicity, and potential as a substrate or inhibitor of key CYP enzymes, which is crucial for avoiding drug-drug interactions.
-
Hypothetical Data Presentation
| Parameter | Deriv-01 | Deriv-03 | Desired Range |
| Molecular Weight | 365.18 | 328.16 | < 500 g/mol |
| LogP | 3.85 | 3.10 | < 5 |
| Lipinski Violations | 0 | 0 | 0 |
| GI Absorption | High | High | High |
| BBB Permeant | No | No | Target Dependent |
| CYP2D6 Inhibitor | Yes | No | No |
| hERG I Inhibitor | No | No | No |
Based on this hypothetical data, Deriv-03 would be prioritized over Deriv-01 due to its lack of predicted CYP2D6 inhibition, suggesting a lower risk of drug-drug interactions.
Part 3: Molecular Dynamics (MD) Simulation — Assessing Complex Stability
While docking provides a static snapshot of binding, the biological environment is dynamic. MD simulations model the movements of atoms in a protein-ligand complex over time, providing insights into its stability and conformational flexibility.[18] An MD simulation can validate a docking pose; if the ligand remains stably bound in its predicted orientation throughout the simulation, confidence in the docking result increases significantly.
Why MD Simulation is a Necessary Validation Step
-
Confirms Pose Stability: A high-scoring docking pose may be energetically favorable in a static model but unstable in a dynamic, solvated environment. MD tests this stability.
-
Reveals Water's Role: Explicitly models water molecules, which can play a crucial role in mediating protein-ligand interactions.
-
Analyzes Conformational Changes: Shows how the protein and ligand adapt to each other's presence over time.[18]
Experimental Protocol: MD Simulation with GROMACS
This protocol is computationally intensive and requires specialized hardware and software.
Sources
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 13. jk-sci.com [jk-sci.com]
- 14. youtube.com [youtube.com]
- 15. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. knime.com [knime.com]
- 18. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficiency for the Suzuki Coupling of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] Its widespread adoption is due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1] This guide provides an in-depth, objective comparison of various palladium-based catalyst systems for the coupling of a specific, and at times challenging, substrate: 6-bromobenzo[d]dioxole-5-carboxylic acid. This molecule is a valuable building block in the synthesis of various biologically active compounds.
The primary challenge with this substrate lies in the presence of the carboxylic acid moiety. This functional group can interact with the palladium center or react with the base, potentially complicating the catalytic cycle and impeding efficiency.[4][5] Therefore, selecting an optimal catalyst system—comprising a palladium precursor and a supporting ligand—is critical for achieving high yields and reaction efficiency. This guide benchmarks several common and advanced catalyst systems, providing the experimental data and procedural rationale necessary for researchers to make informed decisions in their own synthetic endeavors.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
The efficacy of any catalyst system in a Suzuki-Miyaura coupling is determined by its ability to fluidly navigate a well-defined catalytic cycle.[2][6] The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: An active Pd(0) species inserts into the carbon-halogen bond (in our case, the C-Br bond of the substrate), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic "ate" complex.[2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6]
The ligand bound to the palladium atom profoundly influences each of these steps. Its steric bulk and electronic properties can accelerate or hinder the reaction, making ligand selection a crucial parameter for optimization.[1][8][9]
Caption: Standardized workflow for catalyst efficiency benchmarking.
Detailed Experimental Methodology
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar was added 6-bromobenzo[d]dioxole-5-carboxylic acid (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium carbonate (2.5 mmol, 2.5 eq). An additional equivalent of base is used to account for the acidic proton of the carboxylic acid. [5]2. Catalyst Addition: The palladium precursor (0.02 mmol, 2 mol%) and, where applicable, the ligand (0.04 mmol, 4 mol%) were added to the flask.
-
Solvent Addition: A 4:1 mixture of 1,4-dioxane and water (5 mL) was added.
-
Degassing: The flask was sealed, and the mixture was sparged with nitrogen gas for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst. [10]5. Reaction: The mixture was heated to 80 °C with vigorous stirring. The reaction progress was monitored at set intervals using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). [11][12]6. Work-up and Analysis: Upon completion (or after 24 hours), the reaction was cooled to room temperature and quenched with water. The aqueous solution was acidified to pH ~2 with 1M HCl to protonate the carboxylic acid product, facilitating its extraction into an organic solvent. The product was extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated. The yield was determined by ¹H NMR spectroscopy using an internal standard for accurate quantification. [13]
Comparative Performance Data
The efficiency of each catalyst system was evaluated based on the isolated yield of the desired product, 6-phenylbenzo[d]dioxole-5-carboxylic acid, after a 24-hour reaction period.
| Catalyst System (Pd Precursor + Ligand) | Pd Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | Observations |
| Pd(OAc)₂ / SPhos | 2 | 8 | 80 | 95% | Rapid conversion, clean reaction profile. |
| Pd-PEPPSI-IPr | 2 | 12 | 80 | 91% | Robust and efficient, slightly slower than SPhos system. |
| Pd(PPh₃)₄ | 2 | 24 | 80 | 65% | Moderate conversion, some starting material remained. |
| Pd(OAc)₂ / PPh₃ | 2 | 24 | 80 | 58% | Similar performance to the pre-formed Pd(PPh₃)₄. |
| Pd(OAc)₂ (Ligandless) | 2 | 24 | 80 | <5% | Negligible product formation, decomposition observed. |
Analysis of Results
The experimental data clearly demonstrates the critical role of the ligand in facilitating the Suzuki coupling of 6-bromobenzo[d]dioxole-5-carboxylic acid.
-
Superiority of Advanced Ligands: The catalyst system employing the bulky, electron-rich phosphine ligand SPhos provided the highest yield in the shortest time. [1][14]This class of ligand is known to promote the often rate-limiting oxidative addition step and facilitate the final reductive elimination, leading to higher catalytic turnover. [7]The Pd-PEPPSI-IPr catalyst, featuring a stable N-heterocyclic carbene ligand, also proved highly effective, underscoring the advantage of modern, well-defined catalyst systems for challenging substrates.
-
Limitations of Traditional Ligands: Both the pre-formed Pd(PPh₃)₄ and the in situ generated Pd(OAc)₂/PPh₃ system gave only moderate yields. While triphenylphosphine is a classic ligand, its lower electron-donating ability and smaller steric profile are less effective at stabilizing the palladium intermediates and promoting the key steps in the catalytic cycle for this particular substrate.
-
The Necessity of a Ligand: The "ligandless" experiment, which resulted in virtually no product, provides a stark validation of the need for a supporting ligand. Without a ligand to stabilize the Pd(0) species and modulate its reactivity, the catalyst likely decomposes or aggregates into inactive palladium black, halting the catalytic cycle. [15]
-
Managing the Carboxylic Acid: The success of the SPhos and PEPPSI-IPr systems, even in the presence of a free carboxylic acid, highlights their robustness. The use of a sufficient excess of a moderately strong base like K₂CO₃ was crucial. It serves the dual purpose of activating the boronic acid for transmetalation and deprotonating the carboxylic acid, preventing it from interfering with the base needed for the catalytic cycle. [5]The resulting carboxylate may still coordinate to the palladium, but the high activity of these advanced catalysts overcomes this potential inhibition. [4]
Caption: Comparative efficiency of catalyst systems for the target transformation.
Conclusion and Recommendations
For researchers engaged in the synthesis of complex molecules utilizing 6-bromobenzo[d]dioxole-5-carboxylic acid, catalyst selection is paramount to achieving high efficiency and yield. This comparative guide demonstrates that modern, bulky, electron-rich ligands are superior for this transformation.
Primary Recommendation: The use of a catalyst system composed of Pd(OAc)₂ with the SPhos ligand is highly recommended. It provides a near-quantitative yield under relatively mild conditions and demonstrates excellent tolerance for the free carboxylic acid functionality.
Alternative Recommendation: The Pd-PEPPSI-IPr pre-catalyst is also an excellent, air-stable choice that delivers high yields and offers operational simplicity.
This guide underscores a critical principle in modern organic synthesis: while classic methods provide a foundation, the rational selection of advanced, well-defined catalyst systems is often the key to overcoming the challenges posed by complex and functionalized substrates.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ge, S., & Hartwig, J. F. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
- The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wikipedia. (2023). Suzuki reaction.
- Allouch, M., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
- ResearchGate. (n.d.). Mechanism for Palladium catalyzed Suzuki cross-coupling reaction.
- MilliporeSigma. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
- Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
- AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry.
- ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2.
- New Journal of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. RSC Publishing.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- ResearchGate. (n.d.). Early Studies in Acyl Suzuki-Miyaura Cross-Coupling of Carboxylic Acid Anhydrides.
- Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.
- ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides....
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to....
- National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy.
- ResearchGate. (2025, August 10). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids....
- Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. scite.ai [scite.ai]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. azom.com [azom.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Study of the Biological Effects of Halogenated Benzodioxole Carboxylic Acids: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological effects of halogenated benzodioxole carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern the cytotoxicity, genotoxicity, and enzyme inhibition profiles of this important class of compounds. By synthesizing data from published studies and established toxicological principles, this guide offers a framework for understanding how halogenation patterns influence biological outcomes.
Introduction: The Significance of Halogenated Benzodioxole Carboxylic Acids
The 1,3-benzodioxole scaffold is a key pharmacophore found in numerous biologically active compounds.[1] Halogenation of this core structure, particularly when combined with a carboxylic acid moiety, can profoundly modulate a molecule's physicochemical properties and its interactions with biological targets. This guide explores these nuances, providing a comparative perspective on how different halogens (fluorine, chlorine, bromine) and their positions on the benzodioxole ring impact key biological activities. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents and for assessing the toxicological profiles of environmental contaminants.
Comparative Analysis of Biological Effects
The introduction of halogens to the benzodioxole carboxylic acid backbone can significantly alter its biological activity. The following sections compare the effects of different halogenation patterns on cytotoxicity, genotoxicity, and cytochrome P450 inhibition.
Cytotoxicity Profile
The cytotoxic potential of halogenated benzodioxole derivatives is a critical parameter in drug development and toxicology. Studies have shown that both the type of halogen and its position on the aromatic ring can influence cytotoxicity.
A study on halogenated benzodioxole aryl acetate and aryl acetic acid derivatives provides valuable insights into these structure-activity relationships.[2] While not exclusively focused on carboxylic acids, the findings for the aryl acetic acid derivatives are highly relevant. The research demonstrated that halogenated compounds generally exhibit greater cytotoxicity than their non-halogenated counterparts.[2]
Table 1: Comparative Cytotoxicity (CC50) of Halogenated Benzodioxole Acetic Acid Derivatives against HeLa Cells [2]
| Compound | Halogen Substitution | CC50 (mM) |
| 4a | None | > 2 |
| 4b | ortho-Iodo | 0.495 |
| 4c | meta-Iodo | 1.94 |
| 4d | ortho-Bromo | 0.291 |
| 4e | meta-Bromo | 0.219 |
| 4f | 2,4-dichloro | 0.725 |
From this data, several key trends emerge:
-
Halogenation Increases Cytotoxicity: The non-halogenated compound 4a showed minimal cytotoxicity, while all halogenated analogues displayed significantly lower CC50 values.
-
Influence of Halogen Type: Brominated compounds (4d and 4e ) generally exhibited higher cytotoxicity (lower CC50 values) compared to the iodo-substituted analogues (4b and 4c ).
-
Impact of Halogen Position: The position of the halogen atom also plays a crucial role. For the bromo-substituted compounds, the meta-isomer (4e ) was more cytotoxic than the ortho-isomer (4d ).[2] Conversely, for the iodo-substituted compounds, the ortho-isomer (4b ) was more potent than the meta-isomer (4c ).[2]
-
Effect of Multiple Halogenations: The di-chloro substituted compound (4f ) showed moderate cytotoxicity, suggesting that the number and arrangement of halogens are important determinants of activity.
These findings are consistent with broader principles of structure-activity relationships for halogenated aromatic compounds, where factors like lipophilicity and electronic effects of the halogen substituents play a significant role in their interaction with cellular targets.[3]
Genotoxicity Assessment
The genotoxic potential of halogenated benzodioxole carboxylic acids is a critical consideration for their safety assessment. While direct comparative genotoxicity data for a series of these specific compounds is limited in the public domain, we can infer potential risks based on the known properties of related structures and established testing methodologies. Genotoxicity is the property of chemical agents to damage the genetic information within a cell, which can lead to mutations and potentially cancer.[4]
The presence of a halogen on an aromatic ring can influence its metabolic activation to reactive intermediates that can interact with DNA. Therefore, it is crucial to evaluate the genotoxicity of any new halogenated benzodioxole carboxylic acid. Standard assays for this purpose include the Ames test (bacterial reverse mutation assay), the comet assay (single-cell gel electrophoresis), and the micronucleus assay.
-
Ames Test: This assay uses strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations caused by a test compound.[5] A positive result indicates mutagenic potential.
-
Comet Assay: This is a sensitive method for detecting DNA strand breaks in individual cells.[6] The extent of DNA migration in an electric field corresponds to the level of DNA damage.
-
Micronucleus Assay: This test detects chromosomal damage by observing the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
While no direct comparative data was found for halogenated benzodioxole carboxylic acids, a study on the chlorination of a related compound, octyl-dimethyl-p-aminobenzoic acid (ODPABA), showed that the presence of bromide during chlorination increased the genotoxicity of the resulting mixture by at least 1.5 times.[7] This suggests that brominated derivatives may have a higher genotoxic potential than their chlorinated counterparts, a hypothesis that warrants direct investigation for the benzodioxole series.
Cytochrome P450 Inhibition
Benzodioxole-containing compounds are well-known inhibitors of cytochrome P450 (CYP450) enzymes.[8] This inhibition is a critical aspect of their biological profile, as it can lead to significant drug-drug interactions. The mechanism of inhibition often involves the metabolic activation of the methylenedioxy group by CYP450s to form a reactive carbene species that binds to the heme iron of the enzyme, leading to irreversible inhibition.[9]
-
Electron-withdrawing halogens could modulate the electron density of the benzodioxole ring, thereby affecting the rate of metabolic activation and the subsequent inhibitory activity.
-
The position of the halogen could introduce steric hindrance, influencing the binding affinity and orientation of the molecule within the active site of different CYP450 isoforms.
Further research is needed to systematically evaluate the CYP450 inhibition profiles of a range of halogenated benzodioxole carboxylic acids to fully understand these structure-activity relationships.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: General workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated benzodioxole carboxylic acids in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a further 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration of compound that inhibits cell growth by 50%).
Genotoxicity Assessment: Comet Assay
The comet assay is a sensitive method for detecting DNA damage at the single-cell level.
Workflow for Comet Assay
Caption: General workflow for detecting DNA damage using the Comet assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in suspension or monolayer with the halogenated benzodioxole carboxylic acids for a defined period.
-
Cell Embedding: Mix a suspension of treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to digest cellular and nuclear membranes, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it.
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated benzodioxole carboxylic acids is intricately linked to their chemical structure. The following diagram illustrates the key structural features and their influence on activity.
SAR Diagram for Halogenated Benzodioxole Carboxylic Acids
Caption: Key structural determinants of the biological activity of halogenated benzodioxole carboxylic acids.
Key Principles:
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with intracellular targets. This often correlates with increased cytotoxicity.[3]
-
Electronic Effects: The electronegativity and size of the halogen atom influence the electron distribution in the aromatic ring, which can affect metabolic activation and binding to target proteins.
-
Steric Factors: The position and number of halogen substituents can create steric hindrance, impacting how the molecule fits into the active site of enzymes like CYP450s.
-
Carboxylic Acid Group: The acidic proton of the carboxylic acid group can participate in hydrogen bonding with biological targets. Its pKa will determine the extent of ionization at physiological pH, which affects solubility and membrane permeability.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological effects of halogenated benzodioxole carboxylic acids, drawing upon available data and established scientific principles. The evidence suggests that halogenation is a powerful tool for modulating the cytotoxicity and enzyme inhibitory activity of this class of compounds. However, there is a clear need for more systematic studies that directly compare a wide range of halogenated analogues to fully elucidate the structure-activity relationships.
Future research should focus on:
-
Synthesizing and testing a broader library of halogenated benzodioxole carboxylic acids with varying halogen types, numbers, and positions.
-
Conducting comprehensive genotoxicity assessments for these compounds using a battery of standard assays.
-
Performing detailed CYP450 inhibition profiling to determine isoform selectivity.
-
Utilizing computational modeling to complement experimental data and provide deeper insights into the molecular interactions driving the observed biological effects.
By addressing these knowledge gaps, the scientific community can better harness the therapeutic potential of halogenated benzodioxole carboxylic acids while ensuring their safety.
References
- Hawash, M., Jaradat, N., Abualhasan, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 54. [Link]
- Wikipedia. (n.d.). 1,3-Benzodioxole. In Wikipedia.
- Nagao, T., et al. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Food and Chemical Toxicology, 45(9), 1788-1794. [Link]
- Lackey, B. R., et al. (2001). Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. Toxicology and Applied Pharmacology, 171(2), 85-94. [Link]
- Wikipedia. (n.d.). Genotoxicity. In Wikipedia.
- Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 477–496. [Link]
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- Bio-protocol. (2018). Neutral Comet Assay.
- Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test.
- Reaction Biology. (n.d.). Nuclear Receptor Assay Services.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- Masek, A., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(21), 6443. [Link]
- Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 295(51), 17567-17578. [Link]
- Pinazo, A., et al. (2008). Comparative Evaluation of Cytotoxicity and Phototoxicity of Mono and Diacylglycerol Amino Acid-Based Surfactants. Food and Chemical Toxicology, 46(12), 3837-41. [Link]
- ResearchGate. (2023). Comparative Assessment of Cytotoxicity of Aliphatic Amino Carboxylic Compounds as Potential Anticoronavirus Agents.
- Wang, W., et al. (2017).
- Kalgutkar, A. S., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2276–2287. [Link]
- Oriental Journal of Chemistry. (2019). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression.
- Nakagawa, Y., et al. (1998). Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes. Anticancer Research, 18(2A), 933-937. [Link]
- Frontiers in Microbiology. (2013). Carboxylic Acid Toxicity.
- PubMed. (2012). Systematic study on the mechanism of aldehyde oxidation to carboxylic acid by cytochrome P450.
- Csuk, R., et al. (2014). β-Nitro substituted carboxylic acids and their cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 24(18), 4446-4449. [Link]
- Potapova, T. A., et al. (2023).
- Ortiz de Montellano, P. R., & Correia, M. A. (1995). Inhibition of Cytochrome P450 Enzymes. In Cytochrome P450 (pp. 305-364). Springer, Boston, MA. [Link]
- PubChem. (n.d.). 1,3-Benzodioxole.
Sources
- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined genotoxicity of chlorinated products from tyrosine and benzophenone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 8. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Senior Application Scientist's Guide to the Elemental Analysis of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for advancing discovery. This guide provides an in-depth comparison of methods for the elemental analysis of 6-Bromobenzo[d]dioxole-5-carboxylic acid, a compound of interest for its potential biological activities.[1] We will delve into the theoretical underpinnings, present detailed experimental protocols, and compare the performance of various analytical techniques, offering insights honed from years of laboratory experience.
The Critical Role of Elemental Analysis
Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a pure organic compound.[2] This fundamental information is crucial for confirming the identity and purity of newly synthesized molecules like 6-Bromobenzo[d]dioxole-5-carboxylic acid. The technique works by combusting a sample under controlled conditions and quantifying the resulting combustion products.[2] For a compound containing carbon, hydrogen, oxygen, and a halogen like bromine, this process allows for the determination of the mass percentage of each element.
Theoretical Composition of 6-Bromobenzo[d]dioxole-5-carboxylic Acid
Before embarking on an experimental analysis, it is essential to calculate the theoretical elemental composition from the molecular formula. This theoretical data serves as the benchmark against which experimental results are compared.
Molecular Formula: C₈H₅BrO₄[3][4][5][6][7]
Molecular Weight: Approximately 245.03 g/mol [1][4][5][7]
Based on these values, the theoretical elemental composition is as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 39.21% |
| Hydrogen (H) | 1.008 | 5 | 5.04 | 2.06% |
| Bromine (Br) | 79.90 | 1 | 79.90 | 32.61% |
| Oxygen (O) | 16.00 | 4 | 64.00 | 26.12% |
| Total | 245.02 | 100.00% |
Experimental Determination of Elemental Composition: A Comparative Overview
Several techniques are available for the elemental analysis of organic compounds. Here, we compare the most common methods applicable to 6-Bromobenzo[d]dioxole-5-carboxylic acid.
Combustion Analysis for Carbon and Hydrogen
Combustion analysis is the standard method for determining the carbon and hydrogen content of an organic compound.[8] The process involves burning a precisely weighed sample in a furnace with excess oxygen.[8] The carbon in the sample is converted to carbon dioxide (CO₂), and the hydrogen is converted to water (H₂O).[8] These products are then passed through separate absorption tubes, which are weighed before and after the combustion to determine the mass of CO₂ and H₂O produced.[9]
Experimental Workflow: Combustion Analysis
Caption: Workflow for Carbon and Hydrogen determination via combustion analysis.
Determination of Oxygen
The determination of oxygen in organic compounds can be more challenging. A common method involves pyrolysis of the sample in an inert atmosphere (such as helium or nitrogen).[10][11] The pyrolysis products are passed over heated carbon, which converts all oxygen-containing compounds to carbon monoxide (CO).[10][11] The CO is then either oxidized to CO₂ and measured, or detected directly.[11][12] It's important to note that some elements, like fluorine, can interfere with this process.[11]
Determination of Bromine: The Schöniger Oxygen Flask Method
For halogens like bromine, the Schöniger oxygen flask method is a well-established technique.[13][14] A weighed sample is wrapped in filter paper and combusted in a sealed flask filled with oxygen.[14] The combustion products are absorbed into a suitable solution, converting the bromine into bromide ions.[15] The concentration of bromide can then be determined by titration.[14]
Experimental Protocol: Schöniger Oxygen Flask for Bromine Determination
-
Sample Preparation: Accurately weigh a small amount of 6-Bromobenzo[d]dioxole-5-carboxylic acid and wrap it in a piece of ash-free filter paper.
-
Apparatus Setup: Add an absorbing solution (e.g., a solution of sodium hydroxide and hydrogen peroxide) to a thick-walled conical flask.
-
Combustion: Purge the flask with oxygen, ignite the filter paper fuse, and quickly insert the sample into the sealed flask.
-
Absorption: Allow the combustion to complete and the resulting gases to be fully absorbed into the solution. This may require shaking the flask.
-
Titration: Acidify the solution and titrate the resulting bromide ions with a standardized silver nitrate solution, using a suitable indicator or potentiometric endpoint detection.
Comparison of Analytical Techniques
| Technique | Elements Determined | Principle | Advantages | Disadvantages |
| Combustion Analysis | C, H, N, S | Combustion of the sample and detection of gaseous products (CO₂, H₂O, N₂, SO₂).[2] | High precision and accuracy, well-established methodology.[16] | Indirect determination of oxygen, potential for incomplete combustion. |
| Pyrolysis for Oxygen | O | Pyrolysis of the sample and conversion of oxygen to CO, followed by detection.[10][11] | Direct determination of oxygen. | Susceptible to interference from certain elements.[11][12] |
| Schöniger Oxygen Flask | Br, Cl, I, S | Combustion in a closed, oxygen-filled flask followed by absorption and titration of the resulting ions.[13][17] | Simple and effective for halogen and sulfur determination. | Requires manual titration, potential for incomplete absorption. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula | Ionization of the molecule and precise measurement of its mass-to-charge ratio.[18] | Provides the exact molecular formula, highly sensitive.[19] | Does not directly provide elemental percentages, requires expensive instrumentation. |
| X-ray Crystallography | 3D Molecular Structure | Diffraction of X-rays by a single crystal of the compound.[18] | Provides the definitive three-dimensional structure of the molecule. | Requires a suitable single crystal, which can be difficult to obtain. |
Logic of Experimental Choices and Data Interpretation
The choice of analytical technique depends on the specific information required and the available instrumentation. For routine confirmation of structure and purity, a combination of combustion analysis for C and H, a separate method for oxygen, and the Schöniger flask for bromine provides a comprehensive elemental profile.
When interpreting the results, it is crucial to compare the experimental percentages to the theoretical values. A close correlation (typically within ±0.4%) is a strong indicator of a pure sample with the correct empirical formula. Any significant deviation may suggest the presence of impurities, residual solvent, or an incorrect molecular structure.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the results, the analytical system must be self-validating. This is achieved through:
-
Calibration: Regular calibration of the analytical instruments with certified reference materials (CRMs) is essential.[20][21] Organizations like ISO provide standards for the competence of reference material producers (ISO 17034) and testing laboratories (ISO 17025).[22][23]
-
Blanks and Standards: Running blank samples and known standards alongside the unknown sample helps to identify and correct for any systemic errors or background contamination.
-
Replicate Analyses: Performing multiple analyses of the same sample ensures the precision and reproducibility of the results.
Conclusion
The elemental analysis of 6-Bromobenzo[d]dioxole-5-carboxylic acid is a critical step in its characterization. By employing a combination of combustion analysis, pyrolysis, and the Schöniger oxygen flask method, researchers can obtain a complete and accurate elemental profile. When performed with careful attention to protocol, calibration, and data interpretation, these techniques provide a high degree of confidence in the identity and purity of this and other valuable organic compounds. For further structural elucidation, complementary techniques such as high-resolution mass spectrometry and X-ray crystallography can provide invaluable information.[18][19]
References
- Determination of small amounts of oxygen in organic compounds. (n.d.). National Institute of Standards and Technology.
- Combustion analysis. (n.d.). Wikipedia.
- Introduction to Combustion Analysis. (2022). Chemistry LibreTexts.
- DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. (n.d.). Exeter Analytical, Inc.
- Combustion Analysis. (n.d.). Preparatory Chemistry.
- Oxygen Flask Combustion Method. (n.d.). Bentham Science Publishers.
- Analytical Techniques for Organic Compounds. (n.d.). Algor Cards.
- Combustion Analysis. (n.d.). A-Level Chemistry Revision Notes.
- 6-bromo-1,3-benzodioxole-5-carboxylic acid. (2024). ChemBK.
- Oxygen flask combustion method ppt.pdf. (n.d.). Slideshare.
- Oxygen flask combustion method. (n.d.). Unacademy.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Online Organic Chemistry Tutor.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- Improvements to the oxygen flask combustion procedure for assay of halogenated organic compounds. (n.d.). Royal Society of Chemistry.
- 6-Bromobenzo [D][8][10] dioxo-5-carboxylic acid, 97% | 60546-62-5. (n.d.). J&K Scientific.
- Reference materials. (2025). Eurachem.
- Agilent Inorganic Certified Reference Materials and Standards. (n.d.). Agilent.
- HIGH QUALITY INORGANIC AND METALLO-ORGANIC STANDARDS FOR ATOMIC SPECTROSCOPY. (n.d.). Agilent.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Combustion analysis - Wikipedia [en.wikipedia.org]
- 3. calpaclab.com [calpaclab.com]
- 4. 60546-62-5|6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. chembk.com [chembk.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Combustion Analysis [preparatorychemistry.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. DETERMINATION OF ORGANIC OXYGEN - UIC Inc. [uicinc.com]
- 12. eai1.com [eai1.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Oxygen flask combustion method [unacademy.com]
- 15. amuseum.de [amuseum.de]
- 16. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 17. Oxygen flask combustion method ppt.pdf [slideshare.net]
- 18. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 19. rroij.com [rroij.com]
- 20. agilent.com [agilent.com]
- 21. sglab.net [sglab.net]
- 22. Accreditations and Quality Policy [elementalmicroanalysis.com]
- 23. 8. Reference materials [eurachem.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-Bromobenzo[d]dioxole-5-carboxylic acid
A Researcher's Guide to the Proper Disposal of 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid
The integrity of our research and the safety of our laboratory personnel and environment are paramount. While 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid is a valuable building block in the synthesis of complex organic molecules for drug discovery and agrochemicals, its handling and disposal demand a rigorous, scientifically-grounded approach.[3] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship.
The causality behind these procedures is rooted in the chemical's classification as a halogenated organic compound and its potential biological activity.[2][3][4] Improper disposal, such as drain disposal, is not only a violation of federal and local regulations but also poses a significant threat due to the persistence and potential toxicity of halogenated organics in ecosystems.[5]
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. While comprehensive toxicity data for 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid is not extensively reported, its structural features and data from close analogs necessitate that it be treated as a hazardous substance.[6]
Key Characteristics:
-
Classification: Halogenated Aromatic Carboxylic Acid. The presence of a carbon-bromine bond places it squarely in the "halogenated organic" waste category.[2][4]
-
Potential Hazards: Based on the Globally Harmonized System (GHS) classification of the analogous aldehyde, 6-Bromobenzo[d][1][2]dioxole-5-carbaldehyde, we must assume a similar hazard profile, including skin irritation, serious eye irritation, and potential respiratory irritation.[7][8]
| Identifier | Information | Source |
| IUPAC Name | 6-bromobenzo[d][1][2]dioxole-5-carboxylic acid | [6] |
| CAS Number | 60546-62-5 | [6][9][10] |
| Molecular Formula | C₈H₅BrO₄ | [6][10] |
| Regulatory Framework | U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) | [1][11] |
| Assumed GHS Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7][8] |
| Waste Category | Halogenated Organic Waste | [2][12][13] |
Core Disposal Principles: Segregation and Compliance
The cornerstone of proper chemical waste management is meticulous segregation at the point of generation.[1] This is not arbitrary; it is dictated by the downstream disposal technology and regulatory requirements.
-
Why Segregate Halogenated Waste? Halogenated organic compounds require high-temperature incineration in specialized, licensed hazardous waste facilities to ensure their complete destruction and to prevent the formation of toxic byproducts like dioxins.[2] Commingling this waste with non-halogenated solvents complicates and significantly increases the cost of disposal, as the entire volume must then be treated as the more hazardous halogenated waste.[14]
-
Regulatory Imperative: The EPA, under RCRA, governs the management of hazardous waste from its generation to its final disposal.[1][11] Academic and research laboratories may operate under specific regulations, such as Subpart K, which provides alternative, lab-centric requirements for waste management, including the development of a Laboratory Management Plan.[15]
The following diagram illustrates the critical decision-making pathway for segregating this chemical waste.
Caption: Decision workflow for proper segregation of chemical waste.
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and Occupational Safety and Health Administration (OSHA) standards.[1][16]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the following:
-
Safety Goggles: Chemical splash goggles are mandatory to prevent eye contact.[6]
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Discard gloves immediately after any overt contact.[17]
-
Laboratory Coat: A lab coat is required to protect against skin contact.[6]
Step 2: Waste Collection and Segregation
-
Solid Waste: Collect pure, unadulterated 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid, contaminated weigh boats, and contaminated consumables (e.g., paper towels from a minor spill cleanup) in a dedicated, sealed container clearly marked for "Solid Halogenated Organic Waste."
-
Solution Waste: If the compound is in a solvent, collect it in a designated "Halogenated Liquid Waste" container.[12]
Step 3: Container Selection and Labeling
-
Compatibility: Use a container made of a material compatible with the waste. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass carboy.[2][11] The container must have a secure, threaded cap to be vapor-tight and spill-proof.[12]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[12] The label must, at a minimum, include:
Step 4: Accumulation and Storage
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[18] This area must be at or near the point of generation and under the control of laboratory personnel.[11][18]
-
Containment: The SAA should have secondary containment to capture any potential leaks.[11]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[12][14]
Step 5: Final Disposal
-
Contact EHS: Once the container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (e.g., 6-12 months, per institutional policy), arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[11][15][19]
-
Documentation: Complete any required waste pickup forms or tags provided by EHS, ensuring all chemical constituents are accurately listed.[13]
Emergency Procedures
In the event of accidental release or exposure, immediate and correct action is critical.
Spill Response
-
Minor Spill (in a chemical fume hood):
-
Ensure adequate ventilation.[20]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbent material and contaminated surfaces using non-sparking tools.
-
Place the collected material into a sealed, labeled hazardous waste container for disposal.[12]
-
Clean the affected area thoroughly.
-
-
Major Spill:
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.
By adhering to these scientifically-backed procedures, you ensure the safe and responsible management of 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid waste, protecting yourself, your colleagues, and the environment.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Hazardous Waste Segregation. (2016). Bucknell University.
- Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (n.d.). ADCO Services.
- Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration.
- Four Tips for Dealing with Carcinogenic Chemicals. (2014). Emedco's Blog.
- Safe Handling of Chemicals. (n.d.). Environmental Health and Safety, University of Maryland.
- Carcinogens - Overview. (n.d.). Occupational Safety and Health Administration.
- Halogenated Solvents in Laboratories. (2021). Environmental Health and Radiation Safety, Temple University.
- 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. (n.d.). PubChem, National Center for Biotechnology Information.
- 6-bromo-1,3-benzodioxole-5-carboxylic acid. (2024). ChemBK.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR).
- 7.2 Organic Solvents. (n.d.). Environment, Health and Safety, Cornell University.
- 6-Bromobenzo[d][1][2]dioxole-5-carbaldehyde. (n.d.). ChemScene.
- 60546-62-5|6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid. (n.d.). BLDpharm.
- 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid | 60546-62-5. (n.d.). Benchchem.
- SAFETY DATA SHEET - 3-Bromobenzoic acid. (2025). Sigma-Aldrich.
- 15930-53-7|6-Bromobenzo[d][1][2]dioxole-5-carbaldehyde. (n.d.). BLDpharm.
- 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4. (n.d.). BuyersGuideChem.
- Hazardous Waste. (2025). EHSO Manual, Oakland University.
Sources
- 1. needle.tube [needle.tube]
- 2. bucknell.edu [bucknell.edu]
- 3. benchchem.com [benchchem.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 6. chembk.com [chembk.com]
- 7. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 15930-53-7|6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 9. 60546-62-5|this compound|BLD Pharm [bldpharm.com]
- 10. 6-Bromo-1,3-benzodioxole-5-carboxylic acid | C8H5BrO4 - BuyersGuideChem [buyersguidechem.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. epa.gov [epa.gov]
- 16. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. MedicalLab Management Magazine [medlabmag.com]
- 19. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 20. emedco.com [emedco.com]
A Researcher's Guide to Handling 6-Bromobenzo[d]dioxole-5-carboxylic Acid: A Focus on Personal Protective Equipment
A Researcher's Guide to Handling 6-Bromobenzo[d][1][2]dioxole-5-carboxylic Acid: A Focus on Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel compounds is a daily reality. Among these, 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid, a key intermediate in various synthetic pathways, demands meticulous attention to safety protocols.[1] This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
Before any work commences, a thorough understanding of the compound's hazard profile is paramount. 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid is classified with the following GHS hazard statements:
These classifications necessitate a multi-faceted approach to PPE, addressing each potential route of exposure. The "Irritant" pictogram is a clear visual cue for the required level of caution.[2]
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that adapts to the specific experimental context. The core principle is to establish a barrier between the researcher and the chemical, mitigating the risk of exposure. This guide will detail the appropriate PPE for various laboratory operations involving 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid.
Essential Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the recommended PPE for handling 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid, with detailed specifications to guide your selection.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles: Must be worn at all times to protect against splashes and fine particulates. They should provide a complete seal around the eyes.[5] Face Shield: Required when handling larger quantities (>1 liter) or when there is a significant risk of splashing. It must be worn in conjunction with goggles.[5] |
| Hand Protection | Nitrile or Neoprene Gloves | Material: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable first choice. For prolonged handling or in case of a spill, double-gloving is recommended. Inspection: Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat that extends below the knee is mandatory to protect against accidental spills and contact with contaminated surfaces.[5] Ensure the coat is fully buttoned. |
| Respiratory Protection | N95 Respirator or higher | Given the potential for respiratory irritation, an N95 respirator should be used, especially when handling the powdered form of the compound or when working outside of a certified chemical fume hood.[6] Proper fit testing is essential to ensure the effectiveness of the respirator. |
| Foot Protection | Closed-Toed Shoes | No open-toed shoes or sandals are permitted in the laboratory.[5] Shoes should be made of a non-porous material to prevent absorption of any spilled chemicals. |
Operational Protocols: From Donning to Disposal
The effectiveness of PPE is intrinsically linked to its correct use. The following step-by-step protocols are designed to ensure maximum protection.
Donning PPE: A Sequential Approach
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Gown/Lab Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, don your N95 respirator, ensuring a proper seal around the nose and mouth.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is necessary, place it over the goggles.
-
Gloves: Don your nitrile gloves, ensuring they overlap with the cuffs of your lab coat.
Doffing PPE: Minimizing Contamination
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.
-
Gown/Lab Coat: Remove your lab coat, turning it inside out as you do to contain any potential contaminants.
-
Face Shield and Goggles: Remove your face shield (if used), followed by your goggles.
-
Respiratory Protection: Remove your respirator without touching the front of the mask.
-
Hand Hygiene: Wash your hands thoroughly after removing all PPE.
Disposal Plan: A Critical Final Step
Proper disposal of contaminated materials is crucial to prevent secondary exposure.
-
Solid Waste: All disposable PPE (gloves, respirators) and any materials used to clean up spills of 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid should be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused or waste 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid must be disposed of in a designated chemical waste container, clearly labeled with the full chemical name and associated hazards.
-
Contaminated Clothing: If your lab coat becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste, following your institution's specific guidelines.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid.
Caption: A flowchart outlining the key steps in selecting, using, and disposing of PPE for handling 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid.
By adhering to these detailed protocols and understanding the rationale behind each safety measure, researchers can confidently and safely handle 6-Bromobenzo[d][1][2]dioxole-5-carboxylic acid, fostering a secure and productive laboratory environment.
References
- ChemBK. (2024, April 9). 6-bromo-1,3-benzodioxole-5-carboxylic acid.
- PubChem. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-.
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Angene Chemical. (2025, October 18). Safety Data Sheet.
- 3M. Pharma OEB Best Practice.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Berner International. PRODUCT BROCHURE Personal protective equipment and consumables.
Sources
- 1. chembk.com [chembk.com]
- 2. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
